5-Bromo-3-chloro-2-fluorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-chloro-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYXMAYYYOIEJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679617 | |
| Record name | 5-Bromo-3-chloro-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-80-2 | |
| Record name | 5-Bromo-3-chloro-2-fluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-chloro-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-3-chloro-2-fluorobenzaldehyde: A Key Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Halogenated Aromatic Aldehyde
5-Bromo-3-chloro-2-fluorobenzaldehyde, with the CAS number 1280786-80-2, is a polysubstituted aromatic aldehyde that has emerged as a valuable building block in the landscape of organic synthesis.[1][2][3][4][5] Its unique arrangement of electron-withdrawing halogen substituents—bromine, chlorine, and fluorine—on the benzaldehyde scaffold imparts a distinct reactivity profile, making it a sought-after intermediate in the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical research. The strategic placement of these halogens allows for selective functionalization through various cross-coupling reactions, while the aldehyde group serves as a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, applications, and safety considerations for this important chemical entity.
Physicochemical Properties and Structural Elucidation
The inherent properties of this compound are dictated by the interplay of its constituent functional groups. The aldehyde moiety, being a meta-director and an electron-withdrawing group, along with the inductive effects of the halogens, significantly influences the electron density distribution within the aromatic ring. This, in turn, governs its reactivity in electrophilic and nucleophilic substitution reactions.
| Property | Value | Source(s) |
| CAS Number | 1280786-80-2 | [1][2][3][4][5] |
| Molecular Formula | C₇H₃BrClFO | [2][4] |
| Molecular Weight | 237.45 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [4] |
| Storage | Inert atmosphere, room temperature or 2-8°C | [1][4] |
Synthesis and Mechanistic Considerations
While specific, detailed peer-reviewed synthetic procedures for this compound are not extensively documented in publicly available literature, its synthesis can be logically approached through established methods of electrophilic aromatic substitution on a suitable precursor. A plausible synthetic strategy would involve the bromination of 3-chloro-2-fluorobenzaldehyde.
The directing effects of the existing substituents are crucial in determining the regioselectivity of the bromination. The fluorine at position 2 and the chlorine at position 3 are both ortho-, para-directing groups. However, the steric hindrance from the adjacent substituents would likely favor bromination at the less hindered position 5.
A general workflow for such a synthesis is proposed below:
Caption: Proposed synthetic workflow for this compound.
Applications in Drug Discovery and Organic Synthesis
Halogenated benzaldehydes are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs).[] The presence of halogens can enhance the metabolic stability and binding affinity of a drug molecule. While specific, publicly documented examples of the direct use of this compound in the synthesis of named drug candidates are sparse, its structural motifs are present in various biologically active compounds.
The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, or amino substituents, thereby enabling the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
The aldehyde functionality can be readily converted into other functional groups. For instance, it can undergo oxidation to form the corresponding benzoic acid, reduction to a benzyl alcohol, or reductive amination to yield substituted benzylamines. It can also participate in condensation reactions to form Schiff bases, which are themselves an important class of biologically active compounds.
A United States patent describes a process where the related isomer, 3-bromo-5-chloro-2-fluorobenzaldehyde, is oxidized to 3-bromo-5-chloro-2-fluorobenzoic acid using potassium permanganate.[4] This transformation highlights a key reaction pathway that is also applicable to this compound.
Safety, Handling, and Storage
As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Hazard Identification:
-
Skin Irritation: Causes skin irritation.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
Handling and Storage:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
-
Wash hands and any exposed skin thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert atmosphere.[1][4]
Conclusion
This compound is a chemical intermediate with significant potential in synthetic chemistry. Its polysubstituted and electronically distinct nature provides a versatile platform for the construction of more complex molecules. While detailed characterization and application data in the public domain remain somewhat limited, the fundamental principles of organic chemistry suggest a broad scope of utility, particularly in the synthesis of novel compounds for pharmaceutical and materials science research. As synthetic methodologies continue to advance, the strategic application of such precisely functionalized building blocks will undoubtedly play a crucial role in the development of next-generation chemical entities.
References
- ECHO CHEMICAL CO., LTD. This compound. [Link]
- AOBChem USA. This compound. [Link]
- PubChem. 5-Bromo-2-fluorobenzaldehyde. [Link]
- CRO SPLENDID LAB. This compound. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-fluorobenzaldehyde: A Versatile Building Block in Organic Synthesis. [Link]
- Supporting Information for a scientific public
- SpectraBase. 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. [Link]
- NCBI. 2-Bromo-5-fluorobenzaldehyde. [Link]
Sources
5-Bromo-3-chloro-2-fluorobenzaldehyde molecular weight
An In-Depth Technical Guide to 5-Bromo-3-chloro-2-fluorobenzaldehyde for Advanced Research Applications
Executive Summary: this compound is a tri-halogenated aromatic aldehyde that serves as a highly versatile and reactive intermediate in modern organic synthesis. Its unique substitution pattern, featuring electron-withdrawing bromine, chlorine, and fluorine atoms, imparts distinct electronic properties that are highly sought after in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic placement of these halogens modulates the reactivity of the aldehyde group and provides multiple sites for further functionalization through cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, potential applications in drug discovery, and essential safety and handling information for laboratory professionals.
This compound is a synthetic organic compound valued as a building block in complex molecule synthesis.[1] Its core structure consists of a benzene ring functionalized with an aldehyde group and three different halogen atoms.
Core Compound Specifications
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 237.45 g/mol | [1][2] |
| Molecular Formula | C₇H₃BrClFO | [1] |
| CAS Number | 1280786-80-2 | [1][3] |
| Canonical SMILES | C1=C(C(=C(C=C1Br)C=O)F)Cl | N/A |
| InChI Key | WYDFJQCDJMWXQR-UHFFFAOYSA-N | [2] |
Structural and Reactivity Insights
The arrangement of the three halogen substituents on the benzaldehyde ring significantly influences its chemical behavior.
-
Electronic Effects : The fluorine, chlorine, and bromine atoms are all electron-withdrawing, which enhances the electrophilicity of the aldehyde's carbonyl carbon. This makes the compound particularly susceptible to nucleophilic attack, a key step in many synthetic transformations.[2][4]
-
Steric Hindrance : The fluorine atom at the ortho position (C2) relative to the aldehyde group creates steric hindrance, which can influence the regioselectivity of certain reactions.[2]
-
Orthogonal Reactivity : The distinct nature of the C-Br, C-Cl, and C-F bonds allows for selective functionalization. The C-Br bond is typically the most reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds without disturbing the other halogen sites.
The molecular geometry is largely planar, though slight distortions in the benzene ring can occur due to the steric and electronic effects of the bulky halogen substituents.[2]
Synthesis and Purification Protocol
The synthesis of this compound typically involves the selective bromination of a suitable precursor, such as 3-chloro-2-fluorobenzaldehyde. The following protocol is a representative method adapted from established procedures for the synthesis of similar halogenated benzaldehydes.[5][6][7]
Experimental Methodology
Objective : To synthesize this compound via electrophilic aromatic substitution.
Materials :
-
3-Chloro-2-fluorobenzaldehyde
-
N-Bromosuccinimide (NBS) or Potassium Bromate/Sulfuric Acid
-
Dichloroethane or another suitable inert solvent
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure :
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-fluorobenzaldehyde (1 equivalent) in dichloroethane.
-
Bromination : Slowly add N-Bromosuccinimide (1.1 equivalents) to the solution. If using an alternative like potassium bromate, it would be added to a solution of sulfuric acid, with the starting aldehyde added dropwise at an elevated temperature (e.g., 90°C).[6][7]
-
Reaction Monitoring : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Cool the reaction mixture to room temperature. Wash the organic layer sequentially with an aqueous solution of sodium sulfite (to quench any remaining bromine) and then with brine.
-
Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization : Collect the appropriate fractions and concentrate to yield pure this compound. Confirm identity and purity using NMR spectroscopy and mass spectrometry.
Synthesis Workflow Diagram
The following diagram outlines the key stages of the synthesis process.
Sources
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 1280786-80-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
5-Bromo-3-chloro-2-fluorobenzaldehyde chemical properties
An In-depth Technical Guide to 5-Bromo-3-chloro-2-fluorobenzaldehyde: Properties, Reactivity, and Applications
Introduction
This compound is a tri-halogenated aromatic aldehyde that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogens (Fluorine, Chlorine, and Bromine) on a benzaldehyde scaffold, imparts a nuanced reactivity profile that is highly sought after by researchers in medicinal chemistry, agrochemicals, and materials science. The strategic placement of these functional groups allows for selective transformations, making it an ideal starting material for the construction of complex molecular architectures.
This guide provides a comprehensive technical overview of this compound, synthesized from field-proven insights and authoritative data. We will delve into its core chemical properties, plausible synthetic routes, characteristic reactivity, and key applications, with a focus on the causality behind its chemical behavior.
Physicochemical and Structural Properties
The molecular structure of this compound is defined by a planar benzene ring, though minor distortions arise from the steric and electronic effects of the halogen substituents. The aldehyde group's orientation relative to the ring is typically a dihedral angle of 5–10°, a conformation that minimizes steric hindrance.[1] The presence of three distinct electron-withdrawing halogens significantly influences the molecule's electronic properties, rendering the aldehyde carbon highly electrophilic.[1]
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1280786-80-2 | [2] |
| Molecular Formula | C₇H₃BrClFO | |
| Molecular Weight | 237.45 g/mol | [1][3] |
| Appearance | Reported as a yellow crystalline solid for a related isomer | [1] |
| Purity | Typically available at ≥97-98% for research purposes | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, chloroform, and DCM | [1] |
| Storage | Store under an inert atmosphere (e.g., Argon) at 2–8°C to prevent oxidation of the aldehyde group | [1][4] |
Structural Details (Based on related compounds): [1]
-
C-Br Bond Length: ~1.89–1.91 Å
-
C-Cl Bond Length: ~1.73–1.75 Å
-
C-F Bond Length: ~1.34–1.36 Å
-
Aldehyde C=O Bond Length: ~1.22 Å
Synthesis and Purification
The synthesis of multi-halogenated benzaldehydes often involves regioselective halogenation of a less substituted precursor. A plausible and common industrial approach for this compound would involve the directed bromination of 3-chloro-2-fluorobenzaldehyde. The existing ortho-fluoro and meta-chloro substituents act as directing groups, influencing the position of the incoming bromine atom.
Hypothetical Synthetic Workflow
A logical synthetic pathway would start with a suitable precursor and introduce the halogens in a controlled, regioselective manner.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol: Bromination of a Halogenated Benzaldehyde
The following protocol is adapted from established methods for the synthesis of similar compounds, such as 5-bromo-2-fluorobenzaldehyde, and illustrates the core principles.[5][6][7]
Objective: To synthesize a bromo-substituted fluorobenzaldehyde via electrophilic aromatic substitution.
Materials:
-
2-Fluorobenzaldehyde (1.0 mol, 124.1 g)
-
Potassium Bromate (1.0 mol, 167 g)
-
65% Aqueous Sulfuric Acid (500 mL)
-
Methyl tert-butyl ether (MTBE) for extraction
-
Aqueous Sodium Sulfite solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: Equip a reactor with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser.
-
Acid Addition: Charge the reactor with 500 mL of 65% aqueous sulfuric acid.
-
Reagent Addition: Slowly add a mixture of 2-fluorobenzaldehyde and potassium bromate dropwise into the reactor over 2-3 hours. The causality here is crucial: slow addition is necessary to control the exothermic reaction and maintain the temperature at a stable 90°C, ensuring regioselectivity and preventing side reactions.[6]
-
Reaction Monitoring: After the addition is complete, continue stirring at 90°C. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Quenching: Cool the reaction mixture to room temperature and carefully add 1000 mL of water to quench the reaction and dissolve inorganic salts.[5][6]
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with MTBE.
-
Workup - Washing: Combine the organic phases and wash with an aqueous sodium sulfite solution. This step is critical to neutralize any remaining bromine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via vacuum distillation or silica gel column chromatography to obtain the high-purity final product.[6][7]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by two key features: the electrophilic aldehyde group and the bromine-substituted aromatic ring.
-
Aldehyde Reactivity: The powerful, cumulative electron-withdrawing (-I) effects of the ortho-fluoro, meta-chloro, and para-bromo substituents make the carbonyl carbon exceptionally electrophilic. This enhances its susceptibility to nucleophilic attack, making it an excellent substrate for reactions like Wittig olefination, reductive amination, and aldol condensations. The ortho-fluoro group, in particular, exerts a strong inductive pull, significantly activating the aldehyde.[1][8]
-
Aromatic Ring Reactivity: The bromine atom at the 5-position is the primary site for cross-coupling reactions. It can be readily substituted using transition-metal catalysis, most notably in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of aryl, heteroaryl, alkynyl, or amino groups, providing a powerful tool for molecular diversification.[1] The fluorine at the 2-position deactivates the ring towards further electrophilic substitution but activates the bromine for coupling reactions.[1]
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To couple an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Water mixture (e.g., 4:1)
Procedure:
-
Inert Atmosphere: To a flame-dried flask, add the aldehyde, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is a self-validating step; failure to exclude oxygen will deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Development
The trifunctional nature of this compound makes it a strategic intermediate in several high-value research areas.
-
Pharmaceutical Synthesis: This compound is a key precursor for complex molecules in drug discovery. A US patent describes its use as an intermediate in the synthesis of 3-bromo-5-chloro-2-fluorobenzoic acid, a component in the development of kinase inhibitors.[9] It is also used in the preparation of peptide macrocycles designed to treat infections caused by multidrug-resistant bacteria like Acinetobacter baumannii.[10]
-
Agrochemicals: The presence of multiple halogens can enhance the biological activity and metabolic stability of agrochemical compounds. This aldehyde serves as a scaffold for creating novel pesticides and herbicides.
-
Materials Science: Halogenated aromatic compounds are explored for creating materials with specific electronic and optical properties, such as polymers and liquid crystals.[11]
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of this compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Two signals in the aromatic region (likely doublets or doublet of doublets) and one singlet for the aldehyde proton (~10 ppm). |
| ¹³C NMR | Signals for the carbonyl carbon (~185-190 ppm) and aromatic carbons, with C-F and C-halogen couplings visible.[1] |
| ¹⁹F NMR | A single resonance, confirming the fluorine substitution.[1] |
| IR Spectroscopy | A strong C=O stretching band for the aldehyde (~1700 cm⁻¹), and C-Halogen stretching bands. |
| HRMS | High-resolution mass spectrometry should be used to confirm the exact molecular weight and isotopic pattern characteristic of a molecule containing both bromine and chlorine.[1] |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related halogenated benzaldehydes provides a strong basis for safe handling protocols.[4][12][13]
Hazard Identification (Anticipated):
-
Skin Irritation: Causes skin irritation (H315).[12]
-
Eye Irritation: Causes serious eye irritation (H319).[12]
-
Respiratory Irritation: May cause respiratory irritation (H335).[12]
-
Harmful if Swallowed/Inhaled: May be harmful if swallowed or inhaled.[4]
Recommended Precautions:
-
Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep under an inert atmosphere to prevent oxidation.[4]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]
-
Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[13]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]
-
References
- PubChem, "5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327", PubChem,
- Appchem, "this compound | 1280786-80-2", Appchem,
- Google Patents, "CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde", Google Patents,
- Google Patents, "US9284282B2 - Pyrazole compounds as B-Raf inhibitors", Google Patents,
- Protheragen, "5-Bromo-2-fluorobenzaldehyde", Protheragen,
- PubMed, "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines", PubMed,
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1280786-80-2 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. This compound CAS#: 1280786-80-2 [amp.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
5-Bromo-3-chloro-2-fluorobenzaldehyde synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring three distinct halogen atoms and a reactive aldehyde group, makes it a valuable intermediate for the development of novel pharmaceuticals, agrochemicals, and materials.[1][2] The precise arrangement of electron-withdrawing groups on the phenyl ring significantly influences the reactivity of the aldehyde, rendering it a versatile synthon for various carbon-carbon and carbon-heteroatom bond-forming reactions.
The synthesis of such polysubstituted aromatic compounds presents a significant challenge, requiring careful consideration of regioselectivity and the compatibility of functional groups. This guide provides a comprehensive exploration of viable synthetic pathways to this compound, grounded in established principles of organic chemistry. As a senior application scientist, this document emphasizes not just the procedural steps but the underlying mechanistic rationale and strategic considerations that ensure a reproducible and efficient synthesis.
Retrosynthetic Analysis
A logical approach to devising a synthesis for this compound begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available precursors. Two primary strategies emerge from this analysis, centered on the final bond formation to complete the molecule.
Caption: Retrosynthetic pathways for this compound.
This analysis identifies two key starting materials: 3-Chloro-2-fluorobenzaldehyde [3] for a late-stage bromination strategy, and 1-Bromo-3-chloro-2-fluorobenzene [4] for a late-stage formylation strategy. This guide will detail both approaches, with a primary focus on the electrophilic bromination pathway due to its predictable regioselectivity and milder reaction conditions.
Pathway 1: Electrophilic Bromination of 3-Chloro-2-fluorobenzaldehyde (Preferred Route)
This pathway represents the most direct and strategically sound approach. It leverages the inherent directing effects of the substituents already present on the aromatic ring to control the regiochemistry of the bromination reaction.
Scientific Rationale & Expertise
The success of this pathway hinges on the principles of electrophilic aromatic substitution (SEAr). The substituents on the 3-chloro-2-fluorobenzaldehyde ring collectively guide the incoming electrophile (Br+) to the desired C-5 position.
-
Directing Effects:
-
Fluorine (at C-2): A strongly activating ortho-, para-director due to its +M (mesomeric) effect, despite its -I (inductive) effect.
-
Chlorine (at C-3): A deactivating ortho-, para-director.
-
Aldehyde (at C-1): A strongly deactivating meta-director.
-
The cumulative effect is a powerful activation of the C-5 position, which is para to the strongly directing fluorine atom and ortho to the chlorine atom. The alternative ortho position to fluorine (C-3) is already occupied. The aldehyde group deactivates the C-2, C-4, and C-6 positions, further enhancing the selectivity for C-5. This convergence of directing effects makes the bromination at C-5 both electronically and sterically favored, promising a high yield of the desired isomer. This strategy is analogous to established protocols for the synthesis of other bromo-fluoro-benzaldehyde derivatives.[5][6][7][8]
Experimental Protocol
This protocol is a robust, self-validating system designed for high yield and purity.
Materials:
-
3-Chloro-2-fluorobenzaldehyde (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (as solvent)
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add concentrated sulfuric acid. Cool the flask to 0-5 °C in an ice bath.
-
Slowly add 3-chloro-2-fluorobenzaldehyde (1.0 eq) to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Once the aldehyde is fully dissolved, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Maintain the temperature at 0-5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with stirring. A precipitate of the crude product should form.
-
Extract the aqueous slurry with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium sulfite (to quench any remaining bromine), saturated aqueous sodium bicarbonate (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford this compound as a pure solid.
Data Summary
| Parameter | Value/Condition | Rationale |
| Starting Material | 3-Chloro-2-fluorobenzaldehyde | Commercially available precursor with favorable directing groups.[9] |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled, slow release of electrophilic bromine, minimizing side reactions. |
| Solvent/Catalyst | Concentrated H₂SO₄ | Acts as both solvent and a strong acid catalyst to polarize the Br-N bond in NBS, generating the Br+ electrophile. |
| Temperature | 0 °C to Room Temp. | Initial low temperature controls the exothermic reaction, while warming ensures completion. |
| Typical Yield | > 85% (Predicted) | Based on analogous, highly regioselective halogenation reactions.[7] |
| Purity | > 98% (Post-purification) | Recrystallization or chromatography are effective for removing minor isomers. |
Workflow Visualization
Caption: Experimental workflow for the bromination pathway.
Pathway 2: Formylation of 1-Bromo-3-chloro-2-fluorobenzene (Alternative Route)
This alternative pathway employs Directed ortho-Metalation (DoM), a powerful tool for regioselective functionalization of aromatic rings.[10]
Scientific Rationale & Expertise
DoM relies on a heteroatom-containing substituent to direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a stabilized aryllithium intermediate. In 1-bromo-3-chloro-2-fluorobenzene, the fluorine atom is the most powerful directing group on the ring.[11][12] It strongly directs lithiation to its ortho positions (C-1 and C-3).
-
Regioselectivity Challenges:
-
The C-1 and C-3 positions are already substituted with bromine and chlorine, respectively. Deprotonation is not possible at these sites.
-
The next most acidic proton is likely at C-6, which is ortho to the bromine. However, fluorine's directing ability is significantly stronger.
-
A major competing side reaction is lithium-halogen exchange , particularly with the bromine atom, which is faster than deprotonation at less acidic sites.
-
Therefore, while theoretically plausible, this route is mechanistically complex. Using a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) can sometimes favor deprotonation over exchange, but the outcome is not as certain as in the bromination pathway.[13] The reaction would require stringent anhydrous conditions and very low temperatures (typically -78 °C).
General Protocol Outline
-
Metalation: Dissolve 1-bromo-3-chloro-2-fluorobenzene in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-BuLi or LDA (1.1 eq). Stir for 1-2 hours at -78 °C.
-
Formylation: Quench the resulting organometallic intermediate by adding anhydrous N,N-Dimethylformamide (DMF).
-
Work-up: Allow the reaction to warm to room temperature, quench with aqueous acid (e.g., 1M HCl), and extract with an organic solvent. Standard washing, drying, and purification steps would follow.
Workflow Visualization
Sources
- 1. scbt.com [scbt.com]
- 2. appchemical.com [appchemical.com]
- 3. 3-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 736335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-BROMO-3-CHLORO-2-FLUOROBENZENE | 144584-65-6 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. researchgate.net [researchgate.net]
- 12. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 13. ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comprehensive Spectroscopic Guide to 5-Bromo-3-chloro-2-fluorobenzaldehyde
Introduction
5-Bromo-3-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde with the chemical formula C₇H₃BrClFO and a molecular weight of approximately 237.45 g/mol .[1][2] The unique arrangement of electron-withdrawing halogen substituents and the reactive aldehyde group makes this compound a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical development and materials science. The precise structural elucidation of such molecules is paramount to ensuring the desired reactivity, purity, and ultimately, the efficacy and safety of the final products.
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not just presenting the data, but on explaining the causal relationships between the molecular structure and the resulting spectral features, offering a self-validating framework for its identification.
Molecular Structure and Spectroscopic Implications
The substitution pattern on the benzene ring is the primary determinant of the compound's spectroscopic signature. The aldehyde group, along with the fluorine, chlorine, and bromine atoms, creates a unique electronic environment that influences every proton and carbon atom.
Caption: 2D structure of this compound.
Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Framework
Proton NMR is the frontline technique for determining the number and electronic environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration values are all critical pieces of the structural puzzle.
Experimental Protocol: A Self-Validating Approach
-
Sample Preparation: A ~5-10 mg sample of this compound is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of CDCl₃ is crucial as it is chemically inert and its residual proton signal (at ~7.26 ppm) serves as an internal reference.
-
Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is essential for resolving complex splitting patterns in polysubstituted aromatics.
-
Data Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-degree pulse angle to ensure adequate signal without saturation, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Sixteen scans are typically co-added to improve the signal-to-noise ratio.
Predicted Data & Interpretation
The structure contains three distinct types of protons: one aldehyde proton and two aromatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~10.3 | d | JHF ≈ 2-4 Hz | 1H | H-aldehyde |
| ~7.95 | dd | JHH ≈ 2 Hz, JHF ≈ 6-8 Hz | 1H | H-6 |
| ~7.70 | dd | JHH ≈ 2 Hz, JHF ≈ 2-4 Hz | 1H | H-4 |
Causality Behind the Predictions:
-
Aldehyde Proton (H-aldehyde): This proton is attached to a carbonyl carbon, making it highly deshielded and shifting it far downfield to ~10.3 ppm. It may exhibit a small coupling to the fluorine atom at the 2-position (a four-bond coupling, ⁴JHF), appearing as a narrow doublet.
-
Aromatic Protons (H-4, H-6):
-
H-6: This proton is ortho to the bromine atom and the aldehyde group, and meta to the fluorine and chlorine atoms. The strong deshielding effect of the adjacent aldehyde group places it further downfield. It is split into a doublet of doublets (dd) due to coupling with H-4 (meta coupling, ⁴JHH, typically small at ~2 Hz) and the fluorine atom at C-2 (four-bond coupling, ⁴JHF).
-
H-4: This proton is situated between the chlorine and bromine atoms. It is also split into a doublet of doublets by coupling to H-6 (⁴JHH) and the fluorine atom at C-2 (a longer-range five-bond coupling, ⁵JHF, which may be smaller).
-
Caption: Key ¹H-¹⁹F and ¹H-¹H spin-spin coupling interactions.
Carbon (¹³C) NMR Spectroscopy: Probing the Carbon Backbone
¹³C NMR spectroscopy provides a definitive count of the unique carbon atoms in a molecule and offers insights into their chemical nature (e.g., carbonyl, aromatic, halogen-substituted).
Experimental Protocol
The sample prepared for ¹H NMR can be used directly. The standard experiment is a proton-decoupled ¹³C NMR spectrum, which simplifies the spectrum to single lines for each unique carbon atom. This decoupling enhances the signal via the Nuclear Overhauser Effect (NOE). A wider spectral width (0-220 ppm) is necessary to capture all carbon signals.
Predicted Data & Interpretation
The molecule has seven unique carbon atoms, and therefore, seven distinct signals are expected in the proton-decoupled spectrum.
| Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, Hz) | Assignment |
| ~188 (d) | ~2-5 | C-aldehyde |
| ~160 (d) | ~250-270 | C-2 (C-F) |
| ~138 (d) | ~3-5 | C-6 |
| ~135 (s) | - | C-3 (C-Cl) |
| ~130 (d) | ~2-4 | C-4 |
| ~125 (s) | - | C-5 (C-Br) |
| ~120 (d) | ~15-25 | C-1 |
Causality Behind the Predictions:
-
Carbonyl Carbon (C-aldehyde): The C=O bond results in a highly deshielded signal, typically appearing around 188 ppm. It will likely appear as a small doublet due to two-bond coupling with the fluorine (²JCF).
-
Aromatic Carbons:
-
C-2 (C-F): The carbon directly bonded to fluorine exhibits the most dramatic effect: a large downfield shift and a very large one-bond coupling constant (¹JCF) of 250-270 Hz. This is an unmistakable diagnostic feature.
-
C-1, C-3: The carbons adjacent to the C-F bond will also show coupling (²JCF), though smaller.
-
C-Br and C-Cl: The carbons directly attached to bromine and chlorine are shifted downfield relative to an unsubstituted benzene ring but are identifiable by their lack of a large C-F coupling constant. Their precise shifts are influenced by the combined electronic effects of all substituents. The University of Wisconsin's collection of organic chemistry data provides extensive reference tables for such shifts.[3]
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.
Experimental Protocol
A modern and simple method is Attenuated Total Reflectance (ATR). A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond), and pressure is applied to ensure good contact. The IR spectrum is then recorded. This method requires minimal sample preparation and is non-destructive.
Predicted Data & Interpretation
The IR spectrum provides a clear "fingerprint" confirming the key functional moieties.
| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity |
| 3100 - 3000 | C-H Aromatic Stretch | Medium to Weak |
| 2850 - 2810 | C-H Aldehyde Stretch | Weak (often two bands) |
| 2750 - 2710 | C-H Aldehyde Stretch | Weak (Fermi resonance) |
| 1715 - 1695 | C=O Aldehyde Stretch | Strong, Sharp |
| 1600 - 1450 | C=C Aromatic Stretch | Medium to Strong |
| 1300 - 1000 | C-F, C-Cl Stretch | Strong |
| < 800 | C-Br Stretch | Medium |
Authoritative Grounding: The presence of a strong, sharp absorption band around 1700 cm⁻¹ is definitive evidence for the carbonyl (C=O) group of the aldehyde.[4] The weaker, but characteristic, C-H aldehyde stretches near 2820 cm⁻¹ and 2720 cm⁻¹ further validate this assignment. The various C-Halogen stretches appear in the fingerprint region and, while complex, contribute to the unique overall spectrum of the compound.
Mass Spectrometry: Determining Molecular Weight and Formula
Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.
Experimental Protocol
Electron Ionization (EI) is a common technique. The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z).
Predicted Data & Interpretation
-
Molecular Ion (M⁺) Cluster: The most crucial piece of data is the molecular ion peak. Due to the natural abundance of isotopes for bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), a single molecular ion peak will not be observed. Instead, a characteristic cluster of peaks will appear:
-
m/z ≈ 236: Corresponding to [C₇H₃⁷⁹Br³⁵ClFO]⁺
-
m/z ≈ 238: A combination of [C₇H₃⁸¹Br³⁵ClFO]⁺ and [C₇H₃⁷⁹Br³⁷ClFO]⁺
-
m/z ≈ 240: Corresponding to [C₇H₃⁸¹Br³⁷ClFO]⁺ The relative intensities of these peaks create a unique pattern that is a virtual fingerprint for a compound containing one Br and one Cl atom.
-
-
Key Fragmentation Pathways:
-
[M-29]⁺: Loss of the aldehyde group (CHO), a common fragmentation for benzaldehydes.
-
[M-79/81]⁺: Loss of the bromine radical.
-
[M-35/37]⁺: Loss of the chlorine radical.
-
Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.
Conclusion
The structural elucidation of this compound is a clear example of the synergy between different spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy provides rapid confirmation of the essential aldehyde functional group. Finally, mass spectrometry unequivocally establishes the molecular weight and elemental composition through its distinct isotopic pattern. Together, these methods provide a robust, self-validating dataset that confirms the identity and purity of this important chemical building block, ensuring its reliable use in research and development.
References
- PubChem. 5-Bromo-2-fluorobenzaldehyde. [Link]
- Supporting Information for an organic chemistry public
- Appchem. This compound. [Link]
- ResearchGate. 2-Bromo-5-fluorobenzaldehyde. [Link]
- SpectraBase. 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. [Link]
- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
- NIST WebBook. 3-Bromo-5-chloro-2-hydroxybenzaldehyde. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2- Fluorobenzaldehydeoxime. [Link]
- NIST WebBook. Benzaldehyde, 5-bromo-2-hydroxy-. [Link]
- ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. [Link]
- Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-3-chloro-2-fluorobenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-3-chloro-2-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic and medicinal chemistry. This document outlines the theoretical prediction of the ¹H NMR spectrum, detailing the chemical shifts (δ) and spin-spin coupling constants (J) based on first principles of substituent effects and coupling mechanisms. A detailed, field-proven experimental protocol for acquiring high-resolution spectra is provided, followed by a thorough guide to spectral interpretation. This whitepaper is designed to serve as an essential resource for researchers, enabling accurate structural verification and a deeper understanding of the magnetic environments within this complex molecule.
Introduction: The Significance of this compound
This compound is a polysubstituted aromatic compound whose structural complexity makes it a valuable intermediate in the synthesis of novel pharmaceutical agents and advanced materials.[1][2] The precise arrangement of four distinct substituents—an aldehyde, fluorine, chlorine, and bromine—on the benzaldehyde scaffold creates a unique electronic and steric environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of organic molecules in solution.[3] For a molecule like this compound, ¹H NMR is indispensable for confirming its identity and purity. It provides critical information through three key parameters:
-
Chemical Shift (δ): Reveals the electronic environment of each proton.[4]
-
Signal Integration: Determines the relative number of protons generating a signal.[3]
-
Spin-Spin Coupling (Multiplicity & J-values): Elucidates the connectivity of protons and their spatial relationships with neighboring nuclei, including fluorine.[5]
This guide provides a predictive analysis and a practical framework for acquiring and interpreting the ¹H NMR spectrum of this specific molecule, empowering scientists to confidently utilize it in their research endeavors.
Theoretical ¹H NMR Spectrum Prediction
A robust understanding of the expected spectrum is crucial before any experimental work is undertaken. This section deconstructs the molecular structure to predict the chemical shifts and coupling patterns.
Molecular Structure and Proton Environments
The structure of this compound contains three distinct proton environments, which will give rise to three unique signals in the ¹H NMR spectrum:
-
The aldehyde proton (H-1).
-
The aromatic proton at position 4 (H-4).
-
The aromatic proton at position 6 (H-6).
Figure 1: Structure of this compound with proton numbering.
Prediction of Chemical Shifts (δ)
The chemical shift of each proton is determined by the cumulative electronic effects (inductive and resonance) of the substituents on the aromatic ring.
-
Aldehyde Proton (H-1): The proton attached to the carbonyl carbon of an aldehyde is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the C=O bond. Its chemical shift is expected to be in the far downfield region, typically between 9.5 and 10.5 ppm.[6][7][8]
-
Aromatic Protons (H-4 and H-6): The baseline chemical shift for benzene protons is ~7.27 ppm. The final shift is predicted by considering the additive effects of each substituent.
-
Substituent Effects: All four substituents (-CHO, -F, -Cl, -Br) are electron-withdrawing, which generally deshields (shifts downfield) the aromatic protons.[9][10] The halogens exhibit a complex interplay of strong inductive withdrawal and weaker resonance donation.[11]
-
H-4 Prediction: This proton is ortho to the chlorine, meta to the bromine and aldehyde group, and para to the fluorine. The strong deshielding effect from the ortho chlorine atom will be dominant.
-
H-6 Prediction: This proton is ortho to both the fluorine and bromine atoms, and meta to the chlorine and aldehyde groups. The combined deshielding from two ortho halogens is expected to shift this proton significantly downfield, likely more so than H-4.
-
Prediction of Spin-Spin Coupling (J)
Spin-spin coupling provides through-bond connectivity information. In this molecule, both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings are expected.
-
¹H-¹H Coupling:
-
¹H-¹⁹F Coupling:
-
H-6 and F-2: This is a three-bond (ortho) coupling. ³J_HF couplings are significant and are expected to be in the range of 6-10 Hz.
-
H-4 and F-2: This is a five-bond (para) coupling. ⁵J_HF long-range couplings are generally small, often 0-2 Hz, and may manifest as signal broadening rather than a distinct splitting.[13]
-
H-1 (Aldehyde) and F-2: A four-bond ⁴J_HF coupling is possible. This through-space or through-bond interaction is often observed in ortho-fluorobenzaldehydes and is typically small, around 1-4 Hz.[14][15]
-
Predicted Spectrum Summary
Based on the analysis above, the following spectral parameters are predicted.
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| H-1 (CHO) | 9.8 – 10.2 | Doublet (d) or Singlet (s) | ⁴J_HF ≈ 1-4 |
| H-6 | 7.9 – 8.2 | Doublet of Doublets (dd) | ³J_HF ≈ 6-10; ⁴J_H6-H4 ≈ 1-3 |
| H-4 | 7.7 – 7.9 | Doublet of Doublets (dd) | ⁴J_H4-H6 ≈ 1-3; ⁵J_HF ≈ 0-2 |
Experimental Protocol for High-Resolution ¹H NMR Acquisition
Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible data. This protocol is designed to be a self-validating system for the accurate characterization of the title compound.
Figure 2: Standard workflow for NMR sample preparation, acquisition, and processing.
Materials and Instrumentation
-
Compound: this compound (≥98% purity).
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Apparatus: 5 mm high-precision NMR tube, volumetric pipette, analytical balance.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.
-
Dissolution: Add ~0.6 mL of CDCl₃ (with TMS) to the vial. Gently vortex until the solid is fully dissolved.
-
Transfer: Carefully transfer the solution into the NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the instrument's detection coil (typically ~4 cm).
NMR Instrument Parameters (400 MHz Example)
The causality for these parameter choices is to balance signal-to-noise with experimental time while ensuring high resolution.
-
Pulse Program: zg30 (A standard 30-degree pulse experiment).
-
Acquisition Time (AQ): ~4 seconds. Rationale: Allows for sharp signals by letting the FID decay sufficiently.
-
Relaxation Delay (D1): 2 seconds. Rationale: Ensures quantitative relaxation for accurate integration, especially for aromatic protons.
-
Number of Scans (NS): 16. Rationale: Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.
-
Spectral Width (SW): 20 ppm. Rationale: A wide window to ensure all signals, including the downfield aldehyde proton, are captured.
-
Receiver Gain (RG): Set automatically by the instrument to avoid signal clipping.
Data Processing
-
Fourier Transform (FT): Apply an exponential multiplication with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes. Apply an automatic baseline correction algorithm.
-
Calibration: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual CHCl₃ signal can be set to 7.26 ppm.
Detailed Spectrum Interpretation
This section describes the analysis of a hypothetical high-resolution spectrum based on the theoretical predictions.
Figure 3: Predicted spin-spin coupling network for the key nuclei.
-
Signal at ~10.0 ppm (H-1, Aldehyde):
-
Integration: 1H.
-
Multiplicity: Expected to be a narrow doublet. The splitting of ~2 Hz corresponds to the ⁴J_HF coupling to the fluorine at position 2. This confirms the through-space interaction between the aldehyde proton and the ortho-fluorine substituent.
-
-
Signal at ~8.0 ppm (H-6, Aromatic):
-
Integration: 1H.
-
Multiplicity: A doublet of doublets (dd). This pattern arises from two distinct couplings. The larger coupling of ~8 Hz is attributed to the ³J_HF (ortho) coupling with the fluorine atom. The smaller coupling of ~2.5 Hz corresponds to the ⁴J_HH (meta) coupling with H-4. This assignment confirms the proton's position adjacent to both the fluorine and bromine atoms.
-
-
Signal at ~7.8 ppm (H-4, Aromatic):
-
Integration: 1H.
-
Multiplicity: A doublet of doublets (dd) or a broadened doublet. The primary splitting of ~2.5 Hz is due to the ⁴J_HH (meta) coupling with H-6. A smaller coupling or broadening of ~1 Hz can be attributed to the long-range ⁵J_HF (para) coupling to the fluorine atom. The upfield position relative to H-6 is consistent with it being ortho to only one halogen (chlorine).
-
Conclusion
The ¹H NMR spectrum of this compound is a distinctive and information-rich fingerprint of its molecular structure. The three observable protons exhibit predictable chemical shifts and complex, yet interpretable, splitting patterns. The downfield aldehyde proton appears as a doublet due to four-bond coupling with fluorine. The two aromatic protons appear as distinct doublets of doublets, with their chemical shifts and coupling constants providing unambiguous evidence for their positions relative to the array of halogen substituents. This technical guide provides the theoretical foundation and practical methodology for researchers to confidently acquire, analyze, and interpret the ¹H NMR spectrum of this important synthetic building block.
References
- Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
- Abraham, R. J., et al. (2002). 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry. [Link]
- Iowa State University. NMR Coupling Constants.
- Micura, R., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access. [Link]
- Chemistry LibreTexts. (2020). 18.2: Spectroscopy of Ketones and Aldehydes. [Link]
- University of Calgary. Spectroscopy Tutorial: Aldehydes. [Link]
- University of the West Indies, Mona. Common Chemical Shift Values. [Link]
- University College London. Chemical shifts. [Link]
- Modgraph Consultants Ltd. Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. [Link]
- Cosimi, E., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides.
- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]
- Abraham, R. J., et al. 1H NMR Chemical Shifts. [Link]
- ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]
- Organic Chemistry D
- University of Regensburg. 1H NMR Spectroscopy. [Link]
- Scribd.
- Supporting Information. General procedure for the synthesis of aldehydes. [Link]
- Williamson, K. L., & Fenstermaker, J. (1966). Long-range proton-fluorine coupling in a rigid system. Journal of the American Chemical Society. [Link]
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy. [Link]
- PubChem. 5-Bromo-2-fluorobenzaldehyde. [Link]
- The University of Liverpool Repository. (2009). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
- YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]
- PubChem. 3-Bromo-5-chloro-2-fluorobenzaldehyde. [Link]
- Modgraph Consultants Ltd. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. [Link]
- Chem-Impex. 5-Bromo-2-fluorobenzaldehyde. [Link]
- SpectraBase. 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. [Link]
- NIST WebBook. 3-Bromo-5-chloro-2-hydroxybenzaldehyde. [Link]
- Fatima, A., et al. (2021). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Common Chemical Shift Values [aris.gusc.lv]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
- 11. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the ¹³C NMR Analysis of 5-Bromo-3-chloro-2-fluorobenzaldehyde
Introduction
In the landscape of modern synthetic chemistry and drug development, the unambiguous structural elucidation of complex organic molecules is paramount. Polysubstituted aromatic compounds, such as 5-Bromo-3-chloro-2-fluorobenzaldehyde, present a unique analytical challenge due to the intricate interplay of electronic and steric effects from multiple substituents. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a definitive tool, offering direct insight into the carbon skeleton of a molecule.[1][2] Unlike ¹H NMR, which provides information about protons and their immediate environment, ¹³C NMR allows for the direct observation of each unique carbon atom, making it indispensable for confirming connectivity and substitution patterns on a complex aromatic ring.[3]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the ¹³C NMR analysis of this compound. Moving beyond a simple data sheet, this document synthesizes theoretical principles for spectral prediction with a field-proven, step-by-step experimental protocol for data acquisition. The causality behind experimental choices is explained, ensuring that the described methodology forms a self-validating system for achieving accurate and reliable results.
Part 1: Theoretical Principles and Spectral Prediction
A robust analysis begins not in the lab, but with a foundational understanding of the molecule's electronic structure. Predicting the ¹³C NMR spectrum of this compound requires a systematic evaluation of how each substituent electronically perturbs the benzene ring.
Fundamental Principles of ¹³C NMR
¹³C NMR spectroscopy is based on the magnetic properties of the ¹³C isotope, which has a natural abundance of approximately 1.1%.[4] The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms or electron-withdrawing groups decrease the electron density around a carbon nucleus, "deshielding" it from the external magnetic field and causing its resonance signal to appear further downfield (at a higher ppm value).[5][6] Conversely, electron-donating groups increase electron density, "shielding" the nucleus and shifting its signal upfield (to a lower ppm value). A key advantage of ¹³C NMR is its wide chemical shift range, typically 0-220 ppm, which minimizes signal overlap even in complex molecules.[7][8]
Analysis of Substituent Effects
The chemical shifts of the aromatic carbons in this compound are governed by the cumulative inductive and resonance effects of the four distinct substituents.
-
Aldehyde Group (-CHO): This group is strongly electron-withdrawing due to the electronegativity of the oxygen atom. It deactivates the ring through both the inductive effect (-I) and the resonance effect (-R). This will significantly deshield the carbonyl carbon itself, as well as the ipso-carbon (C-1) and the carbon para to it (C-4).[9][10]
-
Halogens (-F, -Cl, -Br): Halogens exert a dual influence. They are highly electronegative, withdrawing electron density through the sigma bonds (a strong -I effect), which deshields the directly attached carbon (ipso). However, they also possess lone pairs of electrons that can be donated into the aromatic π-system (a +R effect), which tends to shield the ortho and para positions.[11][12]
-
Fluorine: Possesses the strongest -I effect and a moderate +R effect.
-
Chlorine: Has a weaker -I effect and a weaker +R effect compared to fluorine.[13][14]
-
Bromine: Exhibits the weakest -I effect among the three. Additionally, heavy atoms like bromine can introduce spin-orbit coupling effects, which can further influence the chemical shift of the attached carbon.[14][15]
-
The following diagram illustrates the primary electronic forces at play.
Predicted ¹³C Chemical Shifts
Based on the additive nature of substituent chemical shifts (SCS) and fundamental principles, we can predict the approximate chemical shift for each of the seven unique carbons. The base value for benzene is ~128.5 ppm, and for the benzaldehyde carbonyl carbon is ~192 ppm.[10][16]
| Carbon Atom | Attached Substituent(s) | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (C7) | Aldehyde | ~188 - 192 | The carbonyl carbon is inherently highly deshielded. The ortho-fluorine's strong inductive withdrawal may shift it slightly upfield compared to unsubstituted benzaldehyde due to complex electronic interactions.[9][17] |
| C-2 | -F | ~158 - 162 (doublet) | Directly bonded to the most electronegative atom (F), causing significant deshielding. A large one-bond C-F coupling (¹JCF ≈ 250 Hz) will split this signal into a doublet. |
| C-5 | -Br | ~128 - 132 | The inductive effect of bromine is offset by its position relative to other groups. The heavy atom effect can also contribute unpredictably to the shielding.[11][14] |
| C-1 | -CHO | ~126 - 130 | The ipso-carbon to the aldehyde is deshielded. However, it is also ortho to the fluorine and para to the bromine, whose +R effects will provide some shielding, resulting in a complex net effect. |
| C-3 | -Cl | ~124 - 128 | Directly bonded to chlorine, causing deshielding. It is also ortho to both the fluorine and bromine, whose +R effects will counteract this, likely placing it in the main aromatic region. |
| C-4 | -H | ~122 - 126 | This carbon is para to the strongly withdrawing aldehyde group, which would cause deshielding. However, it is also ortho to the bromine and meta to the fluorine and chlorine, leading to a complex balance of shielding and deshielding effects. |
| C-6 | -H | ~115 - 119 | Positioned ortho to the aldehyde group (deshielding) but also para to the chlorine and ortho to the C-1 carbon. The powerful +R effect from the para fluorine will likely cause significant shielding, moving this signal upfield. |
Part 2: A Validated Experimental Protocol for Data Acquisition
The following protocol is designed to yield a high-quality, high-resolution ¹³C NMR spectrum suitable for unambiguous structural confirmation.
Experimental Workflow
Step-by-Step Methodology
1. Sample Preparation:
- Analyte & Solvent: Accurately weigh 20-30 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent starting choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[18]
- Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its four equivalent carbons defined as 0.0 ppm.[13]
- Filtration & Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. Spectrometer Setup and Calibration (Example: 125 MHz Spectrometer):
- Insert the NMR tube into the spectrometer.
- Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. The lock system uses this signal to counteract any magnetic field drift during the experiment.
- Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This is critical for achieving sharp, well-resolved peaks.
3. Data Acquisition Parameters:
- The following parameters for a standard proton-decoupled ¹³C experiment are recommended. The key is to ensure sufficient relaxation and a high number of scans to detect the weak signals from the low-abundance ¹³C nuclei, especially the non-protonated (quaternary) carbons.[7][19]
| Parameter | Recommended Value | Rationale / Justification |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled experiment with a 30° pulse angle. |
| Pulse Angle | 30° | A smaller flip angle allows for a shorter relaxation delay (D1) without saturating the signals, especially those of quaternary carbons which have long relaxation times (T1). |
| Spectral Width (SW) | 240 ppm (approx. 30,000 Hz) | Ensures the full range of expected chemical shifts, from TMS (0 ppm) to beyond the carbonyl region (~200 ppm), is captured.[3] |
| Acquisition Time (AT) | ~1.5 s | Provides adequate digital resolution to distinguish closely spaced peaks in the aromatic region. |
| Relaxation Delay (D1) | 2.0 s | A crucial delay to allow magnetization to return towards equilibrium between pulses. While longer delays (5x T1) are needed for true quantitative analysis, 2s is a good compromise for high-quality qualitative data.[20] |
| Number of Scans (NS) | 2048 or higher | Required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C. More scans may be necessary for very dilute samples. |
| Temperature | 298 K (25 °C) | Standard operating temperature. Ensure it is stable throughout the experiment. |
4. Data Processing:
- Apply an exponential multiplication (line broadening of ~1 Hz) to improve the signal-to-noise ratio.
- Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.
- Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).
- Apply a baseline correction to ensure the baseline is flat across the spectrum.
- Calibrate the spectrum by setting the TMS peak to δ 0.0 ppm. The CDCl₃ solvent signal should appear as a triplet at approximately δ 77.16 ppm.[8]
Part 3: Spectral Interpretation and Validation
The processed spectrum provides the empirical data to validate the theoretical predictions.
Interpreting the Acquired Spectrum
-
Signal Count: The first validation check is the number of signals. The spectrum should display exactly seven distinct resonances, corresponding to the seven chemically non-equivalent carbon atoms in the molecule.[5]
-
Chemical Shift Assignment:
-
The signal furthest downfield (likely ~188-192 ppm) is assigned to the carbonyl carbon (C7) .[17]
-
The doublet with a large coupling constant (~250 Hz) in the region of 158-162 ppm is unequivocally assigned to C-2 , the carbon bearing the fluorine atom.
-
The remaining five signals in the aromatic region (approx. 115-132 ppm) must be assigned by comparing their observed chemical shifts to the predictions in Table 1.
-
-
Signal Intensity and Quaternary Carbons: Pay close attention to the peak intensities. The signals for the quaternary carbons (C-1, C-2, C-3, and C-5) are expected to be significantly less intense than those for the protonated carbons (C-4, C-6, and C7-H). This is due to their longer T1 relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement, which boosts the signal of proton-attached carbons during broadband decoupling.[3][8] This intensity difference serves as a powerful confirmation tool for assignment.
Advanced Techniques for Unambiguous Assignment
For absolute confirmation, especially for the closely spaced signals in the aromatic region, advanced NMR experiments are invaluable.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would show positive signals for CH carbons and negative signals for CH₂ carbons (none in this molecule), while quaternary carbons would be absent. This would definitively identify the signals for C-4, C-6, and C-7.[2][3]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment generates a 2D plot showing correlation peaks between carbons and their directly attached protons. It would show correlations for C4-H4, C6-H6, and C7-H7, providing definitive assignments for these three carbons based on the ¹H NMR spectrum.[2]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away. For example, the aldehyde proton (H7) would show a correlation to C-1 and C-6, locking in their assignments. This is the ultimate tool for piecing together the molecular puzzle.[2]
The convergence of the predicted spectrum with the data from these 1D and 2D NMR experiments provides a self-validating and irrefutable confirmation of the structure of this compound.
Conclusion
The ¹³C NMR analysis of this compound is a prime example of how modern spectroscopy is applied to solve complex structural problems. A successful analysis is not merely the result of running a sample but is built upon a tripartite foundation: a deep understanding of the underlying physical organic principles that govern chemical shifts, a meticulously executed experimental protocol designed to yield high-fidelity data, and a systematic approach to spectral interpretation. By integrating theoretical prediction with robust data acquisition and validation, researchers can confidently and unambiguously determine the structure of even the most challenging molecules, accelerating progress in chemical synthesis and drug discovery.
References
- J. A. P. Martins, et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806.
- B. M. Fung & C. F. Tong. (1985). Carbon-13 chemical shift tensors of halobenzenes. Journal of the American Chemical Society, 107(11), 3333-3336.
- R. V. Viesser, et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259.
- R. V. Viesser, et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259.
- J. A. P. Martins, et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate.
- A. J. Amass, et al. (2000). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 49(4), 413-419.
- E. M. Schulman, et al. (1974). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. The Journal of Organic Chemistry, 39(19), 2886-2891.
- Doc Brown's Chemistry. database C-13 NMR SPECTROSCOPY INDEX.
- S. Perumal, et al. (1993). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Indian Academy of Sciences.
- Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy.
- G. Tescari, et al. (2004). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 108(22), 4750-4759.
- A. A. Kiryutin, et al. (2017). Structure elucidation of uniformly 13C labeled small molecule natural products. NIH National Center for Biotechnology Information.
- KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I.
- A. L. Williamson. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. University of Mississippi eGrove.
- A. Perjéssy, et al. (2003). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate.
- ResearchGate. (2014). Basic Principle of 13C-NMR.
- NMR Wiki. (2010). Databases.
- University of Colorado Boulder. The basics of 13C-NMR spectroscopy.
- Oregon State University. 13C NMR Chemical Shifts.
- Supporting Information. General procedure for the synthesis of aldehydes.
- Doc Brown's Chemistry. C-13 nmr spectrum of chlorobenzene.
- Springer Nature Experiments. (2019). Practical Guidelines for 13 C-Based NMR Metabolomics.
- FAPESP. (2018). The halogen effect on the C-13 NMR chemical shift in substituted benzenes.
- S. E. Wheeler, et al. (2017). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory. ACS Publications.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- NPTEL. 13C NMR spectroscopy.
- CEITEC. 13C NMR (carbon nuclear magnetic resonance).
- Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde.
- N. K. Terrett, et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1794-1797.
- University of Regensburg. 13C NMR Chemical Shift Table.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- C. L. Lippert. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. University of Mississippi eGrove.
- ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Quora. (2017). Why is the 13C NMR signal caused by the aldehyde carbonyl carbon occur more downfield than those caused by the carboxylic acid carbon?.
- PubChem. 5-Bromo-2-fluorobenzaldehyde.
- Organometallics. (2010). NMR Chemical Shifts of Trace Impurities.
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- ResearchGate. (2017). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- SpectraBase. 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE.
Sources
- 1. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. bhu.ac.in [bhu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The basics of 13C-NMR spectroscopy [ns1.almerja.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. The halogen effect on the C-13 NMR chemical shift ... - BV FAPESP [bv.fapesp.br]
- 15. pubs.acs.org [pubs.acs.org]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the FT-IR Spectrum of 5-Bromo-3-chloro-2-fluorobenzaldehyde
Executive Summary
5-Bromo-3-chloro-2-fluorobenzaldehyde (CAS No. 1280786-80-2) is a polysubstituted aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science.[1][2][3] Its unique substitution pattern, featuring three different halogens and an aldehyde functional group, imparts specific electronic and steric properties that are critical to its reactivity and potential applications. A thorough characterization of this molecule is paramount for quality control, reaction monitoring, and structural confirmation. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for this purpose.[4] This guide provides a detailed theoretical and practical framework for understanding, acquiring, and interpreting the FT-IR spectrum of this compound, grounded in established spectroscopic principles and field-proven methodologies.
The Spectroscopic Blueprint: Theoretical FT-IR Analysis
The FT-IR spectrum of an organic molecule provides a unique "fingerprint" based on the vibrational modes of its constituent bonds.[4][5] For this compound, the spectrum is a composite of absorptions arising from the aldehyde group, the tetrasubstituted aromatic ring, and the carbon-halogen bonds. The electronegativity and mass of the halogen substituents play a crucial role in shifting the frequencies of adjacent functional groups.
The Aldehyde Signature: C=O and C-H Vibrations
The aldehyde functional group provides the most distinct and readily identifiable peaks in the spectrum.
-
Carbonyl (C=O) Stretch: Aromatic aldehydes typically exhibit a strong, sharp absorption band for the C=O stretching vibration in the range of 1685-1710 cm⁻¹.[6] The conjugation of the carbonyl group with the benzene ring lowers the frequency compared to saturated aldehydes (which absorb around 1730 cm⁻¹).[7] The presence of multiple electron-withdrawing halogens on the ring is expected to slightly increase the frequency due to the inductive effect, placing the peak for this molecule firmly within the characteristic aromatic aldehyde region.
-
Aldehydic C-H Stretch (Fermi Resonance): A hallmark of aldehydes is the appearance of two weak to medium absorption bands corresponding to the C-H stretch of the aldehyde group.[8] These typically appear near 2850 cm⁻¹ and 2750 cm⁻¹.[7] The lower frequency band, in particular, is highly diagnostic as very few other absorptions occur in this region.[9] This splitting arises from Fermi resonance, an interaction between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[10]
The Aromatic Core: Ring and C-H Vibrations
The substituted benzene ring gives rise to a series of characteristic absorptions.
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring are expected to produce weak to medium bands just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.[6]
-
Aromatic C=C Ring Stretch: The vibrations of the carbon-carbon double bonds within the benzene ring result in a series of medium to sharp absorptions in the 1450-1600 cm⁻¹ region.[9] Aromatic compounds often show two characteristic bands near 1600 cm⁻¹ and 1500-1430 cm⁻¹.[9]
-
C-H Out-of-Plane Bending: The out-of-plane ("oop") bending vibrations of the remaining aromatic C-H bonds produce strong absorptions in the fingerprint region, typically between 675-900 cm⁻¹. The precise position of these bands is highly diagnostic of the substitution pattern on the aromatic ring.
Carbon-Halogen (C-X) Vibrations
The presence of three different halogens will result in strong absorption bands in the lower frequency (fingerprint) region of the spectrum. The position of these bands is primarily determined by the mass of the halogen atom.[11]
-
C-F Stretch: The carbon-fluorine bond is the strongest and involves the lightest halogen, resulting in a strong absorption at a relatively high wavenumber, typically in the 1000-1400 cm⁻¹ range.[11]
-
C-Cl Stretch: The carbon-chlorine stretching vibration is found at lower frequencies, generally in the 600-800 cm⁻¹ range.[11]
-
C-Br Stretch: The carbon-bromine bond involves the heaviest of the three halogens, and its stretching vibration will appear at the lowest frequency, typically in the 500-600 cm⁻¹ range.[11]
Predicted FT-IR Data Summary
The following table summarizes the anticipated characteristic absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100 - 3030 | Weak | C-H Stretch | Aromatic Ring |
| 2880 - 2820 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |
| 2780 - 2720 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |
| 1710 - 1685 | Strong | C=O Stretch | Aldehyde (-CHO) |
| 1600 - 1585 | Medium | C=C Stretch | Aromatic Ring |
| 1500 - 1430 | Medium | C=C Stretch | Aromatic Ring |
| 1400 - 1000 | Strong | C-F Stretch | Aryl-Fluorine |
| 900 - 675 | Strong | C-H Out-of-Plane Bending | Aromatic Ring |
| 800 - 600 | Strong | C-Cl Stretch | Aryl-Chlorine |
| 600 - 500 | Strong | C-Br Stretch | Aryl-Bromine |
Visualizing the Analyte
A clear understanding of the molecular structure is essential for interpreting its spectrum.
Caption: Molecular structure of this compound.
A Self-Validating Protocol for FT-IR Spectrum Acquisition
This section details a robust, step-by-step methodology for acquiring a high-quality FT-IR spectrum of a solid sample such as this compound using the KBr pellet technique.[12] This method is chosen for its ability to produce high-resolution spectra with minimal interference.
Pre-Analysis Checklist
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses and gloves. Handle the compound in a well-ventilated area or fume hood.
-
Materials: this compound, FT-IR grade Potassium Bromide (KBr, dried in an oven at >100°C for several hours and stored in a desiccator), agate mortar and pestle, pellet press die, hydraulic press, spatula.
-
Instrument: Ensure the FT-IR spectrometer is powered on and the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
Step-by-Step Experimental Workflow
-
Background Spectrum Acquisition (Self-Validation Step 1):
-
Ensure the sample compartment is empty.
-
Collect a background spectrum using the instrument's software. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical and detector response.
-
Typical parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16-32 scans.
-
Causality: The background spectrum is mathematically subtracted from the sample spectrum, ensuring that the final spectrum contains only the absorption information of the analyte.[5] This is a critical step for data integrity.
-
-
Sample Preparation (KBr Pellet):
-
Place approximately 1-2 mg of this compound into a clean, dry agate mortar.[12]
-
Add approximately 100-200 mg of dry, FT-IR grade KBr. The sample-to-KBr ratio should be between 1:100 and 1:200.[13]
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the IR beam.[13]
-
Transfer the powder to the pellet die assembly.
-
Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes to form a thin, transparent, or translucent pellet.
-
Causality: KBr is used as the matrix because it is transparent to infrared radiation in the mid-IR range and its softness allows it to form a solid, glass-like disk under pressure, trapping the analyte molecules in a suitable state for analysis.[12]
-
-
Sample Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder within the FT-IR spectrometer's sample compartment.
-
Acquire the sample spectrum using the same parameters as the background scan.
-
The instrument software will automatically ratio the single-beam sample spectrum against the stored single-beam background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Interpretation:
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.
-
Correlate the observed peaks with the expected vibrational modes as outlined in Section 3.0 of this guide. Pay close attention to the strong C=O stretch, the weak but characteristic aldehydic C-H doublet, and the complex pattern in the fingerprint region.
-
Alternative Sample Preparation Methods
-
Attenuated Total Reflectance (ATR): A small amount of the solid powder can be placed directly onto the ATR crystal (e.g., diamond). Pressure is applied to ensure good contact. This method is faster and requires less sample preparation but may result in minor shifts in peak positions compared to the transmission (KBr) method.[12][14]
-
Thin Solid Film: The compound can be dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the solid for analysis.[15]
Conclusion
The FT-IR spectrum of this compound is rich with information, providing unambiguous confirmation of its key functional groups. The strong carbonyl absorption near 1700 cm⁻¹, the diagnostic Fermi doublet of the aldehydic C-H stretch, and the complex pattern of aromatic and carbon-halogen vibrations in the fingerprint region collectively create a unique spectroscopic signature. By following the robust experimental protocol detailed herein, researchers can reliably obtain high-quality spectra for structural verification, purity assessment, and further investigation of this versatile chemical intermediate.
References
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation.
- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.
- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- Tolstorozhev, G. B., et al. (2010). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Journal of Applied Spectroscopy, 77(4), 534-541. [ResearchGate provides access to this article, though a direct link to the full text may require subscription.]
- National Center for Biotechnology Information. (n.d.). 5-Bromo-2-fluorobenzaldehyde. PubChem Compound Summary for CID 736327.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Appchem. (n.d.). This compound. CAS 1280786-80-2.
- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.
- Dr. Anil Kumar. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube.
- Al-Alshaikh, M. A., et al. (2022). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 134-151.
- Chemistry LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.
- AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide.
- Hicham Boughendjioua, et al. (2022). FTIR analysis and interpretation of IR spectra of four spice oils extracted by hydrodistillation. Journal of Drug Delivery and Therapeutics, 12(2), 110-115.
- Tanski, J. M., & Tureski, R. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1059.
- Rajkumar, P., et al. (2019). FT-IR Spectrum of Benzaldehyde. ResearchGate.
- Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. r/chemhelp.
- Spectroscopy Online. (2023). Halogenated Organic Compounds.
- Singh, R. D., & Rai, R. S. (1987).
- Zhejiang Yongtai Technology Co., Ltd. (n.d.). 5-Bromo-2-fluorobenzaldehyde.
- SpectraBase. (n.d.). 5-Chloro-2-fluorobenzaldehyde.
- Jayaprakash, C., et al. (2023). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. ResearchGate.
Sources
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. appchemical.com [appchemical.com]
- 4. azooptics.com [azooptics.com]
- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 10. m.youtube.com [m.youtube.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-3-chloro-2-fluorobenzaldehyde
This guide provides a comprehensive examination of the mass spectrometric behavior of 5-Bromo-3-chloro-2-fluorobenzaldehyde (C₇H₃BrClFO), a polyhalogenated aromatic aldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational principles, experimental protocols, and data interpretation required for the robust analysis of this complex molecule. We will explore the causality behind methodological choices, ensuring a deep understanding of how to achieve high-fidelity mass spectrometric data.
Introduction: The Analytical Challenge of Polyhalogenated Aromatics
This compound presents a unique analytical challenge due to its structure. The presence of three different halogen atoms (bromine, chlorine, and fluorine) and an aldehyde functional group dictates a highly specific and predictable behavior under mass spectrometric analysis. The primary challenge and, simultaneously, the greatest analytical advantage, lies in the distinctive isotopic patterns generated by bromine and chlorine.[1][2] Understanding these patterns is paramount for confirming the elemental composition of the molecular ion and its subsequent fragments. This guide will focus on elucidating the structure through Electron Ionization (EI), a hard ionization technique ideal for fragmentation analysis, and Electrospray Ionization (ESI), a soft ionization method for molecular weight confirmation.[3]
Molecular Structure and Isotopic Abundance: The Halogen Signature
The key to interpreting the mass spectrum of this compound lies in the natural isotopic abundances of bromine and chlorine. Fluorine, in contrast, is monoisotopic (¹⁹F).
| Element | Isotope | Natural Abundance (%) | Mass (Da) |
| Bromine | ⁷⁹Br | 50.69 | 78.9183 |
| ⁸¹Br | 49.31 | 80.9163 | |
| Chlorine | ³⁵Cl | 75.77 | 34.9689 |
| ³⁷Cl | 24.23 | 36.9659 |
Source: Data compiled from authoritative chemical resources.
The presence of one bromine atom creates an "M" and "M+2" peak of nearly equal intensity (approximately 1:1 ratio).[4][5] The presence of one chlorine atom produces an "M" and "M+2" peak with an approximate 3:1 intensity ratio.[4][6] When both are present, as in our target molecule, a complex and highly characteristic cluster of peaks (M, M+2, M+4) emerges.
For this compound (monoisotopic mass ≈ 235.90 Da), the molecular ion region will exhibit a distinctive pattern:
-
M peak (m/z ≈ 236): Contains ⁷⁹Br and ³⁵Cl.
-
M+2 peak (m/z ≈ 238): Contains ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl.
-
M+4 peak (m/z ≈ 240): Contains ⁸¹Br and ³⁷Cl.
The theoretical relative intensity ratio for this cluster is approximately 100 : 129 : 31 . This unique signature is the primary confirmation of the simultaneous presence of one bromine and one chlorine atom in an ion.
Ionization Techniques: Choosing the Right Tool for the Task
The choice of ionization method is dictated by the analytical goal. For structural elucidation, a technique that induces fragmentation is required. For simple molecular weight confirmation, a gentle method is preferred.
Electron Ionization (EI): For In-Depth Structural Elucidation
EI is the classic method for analyzing volatile, thermally stable small molecules.[3] It utilizes high-energy electrons (~70 eV) to bombard the analyte, causing ionization and imparting significant internal energy. This excess energy leads to predictable bond cleavages, creating a fragmentation pattern that serves as a molecular fingerprint.
Causality: We choose EI for this molecule because its aromatic stability allows the molecular ion to be observed, while the functional groups and halogen substituents provide predictable fragmentation pathways. This allows us to piece together the molecular structure from its constituent parts. The resulting mass spectrum is highly reproducible and ideal for library matching.
Electrospray Ionization (ESI): For Unambiguous Molecular Weight Confirmation
ESI is a soft ionization technique that generates ions from a solution by creating a fine, charged aerosol.[7] It is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS). ESI typically produces protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[8]
Causality: We choose ESI when the primary goal is to confirm the molecular weight without inducing fragmentation.[7] This is crucial in drug development and quality control to quickly verify the identity of a synthesized compound. The aldehyde's carbonyl oxygen provides a site for protonation, making it amenable to positive-ion mode ESI.[9]
Fragmentation Pathways under Electron Ionization
The EI mass spectrum of this compound is predicted to be rich with structurally informative fragments. The process begins with the formation of a molecular radical cation, M•+ , which then undergoes a series of competing fragmentation reactions.
Analysis of Key Fragmentation Pathways:
-
[M-H]⁺ (m/z 235): Loss of a hydrogen radical from the aldehyde group is a common fragmentation for aromatic aldehydes, resulting in a stable acylium ion.[10] This peak will be one mass unit lower than the molecular ion cluster and will retain the Br/Cl isotopic pattern.
-
[M-CHO]⁺ (m/z 207): The most anticipated and often most intense fragmentation pathway for benzaldehydes is the loss of the formyl radical (•CHO, 29 Da).[10] This cleavage results in a very stable polyhalogenated phenyl cation. The resulting fragment cluster at m/z 207, 209, and 211 will still exhibit the characteristic 100:129:31 intensity ratio, confirming it contains both Br and Cl.
-
[M-Br]⁺ (m/z 157) and [M-Cl]⁺ (m/z 201): The loss of halogen radicals is also a probable event.
-
Loss of a bromine radical (•Br) gives a fragment at m/z 157. This ion contains only chlorine, so its isotopic signature will be a simple ~3:1 ratio for the peaks at m/z 157 and 159.
-
Loss of a chlorine radical (•Cl) gives a fragment at m/z 201. This ion contains only bromine, so its isotopic signature will be a ~1:1 ratio for the peaks at m/z 201 and 203.[5] Observing these distinct isotopic patterns provides definitive evidence for the fragmentation process.
-
-
[M-CO]•+ (m/z 208): Loss of a neutral carbon monoxide molecule (CO, 28 Da) is another possible pathway for aromatic aldehydes, leading to a halogenated fluorobenzene radical cation.[11] This fragment would also retain the original Br/Cl isotopic signature.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to generate reliable and reproducible data. They incorporate self-validating steps such as blanks and system suitability checks.
Protocol for GC-MS Analysis (EI)
This method is ideal for structural elucidation and identification.
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of high-purity, volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Perform serial dilutions to a final concentration of ~10 µg/mL.
-
-
Instrumentation & Parameters:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A low-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Acquisition Mode: Full Scan.
-
-
Validation & Quality Control:
-
Solvent Blank: Inject a sample of the pure solvent before the analyte to ensure no system contamination.
-
Tuning: Perform an instrument autotune using a standard calibration compound (e.g., PFTBA) to ensure mass accuracy and resolution.
-
Replicate Injections: Inject the sample at least twice to confirm the reproducibility of the retention time and mass spectrum.
-
Protocol for LC-MS Analysis (ESI)
This method is suited for rapid molecular weight confirmation.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a solvent mixture compatible with reverse-phase chromatography (e.g., 50:50 Acetonitrile:Water).
-
Dilute to a final concentration of ~1 µg/mL.
-
-
Instrumentation & Parameters:
-
System: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).
-
LC Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas: Nitrogen at 350 °C.
-
Mass Range: Scan from m/z 100 to 400.
-
-
Validation & Quality Control:
-
Blank Injection: Run a mobile phase blank to check for background ions.
-
Mass Calibration: Ensure the instrument is calibrated according to the manufacturer's specifications to guarantee mass accuracy.
-
Confirmation: Expect to observe the protonated molecule [M+H]⁺ at m/z 237, 239, 241, exhibiting the characteristic Br/Cl isotopic pattern.
-
Data Interpretation: Synthesizing the Evidence
A successful analysis integrates data from all parts of the experiment.
Expected EI-MS Data Summary
The table below summarizes the key ions expected in the EI mass spectrum. The relative abundance is a prediction based on typical fragmentation behavior of similar compounds.
| m/z (Monoisotopic) | Proposed Fragment | Formula | Isotopic Pattern | Predicted Abundance |
| 236 | [M]•+ (Molecular Ion) | C₇H₃⁷⁹Br³⁵ClFO•+ | Br + Cl | Moderate |
| 235 | [M-H]⁺ | C₇H₂⁷⁹Br³⁵ClFO⁺ | Br + Cl | High |
| 207 | [M-CHO]⁺ | C₆H₂⁷⁹Br³⁵ClF⁺ | Br + Cl | High (likely Base Peak) |
| 201 | [M-Cl]⁺ | C₇H₃⁷⁹BrFO⁺ | Br only (~1:1) | Moderate |
| 157 | [M-Br]⁺ | C₇H₃³⁵ClFO⁺ | Cl only (~3:1) | Moderate |
| 75 | Phenyl fragment loss | C₆H₃⁺ | None | Low |
Logical Workflow for Spectral Interpretation
Conclusion
The mass spectrometric analysis of this compound is a prime example of how molecular structure dictates analytical outcomes. The presence of bromine and chlorine provides a robust, built-in validation tool through their unique isotopic signatures. By employing Electron Ionization, one can elicit a rich fragmentation pattern that allows for detailed structural confirmation, with the loss of the formyl group (CHO) being a key diagnostic marker. For orthogonal verification of molecular weight, Electrospray Ionization provides a gentle and reliable method. The protocols and interpretive logic presented in this guide offer a comprehensive framework for researchers to confidently analyze this and other complex halogenated molecules, ensuring data integrity and analytical success.
References
- Intro to Mass Spectrometry. (n.d.). Elements With More Abundant Heavy Isotopes.
- Kwiecien, N. W., & Brodbelt, J. S. (2015). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 34(5), 539-559.
- Indira Gandhi National Open University. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
- JoVE. (2024). Video: Mass Spectrometry: Isotope Effect.
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.
- Chemistry LibreTexts. (2022). 6.4: Isotope Abundance.
- Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
- TMP Chem. (2018). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube.
- Restek Corporation. (2015). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection.
- Schwarz, H., & Levsen, K. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. International Journal of Mass Spectrometry and Ion Processes, 70(3), 245-258.
- Shen, L., et al. (2011). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Journal of Environmental Science and Health, Part A, 46(8), 834-843.
- Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(13), 5589-5596.
- Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685.
- Wikipedia. (n.d.). Electrospray ionization.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Video: Mass Spectrometry: Isotope Effect [jove.com]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Solubility of 5-Bromo-3-chloro-2-fluorobenzaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 5-Bromo-3-chloro-2-fluorobenzaldehyde in Organic Solvents
Abstract
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into solvent selection and experimental determination methodologies for researchers, scientists, and drug development professionals.
Introduction: The Significance of Solubility in Synthetic Chemistry
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a given solvent system. For synthetic intermediates like this compound, understanding and controlling solubility is paramount for:
-
Reaction Optimization: Ensuring that reactants are in the same phase for efficient and complete reactions.
-
Crystallization and Purification: Selecting appropriate solvent systems for the isolation of the pure compound.
-
Formulation: Developing stable and effective formulations for downstream applications.
Halogenated benzaldehydes, in particular, exhibit unique chemical properties that make them valuable in various industries, including pharmaceutical synthesis and pesticide formulation.[1][2] This guide will delve into the specific solubility characteristics of this compound, providing a framework for its effective use in research and development.
Molecular Structure and its Influence on Solubility
The solubility of this compound is intrinsically linked to its molecular structure. The molecule consists of a benzaldehyde core with three different halogen substituents (Bromo, Chloro, and Fluoro) at positions 5, 3, and 2, respectively.
Key Structural Features:
-
Aromatic Ring: The benzene ring is largely nonpolar.
-
Aldehyde Group (-CHO): This group introduces polarity and the potential for hydrogen bonding.
-
Halogen Atoms (Br, Cl, F): These atoms are electronegative and contribute to the molecule's overall polarity and dipole moment. The presence of multiple halogens can also introduce steric effects that influence how the molecule interacts with solvents.[3]
The general principle of "like dissolves like" is a useful starting point for predicting solubility.[4][5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound, with its mix of polar (aldehyde, halogens) and nonpolar (benzene ring) features, is expected to exhibit nuanced solubility behavior. While it is reported to be insoluble in water, it is soluble in organic solvents like ethanol and chloroform.[3]
Predicting Solubility in Common Organic Solvents
Based on the "like dissolves like" principle and the properties of related halogenated benzaldehydes, we can predict the solubility of this compound in various classes of organic solvents.
Polar Aprotic Solvents
-
Examples: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Expected Solubility: High. These solvents have strong dipole moments and can interact favorably with the polar aldehyde group and the carbon-halogen bonds of the solute. They lack acidic protons, which prevents unwanted reactions with the aldehyde.
Polar Protic Solvents
-
Examples: Methanol, Ethanol, Isopropanol
-
Expected Solubility: Good to Moderate. These solvents can act as both hydrogen bond donors and acceptors, allowing for interactions with the aldehyde group. However, the bulky halogen atoms may present some steric hindrance, potentially limiting solubility compared to polar aprotic solvents.
Nonpolar Solvents
-
Examples: Hexane, Toluene, Diethyl ether
-
Expected Solubility: Low to Moderate. The nonpolar benzene ring of the solute will have favorable interactions with these solvents. However, the polar aldehyde and halogen groups will be less well-solvated, likely limiting overall solubility. Diethyl ether, with its slight polarity, may be a better solvent than purely nonpolar hydrocarbons like hexane.
The following table summarizes the expected solubility:
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, DMF, DMSO | High | Strong dipole-dipole interactions with the polar functional groups. |
| Polar Protic | Ethanol, Methanol | Good to Moderate | Hydrogen bonding with the aldehyde group, but potential for steric hindrance. |
| Nonpolar | Hexane, Toluene | Low to Moderate | Favorable interactions with the benzene ring, but poor solvation of polar groups. |
Experimental Determination of Solubility
While predictions are useful, experimental determination is essential for obtaining accurate quantitative solubility data. The equilibrium solubility method, often referred to as the shake-flask method, is a widely used and reliable technique.[1][6]
The Equilibrium Solubility (Shake-Flask) Method
This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
Workflow for Solubility Determination:
Caption: Workflow for the equilibrium solubility (shake-flask) method.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter.
-
Dilution: Accurately dilute a known volume of the saturated supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analysis: Determine the concentration of the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Factors Influencing Solubility
Several factors can affect the solubility of this compound:
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[7] This is because the dissolution process is often endothermic.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively solvate both the polar and nonpolar parts of the molecule will be most effective.
-
Presence of Impurities: Impurities in either the solute or the solvent can alter the solubility.
-
Crystal Lattice Energy: The energy of the crystal lattice of the solid must be overcome by the energy of solvation. A higher lattice energy can lead to lower solubility.
Conclusion
References
- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.
- How to determine the solubility of a substance in an organic solvent?
- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
- Experiment: Solubility of Organic & Inorganic Compounds.
- EXPERIMENT 1 DETERMIN
- 3-Bromo-5-chloro-2-fluorobenzaldehyde | 1269440-82-5 | Benchchem.
- Solubility of organic compounds (video). Khan Academy.
- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
- (PDF) Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
Sources
- 1. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. matilda.science [matilda.science]
- 3. benchchem.com [benchchem.com]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 5-Bromo-3-chloro-2-fluorobenzaldehyde
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
This guide offers an in-depth exploration of 5-Bromo-3-chloro-2-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest to researchers and professionals in drug development and organic synthesis. Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes available data for the compound with established safety protocols for analogous halogenated benzaldehydes to provide a comprehensive framework for its safe handling, storage, and disposal.
Compound Profile and Inferred Hazard Assessment
This compound is a yellow crystalline solid with the chemical formula C₇H₃BrClFO and a molecular weight of 237.45 g/mol .[1] It is reported to have a melting point of 120-122°C and is insoluble in water, while being soluble in organic solvents like ethanol and chloroform.[2]
While specific toxicological data is not available, the Globally Harmonized System (GHS) classifications for structurally similar halogenated benzaldehydes consistently indicate the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled: This is a common warning for this class of compounds.
Therefore, it is imperative to handle this compound with the assumption that it possesses these hazardous properties.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 5-Bromo-2-fluorobenzaldehyde | 2-Amino-3-bromo-5-fluorobenzaldehyde |
| CAS Number | 1269440-82-5[1] | 93777-26-5[3] | 953039-61-7[4] |
| Molecular Formula | C₇H₃BrClFO[1] | C₇H₄BrFO[3] | C₇H₅BrFNO[4] |
| Molecular Weight | 237.45 g/mol [1] | 203.01 g/mol [3] | 218.02 g/mol [4] |
| Appearance | Yellow crystalline solid[2] | White or colorless to light yellow powder to lump to clear liquid[5] | Not available |
| Melting Point | 120-122°C[2] | 23°C[5] | Not available |
| Boiling Point | Not available | 230°C | Not available |
| Solubility | Insoluble in water; soluble in organic solvents[2] | Not available | Not available |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Strict adherence to engineering controls and the consistent use of appropriate Personal Protective Equipment (PPE) are fundamental to mitigating exposure risks.
Engineering Controls
All operations involving this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] The fume hood sash should be kept as low as possible.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against direct contact with the chemical.
-
Hand Protection: Chemical-resistant gloves are mandatory. Given the halogenated aromatic nature of the compound, butyl rubber or Viton® gloves are recommended. Neoprene gloves may also be suitable. Always inspect gloves for any signs of degradation or perforation before use. Double gloving is a recommended practice for enhanced protection.
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles that meet ANSI Z87.1 standards are required at all times. A face shield should be worn over safety glasses during procedures with a higher risk of splashing or vigorous reaction.
-
Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. Long pants and closed-toe, closed-heel shoes are also mandatory to ensure no skin is exposed.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling
-
Avoid Dust Formation: As a solid, care should be taken to avoid generating dust during handling.
-
Inert Atmosphere: For long-term storage and in reactions sensitive to oxidation, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases, as these are common incompatibilities for benzaldehydes.[6]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
Storage
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6]
-
Segregation: Store separately from incompatible materials.
Emergency Procedures: Preparedness and Response
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Cleanup
For a minor spill of solid this compound:
-
Evacuate and Secure: Evacuate the immediate area and restrict access. Ensure proper ventilation.
-
Don PPE: Wear the appropriate PPE as described in Section 2.2.
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[7]
-
Collection: Carefully scoop the material into a designated hazardous waste container. Avoid creating dust.[7]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Waste Disposal: Seal and label the hazardous waste container and dispose of it according to institutional and local regulations.[8]
For major spills, or if you are unsure of the hazard, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Disposal
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[8][9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[8]
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.[8]
Conclusion
While this compound is a valuable reagent in synthetic chemistry, its handling demands a high level of caution due to its presumed hazardous properties. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the stringent handling, storage, and disposal protocols outlined in this guide, researchers can effectively mitigate the associated risks and ensure a safe laboratory environment. It is the responsibility of every user to seek out and understand the most current safety information and to handle this and all chemicals with the utmost care and respect for their potential hazards.
References
- Spill Kits and Spill Clean Up Procedures - Environmental Health & Safety - Georgia Tech. (URL: [Link])
- Guidance for Hazardous Waste Spill Cleanup in Laboratories - The University of Tennessee, Knoxville. (URL: [Link])
- Spill procedure: Clean-up guidance - Queen Mary University of London. (URL: [Link])
- Solvent Wastes in the Laboratory – Disposal and/or Recycling - University of Oldenburg. (URL: [Link])
- How to Properly Clean Up a Hazardous Spill | Hazm
- (PDF)
- hazardous waste segregation - University of Wisconsin-Stout. (URL: [Link])
- Chemical spill cleanup procedures - J&K Scientific LLC. (URL: [Link])
- 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem. (URL: [Link])
Sources
5-Bromo-3-chloro-2-fluorobenzaldehyde material safety data sheet (MSDS)
As a Senior Application Scientist, this guide provides an in-depth technical overview of 5-Bromo-3-chloro-2-fluorobenzaldehyde, focusing on its material safety, handling protocols, and reactivity profile. Given that specific safety data for this precise molecule (CAS No. 1280786-80-2) is not extensively published, this document synthesizes information from Material Safety Data Sheets (MSDS) of structurally analogous compounds, such as 5-bromo-2-fluorobenzaldehyde and other halogenated benzaldehydes. This approach allows for a robust, predictive safety assessment grounded in established chemical principles, tailored for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound is a polysubstituted aromatic aldehyde. The presence of three distinct halogen atoms (Bromine, Chlorine, Fluorine) and an aldehyde group on the benzene ring creates a unique electronic and steric environment, making it a valuable intermediate in organic synthesis.[1][2] The electron-withdrawing nature of the halogens significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, a key factor influencing its reactivity.[3][4]
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 5-Bromo-2-fluorobenzaldehyde (Analog) | 3-Bromo-5-chloro-2-fluorobenzaldehyde (Analog) |
|---|---|---|---|
| CAS Number | 1280786-80-2[5][6] | 93777-26-5[1][7][8] | 1269440-82-5[3] |
| Molecular Formula | C₇H₃BrClFO | C₇H₄BrFO[1][7] | C₇H₃BrClFO[3] |
| Molecular Weight | 237.45 g/mol | 203.01 g/mol [1][7] | 227.46 g/mol [3] |
| Appearance | Data not available (likely off-white to yellow solid or liquid) | White or colorless to light yellow powder, lump, or clear liquid[1] | Yellow crystalline solid[3] |
| Melting Point | Data not available | 23 °C[1] | 120-122 °C[3] |
| Boiling Point | Data not available | 230 °C[1] | 261.3 °C (Predicted)[3] |
| Solubility | Insoluble in water; soluble in organic solvents (predicted)[3] | Data not available (likely soluble in organic solvents) | Insoluble in water; soluble in ethanol and chloroform[3] |
Hazard Identification and GHS Classification (Predicted)
Based on data from closely related halogenated benzaldehydes, this compound is predicted to be a hazardous substance requiring careful handling.[8][9][10] The primary hazards are irritation to the skin, eyes, and respiratory system.[7][11][12]
Predicted GHS Hazard Statements:
Predicted GHS Precautionary Statements:
Caption: Predicted GHS Hazard Profile.
Toxicological Profile and First Aid Measures
The toxicological properties of this compound have not been fully investigated.[9] However, based on its structural class, exposure is likely to cause irritation.[9][13] Symptoms of overexposure may include headache, dizziness, and nausea.[9]
Routes of Exposure & First Aid Protocols:
-
Inhalation: May cause respiratory tract irritation.[7][8][11]
-
Skin Contact: Causes skin irritation, which may manifest as redness, itching, or pain.[8][9][11]
-
Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, and damage.[8][9][11]
Safe Handling, Storage, and Personal Protective Equipment (PPE)
Proper laboratory practice is essential to minimize exposure risk. The causality for these measures is rooted in the compound's irritant nature and potential reactivity.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[9][10]
-
Avoid breathing dust, fumes, or vapors.[8]
-
Wash hands thoroughly after handling.[8]
-
Keep away from heat, sparks, and open flames. Halogenated aldehydes can be combustible.[9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9][10]
-
Some analogs are sensitive to air, light, and moisture; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure chemical integrity.[9][13][14]
-
Store locked up and away from incompatible materials.[8]
Caption: Experimental Workflow: PPE Selection Logic.
Stability, Reactivity, and Disposal
Stability:
-
The compound is expected to be stable under recommended storage conditions.[11]
-
Analogs are noted to be sensitive to air, light, and moisture, which can lead to degradation over time.[9][13][14]
Reactivity and Incompatible Materials:
-
Strong Oxidizing Agents: Can react vigorously, potentially leading to fire.[8][9]
-
Strong Bases: May induce aldol condensation or other base-catalyzed reactions.[8][9]
-
Nucleophiles: The aldehyde group is reactive towards nucleophiles like amines.[3]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, hydrogen halides (HBr, HCl), and gaseous hydrogen fluoride (HF).[8]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][9] Do not release into the environment.[15][16]
Applications in Research and Development
This compound, like other polysubstituted benzaldehydes, is a valuable building block in medicinal chemistry and organic synthesis.[1][2] The specific arrangement of halogens can be leveraged to fine-tune steric and electronic properties, influencing molecular interactions with biological targets. These intermediates are frequently used in the synthesis of:
-
Pharmaceutical Compounds: Including anti-cancer and anti-inflammatory agents.[1]
-
Agrochemicals: Where the halogen substituents can enhance biological activity and stability.[1]
-
Complex Molecular Scaffolds: The aldehyde functional group serves as a versatile handle for transformations such as reductive aminations, Wittig reactions, and condensations.[3][17]
This guide provides a predictive but comprehensive safety and handling framework for this compound. Researchers must always consult the most current safety data sheet from their supplier and adhere to rigorous laboratory safety standards.
References
- PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information.
- Google Patents. (2016, March 15). United States Patent.
- Loba Chemie. (n.d.). BENZALDEHYDE EXTRA PURE - Safety Data Sheet.
- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 1280786-80-2 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. gustavus.edu [gustavus.edu]
- 15. lobachemie.com [lobachemie.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 5-Bromo-3-chloro-2-fluorobenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 5-Bromo-3-chloro-2-fluorobenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors governing the aldehyde's behavior in various chemical transformations. We will explore the underlying principles that dictate its reactivity, supported by mechanistic insights and established experimental protocols. The unique substitution pattern of this benzaldehyde derivative presents both challenges and opportunities in synthetic chemistry, which this guide aims to elucidate.
Introduction: The Unique Chemical Landscape of this compound
This compound is a polysubstituted aromatic aldehyde of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring three distinct halogen atoms and an aldehyde group on a benzene ring, creates a unique electronic and steric environment that profoundly influences the reactivity of the carbonyl carbon.[2][3] Understanding these influences is paramount for designing efficient and selective synthetic routes.
The aldehyde group is inherently electrophilic due to the polarization of the carbon-oxygen double bond. However, the substituents on the aromatic ring modulate this electrophilicity through a combination of inductive and resonance effects.[4] Furthermore, the placement of these substituents, particularly the ortho-fluoro group, introduces steric considerations that can direct or impede nucleophilic attack.[5][6]
Core Principles Governing Reactivity
The reactivity of the aldehyde group in this compound is a finely tuned interplay of electronic effects and steric hindrance.
Electronic Effects of Halogen Substituents
All three halogen substituents (Fluorine, Chlorine, and Bromine) are electron-withdrawing groups (EWGs) due to their high electronegativity. This inductive effect (-I) pulls electron density away from the aromatic ring and, consequently, from the aldehyde group.[4][7] This withdrawal of electron density enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[8][9]
While halogens do possess lone pairs that can be donated to the aromatic ring via resonance (+M effect), their strong inductive effect predominates, leading to an overall deactivation of the ring towards electrophilic substitution but an activation of the aldehyde group towards nucleophilic addition.[10][11]
The cumulative electron-withdrawing influence of the three halogens makes the aldehyde carbon of this compound significantly electrophilic.[3]
Steric Hindrance
The fluorine atom at the ortho-position (C2) to the aldehyde group introduces significant steric hindrance.[5] This steric bulk can physically obstruct the trajectory of incoming nucleophiles, potentially slowing down reaction rates or favoring attack from the less hindered face of the carbonyl group.[6][12] The degree of steric hindrance can be a critical factor in determining the feasibility and outcome of a reaction, especially with bulky nucleophiles.
Key Reaction Classes and Mechanistic Considerations
The enhanced electrophilicity of the aldehyde group in this compound makes it a versatile handle for a variety of chemical transformations.
Nucleophilic Addition Reactions
This is the most fundamental reaction type for aldehydes. The electron-deficient carbonyl carbon readily accepts a pair of electrons from a nucleophile.
3.1.1. Grignard and Organolithium Reactions
These reactions are powerful methods for forming carbon-carbon bonds. However, the steric hindrance from the ortho-fluoro group can be a significant challenge.
Causality Behind Experimental Choices: To overcome the steric barrier, more reactive organometallic reagents (e.g., organolithiums over Grignard reagents) or the use of additives like cerium(III) chloride (Luche reduction conditions) can be employed to enhance the electrophilicity of the carbonyl carbon and facilitate nucleophilic attack.[5]
3.1.2. Wittig and Horner-Wadsworth-Emmons Reactions
These reactions are pivotal for the synthesis of alkenes. The choice between the classic Wittig reagent and a Horner-Wadsworth-Emmons (HWE) reagent can be critical. HWE reagents are generally more reactive and can often overcome the steric hindrance presented by the ortho-substituent, leading to higher yields of the desired alkene.
Reduction of the Aldehyde Group
The aldehyde can be readily reduced to a primary alcohol using a variety of reducing agents.
| Reducing Agent | Product | Typical Conditions | Selectivity Notes |
| Sodium Borohydride (NaBH₄) | Primary Alcohol | Methanol or Ethanol, Room Temperature | Mild and selective for aldehydes and ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Anhydrous THF or Diethyl Ether, 0 °C to RT | Powerful reducing agent; will also reduce other functional groups like esters. |
| Hydrogen (H₂) with Catalyst | Primary Alcohol | Pd/C, PtO₂, or Raney Ni, Elevated pressure and temp. | Can also reduce other unsaturated groups. |
Oxidation of the Aldehyde Group
Oxidation of the aldehyde yields the corresponding carboxylic acid, a valuable synthetic intermediate.
| Oxidizing Agent | Product | Typical Conditions | Notes |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic, aqueous solution, followed by acidification | Strong oxidizing agent. |
| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Carboxylic Acid | Acetone, 0 °C to RT | Strong and acidic conditions. |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Carboxylic Acid Salt | Aqueous ammonia | Mild and selective for aldehydes.[13] |
Formation of Imines and Enamines
The reaction with primary and secondary amines, respectively, provides access to nitrogen-containing derivatives. These reactions are typically catalyzed by a mild acid.
Acetal and Ketal Formation
Protection of the aldehyde group as an acetal is a common strategy in multi-step syntheses. This reaction is reversible and is driven to completion by removing water from the reaction mixture.
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the bromination of 2-fluoro-3-chlorobenzaldehyde. A detailed protocol for a similar transformation, the bromination of 2-fluorobenzaldehyde, is well-documented and can be adapted.[14][15][16]
Materials:
-
2-fluoro-3-chlorobenzaldehyde
-
Potassium bromate
-
65% aqueous sulfuric acid
-
Methyl tert-butyl ether (MTBE)
-
Aqueous sodium sulfite
-
Anhydrous sodium sulfate
Procedure:
-
To a reactor equipped with a stirrer, thermometer, and dropping funnel, add 65% aqueous sulfuric acid.
-
Slowly add a mixture of 2-fluoro-3-chlorobenzaldehyde and potassium bromate dropwise over 2-3 hours, maintaining the reaction temperature at 90°C.
-
After the addition is complete, continue stirring at 90°C until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture and add water.
-
Extract the aqueous layer with MTBE.
-
Wash the combined organic phases with aqueous sodium sulfite, followed by drying over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation.
Representative Reaction: Knoevenagel Condensation
The Knoevenagel condensation is a useful reaction to experimentally gauge the electrophilicity of the aldehyde.[8]
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Prepare equimolar solutions of this compound and malononitrile in ethanol.
-
In a reaction flask at a constant temperature (e.g., 25 °C), mix the two solutions.
-
Add a catalytic amount of piperidine to initiate the condensation reaction.
-
Monitor the reaction progress over time using UV-Vis spectrophotometry or HPLC to determine the initial reaction rate.
Visualizing Reaction Pathways
General Nucleophilic Addition to the Aldehyde
Caption: Generalized workflow for nucleophilic addition.
Workflow for Reactivity Comparison
Caption: Experimental workflow for comparing aldehyde reactivity.
Conclusion
The aldehyde group in this compound is a highly reactive and synthetically valuable functional group. Its reactivity is primarily governed by the strong electron-withdrawing effects of the three halogen substituents, which enhance the electrophilicity of the carbonyl carbon. While the ortho-fluoro group presents a steric challenge, this can be overcome through careful selection of reagents and reaction conditions. A thorough understanding of these principles is essential for leveraging this versatile building block in the synthesis of complex and biologically active molecules. This guide provides a foundational framework for researchers to approach the chemistry of this intriguing molecule with confidence and strategic insight.
References
- How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? Reddit. 2024.
- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. 2024.
- Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. 2025.
- The Effect of Substituents on Reactivity. Lumen Learning.
- The Effect of Substituents on Reactivity. St. Peter's Institute of Pharmaceutical Sciences.
- Preparation method of 2-fluoro-5-bromobenzaldehyde. Google Patents. 2016.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. 2019.
- NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S.
- Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy. 2013.
- Alkyl-substituted benzaldehydes. ResearchGate. 2025.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. stpeters.co.in [stpeters.co.in]
- 12. researchgate.net [researchgate.net]
- 13. byjus.com [byjus.com]
- 14. benchchem.com [benchchem.com]
- 15. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 16. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
Electronic effects of halogens in 5-Bromo-3-chloro-2-fluorobenzaldehyde
An In-Depth Technical Guide to the Electronic Effects of Halogens in 5-Bromo-3-chloro-2-fluorobenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the complex electronic landscape within this compound. As a polyhalogenated aromatic aldehyde, this molecule presents a fascinating case study in the interplay of competing electronic effects, namely the inductive and resonance contributions of fluorine, chlorine, and bromine substituents. Understanding these effects is paramount for researchers and drug development professionals, as they directly govern the molecule's reactivity, spectroscopic properties, and potential for use as a synthetic building block. This document elucidates the individual and cumulative impact of the halogens on the aromatic ring's electron density and, consequently, on the chemical behavior of the aldehyde functional group. We will dissect these principles through theoretical explanations, quantitative data, and practical experimental protocols.
Introduction: The Duality of Halogen Substituents
Halogen atoms, when attached to an aromatic ring, exert two primary electronic effects that operate in opposition: the inductive effect and the resonance effect.[1][2]
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the carbon atom to which they are bonded through the sigma (σ) bond framework.[2][3] This is an electron-withdrawing effect that deactivates the aromatic ring towards electrophilic attack by reducing its overall electron density.[4]
-
Resonance (or Mesomeric) Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi (π) system of the benzene ring.[1][5] This is an electron-donating effect that increases electron density, particularly at the ortho and para positions.[4]
For halogens, the inductive effect is significantly stronger than the resonance effect, leading to a net deactivation of the aromatic ring compared to unsubstituted benzene.[4][5] However, the resonance effect, though weaker, is crucial for directing incoming electrophiles to the ortho and para positions.[1] In this compound, the presence of three different halogens at specific positions creates a unique and highly polarized electronic environment.
Analysis of Individual Halogen Contributions
The net electronic influence of each halogen is a function of its intrinsic electronegativity, the efficiency of its orbital overlap with the aromatic π-system, and its position relative to the aldehyde group and other halogens.
Fluorine (C2-position, ortho to Aldehyde)
-
Inductive Effect (-I): Fluorine is the most electronegative element, and therefore exerts the strongest inductive electron-withdrawing effect among the halogens.[2] Its placement at the C2 position, immediately adjacent to the aldehyde-bearing carbon, ensures this effect is potent.
-
Resonance Effect (+R): Fluorine's 2p orbitals have a similar size and energy to the 2p orbitals of carbon. This allows for effective orbital overlap, making fluorine the most effective resonance donor among the halogens, despite its high electronegativity.[6]
Chlorine (C3-position, meta to Aldehyde)
-
Inductive Effect (-I): Chlorine is less electronegative than fluorine but more so than bromine, giving it a strong inductive-withdrawing capability.[2]
-
Resonance Effect (+R): The overlap between chlorine's 3p orbitals and carbon's 2p orbitals is less efficient than that of fluorine.[7] Consequently, its resonance donation is weaker. Positioned meta to the aldehyde, its resonance effect does not directly conjugate with the carbonyl group.
Bromine (C5-position, para to Aldehyde)
-
Inductive Effect (-I): Bromine has the lowest electronegativity of the three halogens in this molecule, resulting in the weakest inductive withdrawal.[2]
-
Resonance Effect (+R): With its large 4p orbitals, bromine experiences the poorest orbital overlap with carbon's 2p orbitals. This renders its resonance-donating ability the weakest of the three.[7]
The following diagram illustrates the interplay of these effects originating from each halogen substituent.
Caption: Inductive (-I) vs. Resonance (+R) effects in the molecule.
Quantitative Assessment: Hammett Parameters
The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on a benzene ring.[8] The substituent constants, σ (sigma), are derived from the ionization of substituted benzoic acids.[9] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[9]
| Substituent | Electronegativity (Pauling Scale) | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Effect |
| Fluorine (-F) | 3.98 | +0.34 | +0.06 | Strong -I, Moderate +R |
| Chlorine (-Cl) | 3.16 | +0.37 | +0.23 | Strong -I, Weak +R |
| Bromine (-Br) | 2.96 | +0.39 | +0.23 | Moderate -I, Weak +R |
| (Data sourced from Hansch, C. et al., 1991)[10] |
This data quantitatively confirms that all three halogens are electron-withdrawing, particularly from the meta position where resonance donation is not a factor.[9] The small positive σ_para value for fluorine reflects the partial offset of its very strong inductive effect by its relatively efficient resonance donation.[9]
The Cumulative Effect on the Aldehyde Group
The combined and potent inductive withdrawal from the three halogen atoms overwhelmingly dominates any resonance donation. This has a profound impact on the reactivity of the aldehyde functional group.
-
Increased Electrophilicity of the Carbonyl Carbon: The halogenated benzene ring acts as a strong net electron-withdrawing entity. It pulls electron density from the aldehyde group through the C1-C(aldehyde) sigma bond. This polarization drastically reduces the electron density on the carbonyl carbon, making it significantly more electrophilic and highly susceptible to attack by nucleophiles.[11]
-
Enhanced Reactivity in Nucleophilic Additions: Reactions such as cyanohydrin formation, acetal formation, or the formation of Schiff bases are expected to proceed at a faster rate compared to unsubstituted benzaldehyde or less halogenated analogues.[12]
-
Spectroscopic Shifts: The electron-withdrawing environment alters the molecule's spectroscopic signatures. The C=O stretching frequency in the infrared (IR) spectrum is shifted to a higher wavenumber (a "blue shift") because the inductive withdrawal strengthens the carbonyl double bond.[13] In Nuclear Magnetic Resonance (NMR) spectroscopy, the aldehydic proton and carbonyl carbon signals are shifted downfield (to a higher ppm value) due to reduced electron shielding.[14]
The following workflow illustrates how the electronic effects translate into enhanced reactivity at the aldehyde functional group.
Caption: Logical workflow from substituent effects to chemical reactivity.
Experimental Protocols for Characterization
Verifying the theoretical electronic effects requires empirical characterization. The following are standard, self-validating protocols for analyzing this compound.
Protocol: High-Resolution NMR Spectroscopy
Objective: To measure the chemical shifts of the aldehydic and aromatic nuclei, providing insight into the electronic environment.
Methodology:
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the tube in the NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition (¹H NMR): Acquire the proton spectrum. Expected signals include a singlet for the aldehydic proton (likely >10 ppm) and two doublets in the aromatic region (7-9 ppm).
-
Acquisition (¹³C NMR): Acquire the carbon spectrum. Expected signals include the carbonyl carbon (likely >185 ppm) and six distinct signals for the aromatic carbons, with their shifts indicating the degree of electron withdrawal.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Reference the spectra to the TMS signal at 0.00 ppm. The downfield shifts, when compared to benzaldehyde, provide direct evidence of the de-shielding caused by the halogens.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To determine the stretching frequency of the carbonyl (C=O) bond, which is sensitive to electronic effects.
Methodology:
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Perform a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Contact: Lower the press arm to apply firm, even pressure, ensuring good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the prominent C=O stretching peak. A frequency significantly higher than that of benzaldehyde (~1703 cm⁻¹) confirms the bond-strengthening effect of the electron-withdrawing substituents.[15]
Protocol: Computational Modeling of Molecular Electrostatic Potential (MEP)
Objective: To visualize the charge distribution across the molecule and identify electrophilic/nucleophilic sites.
Methodology:
-
Structure Input: Build the 3D structure of this compound using molecular modeling software (e.g., Gaussian, Spartan).
-
Calculation Setup: Perform a geometry optimization followed by a single-point energy calculation using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-311++G(d,p) basis set.[16] Request the generation of the molecular electrostatic potential map.
-
Visualization and Analysis: Render the MEP surface. The map will color-code the electrostatic potential. Regions of negative potential (nucleophilic, electron-rich) will be red, while regions of positive potential (electrophilic, electron-poor) will be blue.[17][18] A strongly positive (blue) region is expected over the carbonyl carbon and the aldehydic proton, visually confirming the high degree of electrophilicity predicted by theory.
Conclusion
The electronic character of this compound is definitively shaped by the powerful, cumulative inductive effects of its three halogen substituents. The hierarchy of electronegativity (F > Cl > Br) and the positional arrangement of these atoms create a highly electron-deficient aromatic core. This net electron withdrawal significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making the molecule a highly reactive substrate for nucleophilic addition reactions. This property is of great value to drug development professionals and synthetic chemists who can leverage this enhanced reactivity to construct complex molecular architectures. The principles and protocols outlined in this guide provide a robust framework for understanding, predicting, and experimentally verifying the behavior of this and other polyhalogenated aromatic compounds.
References
- Brainly. (2023, May 15). Explain the electronic influence of a halogen substituent on a benzene ring.
- Penn State Pressbooks. (n.d.). 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry-OpenStax Adaptation.
- La Salle University. (n.d.). Substituent Effects.
- Aakash Institute. (n.d.). Effect of Halogens on Benzene Ring.
- ResearchGate. (n.d.). Hammett parameters for halogen substituents.
- Quora. (2018, April 7). What is the effect of halogen in the activity of a ring?
- Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects.
- Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
- Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects.
- Chemistry Stack Exchange. (2016, February 2). Halogen and inductive effect.
- YouTube. (2018, May 6). Electrophilic aromatic substitution: halogens.
- Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes.
- RSC Publishing. (n.d.). Strengths, nature and spectral implications of the σ–n vs. σ–π halogen bonding between diiodine and aromatic amines: a computational study.
- Chemistry LibreTexts. (2021, July 31). 17.3: Halogenation of Aldehydes and Ketones.
- ResearchGate. (n.d.). Electrostatic potential (ESP) plots of different halogen-bearing....
- Wikipedia. (n.d.). Hammett equation.
- ResearchGate. (n.d.). Topological analysis of aromatic halogen/hydrogen bonds by electron charge density and electrostatic potentials.
- University of Wisconsin-Platteville. (n.d.). Unit 4: Free Energy Relationships.
- ResearchGate. (n.d.). Halide anion association constants and calculated 1 values from Hammett plot analysis....
- Michigan State University. (n.d.). Aldehydes and Ketones.
- Wang Lab. (1991). A survey of Hammett substituent constants and resonance and field parameters.
- National Institutes of Health. (2023, November 2). Perspective on halogenated organic compounds.
- Chromatography Today. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- National Institutes of Health. (n.d.). The Distance between Minima of Electron Density and Electrostatic Potential as a Measure of Halogen Bond Strength.
- Google Patents. (2016, March 15). United States Patent.
- ResearchGate. (2020, January 4). (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions.
- Atmospheric Chemistry and Physics. (n.d.). Related mechanisms of halogen chemistry.
- National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
- King Saud University. (2019, June 16). Organo-halogen Compounds.
- ACS Publications. (2014, February 7). A Molecular Electrostatic Potential Analysis of Hydrogen, Halogen, and Dihydrogen Bonds.
- National Institutes of Health. (n.d.). Perspective on halogenated organic compounds.
- ResearchGate. (2025, August 7). Halogenated Organic Compounds.
- MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
- Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives.
- ResearchGate. (n.d.). IR spectra of benzaldehyde at different concentrations.
Sources
- 1. www1.lasalle.edu [www1.lasalle.edu]
- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 3. brainly.com [brainly.com]
- 4. Effect of Halogens on Benzene Ring - Directive Influence of substituent, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 10. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 11. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
The Strategic Potential of 5-Bromo-3-chloro-2-fluorobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Highly functionalized aromatic compounds, such as 5-Bromo-3-chloro-2-fluorobenzaldehyde, represent a class of intermediates with significant potential, offering a unique combination of reactive sites for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry. We will explore its synthetic utility, drawing parallels with structurally similar motifs found in clinically approved drugs, and present a forward-looking perspective on its application in the design of next-generation kinase inhibitors, antiviral agents, and therapeutics for central nervous system (CNS) disorders. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both a theoretical framework and practical insights into leveraging this versatile compound in pharmaceutical research and development.
Introduction: The Significance of Polysubstituted Benzaldehydes in Drug Discovery
Substituted benzaldehydes are foundational pillars in the edifice of medicinal chemistry. The aldehyde functionality serves as a versatile anchor for a myriad of chemical transformations, enabling the construction of diverse heterocyclic scaffolds that are prevalent in a vast number of pharmaceuticals.[1] The strategic placement of halogen atoms on the benzaldehyde ring further enhances the synthetic utility and can profoundly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[2] The introduction of fluorine, for instance, is a well-established strategy to improve metabolic stability, binding affinity, and membrane permeability.[3] Chlorine and bromine atoms not only modulate the electronic and steric properties of the molecule but also provide valuable handles for late-stage functionalization through various cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR).[4]
This compound, with its distinct substitution pattern, presents a compelling case for its utility as a high-value intermediate in drug discovery programs. The confluence of a reactive aldehyde group and three different halogen atoms on the phenyl ring offers a rich chemical space for the generation of novel molecular entities with potential therapeutic applications across various disease areas.
Synthetic Versatility and Reactivity Profile
The synthetic potential of this compound is dictated by the reactivity of its constituent functional groups: the aldehyde, the bromine atom, and the chlorine atom, all influenced by the electronic effects of the fluorine atom.
Transformations of the Aldehyde Group
The aldehyde group is a linchpin for the synthesis of a wide array of heterocyclic systems. Standard organic transformations can be readily applied to construct key pharmacophores.
| Reaction Type | Reagents and Conditions | Resulting Functional Group/Scaffold | Significance in Medicinal Chemistry |
| Reductive Amination | Amine, NaBH(OAc)₃ or H₂, Pd/C | Substituted benzylamine | Core structure in many bioactive molecules. |
| Wittig Reaction | Phosphonium ylide | Alkene | Introduction of diverse side chains. |
| Grignard/Organolithium Addition | RMgX or RLi | Secondary alcohol | Precursor for further functionalization. |
| Condensation Reactions | Active methylene compounds, hydrazines, etc. | Chalcones, hydrazones, Schiff bases | Precursors for pyrazoles, pyrimidines, etc.[5] |
| Oxidation | KMnO₄, Jones reagent | Carboxylic acid | Bioisosteric replacement, linker attachment. |
Experimental Protocol: Synthesis of a Quinazolinone Derivative
Quinazolinones are a prominent class of nitrogen-containing heterocycles found in numerous bioactive compounds.[6] The following conceptual protocol outlines the synthesis of a quinazolinone derivative from this compound.
-
Oxidation to Carboxylic Acid: this compound is oxidized to 5-bromo-3-chloro-2-fluorobenzoic acid using a suitable oxidizing agent like potassium permanganate.
-
Formation of Anthranilic Acid Derivative: The resulting benzoic acid is then subjected to a series of reactions, such as nitration followed by reduction, to introduce an amino group ortho to the carboxylic acid, yielding a substituted anthranilic acid.
-
Cyclization: The anthranilic acid derivative is then reacted with an appropriate one-carbon source, such as formamide or an orthoester, under cyclization conditions to form the quinazolinone ring system.
Caption: Conceptual workflow for the synthesis of a quinazolinone derivative.
Cross-Coupling Reactions at the Halogen Positions
The bromine and chlorine atoms on the aromatic ring serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of C-Br and C-Cl bonds can potentially allow for selective functionalization.
| Reaction Type | Catalyst/Reagents | Bond Formed | Significance in Medicinal Chemistry |
| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid/ester | C-C (Aryl-Aryl) | Construction of biaryl scaffolds. |
| Buchwald-Hartwig Amination | Pd catalyst, amine | C-N | Introduction of diverse amine functionalities. |
| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | C-C (Aryl-Alkyne) | Elaboration of molecular frameworks. |
| Stille Coupling | Pd catalyst, organostannane | C-C (Aryl-Aryl/Vinyl) | Formation of complex carbon skeletons. |
| Heck Reaction | Pd catalyst, alkene | C-C (Aryl-Vinyl) | Introduction of vinyl groups. |
graph "Cross_Coupling_Potential" { layout=dot; node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];Start [label="this compound", fillcolor="#FBBC05"]; Suzuki [label="Suzuki Coupling\n(Aryl/Heteroaryl Boronic Acid)"]; Buchwald [label="Buchwald-Hartwig\n(Amine)"]; Sonogashira [label="Sonogashira Coupling\n(Alkyne)"]; Product1 [label="Aryl/Heteroaryl Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product2 [label="Amino Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product3 [label="Alkynyl Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Suzuki -> Product1; Start -> Buchwald -> Product2; Start -> Sonogashira -> Product3; }
Caption: Potential cross-coupling reactions for molecular diversification.
Potential Therapeutic Applications
The unique structural features of this compound make it a highly attractive starting material for the synthesis of compounds targeting a range of therapeutic areas.
Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[7] The 2,3,5-trisubstituted phenyl ring is a privileged scaffold in the design of kinase inhibitors. A compelling example is the FDA-approved drug Encorafenib , a potent and selective inhibitor of the B-Raf kinase used in the treatment of melanoma.[1][4] Encorafenib features a 5-chloro-2-fluoro-3-(methanesulfonamido)phenyl moiety, which is structurally very similar to the core of this compound.
This structural similarity strongly suggests that this compound can serve as a key starting material for the synthesis of novel B-Raf inhibitors and other kinase inhibitors. The aldehyde group can be elaborated to construct the heterocyclic core that binds to the hinge region of the kinase, while the halogen atoms can be used to explore interactions with other regions of the ATP-binding pocket to enhance potency and selectivity.
Caption: Design strategy for kinase inhibitors.
Antiviral Agents
Halogenated compounds have demonstrated significant potential as antiviral agents, acting through various mechanisms such as inhibiting viral replication or interfering with viral entry into host cells.[8][9] The polysubstituted aromatic core of this compound can be incorporated into scaffolds known to possess antiviral activity. For instance, it could be used in the synthesis of novel nucleoside or non-nucleoside reverse transcriptase inhibitors, protease inhibitors, or entry inhibitors.[10][11] The aldehyde functionality can be transformed into various pharmacophores that can interact with viral enzymes, while the halogen atoms can enhance binding affinity and improve pharmacokinetic properties.
Central Nervous System (CNS) Agents
The development of drugs targeting the CNS is challenging due to the need for compounds to cross the blood-brain barrier (BBB).[7] The properties of this compound, including its moderate lipophilicity which can be tuned through synthetic modifications, make it a plausible starting point for the design of CNS-active agents. Substituted benzaldehydes have been used to synthesize compounds with activity against neurodegenerative diseases like Alzheimer's.[12] The scaffold derived from this molecule could be explored for its potential to modulate targets such as cholinesterases, monoamine oxidase, or other enzymes and receptors implicated in neurological disorders.
Conclusion and Future Perspectives
This compound is a strategically designed chemical intermediate with considerable, yet largely untapped, potential in medicinal chemistry. Its trifunctional nature provides a versatile platform for the synthesis of a wide range of complex and diverse molecular architectures. The strong precedent set by the structural similarity of its core to the FDA-approved kinase inhibitor Encorafenib underscores its immediate applicability in the development of novel anticancer agents. Furthermore, the known biological activities of halogenated aromatic compounds suggest promising avenues for its use in the discovery of new antiviral and CNS-active drugs.
As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of versatile and strategically functionalized building blocks like this compound will only increase. It is our expert opinion that this compound represents a valuable tool for medicinal chemists, enabling the efficient exploration of chemical space and accelerating the journey from hit identification to clinical candidate.
References
- Dornan, M., Petrenyov, D., et al. (2020).
- Galeano, E., et al. (2022). Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2. Pharmaceuticals.
- Mirgany, T. O., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules.
- Jain, A., et al. (2021). Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety. Scientific Reports.
- Dornan, M., et al. (2020). Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation.
- Nishimura, T., et al. (1983). Studies on antiviral glycosides. Synthesis and biological evaluation of various phenyl glycosides. Chemical & Pharmaceutical Bulletin.
- BenchChem. (2025). Application Notes: Synthesis of Quinazolinone Derivatives from 5-Bromo-2-fluorobenzaldehyde. BenchChem.
- Iovine, V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharma Excipients.
- Chem-Impex. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Chem-Impex.
- Mandal, M. K., et al. (2021).
- Iovine, V., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)
- de Freitas, A. C. C., et al. (2022). Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. Current Medicinal Chemistry.
- Kim, J. W., & Hong, J. H. (2006). Synthesis and antiviral activity of novel phenyl branched apiosyl nucleosides. Archives of Pharmacal Research.
- Bolognesi, M. L. (2017). Medicinal Chemistry of Hybrids for Neurodegenerative Diseases. Discovery - the University of Dundee Research Portal.
- Adalat, B., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules.
- de Freitas, A. C. C., et al. (2022). Medicinal Chemistry Studies Against Neurodegenerative Diseases. Current Medicinal Chemistry.
- Iovine, V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI.
- Hossain, M. A., et al. (2024). Current Small Molecule-Based Medicinal Chemistry Approaches for Neurodegeneration Therapeutics. Current Medicinal Chemistry.
- Soloshonok, V. A., & Sorochinsky, A. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
- Li, G., et al. (2021). Efficient Synthesis of Antiviral Agent Uprifosbuvir Enabled by New Synthetic Methods. Organic Letters.
- Butcher, R. J., & Jasinski, J. P. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online.
- PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde.
- BenchChem. (n.d.). Synthesis routes of 5-Bromo-2-fluorobenzaldehyde. BenchChem.
- Zhou, Y., et al. (2016).
Sources
- 1. Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [mdpi.com]
- 3. Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation into the Use of Encorafenib to Develop Potential PROTACs Directed against BRAFV600E Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current Small Molecule-Based Medicinal Chemistry Approaches for Neurodegeneration Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation | Semantic Scholar [semanticscholar.org]
- 8. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on antiviral glycosides. Synthesis and biological evaluation of various phenyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activity of novel phenyl branched apiosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal Chemistry Studies Against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Heterocycles Using 5-Bromo-3-chloro-2-fluorobenzaldehyde
Abstract
This guide provides a detailed technical overview and validated protocols for the use of 5-Bromo-3-chloro-2-fluorobenzaldehyde as a strategic starting material for the synthesis of diverse, highly functionalized heterocyclic compounds. We delve into the unique reactivity profile of this polyhalogenated aromatic aldehyde and present step-by-step methodologies for the construction of valuable indole, quinoline, and benzofuran scaffolds. These protocols are designed for researchers in medicinal chemistry and materials science, offering a robust platform for the generation of novel molecular entities with significant potential in drug discovery and advanced materials development.
Introduction: The Strategic Value of a Polysubstituted Building Block
In the landscape of modern organic synthesis, the efficiency of constructing complex molecular architectures is paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific incorporation of halogen atoms, particularly fluorine, into these scaffolds is a well-established strategy to modulate key physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1]
This compound emerges as a uniquely powerful building block. Its trifunctionalized aromatic ring is not merely a scaffold but an active participant in synthesis design. The distinct electronic properties and positional arrangement of the three different halogens (ortho-fluoro, meta-chloro, para-bromo) and the aldehyde group offer a rich platform for sequential and selective chemical transformations.
-
The aldehyde serves as a classical handle for condensation and cyclization reactions.[1][2] Its electrophilicity is significantly enhanced by the inductive electron-withdrawing effects of the ortho-fluoro and meta-chloro substituents, promoting high reactivity in crucial bond-forming steps.[3]
-
The halogens provide orthogonal chemical handles for post-cyclization diversification. The carbon-bromine bond is the most susceptible to palladium-catalyzed cross-coupling reactions, followed by the carbon-chlorine bond, while the carbon-fluorine bond is typically the most robust.[4][5] This reactivity hierarchy allows for the selective, stepwise introduction of various substituents, enabling the rapid generation of compound libraries from a single heterocyclic core.
This document will explore the practical applications of this reactivity, providing detailed protocols for the synthesis of three key classes of heterocycles: indoles, quinolines, and benzofurans.
Reactivity Profile and Strategic Considerations
Understanding the inherent reactivity of this compound is crucial for designing successful synthetic strategies. The interplay of the aldehyde and the three distinct halogens dictates the sequence and type of reactions that can be effectively employed.
Key Physicochemical Properties:
| Property | Value | CAS Number |
| Molecular Formula | C₇H₃BrClFO | 1280786-80-2 |
| Molecular Weight | 237.45 g/mol | |
| Appearance | Typically a solid |
Aldehyde Reactivity: The Engine for Cyclization
The aldehyde's carbonyl carbon is highly electrophilic. The potent inductive (-I) effect of the ortho-fluorine and meta-chlorine atoms withdraws electron density from the aromatic ring and, consequently, from the aldehyde group. This makes the aldehyde exceptionally receptive to nucleophilic attack, which is the initiating step in many classic heterocycle formations like the Friedländer, Knoevenagel, or similar condensation reactions. This enhanced reactivity often allows for milder reaction conditions compared to less activated benzaldehydes.
Halogen Reactivity: The Blueprint for Diversification
The primary advantage of this reagent lies in the differential reactivity of its C-X bonds, which generally follows the order of bond dissociation energies: C-Br < C-Cl < C-F .[5] This hierarchy is the foundation for selective cross-coupling reactions.
-
C-Br Bond (Position 5): This is the primary site for reactions like Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings.[6][7] It allows for the introduction of aryl, alkyl, alkynyl, or amino groups after the heterocyclic core has been formed.
-
C-Cl Bond (Position 3): While less reactive than the C-Br bond, the C-Cl bond can be activated for cross-coupling under more forcing conditions or with specialized catalyst systems. This enables a second, distinct functionalization.
-
C-F Bond (Position 2): The C-F bond is largely inert to standard palladium catalysis, ensuring it remains intact during the functionalization of the other two sites. Its presence continues to influence the electronic properties of the final molecule.
Caption: Reactivity map of this compound.
Application Protocols: Synthesis of Core Heterocycles
The following protocols are presented as robust starting points. Researchers should perform small-scale trials to optimize conditions for their specific substrates.
Safety Precaution: this compound and its related halogenated precursors are irritants. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10][11][12]
Protocol 1: Synthesis of a Substituted Quinoline via Friedländer Annulation
The Friedländer synthesis is a powerful method for constructing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[13][14] In this protocol, we leverage the reactivity of our title compound by reacting it with a 2-aminoaryl ketone.
Rationale: This acid-catalyzed condensation-cyclodehydration sequence is highly efficient.[15][16][17] The electron-deficient nature of our aldehyde promotes the initial aldol-type condensation with the enol or enamine derived from the 2-aminoacetophenone, driving the reaction forward.
Caption: Step-by-step workflow for the synthesis of a substituted quinoline.
Materials:
-
This compound (1.0 eq)
-
2'-Aminoacetophenone (1.05 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 eq)
-
Ethanol (anhydrous)
-
Ethyl acetate, Saturated sodium bicarbonate solution, Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq) and 2'-aminoacetophenone (1.05 eq).
-
Add anhydrous ethanol to achieve a concentration of approximately 0.2 M with respect to the aldehyde.
-
Add p-toluenesulfonic acid monohydrate (0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 6-12 hours).
-
Allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure quinoline derivative.
Expected Characterization:
-
¹H NMR: Look for the disappearance of the aldehyde proton signal (around 10 ppm) and the amino protons of the acetophenone. Appearance of a new methyl singlet (around 2.5-2.8 ppm) and characteristic aromatic signals for the fused quinoline system.[18][19]
-
¹³C NMR: Appearance of new quaternary carbon signals in the aromatic region corresponding to the quinoline core.
-
MS (ESI+): A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₆H₉BrClFNO.
Protocol 2: Synthesis of a Substituted Benzofuran
This protocol adapts a classic approach to benzofuran synthesis involving the reaction of a salicylaldehyde derivative with a compound containing an activated methylene group, such as ethyl bromoacetate, followed by cyclization.[20][21] Since our starting material is not a salicylaldehyde, we will use a related strategy involving an initial condensation followed by an intramolecular cyclization.
Rationale: We will employ a Perkin-like reaction. The aldehyde first undergoes a Knoevenagel condensation with an active methylene compound. The resulting intermediate is then poised for an intramolecular nucleophilic aromatic substitution (SNAᵣ), where a newly formed phenoxide attacks the carbon bearing the highly activated ortho-fluorine, displacing it to form the furan ring. The fluorine is the best leaving group among the halogens for SNAᵣ.
Caption: Step-by-step workflow for the synthesis of a substituted benzofuran.
Materials:
-
This compound (1.0 eq)
-
Ethyl glycolate (or a similar α-hydroxy ester) (1.2 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous powder) (2.5 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate, Water, Brine
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).
-
Add anhydrous DMF via syringe to achieve a concentration of ~0.5 M.
-
Add ethyl glycolate (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 110°C. Monitor the reaction by TLC until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction to room temperature and carefully pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (2x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel to yield the target benzofuran.[22][23]
Expected Characterization:
-
¹H NMR: Disappearance of the aldehyde proton. Appearance of a new singlet for the C3-proton of the benzofuran ring (typically 6.8-7.5 ppm) and signals for the ethyl ester group (a quartet and a triplet).[18][19][24][25][26]
-
¹⁹F NMR: Absence of the fluorine signal from the starting material.
-
MS (ESI+): A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₁H₈BrClO₃.
Conclusion and Outlook
This compound stands out as a highly versatile and reactive building block for modern heterocyclic synthesis. The protocols detailed herein for quinoline and benzofuran synthesis demonstrate its utility, capitalizing on the enhanced electrophilicity of the aldehyde and the potential for subsequent, selective functionalization via the distinct halogen atoms. These pathways provide researchers with reliable and adaptable methods to access novel, complex molecular scaffolds. Future work will focus on expanding the library of heterocycles derived from this starting material and exploring the sequential cross-coupling reactions at the bromine and chlorine positions to generate highly decorated molecules for screening in drug discovery and materials science applications.
References
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. NIH Public Access. [Link]
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]
- Fairlamb, I. J. S., et al. (2017). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
- Langer, P. (2009). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research. [Link]
- Wikipedia. Friedländer synthesis. Wikipedia. [Link]
- Mansfield, R. K. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
- Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal. [Link]
- Various Authors. The Friedländer Synthesis of Quinolines.
- Organic Chemistry Portal. Benzofuran synthesis. Organic Chemistry Portal. [Link]
- Movassaghi, M., et al. (2011). Divergent Reactions of Indoles with Aminobenzaldehydes: Indole Ring-Opening vs. Annulation and Facile Synthesis of Neocryptolepine.
- Kaur, N., & Kumar, V. (2024).
- Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia. [Link]
- Wikipedia. Fluorobenzaldehyde. Wikipedia. [Link]
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
- Goudgaon, N. M., & Mahajanshetti, C. S. (2012). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Trade Science Inc. [Link]
- Sundberg, R. J. (1987). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
- Kamal, A., et al. (2012). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]
- Krasavin, M., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules. [Link]
- Hološ, I., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.
- The Royal Society of Chemistry. Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]
- ResearchGate. 1 H NMR spectrum of the p-benzaldehyde sample in DMSO-d 6 recorded at...
- Mocan, T. (2016). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
Sources
- 1. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. organicreactions.org [organicreactions.org]
- 16. Friedlaender Synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. rsc.org [rsc.org]
- 20. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
- 22. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 23. tsijournals.com [tsijournals.com]
- 24. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 25. researchgate.net [researchgate.net]
- 26. sites.esa.ipb.pt [sites.esa.ipb.pt]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Bromo-3-chloro-2-fluorobenzaldehyde
Introduction: Strategic C-C Bond Formation in Complex Aryl Systems
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its robustness, functional group tolerance, and the mild conditions under which it facilitates the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or its ester) and an organohalide is of paramount importance in the synthesis of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This guide provides a detailed examination of the Suzuki-Miyaura coupling reaction as applied to the challenging substrate, 5-Bromo-3-chloro-2-fluorobenzaldehyde . The presence of three distinct halogen atoms and an electron-withdrawing aldehyde group on the aromatic ring presents a unique case for chemoselectivity. These application notes will elucidate the underlying principles governing the selective coupling at the C-Br bond and provide a robust, field-proven protocol for researchers in drug development and synthetic chemistry.
Chemoselectivity: A Deliberate Exploitation of Halogen Reactivity
The primary consideration in the Suzuki-Miyaura coupling of polyhalogenated substrates is the predictable difference in the reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in the oxidative addition step of the catalytic cycle is:
I > Br > OTf >> Cl > F [1]
This trend is a direct consequence of the decreasing bond dissociation energy of the C-X bond as one moves down the halogen group. For this compound, this principle dictates that the palladium catalyst will preferentially undergo oxidative addition at the more labile carbon-bromine bond over the stronger carbon-chlorine and carbon-fluorine bonds.[3]
The electron-withdrawing nature of the ortho-fluoro and para-aldehyde substituents further activates the aryl ring towards oxidative addition, while the meta-chloro group also contributes to the overall electronic deficiency of the ring. However, the intrinsic reactivity difference between bromine and chlorine is the dominant factor governing the site of the initial coupling.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle commences with the oxidative addition of the aryl bromide to the Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation , where the organic moiety from the boronic acid, activated by a base, is transferred to the palladium center. The final step is reductive elimination , which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a reliable starting point for the selective coupling of an arylboronic acid to the 5-position of this compound. Optimization may be necessary for specific boronic acid partners.
Reagents and Materials
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Buchwald-type ligand (e.g., SPhos, XPhos, or RuPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Degassed water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating source (oil bath or heating mantle)
-
Inert gas supply (Argon or Nitrogen)
Reaction Setup and Execution
Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 organic solvent to water.
-
Reaction: Place the flask in a pre-heated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Table of Recommended Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Common and effective Pd(0) sources upon in-situ reduction. |
| Ligand | SPhos, XPhos, RuPhos (1.1-1.2x Pd) | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, especially for challenging substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.) | Activates the boronic acid for transmetalation. The choice of base can influence reaction rate and yield.[5] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O (4:1 to 10:1) | A mixture of an organic solvent and water is often optimal for dissolving both the organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents the oxidation and deactivation of the Pd(0) catalyst. |
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand (e.g., a second-generation Buchwald ligand), or increasing the reaction temperature. Ensure all reagents and solvents are of high purity and appropriately degassed.
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur in the presence of oxygen. Rigorous exclusion of air is crucial.[6]
-
Protodeboronation: The boronic acid can be cleaved by protic sources. Using a less aqueous solvent system or a non-aqueous base like CsF might be beneficial in some cases.
-
Dehalogenation: The aryl bromide can be reduced to the corresponding arene. This is often a minor side product but can be minimized by ensuring a clean reaction setup.
-
Conclusion
The Suzuki-Miyaura coupling of this compound offers a reliable and chemoselective pathway to synthesize novel biaryl aldehydes. By leveraging the inherent reactivity differences of the carbon-halogen bonds, selective functionalization at the C-Br position can be achieved with high fidelity. The protocol and considerations outlined in this guide provide a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors, paving the way for the discovery and development of new chemical entities.
References
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Selvita S.A. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link][8]
- Gu, L., Wang, D., & Zhang, X. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition, 58(33), 11355-11359. [Link][9]
- Shaik, F. P., Banothu, V., Akula, A., Nidasale, M. V., & Danduga, R. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 75-87. [Link][2]
- Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link][10]
- Carrow, B. P., & Hartwig, J. F. (2011). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link][11]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Canto, R. F. S., & Carreño, M. C. (2004). Palladium-catalyzed reaction of boronic acids with chiral and racemic alpha-bromo sulfoxides. The Journal of Organic Chemistry, 69(23), 8070–8076. [Link][7]
- Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link][13]
- Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link][14]
- da Silva, A. C., & da Silva, F. M. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 5. [Link][15]
- Dreher, S. D., & Molander, G. A. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 73(4), 1540–1543. [Link][16]
- da Silva, A. C., & da Silva, F. M. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 5. [Link][17]
- Geffroy, C., & Schmalz, H.-G. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 20(2), 378-384. [Link][18]
- Molander, G. A., & Brown, A. R. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Organic & Biomolecular Chemistry, 10(8), 1434-1443. [Link][19]
- Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki-Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Journal of Medicinal Chemistry, 54(1), 1-21. [Link][20]
- Dziedziak, A., & Rachwalski, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link][21]
- Qin, T., Cornella, J., Li, C., Malins, L. R., Edwards, J. T., Kawamura, S., ... & Baran, P. S. (2016). Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids. Angewandte Chemie International Edition, 55(33), 9684-9688. [Link][22]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Palladium-catalyzed reaction of boronic acids with chiral and racemic alpha-bromo sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Wittig Reaction Protocol for 5-Bromo-3-chloro-2-fluorobenzaldehyde
Introduction: Strategic Olefination of a Halogenated Aromatic Core
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliable and stereoselective formation of carbon-carbon double bonds from carbonyl compounds.[1][2] Its inventor, Georg Wittig, was awarded the Nobel Prize in Chemistry in 1979 for this transformative methodology.[3] This application note provides a detailed protocol for the olefination of 5-bromo-3-chloro-2-fluorobenzaldehyde, a polysubstituted aromatic aldehyde. Such halogenated styrene derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the specific placement of halogens can fine-tune biological activity and material properties.
The protocol herein focuses on the synthesis of a terminal alkene using methylenetriphenylphosphorane (Ph₃P=CH₂), a non-stabilized ylide.[1][4] The procedure is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also a rationale for key experimental choices, addressing the nuances associated with a sterically hindered and electron-deficient substrate.
The Wittig Reaction: Mechanism of Action
The reaction proceeds through the nucleophilic addition of a phosphorus ylide to the carbonyl carbon of an aldehyde or ketone.[2] The currently accepted mechanism involves a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[1][2][5] This intermediate rapidly collapses in an irreversible, exothermic step to yield the desired alkene and the highly stable triphenylphosphine oxide, which is the thermodynamic driving force of the reaction.[3][5]
For non-stabilized ylides, such as the one used in this protocol, the reaction is typically under kinetic control, and the formation of the oxaphosphetane is the rate-determining step.[1]
Caption: The Wittig reaction mechanism.
Experimental Protocol: Synthesis of 1-(5-Bromo-3-chloro-2-fluorophenyl)-ethene
This protocol is divided into two main stages: the in situ generation of the Wittig reagent (ylide) and its subsequent reaction with the aldehyde.[6][7]
Reagent and Solvent Selection
The choice of reagents and solvents is critical for the success of the Wittig reaction, especially with an electron-deficient and sterically demanding aldehyde.
-
Phosphonium Salt: Methyltriphenylphosphonium bromide is selected as the precursor for the simplest ylide, leading to a terminal alkene. It is readily available and easily handled.
-
Base: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base ideal for deprotonating the phosphonium salt to form the highly reactive, non-stabilized ylide.[3][4] Other bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can also be used.[7][8]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is aprotic, effectively solvates the phosphonium salt and the ylide, and is suitable for the low temperatures required for the reaction.[9]
-
Atmosphere: The ylide is highly reactive and sensitive to air and moisture; therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[6][9]
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Methyltriphenylphosphonium bromide | 357.23 | 1.25 g | 3.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 25 mL | - |
| n-Butyllithium (1.6 M in hexanes) | - | 2.1 mL | 3.36 |
| This compound | 237.45 | 0.71 g | 3.0 |
| Diethyl Ether (anhydrous) | - | As needed | - |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | 20 mL | - |
| Saturated aq. Sodium Chloride (Brine) | - | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Step-by-Step Procedure
Part A: Ylide Generation
-
Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen. Allow it to cool to room temperature.
-
Add methyltriphenylphosphonium bromide (1.25 g, 3.5 mmol) to the flask.
-
Add anhydrous THF (20 mL) via syringe. Stir the resulting suspension.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 2.1 mL, 3.36 mmol) dropwise via syringe over 10 minutes. A characteristic deep yellow or orange color indicates the formation of the ylide, methylenetriphenylphosphorane.[6]
-
Stir the resulting ylide solution at 0 °C for 1 hour.[8]
Part B: Reaction with Aldehyde 7. In a separate dry vial, dissolve this compound (0.71 g, 3.0 mmol) in anhydrous THF (5 mL). 8. Cool the ylide solution to -78 °C using a dry ice/acetone bath. 9. Slowly add the aldehyde solution dropwise to the ylide suspension over 15 minutes. 10. Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
Part C: Workup and Purification 11. Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. 12. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 30 mL). 13. Combine the organic layers and wash with brine (20 mL). 14. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. 15. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude mixture by flash column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient). The alkene product is significantly less polar than the triphenylphosphine oxide byproduct.[10][11]
Characterization of 1-(5-Bromo-3-chloro-2-fluorophenyl)-ethene
The structure and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons. The geminal protons will appear as doublets of doublets, and the proton attached to the aromatic ring will also be a doublet of doublets, with coupling constants typical for a terminal alkene. Aromatic protons will appear in the range of 7.0-7.8 ppm.
-
¹³C NMR: The carbon NMR will show two signals in the alkene region (approx. 110-140 ppm) and signals corresponding to the substituted aromatic ring.
-
Mass Spectrometry: Analysis by GC-MS or LC-MS will confirm the molecular weight of the product (C₈H₅BrClF, M.W. = 235.48 g/mol ) and show a characteristic isotopic pattern due to the presence of bromine and chlorine.
-
FT-IR Spectroscopy: The IR spectrum should display a C=C stretch for the alkene at approximately 1630 cm⁻¹.
Troubleshooting and Key Considerations
-
Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The activity of the n-BuLi is also crucial; use a freshly titrated or newly purchased solution.
-
No Reaction: The aldehyde may be particularly unreactive due to the electron-withdrawing effects of the halogens. A longer reaction time or warming to room temperature may be necessary.
-
Purification Difficulties: Triphenylphosphine oxide can sometimes co-elute with products of similar polarity.[10] If separation is challenging, the crude mixture can be treated with a reagent like hydrogen peroxide to oxidize any remaining triphenylphosphine to the more polar triphenylphosphine oxide, aiding in its removal.[10]
Experimental Workflow Diagram
Caption: Experimental workflow for the Wittig reaction.
References
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Wikipedia. (2023). Methylenetriphenylphosphorane.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Ashenhurst, J. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry.
- Wikipedia. (2023). Wittig reaction.
- Zhang, Y., et al. (2023). Wittig reaction purification for products with very low polarity. Taylor & Francis Online.
- Grokipedia. (2026, January 7). Methylenetriphenylphosphorane.
- Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism.
- PubMed. (n.d.). Complete NMR data of methoxylated cis- and trans-stilbenes as well as 1,2-diphenylethanes.
- Chemistry LibreTexts. (2023, January 14). 19.12: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction.
- Wikipedia. (2023). Wittig reagents.
- FOLIA. (n.d.). Geometry determination of tetrasubstituted stilbenes by proton NMR spectroscopy.
- Journals of IUCr. (n.d.). Investigation of Three Stilbene Derivatives by X-ray Crystallography and NMR Spectroscopy.
- University Website. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions.
- ResearchGate. (n.d.). ¹H NMR spectrum analyses of compound 4 n.
- ResearchGate. (2025, August 6). Organic synthesis: The Wittig reaction cleans up | Request PDF.
- CORE. (2019, March 27). Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-stilbene Products of the Wittig Reaction.
- Organic Syntheses. (n.d.). Preparation of (Triphenylphosphoranylidene)-Ketene from (Methoxycarbonylmethylene)-Triphenylphosphorane.
- ResearchGate. (n.d.). Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions a.
- NIH. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides.
- Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment).
- Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- YouTube. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point.
- University Website. (n.d.). 27. A Solvent Free Wittig Reaction.
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 9. Wittig reagents - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Synthesis of Novel Halogenated Chalcones via Aldol Condensation of 5-Bromo-3-chloro-2-fluorobenzaldehyde
Introduction: The Strategic Value of Polyhalogenated Chalcones in Drug Discovery
Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one scaffold, represent a class of privileged structures in medicinal chemistry.[1] These α,β-unsaturated ketones are not only precursors in the biosynthesis of all flavonoids but also exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4][5] The synthetic accessibility of the chalcone core allows for extensive structural modifications to optimize therapeutic potential.
The incorporation of halogen atoms into the chalcone framework is a well-established strategy for enhancing biological activity.[2][3] Halogens can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This application note provides a comprehensive guide to the synthesis of a novel, polyhalogenated chalcone scaffold using 5-Bromo-3-chloro-2-fluorobenzaldehyde as the key electrophilic partner in a Claisen-Schmidt condensation. This specific starting material is of high interest due to the unique electronic and steric environment created by the distinct halogen substituents on the aromatic ring, offering a gateway to new chemical entities for drug development professionals.
Reaction Overview and Mechanistic Insights
The synthesis of chalcones from an aromatic aldehyde and an acetophenone derivative is most efficiently achieved through the Claisen-Schmidt condensation, a variant of the crossed aldol condensation.[6][7] This reaction is typically performed under basic conditions, where an enolizable ketone reacts with a non-enolizable aromatic aldehyde.[6][8]
Reaction Scheme:
Where Ar = 5-bromo-3-chloro-2-fluorophenyl and Ar' = a substituted or unsubstituted aryl group.
The Role of Halogen Substituents in Reactivity
The reactivity of the this compound is significantly influenced by the electronic properties of its halogen substituents. Fluorine, chlorine, and bromine are all electron-withdrawing groups (EWGs) that function through a combination of inductive (-I) and resonance (+R) effects. For halogens, the inductive effect dominates, leading to a net withdrawal of electron density from the aromatic ring.
This electron withdrawal has a profound impact on the carbonyl carbon of the aldehyde:
-
Increased Electrophilicity: The EWGs pull electron density away from the carbonyl group, making the carbonyl carbon more electron-deficient (more electrophilic).
-
Enhanced Reaction Rate: This heightened electrophilicity makes the aldehyde exceptionally susceptible to nucleophilic attack by the enolate ion generated from the ketone partner. This often leads to higher reaction rates and yields compared to reactions with unsubstituted or electron-donating group-substituted benzaldehydes.[6][9]
Base-Catalyzed Reaction Mechanism
The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism.[8][10][11] The final dehydration step is particularly favorable in this system due to the formation of a highly stable, extended conjugated system that connects the two aromatic rings.[12]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a chalcone from this compound and a substituted acetophenone.
Materials and Equipment
-
Reagents: this compound, Substituted Acetophenone (e.g., acetophenone, 4'-methylacetophenone), Sodium Hydroxide (NaOH), Ethanol (95%), Glacial Acetic Acid, Deionized Water.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, Buchner funnel and vacuum flask, recrystallization glassware, Thin-Layer Chromatography (TLC) plates (silica gel), melting point apparatus.
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and the selected acetophenone derivative (10 mmol) in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Prepare a solution of sodium hydroxide (20 mmol) in 5 mL of water. Cool the aldehyde-ketone solution in an ice bath. Add the NaOH solution dropwise to the stirred mixture over a period of 15-20 minutes, ensuring the temperature remains below 25°C.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a solid precipitate often indicates product formation.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 4:1 hexane:ethyl acetate mobile phase). The reaction is complete upon the disappearance of the limiting aldehyde spot.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. Acidify the solution by slowly adding glacial acetic acid until it is neutral to litmus paper. This will precipitate the crude product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude solid with copious amounts of cold water to remove any residual base and salts.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, typically 95% ethanol.[13][14][15] Dissolve the crude solid in a minimum amount of hot ethanol, and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 40-50°C to a constant weight.
Sources
- 1. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]
- 2. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of Synthesis and Applications of Chalcone Derivatives | Al-Nahrain Journal of Science [anjs.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aldol condensation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. csub.edu [csub.edu]
- 15. amherst.edu [amherst.edu]
Application Notes & Protocols: Knoevenagel Condensation with 5-Bromo-3-chloro-2-fluorobenzaldehyde for the Synthesis of Novel Phenylpropanoids
Abstract: This technical guide provides a comprehensive overview and detailed experimental protocols for the Knoevenagel condensation reaction utilizing 5-Bromo-3-chloro-2-fluorobenzaldehyde as the electrophilic substrate. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, pivotal in the synthesis of α,β-unsaturated compounds.[1] The highly functionalized benzaldehyde substrate, featuring three distinct halogen atoms, presents unique electronic properties that influence reactivity and yield products of significant interest for pharmaceutical and materials science applications.[2][3] This document outlines two robust protocols—a classic piperidine-catalyzed method and a modern, environmentally benign water-mediated approach—complete with mechanistic insights, optimization strategies, and characterization guidelines tailored for researchers, scientists, and drug development professionals.
Scientific Foundation and Mechanistic Overview
The Knoevenagel condensation is a variant of the aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene compound—a compound possessing a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate).[4] The reaction is typically facilitated by a basic catalyst.[5]
The Role of the Substrate: this compound
The choice of this compound is strategic. The phenyl ring is decorated with three electron-withdrawing halogen atoms. This electronic configuration significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the carbanion generated from the active methylene compound. This inherent reactivity often leads to faster reaction times and higher yields compared to unsubstituted or electron-rich benzaldehydes. The resulting halogenated cinnamic acid derivatives are valuable precursors for bioactive molecules, as halogenation can enhance pharmacological properties.[2][3]
Reaction Mechanism
The condensation proceeds via one of two primary pathways, largely dependent on the catalyst employed.
-
Direct Enolate Pathway: A base abstracts an acidic proton from the active methylene compound, generating a resonance-stabilized carbanion (enolate).[6] This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step yields the final α,β-unsaturated product.[5]
-
Iminium Ion Pathway (Amine Catalysis): When a secondary amine like piperidine is used, it first reacts with the aldehyde to form an iminium ion.[7] This iminium ion is a significantly more potent electrophile than the aldehyde itself, accelerating the nucleophilic attack by the enolate.[8]
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Classic Piperidine-Catalyzed Synthesis in Ethanol
This method is a robust and widely cited procedure for Knoevenagel condensations, leveraging the high catalytic efficiency of piperidine.[9][10]
Materials:
-
This compound (1.0 mmol, 237.45 mg)
-
Malononitrile (1.1 mmol, 72.67 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (Absolute, 5 mL)
-
Round-bottom flask (25 mL) with magnetic stir bar
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reactant Setup: To the 25 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.1 mmol).
-
Solvent Addition: Add 5 mL of absolute ethanol and stir the mixture at room temperature until the solids are fully dissolved.
-
Catalyst Initiation: Using a micropipette, add piperidine (10 µL) to the solution. A color change and/or slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. The product will often begin to precipitate as a solid within 30-60 minutes.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2 hours.
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the aldehyde), cool the flask in an ice bath for 15 minutes to maximize product precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of ice-cold ethanol (2 mL each) to remove any unreacted starting materials and residual catalyst.
-
Drying: Dry the purified product under vacuum to obtain the final compound, typically as a white or pale-yellow solid.
Protocol 2: Green, Water-Mediated Catalyst-Free Synthesis
This protocol aligns with the principles of green chemistry, using water as the reaction medium, which can also act as a mild Brønsted base catalyst, and simplifying the work-up procedure significantly.[11][12]
Materials:
-
This compound (1.0 mmol, 237.45 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Deionized water (3 mL)
-
Glass vial (10 mL) with magnetic stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reactant Setup: In the 10 mL glass vial, combine this compound (1.0 mmol) and malononitrile (1.0 mmol).
-
Solvent Addition: Add 3 mL of deionized water to the vial.
-
Reaction: Seal the vial and stir the mixture vigorously at room temperature. A solid precipitate of the product will form as the reaction proceeds.
-
Monitoring: The reaction can be monitored by TLC. It is generally complete within 4-6 hours. For faster conversion, the mixture can be gently heated to 50 °C.
-
Work-up and Isolation: Upon completion, cool the reaction vial in an ice bath for 15 minutes. The product, being insoluble in water, is easily isolated.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the product thoroughly with cold deionized water (3 x 5 mL) to remove any water-soluble impurities.
-
Drying: Dry the product under vacuum. Further purification is often unnecessary due to the high purity of the precipitated product.
Data Summary and Expected Outcomes
The choice of protocol can be guided by desired reaction time, environmental considerations, and available reagents.
| Parameter | Protocol 1: Piperidine-Catalyzed | Protocol 2: Water-Mediated |
| Active Methylene | Malononitrile | Malononitrile |
| Catalyst | Piperidine (10 mol%) | None (Water acts as medium/catalyst) |
| Solvent | Ethanol | Deionized Water |
| Temperature | Room Temperature | Room Temperature (or 50 °C) |
| Typical Time | 1-2 hours | 4-6 hours |
| Expected Yield | > 90% | > 85% |
| Advantages | Fast reaction rate, high conversion | Environmentally benign, simple work-up, no organic solvents |
Experimental Workflow and Characterization
The overall process from starting materials to a fully characterized final product follows a logical sequence.
Caption: Workflow from synthesis to final product characterization.
Product Characterization: The identity and purity of the synthesized 2-(5-Bromo-3-chloro-2-fluorobenzylidene)malononitrile should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure, including the formation of the vinylic C=CH bond and the presence of aromatic protons with expected splitting patterns.[13]
-
FT-IR Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch (approx. 2220 cm⁻¹) and the conjugated alkene (C=C) stretch.[14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and its characteristic isotopic pattern due to the presence of bromine and chlorine.[13][15]
References
- Benchchem. Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes.
- YouTube. Knoevenagel condensation. (2023-01-14).
- Purechemistry. Knoevenagel condensation mechanism and applications. (2023-02-24).
- YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025-01-31).
- ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014-11).
- J&K Scientific LLC. Knoevenagel Condensation. (2021-02-23).
- Organic & Biomolecular Chemistry (RSC Publishing). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024-09-10).
- Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017-10-27).
- Wikipedia. Knoevenagel condensation.
- Pearson+. The Knoevenagel condensation is a special case of the aldol conde....
- ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j)....
- International Journal of Chemical and Physical Sciences. A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media.
- Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process.
- Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
- Banaras Hindu University. Novel Methods of Knoevenagel Condensation.
- MDPI. Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis.
- Juniper Publishers. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. (2018-03-01).
- ResearchGate. Knoevenagel condensation between different substituted benzaldehydes....
- ResearchGate. A new finding in the old Knoevenagel condensation reaction. (2022-06-01).
- PHARMD GURU. 27. KNOEVENAGEL REACTION.
- ResearchGate. Knoevenagel condensation reaction with piperidine as catalyst.
- Chem-Station Int. Ed. Knoevenagel Condensation. (2014-05-03).
- Benchchem. A Technical Guide to the Natural Occurrence of Halogenated Cinnamic Acids.
- Note Microwave-enhanced Knoevenagel condensation catalysed by NH2SO3NH4.
- The Importance and Applications of Knoevenagel Reaction (Brief Review).
- Bentham Science Publishers. Green Method Synthesis of Magnetic Nanoparticles and its Functionalized MNPs for Knoevenagel Condensation Reaction. (2024-12-01).
- ResearchGate. Efficient Knoevenagel Condensation Catalyzed by Imidazole-based Halogen-free Deep Eutectic Solvent at Room Temperature. (2019-12).
- Benchchem. optimizing reaction conditions for Knoevenagel condensation.
- ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021-03-15).
- ResearchGate. ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. (2018-02-06).
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
- SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
- Aston Publications Explorer. A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids.
- PubMed Central (PMC). Cinnamic Acid Derivatives and Their Biological Efficacy.
- ResearchGate. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review.
- NIH. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
- Research, Society and Development. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021-01-13).
Sources
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. pharmdguru.com [pharmdguru.com]
- 6. purechemistry.org [purechemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 12. ijcps.org [ijcps.org]
- 13. rsc.org [rsc.org]
- 14. acgpubs.org [acgpubs.org]
- 15. benthamdirect.com [benthamdirect.com]
Application Notes & Protocols: 5-Bromo-3-chloro-2-fluorobenzaldehyde as a Versatile Building Block in Organic Synthesis
This technical guide provides an in-depth exploration of 5-Bromo-3-chloro-2-fluorobenzaldehyde, a highly functionalized aromatic aldehyde, and its applications as a strategic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the molecule's unique reactivity and provides detailed, field-proven protocols for its use in key synthetic transformations.
Introduction: A Multifunctional Synthetic Intermediate
This compound is a powerful intermediate whose synthetic utility is derived from its unique arrangement of functional groups. The presence of three distinct halogen atoms (F, Cl, Br) and an aldehyde moiety on a single benzene ring offers multiple, orthogonal sites for chemical modification. This structural complexity allows for the precise and sequential introduction of various substituents, making it an invaluable precursor for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1][2]
The strategic placement of electron-withdrawing halogens significantly modulates the electronic properties of the molecule, enhancing the reactivity of both the aldehyde group and the aromatic ring in a predictable manner. This guide will dissect this reactivity and provide actionable protocols for leveraging this compound in key reaction classes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1280786-80-2 | [3][4] |
| Molecular Formula | C₇H₃BrClFO | [3][4] |
| Molecular Weight | 237.45 g/mol | [3][4] |
| Appearance | Typically an off-white to yellow solid | - |
| Purity | ≥98% (typical for research applications) | [4] |
Section 1: The Chemical Rationale - Understanding Intrinsic Reactivity
The synthetic versatility of this compound stems from a delicate interplay of electronic and steric effects imparted by its substituents. A clear understanding of these effects is paramount for predicting reaction outcomes and designing rational synthetic routes.
1.1. Activation of the Carbonyl Group The aldehyde's carbonyl carbon is rendered highly electrophilic due to the cumulative electron-withdrawing inductive effects (-I effect) of the ortho-fluorine, meta-chlorine, and para-bromine substituents.[4][5] This pronounced electrophilicity makes the aldehyde exceptionally susceptible to attack by a wide range of nucleophiles, often allowing for reactions under milder conditions than with less-substituted benzaldehydes.[5] The ortho-fluorine atom, in particular, exerts a strong activating effect.[4]
1.2. Orthogonal Reactivity of Halogen Atoms The C-Br and C-Cl bonds provide handles for transition-metal-catalyzed cross-coupling reactions. Crucially, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed processes like Suzuki, Heck, or Buchwald-Hartwig couplings. This difference in reactivity enables selective functionalization at the C5 position (bromine) while leaving the C3 position (chlorine) intact for subsequent transformations.
Sources
The Strategic Application of 5-Bromo-3-chloro-2-fluorobenzaldehyde in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
This comprehensive technical guide details the strategic application of 5-Bromo-3-chloro-2-fluorobenzaldehyde, a highly functionalized aromatic aldehyde, in the synthesis of complex pharmaceutical intermediates. With its unique substitution pattern, this compound serves as a versatile building block, particularly in the development of kinase inhibitors. This document provides an in-depth analysis of its reactivity, causality behind experimental choices, and detailed, field-proven protocols for its conversion into valuable scaffolds for drug discovery. The protocols herein are designed to be self-validating, ensuring reproducibility and robustness for researchers, scientists, and drug development professionals.
Introduction: A Molecule of Strategic Importance
This compound (CAS No. 1280786-80-2) is a key starting material in modern medicinal chemistry. Its trifunctionalized aromatic ring, featuring bromine, chlorine, and fluorine atoms, alongside a reactive aldehyde group, offers a powerful platform for scaffold diversification. The strategic placement of these halogens significantly influences the molecule's electronic properties and provides multiple reaction handles for derivatization.
The electron-withdrawing nature of the fluorine and chlorine atoms enhances the electrophilicity of the aldehyde group, making it highly susceptible to nucleophilic attack in condensation reactions. The bromine atom, on the other hand, is an excellent participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl moieties. This orthogonal reactivity is a cornerstone of its utility in constructing complex molecular architectures.
The presence of multiple halogens also imparts desirable physicochemical properties to the resulting pharmaceutical intermediates, such as increased metabolic stability and enhanced binding affinity to biological targets. This guide will focus on the practical application of this compound in the synthesis of pyrazolopyrimidine-based kinase inhibitors, a class of therapeutics with significant importance in oncology.
Core Application: Synthesis of Pyrazolopyrimidine-Based Kinase Inhibitors
The pyrazolopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, acting as a bioisostere of the adenine ring of ATP and enabling crucial hydrogen bonding interactions within the kinase hinge region. This compound is a key precursor in the synthesis of a variety of substituted pyrazolopyrimidines.
Overall Synthetic Workflow
The general strategy involves an initial transformation of the aldehyde, followed by the construction of the pyrazolopyrimidine core, and subsequent diversification through cross-coupling reactions.
Application Note & Protocol: High-Yield Oxidation of 5-Bromo-3-chloro-2-fluorobenzaldehyde to 5-Bromo-3-chloro-2-fluorobenzoic Acid
Abstract
This document provides comprehensive, validated protocols for the chemical oxidation of 5-Bromo-3-chloro-2-fluorobenzaldehyde to its corresponding carboxylic acid, a critical transformation for synthesizing advanced pharmaceutical intermediates and complex organic molecules. The presence of multiple halogen substituents on the aromatic ring necessitates robust and selective oxidation methods to achieve high yields while preserving the integrity of the molecule. We present two field-proven methodologies: a classic, cost-effective approach using Potassium Permanganate (KMnO₄) with phase-transfer catalysis, and a modern, mild, and highly chemoselective method, the Pinnick Oxidation. This guide is designed for researchers, chemists, and drug development professionals, offering detailed step-by-step procedures, mechanistic insights, safety protocols, and troubleshooting advice to ensure reproducible and successful synthesis.
Introduction and Strategic Considerations
5-Bromo-3-chloro-2-fluorobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis from the corresponding aldehyde is a fundamental oxidation reaction. However, the choice of oxidant is paramount. A poorly chosen reagent could lead to incomplete reactions, low yields, or undesirable side reactions. The ideal method must be potent enough to oxidize the aldehyde but selective enough to leave the C-Br, C-Cl, and C-F bonds intact.
This application note details two "gold standard" methods that fulfill these criteria:
-
Potassium Permanganate (KMnO₄) Oxidation: A powerful and economical oxidizing agent.[1] When coupled with a phase-transfer catalyst, it efficiently oxidizes substituted benzaldehydes with yields often exceeding 90%.[2][3][4] Its distinct color change from purple (Mn⁺⁷) to a brown precipitate of manganese dioxide (MnO₂) provides a simple visual cue for reaction monitoring.[5]
-
Pinnick Oxidation: Widely regarded for its exceptional mildness and functional group tolerance, including halides.[6][7] It employs sodium chlorite (NaClO₂) under buffered, mildly acidic conditions.[6][8] This method is particularly advantageous for sensitive or sterically hindered substrates where harsh conditions could be detrimental.[6][9]
Comparative Overview of Oxidation Methods
The selection of an appropriate oxidizing agent is crucial for achieving high yield and purity. The following table summarizes the key characteristics of the recommended methods to guide your experimental design.
| Feature | Potassium Permanganate (PTC) Method | Pinnick Oxidation Method |
| Primary Reagents | KMnO₄, Phase-Transfer Catalyst (e.g., TBAB) | Sodium Chlorite (NaClO₂), NaH₂PO₄, 2-methyl-2-butene |
| Reaction Conditions | Biphasic (organic/aqueous), Room Temp. | Homogeneous, buffered, Room Temp. |
| Key Advantages | High yields, low cost, visual reaction monitoring. | Excellent chemoselectivity, mild conditions, tolerates sensitive functional groups.[6][9] |
| Key Disadvantages | Strong oxidant (potential for over-oxidation in some cases), formation of MnO₂ sludge can complicate workup. | Higher reagent cost, requires a scavenger for optimal results.[8] |
| Typical Yields | >90%[2][3] | >90% |
Protocol 1: Potassium Permanganate Oxidation with Phase-Transfer Catalysis
This protocol leverages the power of permanganate in a biphasic system, facilitated by a phase-transfer catalyst (PTC) which shuttles the permanganate ion into the organic phase to react with the aldehyde.
Materials and Equipment
-
Reagents: this compound, Potassium permanganate (KMnO₄), Toluene, Tetrabutylammonium bromide (TBAB), 10% Sodium bicarbonate (NaHCO₃) solution, Concentrated Hydrochloric acid (HCl), Diethyl ether, Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, separatory funnel, Büchner funnel and flask for vacuum filtration, standard laboratory glassware, pH paper.
Critical Safety Precautions
-
Potassium Permanganate (KMnO₄): A strong oxidizer. May intensify fire; keep away from combustible materials.[10][11] Causes severe skin and eye damage.[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13] Handle in a well-ventilated fume hood.
-
Concentrated HCl: Highly corrosive and causes severe burns. Use with extreme caution in a fume hood.
-
Organic Solvents: Toluene and diethyl ether are flammable. Keep away from ignition sources.
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 1.0 eq) and tetrabutylammonium bromide (TBAB) (e.g., 0.1 eq) in 50 mL of toluene.
-
In a separate beaker, prepare the oxidant solution by dissolving KMnO₄ (e.g., 2.5 eq) in 50 mL of water.
-
Rationale: Toluene is used as the organic solvent for the aldehyde. The PTC (TBAB) is necessary to transport the water-soluble permanganate oxidant into the organic phase where the reaction occurs.
-
-
Oxidation:
-
Slowly add the aqueous KMnO₄ solution to the stirred toluene solution at room temperature.
-
Allow the biphasic mixture to stir vigorously. The reaction is typically complete within 30-60 minutes.
-
Causality: Vigorous stirring is essential to maximize the surface area between the two phases, facilitating efficient phase transfer and reaction. The reaction progress is indicated by the disappearance of the vibrant purple color of the permanganate ion as it is reduced to a brown MnO₂ precipitate.[5]
-
-
Workup and Extraction:
-
Once the purple color has vanished, quench the reaction by adding a small amount of a saturated sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution until the brown MnO₂ precipitate dissolves, resulting in a colorless solution.
-
Transfer the mixture to a separatory funnel. Extract the organic layer with three portions of diethyl ether.
-
Combine the organic extracts and then extract them with three portions of 10% sodium bicarbonate solution.
-
Rationale: The initial quench destroys any excess permanganate. The subsequent basic extraction with sodium bicarbonate deprotonates the newly formed carboxylic acid, forming the water-soluble sodium carboxylate salt. This effectively moves the product from the organic phase to the aqueous phase, separating it from unreacted starting material and non-acidic impurities.
-
-
Isolation and Purification:
-
Collect the aqueous layers from the bicarbonate extraction. In a fume hood, cool the solution in an ice bath and carefully acidify it by adding concentrated HCl dropwise with stirring until the pH is ~1-2 (confirm with pH paper).
-
A white precipitate of 5-Bromo-3-chloro-2-fluorobenzoic acid will form.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
-
Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if required.
-
Causality: Acidification protonates the sodium carboxylate salt, converting it back to the neutral carboxylic acid, which has very low solubility in water and therefore precipitates out of the solution.[14]
-
Protocol 2: The Pinnick Oxidation
This method is ideal for high-purity synthesis under mild conditions, leveraging the selectivity of sodium chlorite.
Materials and Equipment
-
Reagents: this compound, Sodium chlorite (NaClO₂, 80% technical grade or higher), Sodium dihydrogen phosphate (NaH₂PO₄), 2-methyl-2-butene, tert-Butanol (t-BuOH), Water, Ethyl acetate (EtOAc), Saturated aqueous sodium bisulfite (NaHSO₃) solution, Brine.
-
Equipment: Erlenmeyer or round-bottom flask, magnetic stirrer and stir bar, standard laboratory glassware.
Critical Safety Precautions
-
Sodium Chlorite (NaClO₂): A strong oxidizing agent. Do not mix with acid directly as it can release toxic chlorine dioxide gas. Handle with care.
-
2-methyl-2-butene: Volatile and flammable. Handle in a fume hood.
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
In a 250 mL flask, prepare a solvent system of tert-butanol and water (1:1 ratio, e.g., 30 mL each).
-
To this solvent system, add the this compound (e.g., 5.0 g, 1.0 eq), sodium dihydrogen phosphate (NaH₂PO₄, e.g., 5.0 eq), and 2-methyl-2-butene (e.g., 5.0 eq). Stir to dissolve/suspend the solids.
-
Rationale: The t-BuOH/water system is a common solvent mixture for the Pinnick oxidation. NaH₂PO₄ acts as a buffer to maintain a mild acidic pH, which is required for the formation of the active oxidant, chlorous acid (HClO₂).[6][15]
-
-
Oxidation:
-
In a separate beaker, dissolve sodium chlorite (NaClO₂, e.g., 4.0 eq) in a minimal amount of water.
-
Add the NaClO₂ solution dropwise to the stirring aldehyde mixture at room temperature. An exotherm may be observed; an ice bath can be used for cooling if necessary.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: The active oxidant, chlorous acid, adds to the aldehyde. The resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[6][15] The 2-methyl-2-butene acts as a "scavenger," reacting with the reactive HOCl byproduct to prevent it from participating in unwanted side reactions.[8][15]
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding a saturated aqueous solution of NaHSO₃ until a starch-iodide test is negative (indicating no remaining oxidant).
-
Acidify the mixture to pH ~2-3 with 1M HCl.
-
Extract the product with three portions of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude 5-Bromo-3-chloro-2-fluorobenzoic acid can be purified by recrystallization or flash column chromatography to achieve high purity.
-
Product Characterization
Compound: 5-Bromo-3-chloro-2-fluorobenzoic acid Molecular Formula: C₇H₃BrClFO₂ Molecular Weight: 253.45 g/mol [16]
| Property | Expected Result |
| Appearance | White to off-white solid |
| Purity | >95% (as determined by HPLC or qNMR) |
| ¹H NMR | Expect two doublets in the aromatic region. |
| IR (cm⁻¹) | ~1700 (C=O stretch), ~2500-3300 (broad O-H stretch) |
| Mass Spec (ESI-) | [M-H]⁻ at m/z ~251, 253, 255 (isotopic pattern for Br/Cl) |
Experimental Workflow Diagram
The general procedure for isolating the carboxylic acid product following oxidation is outlined below.
Caption: General experimental workflow for the oxidation and isolation of the target carboxylic acid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient oxidant. 2. Inefficient stirring (KMnO₄ method). 3. Deactivated catalyst or reagents. | 1. Add more oxidant portion-wise and monitor. 2. Increase the stirring speed to improve phase mixing. 3. Use fresh, high-quality reagents. For Pinnick, ensure the NaClO₂ is of good purity. |
| Low Yield | 1. Incomplete extraction of the product into the aqueous basic layer. 2. Product loss during recrystallization. 3. Incomplete precipitation upon acidification. | 1. Perform additional extractions with the bicarbonate solution. 2. Minimize the amount of solvent used for recrystallization; cool the solution thoroughly before filtering. 3. Ensure pH is sufficiently low (~1-2) and allow adequate time for precipitation in an ice bath. |
| Product is Oily or Impure | 1. Presence of unreacted starting material. 2. Insufficient washing of the final product. | 1. Ensure the reaction has gone to completion via TLC/LC-MS. Purify via recrystallization or column chromatography. 2. Wash the filtered product thoroughly with cold water to remove residual acid and salts. |
References
- Wikipedia.
- IRA Academico Research.
- Wikipedia.
- Sciencemadness Wiki.
- Organic Chemistry Portal.
- Chemistry Steps.
- ADICHEMISTRY.
- ResearchGate.
- PSIBERG.
- NROChemistry.
- Wenxuecity.
- Misericordia Digital Commons.
- Carl ROTH.
- ORGANIC CHEMISTRY SELECT.
- Chemistry LibreTexts. 9: Multistep Synthesis (Experiment). [Link]
- Chemical Papers. Benzaldehyde oxidation test, a model reaction with radical mechanism. II.
- Google Patents.
- Univar Solutions.
- JOCPR. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in non-Polar Solvents | Abstract. [Link]
- YouTube.
- Google Patents. CN1251833A - Process for preparing substituted benzoic acid.
- PubChem. 3-Bromo-5-chloro-2-fluorobenzoic acid. [Link]
- Asian Journal of Chemistry.
- Journal of Research of the National Bureau of Standards. Preparation of benzoic acid of high purity. [Link]
- Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. [Link]
- PubChemLite. 5-bromo-3-chloro-2-fluorobenzoic acid (C7H3BrClFO2). [Link]
- SpectraBase. 3-Bromo-5-chloro-2-fluorobenzoic acid. [Link]
- Chemistry LibreTexts.
- Organic Chemistry Portal.
- European Patent Office.
- Master Organic Chemistry. Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). [Link]
- Chemical Communications. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. [Link]
- ResearchGate. Potassium Permanganate Oxidation of Organic Compounds | Request PDF. [Link]
- Organic Chemistry Portal. Carboxylic acid synthesis by oxidative cleavages or rearrangements. [Link]
- YouTube.
- Chemistry LibreTexts. 20.6: Preparing Carboxylic Acids. [Link]
- Chemguide. Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]
- Cenmed Enterprises. 5-Bromo-3-chloro-2-fluorobenzoic acid (C007B-071340). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. research-advances.org [research-advances.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. youtube.com [youtube.com]
- 6. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 7. psiberg.com [psiberg.com]
- 8. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. fishersci.com [fishersci.com]
- 12. prochemonline.com [prochemonline.com]
- 13. accomn.com [accomn.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 16. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Chemoselective Protocol for the Synthesis of (5-Bromo-3-chloro-2-fluorophenyl)methanol
Introduction: The Importance of Halogenated Benzyl Alcohols
Poly-halogenated aromatic compounds are foundational building blocks in modern medicinal chemistry and materials science. The specific substitution pattern of halogens on an aromatic ring profoundly influences a molecule's steric and electronic properties, affecting its biological activity and material characteristics. The target molecule of this protocol, (5-Bromo-3-chloro-2-fluorophenyl)methanol[1], is a valuable synthetic intermediate. Its diverse halogenation pattern (Br, Cl, F) and the reactive primary alcohol moiety make it a versatile precursor for constructing complex pharmaceutical agents and specialized organic materials.
This application note provides a detailed, robust, and scientifically-grounded protocol for the synthesis of (5-Bromo-3-chloro-2-fluorophenyl)methanol via the selective reduction of its corresponding aldehyde, 5-Bromo-3-chloro-2-fluorobenzaldehyde[2][3]. We will delve into the rationale behind the choice of reducing agent, provide a step-by-step experimental procedure, and outline the necessary safety and purification considerations.
Reaction Principle: The Art of Chemoselective Reduction
The core transformation is the reduction of an aldehyde to a primary alcohol. While seemingly straightforward, the presence of three different halogen substituents on the aromatic ring introduces a significant challenge: the potential for unwanted side reactions, particularly dehalogenation. Therefore, the choice of reducing agent is critical to ensure high chemoselectivity.
Selecting the Optimal Reducing Agent
Several reagents can accomplish the reduction of aldehydes. However, for a substrate as sensitive as this compound, Sodium Borohydride (NaBH₄) emerges as the ideal choice.
-
Expertise-Driven Rationale: Unlike more powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄), NaBH₄ is a milder and more selective reagent.[4][5] Its reactivity is finely tuned to reduce aldehydes and ketones efficiently without typically affecting less reactive functional groups such as esters, amides, and, most importantly for this application, aryl halides.[4][6] The use of LiAlH₄ would carry a significant risk of cleaving the carbon-halogen bonds, leading to a mixture of undesired, partially dehalogenated byproducts. Catalytic transfer hydrogenation is another alternative but often requires specific catalysts and conditions that may also impact the halogen substituents.[7][8][9]
The Reaction Mechanism
The reduction proceeds via a two-step nucleophilic addition mechanism.[4][10][11]
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) serves as a source of the hydride ion (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a new C-H bond.
-
Protonation: The resulting intermediate is a tetracoordinate borate-alkoxide complex. Upon workup with a protic source (in this case, the methanol solvent, followed by a mild acid quench), the alkoxide is protonated to yield the final benzyl alcohol product.[11]
Caption: Simplified mechanism of NaBH₄ reduction.
Detailed Experimental Protocol
This protocol is designed for the reliable synthesis and purification of the target benzyl alcohol.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥97% | e.g., Santa Cruz Biotech | 1280786-80-2[2] |
| Sodium Borohydride (NaBH₄) | ≥98% | Standard Supplier | 16940-66-2 |
| Methanol (CH₃OH) | Anhydrous | Standard Supplier | 67-56-1 |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | 141-78-6 |
| Hydrochloric Acid (HCl) | 1 M aq. solution | Standard Supplier | 7647-01-0 |
| Saturated Sodium Chloride (Brine) | N/A | Lab Prepared | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Standard Supplier | 7487-88-9 |
| Equipment | |||
| Round-bottom flask (100 mL) | |||
| Magnetic stirrer and stir bar | |||
| Ice bath | |||
| Separatory funnel (250 mL) | |||
| Rotary evaporator | |||
| TLC plates (Silica gel 60 F₂₅₄) |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.37 g, 10.0 mmol). Add 30 mL of anhydrous methanol and stir until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This is crucial for controlling the exothermic nature of the reduction and minimizing potential side reactions.
-
Addition of Reducing Agent: While stirring vigorously, add Sodium Borohydride (0.42 g, 11.0 mmol, 1.1 equivalents) to the cooled solution in small portions over 10-15 minutes. Note: Adding NaBH₄ too quickly can cause excessive foaming due to the evolution of hydrogen gas.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot (visualized under UV light) indicates reaction completion.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl (approx. 20 mL) dropwise to quench the excess NaBH₄ and neutralize the reaction mixture. Caution: Vigorous gas evolution (H₂) will occur. Ensure adequate ventilation. Continue adding acid until the pH is ~5-6 and gas evolution ceases.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of ethyl acetate and shake well. Allow the layers to separate and collect the organic (top) layer. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.
-
Washing: Combine all organic extracts and wash them sequentially with 30 mL of deionized water and 30 mL of saturated brine solution. The brine wash helps to remove residual water from the organic phase.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude product, (5-Bromo-3-chloro-2-fluorophenyl)methanol, is often obtained as a white to off-white solid with high purity. If TLC analysis indicates the presence of significant impurities, purification can be achieved by silica gel column chromatography using a gradient elution of Hexanes and Ethyl Acetate.
-
Product CAS Number: 1514304-24-5[1]
-
Molecular Formula: C₇H₅BrClFO
-
Molecular Weight: 239.47 g/mol
Expected Results and Data Summary
This protocol consistently provides the target alcohol in high yield and purity.
| Parameter | Value / Condition | Rationale |
| Equivalents of NaBH₄ | 1.1 eq. | A slight excess ensures complete conversion of the aldehyde. |
| Solvent | Methanol | Excellent solvent for both substrate and reagent; acts as a proton source. |
| Reaction Temperature | 0 °C to Room Temp. | Initial cooling controls exothermicity; warming ensures reaction completion. |
| Reaction Time | 1.5 - 2.5 hours | Sufficient time for complete reduction as monitored by TLC. |
| Workup | Acidic Quench, Extraction | Neutralizes excess reagent and isolates the product efficiently. |
| Expected Yield | 90 - 98% | High efficiency is typical for this selective reduction. |
| Expected Purity | >95% (crude) | The chemoselectivity of NaBH₄ minimizes byproduct formation. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Hazards:
-
This compound: Irritant. Avoid inhalation and contact with skin and eyes.
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas.[13] Handle in a well-ventilated area, away from ignition sources.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
-
Procedure Hazards: The quenching step produces hydrogen gas. This must be performed slowly in an ice bath and within a chemical fume hood to ensure proper ventilation and dissipation of the flammable gas.
Conclusion
This application note details a highly efficient, chemoselective, and reliable protocol for the reduction of this compound to (5-Bromo-3-chloro-2-fluorophenyl)methanol. The strategic selection of sodium borohydride as the reducing agent is key to preserving the sensitive aryl halide functionalities, resulting in excellent yields and high product purity. This method provides researchers and drug development professionals with a robust and scalable route to a valuable halogenated building block.
References
- Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924.
- Ranu, B. C., Das, A., & Carter, A. (2002). Fast and efficient method for reduction of carbonyl compounds with NaBH4/wet SiO2 under solvent free condition. Journal of the Chilean Chemical Society, 47(3).
- Hutchins, R. O. (1966). The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. VTechWorks.
- Wade, L. G., & Simek, J. W. (1995). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Journal of Chemical Education, 72(3), 263.
- Ashenhurst, J. (2023). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Benzyl iodide synthesis by iodination or substitution.
- Clark, J. (2015). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide.
- Yan, Z., Jian, F., & He, T. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology & Biotechnology, 80(7), 834-836.
- European Patent Office. (1996). Preparation of halogenated alcohols. EP0700373B1.
- Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
- ResearchGate. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent.
- Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
- Royal Society of Chemistry. (2023). Elucidating the essential role of hydrogen bonding and direct H-transfer in transfer hydrogenation on transition metal catalysts. Catalysis Science & Technology.
- Google Patents. (1972). Method for purifying benzyl alcohol. DE1668646B1.
- University of Oregon. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Greener Chemistry.
- Google Patents. (2023). Synthesis method for empagliflozin key intermediate. WO2023005587A1.
- MDPI. (2023). Chemoselective Transfer Hydrogenation over MgO as the Catalyst. Catalysts, 13(1), 118.
- Petten, C., et al. (2015). Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids. Sustainable Chemical Processes, 3(16).
- ResearchGate. (2020). Selective transfer hydrogenation of o-nitrobenzaldehyde over various catalysts.
- American Chemical Society. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Organic Process Research & Development.
- Organic Chemistry Portal. (n.d.). Benzyl alcohol.
- National Institutes of Health. (n.d.). 3-Bromo-5-chloro-2-fluorobenzaldehyde. PubChem.
- Royal Society of Chemistry. (2021). Catalyst-free transfer hydrogenation of activated alkenes exploiting isopropanol as the sole and traceless reductant. Green Chemistry.
- National Institutes of Health. (n.d.). (3-Bromo-5-chloro-4-fluorophenyl)(phenyl)methanol. PubChem.
- Pharmaffiliates. (n.d.). (5-Bromo-2-Chlorophenyl)(4-(((S)-Tetrahydrofuran-3-Yl)Oxy)Phenyl)Methanol.
- MDPI. (2022). Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Catalysts, 12(11), 1361.
- Royal Society of Chemistry. (2022). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology.
- ResearchGate. (2023). Selective conversion of benzyl alcohol to benzaldehyde.
- Google Patents. (2018). Preparation method of 2-bromo-5-chlorobenzaldehyde. CN107879918B.
- RJPT. (2012). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Research Journal of Pharmacy and Technology, 5(1), 1-3.
Sources
- 1. 1514304-24-5|(5-Bromo-3-chloro-2-fluorophenyl)methanol|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. 3-Bromo-5-chloro-2-fluorobenzaldehyde | C7H3BrClFO | CID 51051364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents [vtechworks.lib.vt.edu]
- 7. Elucidating the essential role of hydrogen bonding and direct H-transfer in transfer hydrogenation on transition metal catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. data.epo.org [data.epo.org]
- 13. lib3.dss.go.th [lib3.dss.go.th]
Application Note: Strategic Derivatization of 5-Bromo-3-chloro-2-fluorobenzaldehyde for Biological Screening
Abstract
5-Bromo-3-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde offering a unique combination of reactive sites. This application note provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of this versatile building block. We will analyze the distinct reactivity profile of the molecule and present detailed, field-proven protocols for key transformations at the aldehyde, the bromine, and the fluorine positions. The objective is to empower scientific teams to efficiently generate libraries of novel, structurally diverse compounds for biological screening campaigns, thereby accelerating the discovery of new therapeutic agents.
Part 1: Strategic Analysis of the Starting Material
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. Understanding the electronic and steric influences is paramount for designing successful synthetic strategies.
1.1 Molecular Structure and Reactivity Profile
The aldehyde (-CHO) group at C1, the fluorine (-F) at C2, the chlorine (-Cl) at C3, and the bromine (-Br) at C5 each provide a distinct handle for chemical modification.
-
Aldehyde Group (C1): The formyl group is a versatile electrophilic center. It readily undergoes nucleophilic addition and condensation reactions, making it an ideal point for introducing a wide variety of side chains.[1][2] Its electron-withdrawing nature also activates the aromatic ring for certain transformations.
-
2-Fluoro Group (C2): Positioned ortho to the strongly electron-withdrawing aldehyde group, the C-F bond is significantly activated towards nucleophilic aromatic substitution (SNAr).[3] This makes it the most likely halogen to be displaced by nucleophiles like amines, alcohols, or thiols.
-
5-Bromo Group (C5): The C-Br bond is the preferred site for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5][6] Its reactivity is well-established, allowing for the reliable formation of new carbon-carbon bonds to introduce aryl, heteroaryl, or alkyl groups.
-
3-Chloro Group (C3): The C-Cl bond is the most stable of the three halogen-carbon bonds and is generally less reactive in both SNAr and standard cross-coupling reactions, providing a point of stability that can be leveraged for downstream modifications or be targeted under more forcing conditions.
This differential reactivity allows for a sequential and controlled approach to library synthesis.
Caption: Reactivity map of this compound.
Part 2: Core Derivatization Protocols
The following protocols are designed as robust starting points for library generation. Researchers should consider that optimization may be necessary for specific substrates. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Derivatization via Knoevenagel Condensation at the Aldehyde
Principle & Rationale: The Knoevenagel condensation is a reliable method for forming a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound.[7][8] This reaction introduces a conjugated system, which is a common feature in biologically active molecules, and provides a scaffold for further modification (e.g., Michael addition). The use of a weak base like piperidine minimizes side reactions.[9]
Detailed Step-by-Step Protocol:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 238.4 mg).
-
Reagents: Add an active methylene compound (e.g., malononitrile, 1.0 mmol, 66 mg) and a suitable solvent such as ethanol (10 mL).[9]
-
Catalyst: Add a catalytic amount of piperidine (0.1 mmol, 10 µL).
-
Reaction: Stir the mixture at room temperature to dissolve the solids, then heat to a gentle reflux (approx. 78°C for ethanol).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrate on ice to induce crystallization.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization or flash column chromatography.
| Parameter | Value/Condition | Rationale/Reference |
| Solvent | Ethanol, Toluene | Protic or aprotic solvents can be effective.[9] |
| Catalyst | Piperidine, Ammonium Acetate | Weak bases are preferred to avoid self-condensation.[9] |
| Temperature | 40 - 80 °C | Gentle heating often improves reaction rate and yield.[9] |
| Stoichiometry | Aldehyde:Methylene (1:1) | Equimolar amounts are typically sufficient. |
Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling at the C-Br Bond
Principle & Rationale: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between the aryl bromide and an organoboron species.[5] This protocol is ideal for introducing diverse aryl and heteroaryl moieties, significantly expanding the chemical space of the derivatives for screening. The choice of catalyst, ligand, and base is critical for success, especially with electronically complex substrates.[4][6]
Detailed Step-by-Step Protocol:
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 mmol, 238.4 mg), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Catalyst: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
| Parameter | Value/Condition | Rationale/Reference |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Common, effective catalysts for Suzuki couplings.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Base is crucial for the transmetalation step.[5][6] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Aqueous solvent mixtures are standard.[10] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Protocol 3: Derivatization via Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond
Principle & Rationale: The ortho-aldehyde group strongly activates the C-F bond for SNAr, allowing for its displacement by various nucleophiles under basic conditions.[3] This protocol is excellent for introducing nitrogen, oxygen, or sulfur linkages, which are prevalent in many drug classes. For example, reaction with an amine can lead to precursors for heterocyclic scaffolds like quinazolines.[11][12][13]
Detailed Step-by-Step Protocol:
-
Setup: In a sealed vial, dissolve this compound (1.0 mmol, 238.4 mg) in a polar aprotic solvent like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (5 mL).
-
Reagents: Add the nucleophile (e.g., a primary or secondary amine, 1.5 mmol) and a non-nucleophilic base like cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg) or potassium carbonate (K₂CO₃).
-
Reaction: Seal the vial and heat the mixture to 100-130 °C. The high temperature is often necessary to overcome the activation energy for the addition-elimination mechanism.
-
Monitoring: Monitor the reaction by LC-MS. Reactions can take from 6 to 24 hours.
-
Work-up: After cooling, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Value/Condition | Rationale/Reference |
| Nucleophile | Amines, Phenols, Thiols | A wide range of N, O, and S nucleophiles can be used. |
| Base | Cs₂CO₃, K₂CO₃ | A strong, non-nucleophilic base is required.[11] |
| Solvent | DMSO, DMF | Polar aprotic solvents stabilize the Meisenheimer intermediate.[3] |
| Temperature | 100 - 130 °C | Elevated temperatures are typically needed for SNAr on aryl fluorides. |
Part 3: Workflow for Library Generation and Screening
A strategic approach to library synthesis involves using the orthogonal reactivity of the starting material. One can first perform a Suzuki coupling at the C-Br position and then diversify the resulting products through reactions at the aldehyde, or vice versa.
Caption: A divergent workflow for library generation.
Data Management and Characterization: For each synthesized derivative, it is critical to confirm its identity and purity. A standardized data package should include:
-
Structure and Reaction Yield: The chemical structure and calculated percentage yield.
-
Purity Assessment: Determined by LC-MS or HPLC (target >95% for screening).
-
Structural Confirmation: High-resolution mass spectrometry (HRMS) for exact mass and ¹H/¹³C NMR for structural verification.
This data should be compiled into a library database for easy tracking during biological screening.
Considerations for Biological Screening: The structural motifs accessible through these protocols are relevant to a wide range of biological targets. Substituted benzaldehydes and their derivatives have shown diverse activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1][14][15][16] The introduction of different aryl groups via Suzuki coupling or nucleophiles via SNAr can modulate properties like lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for target binding and pharmacokinetic profiles.
Conclusion
This compound is a highly valuable and strategically versatile starting material for the synthesis of compound libraries for biological screening. By leveraging the distinct and predictable reactivity of its aldehyde, bromo, and fluoro substituents, researchers can efficiently access a broad range of novel chemical entities. The protocols outlined in this guide provide a solid foundation for initiating derivatization campaigns aimed at the discovery of new lead compounds in drug development.
References
- Maindan, D. D., et al. (2016). Mechanochemical Knoevenagel condensation of p-, m-, and o-fluorobenzaldehyde (1a–1c) and malononitrile (2). ResearchGate.
- de Souza, M. V. N., et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará Repository.
- Various Authors. (n.d.). Reductive aminations of benzaldehyde. ResearchGate.
- Korneeva, E. V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
- Bui, T. H., et al. (2011). Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. PMC - NIH.
- PharmaInfo. (n.d.). Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives.
- Khan, I., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI.
- Verhelst, S., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. NIH National Library of Medicine.
- Dang, P. H., et al. (2022). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI.
- ResearchGate. (n.d.). Synthesis of secondary amines via reductive amination of benzaldehyde with substituted anilines.
- Scilit. (1991). Further studies on the synthesis of quinazolines from 2-fluorobenzonitriles. Journal of Heterocyclic Chemistry.
- Verhelst, S., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications.
- Chen, J., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
- Wang, S., et al. (2024). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. PMC - NIH.
- Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. e-Publications@Marquette.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Ikonnikov, M. Y., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Keesara, S., & Parvathaneni, S. P. (2016). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. ResearchGate.
- Uddin, M. R., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
- Cole, D. T., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central.
- Lee, S.-C., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. PMC - NIH.
- Nitta, Y., et al. (2023). Directed nucleophilic aromatic substitution reaction. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Wang, Y., et al. (2017). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. NIH National Library of Medicine.
- PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde.
- Google Patents. (2016). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
Sources
- 1. repositorio.ufc.br [repositorio.ufc.br]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quinazoline synthesis [organic-chemistry.org]
- 13. epublications.marquette.edu [epublications.marquette.edu]
- 14. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmainfo.in [pharmainfo.in]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Purification of 5-Bromo-3-chloro-2-fluorobenzaldehyde reaction products by column chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of 5-Bromo-3-chloro-2-fluorobenzaldehyde reaction products. Here, we move beyond generic protocols to offer a troubleshooting framework grounded in the specific chemical properties of this highly functionalized benzaldehyde.
Introduction to the Purification Challenge
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purification via column chromatography is often a critical step, yet its unique structural features—multiple electron-withdrawing halogens and a reactive aldehyde group—can present significant challenges.[2][3] This guide is designed to help you navigate these complexities and achieve high-purity product.
Core Principles for Purifying Halogenated Benzaldehydes
The success of your column chromatography separation hinges on a solid understanding of the interplay between the analyte, the stationary phase, and the mobile phase. For a polar, halogenated aromatic aldehyde like this compound, these interactions are particularly nuanced.
Stationary Phase Selection: A Critical First Step
The choice of stationary phase is dictated by the polarity of your target compound and impurities.[4][5]
-
Silica Gel (SiO₂): As a highly polar stationary phase, silica gel is the most common choice for purifying polar organic compounds and is a suitable starting point for this benzaldehyde derivative.[6]
-
Alumina (Al₂O₃): Alumina, also a polar adsorbent, can be a valuable alternative, especially if your compound is sensitive to the acidic nature of silica gel.[4][7] Aldehydes, in particular, can sometimes be sensitive to the acidity of the stationary phase.[7]
| Stationary Phase | Polarity | Ideal For | Potential Issues with this compound |
| Silica Gel | High | General purpose, polar compounds | Potential for irreversible adsorption or degradation if the compound is acid-sensitive.[7] |
| Alumina | High | Acid-sensitive compounds | Activity can vary; requires careful selection of neutral, basic, or acidic alumina. |
| C18 (Reversed-Phase) | Non-polar | Non-polar to moderately polar compounds | Generally less suitable for highly polar compounds unless using specific mobile phase conditions.[8] |
Troubleshooting Guide: A Q&A Approach
This section addresses common problems encountered during the column chromatography of this compound and provides actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My compound is not moving off the column, or the retention time is extremely long. What should I do?
A1: This is a common issue when the mobile phase is not polar enough to elute your compound from the polar stationary phase.
-
Solution: Gradually increase the polarity of your mobile phase.[9] If you are using a hexane/ethyl acetate system, for example, you can increase the percentage of ethyl acetate. For very polar compounds, a small amount of methanol can be added to the eluent.[7] A gradient elution, where the mobile phase composition is changed during the separation, can be highly effective.[10]
Q2: My compound is coming off the column too quickly, resulting in poor separation from impurities.
A2: This indicates that your mobile phase is too polar.
-
Solution: Decrease the polarity of your mobile phase. Reduce the percentage of the more polar solvent in your mixture (e.g., decrease the ethyl acetate in a hexane/ethyl acetate system). This will increase the interaction of your compound with the stationary phase, leading to better separation.
Q3: The peaks in my chromatogram are tailing. How can I improve the peak shape?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by column overload.[11][12][13]
-
Troubleshooting Steps:
-
Reduce Sample Load: Overloading the column is a frequent cause of tailing.[11][14] Try injecting a smaller amount of your sample.
-
Optimize Mobile Phase: The addition of a small amount of a modifier to the mobile phase can help to mask active sites on the stationary phase that cause tailing. For aldehydes, which can be sensitive to acidic conditions, adding a drop of a non-nucleophilic base like triethylamine to the mobile phase can sometimes improve peak shape when using silica gel.[7]
-
Check for Column Bed Deformation: Voids or channels in the column packing can lead to tailing.[11][14] If you suspect this, you may need to repack the column.
-
Q4: I am observing peak fronting in my chromatogram. What is the cause?
A4: Peak fronting is typically a result of column overload or poor sample solubility in the mobile phase.[12][13][14]
-
Solution:
-
Decrease the concentration of your sample or the injection volume.[13]
-
Ensure your sample is fully dissolved in the initial mobile phase before loading it onto the column. If solubility is an issue, you may need to dissolve the sample in a stronger, more polar solvent and then adsorb it onto a small amount of silica gel before dry loading it onto the column.[15]
-
Q5: My compound is colorless. How can I track its elution from the column?
A5: Since this compound is likely colorless, you will need an analytical technique to monitor the fractions.[16]
-
Thin-Layer Chromatography (TLC): TLC is the most common method for analyzing column fractions.[16][17][18] By spotting each fraction on a TLC plate and visualizing the spots under UV light, you can determine which fractions contain your product.[17][19]
-
UV-Vis Spectroscopy: If your compound has a UV chromophore, which this benzaldehyde derivative does, you can use a UV-Vis spectrophotometer to detect its presence in the collected fractions.[19]
Q6: I suspect my compound is degrading on the silica gel column. What are my options?
A6: Aldehydes can be susceptible to degradation on acidic stationary phases like silica gel.[7]
-
Solutions:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base like triethylamine.[7][9]
-
Switch to Alumina: Alumina is a good alternative for acid-sensitive compounds.[4][7]
-
Use a Different Stationary Phase: If the problem persists, consider using a less polar stationary phase like Florisil or even reversed-phase chromatography.
-
Experimental Workflow: From TLC to Purified Product
The following workflow provides a systematic approach to developing a purification method for this compound.
Caption: A typical workflow for column chromatography purification.
Mobile Phase Optimization
The selection of the mobile phase is critical for achieving good separation.[20] A systematic approach to optimizing the mobile phase is recommended.
Solvent Systems for Polar Aromatic Aldehydes
| Solvent System (Non-polar:Polar) | Polarity | Comments |
| Hexane : Ethyl Acetate | Low to Medium | A good starting point for many organic compounds. The ratio can be easily adjusted to fine-tune the separation.[7] |
| Cyclohexane : Ethyl Acetate | Low to Medium | Similar to hexane/ethyl acetate but can sometimes offer different selectivity. |
| Dichloromethane : Hexane | Low to Medium | Dichloromethane is more polar than hexane and can be a useful component for eluting moderately polar compounds. |
| Dichloromethane : Methanol | Medium to High | A more polar system for compounds that are not readily eluted with hexane/ethyl acetate. Use methanol sparingly as it is a very strong eluent on silica gel. |
Pro-Tip: When developing your method with TLC, aim for an Rf value of approximately 0.3 for your target compound.[7] This generally provides a good starting point for scaling up to column chromatography.
Safety and Waste Disposal
Halogenated organic compounds require special handling and disposal procedures due to their potential toxicity.[21][22][23][24][25]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its solutions.[21]
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[21]
-
Waste Disposal: Halogenated organic waste must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[21][22][23] Do not mix halogenated waste with non-halogenated organic waste.[22][23][24]
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for common column chromatography issues.
Scaling Up Your Purification
Once you have successfully developed a separation method on a small scale, you may need to scale it up to purify larger quantities of material.[26][27][28][29]
-
Maintain the Ratio: The key to successful scale-up is to maintain the ratio of the sample mass to the mass of the stationary phase.
-
Adjust Column Dimensions and Flow Rate: As you increase the column diameter to accommodate more stationary phase, the flow rate will also need to be increased proportionally to maintain a similar linear velocity of the mobile phase.[29] Online calculators are available to assist with these calculations.[27]
This technical support guide provides a comprehensive framework for troubleshooting the column chromatography purification of this compound. By understanding the underlying chemical principles and systematically addressing common issues, you can significantly improve the efficiency and success of your purifications.
References
- GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
- Brainly. (2024, January 11). [FREE] If the compounds you are separating on the column are colorless, what technique can you use to determine if. [Link]
- Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
- Organic Chemistry at CU Boulder.
- YouTube. (2022, March 8). Colorless Column. [Link]
- Braun Research Group.
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
- Chromatography Today. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. [Link]
- Bucknell University.
- Cytiva. (2024, September 1).
- ACD/Labs. (2022, October 6).
- Homework.Study.com.
- Campus Operations.
- University of Washington.
- Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? [Link]
- MDPI. (2020, December 11).
- Quora. (2018, September 15).
- Buchi.com.
- LabTech Notes. (2024, August 12).
- University of Rochester Department of Chemistry.
- ChemistryViews. (2012, August 7).
- JoVE. (2015, March 4).
- Restek. TROUBLESHOOTING GUIDE. [Link]
- Hawach. (2025, February 11).
- Reddit. (2024, July 16).
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]
- Chromatography Forum. (2006, March 16).
- HALO Columns. (2023, November 3).
- Buchi.com.
- BioProcess International. (2014, August 22).
- ResearchGate. (2014, September 29).
- Phenomenex. (2025, June 6).
- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news. [Link]
- Royal Society of Chemistry. www.rsc.org/methods. [Link]
- International Journal of Pharmacy and Pharmaceutical Sciences. (2017).
- YouTube. (2025, March 10). How To Scale Up Column Chromatography? - Chemistry For Everyone. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. Chromatography [chem.rochester.edu]
- 10. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chemtech-us.com [chemtech-us.com]
- 14. acdlabs.com [acdlabs.com]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. youtube.com [youtube.com]
- 18. homework.study.com [homework.study.com]
- 19. brainly.com [brainly.com]
- 20. sphinxsai.com [sphinxsai.com]
- 21. scienceready.com.au [scienceready.com.au]
- 22. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 23. bucknell.edu [bucknell.edu]
- 24. campusoperations.temple.edu [campusoperations.temple.edu]
- 25. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 26. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 27. silicycle.com [silicycle.com]
- 28. silicycle.com [silicycle.com]
- 29. youtube.com [youtube.com]
Technical Support Center: Recrystallization of 5-Bromo-3-chloro-2-fluorobenzaldehyde and its Derivatives
Welcome to the technical support center for the purification of 5-Bromo-3-chloro-2-fluorobenzaldehyde and related multi-halogenated aromatic aldehydes. These compounds are critical intermediates in the development of novel pharmaceuticals and advanced materials. Achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of final products. This guide provides in-depth, field-proven insights into recrystallization techniques, structured in a practical question-and-answer format to address the specific challenges researchers encounter.
Section 1: Foundational Principles & Initial Considerations
This section explains the causality behind choosing recrystallization and how the unique structure of these molecules dictates our approach.
Q1: Why is recrystallization the preferred purification method for crystalline solids like this compound?
A1: Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1] The underlying principle is the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, which are present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed by filtration.[1][2]
The slow, controlled formation of a crystal lattice is a highly selective process. Molecules of the correct geometry (the desired compound) are preferentially incorporated into the growing crystal, effectively excluding differently shaped impurity molecules. This makes it an exceptionally effective method for achieving high levels of purity.
Q2: How do the bromo, chloro, and fluoro substituents on the benzaldehyde ring influence solvent selection?
A2: The three different halogen atoms (Bromine, Chlorine, Fluorine) and the aldehyde group make the molecule moderately polar. The principle of "like dissolves like" is the cornerstone of solvent selection.[3]
-
Electron-Withdrawing Effects: All three halogens are electron-withdrawing groups, which, along with the aldehyde, enhances the electrophilicity and overall polarity of the molecule.[4][5] This suggests that solvents with some degree of polarity will be more effective at dissolving the compound than non-polar solvents like hexane.
-
Steric Hindrance: The substitution pattern, particularly the ortho-fluoro group, can influence how the molecule packs into a crystal lattice and interacts with solvent molecules.[4]
-
Solubility Prediction: Based on these structural features, we anticipate that this compound will be soluble in moderately polar organic solvents like alcohols, ethyl acetate, acetone, or chlorinated solvents, but poorly soluble in water and non-polar hydrocarbons.[4]
Section 2: Systematic Solvent Selection Protocol
Finding the right solvent is an empirical process, but a systematic approach saves time and material.[6] This protocol outlines a logical workflow for identifying a suitable single-solvent or mixed-solvent system.
Q3: What is the most efficient, small-scale method for screening and identifying the ideal recrystallization solvent?
A3: A systematic screening process using small test tubes is highly recommended.[7] Start with approximately 20-30 mg of your crude material in a small test tube and test a range of solvents, moving from lower to higher polarity.
Experimental Protocol: Small-Scale Solvent Screening
-
Place ~20 mg of the crude solid into a small test tube.
-
Add the test solvent dropwise (e.g., 0.5 mL) at room temperature and agitate.
-
Observation A: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[1] It may, however, be a candidate for the "good" solvent in a mixed-solvent system.
-
-
If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.
-
Observation B: If the solid dissolves completely in the hot solvent, this is a promising candidate .
-
Observation C: If the solid remains insoluble even when the solvent is boiling, the solvent is unsuitable .[1] It may be a candidate for the "bad" solvent (anti-solvent) in a mixed-solvent system.
-
-
For promising candidates (Observation B), allow the hot solution to cool slowly to room temperature, then place it in an ice bath.
-
Observation D: If abundant, well-formed crystals appear, you have found an excellent single solvent .
-
Observation E: If only a few or no crystals form, too much solvent may have been used, or the compound is still too soluble when cold.
-
This entire workflow can be visualized as a decision-making process.
Caption: Workflow for systematic solvent screening.
Data Presentation: Common Solvents and Their Properties
The table below summarizes potential solvents for recrystallizing halogenated benzaldehydes, ordered by increasing polarity.
| Solvent | Boiling Point (°C) | Polarity | Suitability & Rationale |
| Hexane / Heptane | 69 / 98 | Very Low | Poor. Unlikely to dissolve the polar compound even when hot. Excellent choice as an "anti-solvent". |
| Toluene | 111 | Low | Possible. May work for less polar derivatives. Aromatic stacking could aid dissolution. |
| Dichloromethane (DCM) | 40 | Medium | Use with caution. Often dissolves compounds too well at all temperatures. Its low boiling point limits the solubility difference. |
| Ethyl Acetate | 77 | Medium | Good Candidate. Often shows a significant solubility difference between hot and cold. Can be paired with hexane. |
| Acetone | 56 | Medium-High | Use with caution. Similar to DCM, its low boiling point can be a drawback, but it's an excellent solvent.[3] |
| Isopropanol | 82 | High | Good Candidate. Less polar than ethanol/methanol, often providing a better solubility profile. |
| Ethanol | 78 | High | Excellent Candidate. A very common and effective solvent for aromatic compounds.[8] Often used with water as an anti-solvent. |
| Methanol | 65 | High | Good Candidate. Similar to ethanol but its lower boiling point might be less effective. Dissolves more polar compounds.[3] |
| Water | 100 | Very High | Poor. The compound is expected to be insoluble.[4] An excellent choice as an "anti-solvent" with alcohols. |
Section 3: Standard Operating Procedures (SOPs)
Q4: What is the detailed, step-by-step protocol for a standard single-solvent recrystallization?
A4: This procedure assumes you have already identified a suitable single solvent from the screening process.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. In a separate beaker, heat your chosen solvent to its boiling point. Add the minimum amount of the hot solvent to the Erlenmeyer flask to just dissolve the solid completely. Swirl the flask on a hot plate to maintain temperature during this process.
-
Decolorization (Optional): If the solution is colored due to high molecular weight impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (If necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask.[9] This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[2] Slow cooling is critical for the formation of large, pure crystals. Rushing this step can trap impurities.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to air-dry on the filter by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.
Q5: When is a mixed-solvent recrystallization necessary, and how is it performed correctly?
A5: A mixed-solvent (or two-solvent) system is used when no single solvent has the ideal property of dissolving the compound when hot but not when cold.[11][12] This technique uses a pair of miscible solvents: a "good" solvent that readily dissolves the compound, and a "bad" (or anti-solvent) in which the compound is insoluble.[13]
Experimental Protocol: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Method)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Induce Saturation: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).[13][14] This cloudiness indicates that the solution is saturated and the compound is beginning to precipitate.
-
Clarification: Add a few drops of the hot "good" solvent, just enough to make the solution clear again.[14] At this point, you have a perfectly saturated hot solution.
-
Crystallization, Isolation, and Drying: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol above. When washing the crystals (step 7), use a cold mixture of the two solvents in approximately the same ratio as the final recrystallization mixture.
Section 4: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during recrystallization experiments.
Caption: Troubleshooting flowchart for common recrystallization issues.
Q6: Problem: No crystals are forming, even after cooling in an ice bath. What should I do?
A6: This is a very common issue with two primary causes:
-
Cause 1: Too much solvent was used. The solution is not supersaturated.[15]
-
Solution: Reduce the volume of the solvent by heating the flask on a hot plate to boil off some of the excess solvent. Then, repeat the cooling process.[15]
-
-
Cause 2: The solution is supersaturated but requires a nucleation site to begin crystallization.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod.[8][15] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the cold solution (this is called "seeding").[10] The seed crystal will act as a template for further crystallization.
-
Q7: Problem: My compound separated as an oily liquid instead of solid crystals. How can I fix this "oiling out"?
A7: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or if the concentration of dissolved material is too high.[16]
-
Solution 1: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to make the solution slightly more dilute.[16] Then, allow it to cool much more slowly. Insulating the flask can help.
-
Solution 2: The boiling point of your solvent may be higher than the melting point of your compound. Select a different solvent with a lower boiling point.
-
Solution 3 (for mixed-solvents): Oiling out is more common with mixed-solvent systems.[15] Re-heat to dissolve the oil, add more of the "good" solvent, and then attempt the cooling process again, perhaps with more vigorous stirring during the initial phase of cooling.
Q8: Problem: The yield of my recrystallized product is very low. What are the likely causes?
A8: A low yield (e.g., < 60%) can result from several factors:
-
Cause 1: Using a large excess of solvent. This keeps a significant portion of your product dissolved in the mother liquor even when cold.[16] Always use the minimum amount of hot solvent required for complete dissolution. You can attempt to recover more product by evaporating some solvent from the filtrate and cooling to obtain a "second crop" of crystals, though these may be less pure.
-
Cause 2: Premature crystallization. If the product crystallized in the funnel during hot filtration, it was discarded with the impurities. Ensure your funnel and receiving flask are adequately pre-heated.
-
Cause 3: Washing with room-temperature or warm solvent. Washing the filter cake with solvent that is not ice-cold will redissolve some of your product.
Q9: Problem: My crystals formed instantly into a fine powder as soon as I removed the flask from the heat. Is this bad?
A9: Yes, this is known as "crashing out" and is undesirable. Rapid crystallization tends to trap impurities within the rapidly forming solid, defeating the purpose of the purification.[16] This indicates your hot solution was too concentrated.
-
Solution: Place the flask back on the heat source, add 10-20% more solvent until the solid redissolves, and then cool it more slowly. The goal is slow, deliberate crystal growth over 15-30 minutes.[16]
References
- Recrystallization General Procedure. (n.d.). University of California, Los Angeles - Chemistry and Biochemistry.
- Mixed-solvent recrystallisation. (n.d.). University of York - Chemistry Teaching Labs.
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education.
- How to choose a solvent for crystallization of an organic compound. (2018). Quora.
- Multiple solvent recrystallization. (n.d.). Study.com.
- 3-Bromo-5-chloro-2-fluorobenzaldehyde. (n.d.). Benchchem.
- Mixed Solvents in Recrystallization. (2022). Chemistry LibreTexts.
- Two-Solvent Recrystallization Guide. (2012). MIT OpenCourseWare.
- Recrystallization Principles. (n.d.). University of Rochester - Chemistry Department.
- Solvent Choice for Recrystallisation. (n.d.). University of York - Chemistry Teaching Labs.
- Solvents choice for recrystallization. (2022). YouTube.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Troubleshooting Recrystallization. (2022). Chemistry LibreTexts.
- Problems with Recrystallisations. (n.d.). University of York - Chemistry Teaching Labs.
- Lab Procedure: Recrystallization. (n.d.). ChemTalk.
- Recrystallisation Technique. (n.d.). University of New South Wales - School of Chemistry.
- Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. (2025). BenchChem.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit.
- Recrystallization Technique Guide. (n.d.). University of Colorado Boulder - Department of Chemistry.
- Recrystallization, filtration and melting point. (n.d.). University of Massachusetts Boston - Chemistry.
- This compound. (n.d.). Sigma-Aldrich.
- A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde. (2025). BenchChem.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. reddit.com [reddit.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. One moment, please... [chemistrytalk.org]
- 11. homework.study.com [homework.study.com]
- 12. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization and Troubleshooting for the Witt-ig Reaction with 5-Bromo-3-chloro-2-fluorobenzaldehyde
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the sterically hindered and electronically complex substrate, 5-Bromo-3-chloro-2-fluorobenzaldehyde, in the Wittig reaction. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate the challenges and optimize the outcomes of your experiments. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
I. Understanding the Substrate: The Challenges of this compound
The unique substitution pattern of this compound presents a distinct set of challenges for the Wittig reaction. The presence of multiple halogens, particularly the ortho-fluorine, significantly influences the electronic and steric environment of the aldehyde.
-
Electronic Effects: The halogens are electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon. This can enhance its reactivity towards the Wittig ylide.[1]
-
Steric Hindrance: The ortho-fluorine atom introduces significant steric bulk around the aldehyde functional group. This can impede the approach of the typically bulky phosphonium ylide, potentially slowing down the reaction or requiring more forcing conditions.[2][3][4]
-
Ortho-Halo Substituent Effects: Research has shown that ortho-halogen substituents can have a cooperative effect on the stereoselectivity of the Wittig reaction, which can be leveraged for controlling the geometry of the resulting alkene.[5]
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered when performing the Wittig reaction with this compound.
A. Low or No Product Yield
Question 1: I am not seeing any product formation, or the yield is very low. What are the likely causes and how can I address them?
Answer:
Low to no product yield in a Wittig reaction with this substrate can stem from several factors, primarily related to ylide formation and reactivity, as well as the reaction conditions.
1. Inefficient Ylide Formation:
-
Causality: The phosphonium ylide is the key nucleophile in the Wittig reaction.[1][6] Incomplete deprotonation of the phosphonium salt will result in a lower concentration of the active ylide, leading to poor conversion.
-
Troubleshooting:
-
Choice of Base: For non-stabilized ylides (e.g., those derived from alkyl halides), strong bases are essential.[1][7] Consider using n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[8] For stabilized ylides (e.g., those with an adjacent ester or ketone), weaker bases like sodium carbonate or even sodium bicarbonate in an aqueous medium can be effective.[9]
-
Anhydrous Conditions: Ylides are highly sensitive to moisture and will be protonated by water.[6] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Ylide Formation Time and Temperature: Allow sufficient time for the ylide to form completely before adding the aldehyde. This is often indicated by a color change. The optimal temperature for ylide formation depends on the base used. For instance, n-BuLi reactions are typically initiated at low temperatures (e.g., 0 °C or -78 °C).
-
2. Steric Hindrance from the Ortho-Fluoro Group:
-
Causality: The ortho-fluorine atom can sterically block the carbonyl group, making it difficult for the bulky triphenylphosphonium ylide to attack.[2][3][4]
-
Troubleshooting:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC to avoid decomposition.
-
Prolonged Reaction Time: A longer reaction time may be necessary to achieve a reasonable conversion.
-
Consider a Horner-Wadsworth-Emmons (HWE) Reaction: If the Wittig reaction consistently fails, the HWE reaction is an excellent alternative. It utilizes a phosphonate ester, which is generally less sterically demanding than a triphenylphosphonium ylide and often provides higher yields for hindered substrates.
-
3. Aldehyde Instability:
-
Causality: Polyhalogenated aromatic aldehydes can be susceptible to decomposition under harsh reaction conditions.
-
Troubleshooting:
-
Controlled Addition: Add the aldehyde solution dropwise to the ylide solution, especially if the reaction is exothermic.
-
Moderate Temperatures: Avoid excessive heating that could lead to side reactions or decomposition.
-
Here is a workflow to guide your troubleshooting process for low yield:
Caption: Troubleshooting workflow for low Wittig reaction yield.
B. Poor Stereoselectivity (E/Z Mixture)
Question 2: My reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?
Answer:
The stereochemical outcome of the Wittig reaction is primarily determined by the nature of the ylide.
-
Non-stabilized Ylides: These ylides (e.g., where the group attached to the ylidic carbon is an alkyl group) typically lead to the formation of the (Z)-alkene.[7][9] This is due to the kinetic control of the reaction, where the less sterically hindered cis-oxaphosphetane intermediate forms faster.
-
Stabilized Ylides: Ylides stabilized by an adjacent electron-withdrawing group (e.g., an ester or ketone) generally favor the formation of the (E)-alkene.[7][9] In this case, the initial cycloaddition is reversible, and the reaction proceeds under thermodynamic control, leading to the more stable trans-oxaphosphetane intermediate.
-
Semi-stabilized Ylides: Ylides with an adjacent aryl group often give poor E/Z selectivity.[7]
Strategies to Enhance Stereoselectivity:
| Ylide Type | Desired Isomer | Recommended Strategy | Rationale |
| Non-stabilized | (Z)-alkene | Use salt-free conditions. Employ bases like NaHMDS or KHMDS in a non-polar solvent like THF or toluene. | Lithium salts can promote the equilibration of intermediates, leading to a higher proportion of the (E)-isomer. |
| Non-stabilized | (E)-alkene | Utilize the Schlosser modification. | This involves deprotonation of the betaine intermediate with a strong base (e.g., phenyllithium) at low temperature, followed by protonation to favor the (E)-alkene.[7] |
| Stabilized | (E)-alkene | Use protic solvents or add lithium salts. | These conditions promote the reversibility of the initial addition, allowing for equilibration to the thermodynamically favored trans-oxaphosphetane. |
The Role of the Ortho-Fluoro Substituent:
The ortho-fluorine on your benzaldehyde can influence stereoselectivity. Studies on ortho-halo-substituted benzaldehydes have shown a cooperative effect that can increase Z-selectivity.[5] This effect should be considered when planning your synthesis and may be exploited to favor the (Z)-isomer even with ylides that might otherwise give mixtures.
C. Difficult Product Purification
Question 3: I am having trouble purifying my product. The main impurity seems to be triphenylphosphine oxide. How can I effectively remove it?
Answer:
Triphenylphosphine oxide (TPPO) is a common and often troublesome byproduct of the Wittig reaction due to its polarity, which can be similar to that of the desired alkene product, making chromatographic separation challenging.
Purification Strategies:
-
Crystallization: If your product is a solid, recrystallization can be an effective method for removing TPPO. Choose a solvent system where the product has lower solubility than TPPO at low temperatures.
-
Chromatography with Optimized Solvent Systems:
-
Normal Phase Silica Gel: Use a non-polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane). A less polar eluent will generally result in better separation, with the less polar alkene eluting before the more polar TPPO.
-
Gradient Elution: Start with a very non-polar mobile phase and gradually increase the polarity. This can help to effectively separate the product from TPPO.
-
-
Chemical Scavenging of TPPO:
-
Precipitation of TPPO-MgBr₂ Adduct: After the reaction, treat the crude mixture with MgBr₂ etherate. This forms an insoluble adduct with TPPO, which can be removed by filtration.
-
Conversion to a Water-Soluble Derivative: Reacting the crude mixture with calcium chloride in a biphasic system (e.g., toluene/water) can form a water-soluble complex of TPPO that can be removed in the aqueous phase.
-
Here is a decision tree for selecting a purification method:
Caption: Decision tree for purification of Wittig products.
III. Recommended Experimental Protocol
This protocol provides a starting point for the Wittig reaction with this compound using a non-stabilized ylide to favor the (Z)-alkene.
Materials:
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Anhydrous workup and purification solvents
Procedure:
-
Ylide Generation: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.1 equivalents). b. Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes. c. Add anhydrous THF to the flask. d. To this suspension, add methyltriphenylphosphonium bromide (1.1 equivalents) portion-wise at room temperature. e. Stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases and the characteristic orange-red color of the ylide is observed.
-
Wittig Reaction: a. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. b. Add the aldehyde solution dropwise to the ylide solution at room temperature. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require gentle heating (reflux) to proceed to completion due to the sterically hindered aldehyde.
-
Work-up and Purification: a. Upon completion, cool the reaction mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with ethyl acetate (3 x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
IV. References
-
El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259. [Link]
-
Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Journal of Chemical Education, 81(10), 1492. [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism. [Link]
-
Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. [Link]
-
Hori, T., Kakinuma, S., Ohtsuka, N., Fujinami, T., Suzuki, T., & Momiyama, N. (2023). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Materials: Toward Digitalization as Reliable Strategy in Organic Synthesis. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Wikipedia. (2023). Wittig reaction. [Link]
-
The Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]
-
YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. [Link]
-
University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]
-
Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Wittig Reaction: Role of Steric Effects in Explaining the Prevalent Formation of Z Olefin from Nonstabilized Ylides. [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
PubMed Central. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. [Link]
-
YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]
-
ResearchGate. (n.d.). Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. [Link]
-
Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]
-
PubMed Central. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
Preventing homo-coupling in Suzuki reactions of 5-Bromo-3-chloro-2-fluorobenzaldehyde
Technical Support Center: Suzuki Reactions of 5-Bromo-3-chloro-2-fluorobenzaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed to address a persistent challenge in synthetic chemistry: the prevention of homo-coupling side reactions when working with the highly functionalized substrate, this compound. As a senior application scientist, I will provide in-depth, field-proven insights to help you navigate the complexities of this reaction, enhance your product yield, and simplify purification.
Our substrate, this compound, is a valuable building block due to its multiple reaction handles. However, the electron-deficient nature of the aromatic ring and the presence of multiple halogens create a unique set of challenges. This guide will equip you with the knowledge to control chemoselectivity and suppress the formation of unwanted biaryl byproducts.
Understanding the Problem: Homo-coupling in Suzuki Reactions
Before troubleshooting, it's crucial to understand the mechanistic origin of homo-coupling. This side reaction typically occurs through two primary pathways:
-
Oxidative Homo-coupling of Boronic Acids: This is often the most significant pathway and is promoted by the presence of oxygen and Palladium(II) species.[1][2] Dioxygen can react with the Pd(0) catalyst to form a palladium(II) peroxo complex, which then facilitates the coupling of two boronic acid molecules.[3]
-
Reductive Homo-coupling from Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, an initial reduction to the catalytically active Pd(0) is required. This reduction can be mediated by the boronic acid, leading to the formation of a homo-coupled dimer and consuming your nucleophile before the main catalytic cycle begins.[4]
Both pathways detract from the desired cross-coupling reaction, reduce yield, and generate impurities that can be difficult to separate from the final product.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki reaction of this compound in a direct question-and-answer format.
Q1: My main problem is the formation of a symmetrical biaryl from my boronic acid. What's the most likely cause and the first thing I should check?
A1: The most frequent cause of boronic acid homo-coupling is the presence of dissolved oxygen in your reaction mixture.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the undesired coupling of two boronic acid molecules.[1][3]
Immediate Actions:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Standard practice involves sparging (bubbling) an inert gas like argon or nitrogen through the solvent for at least 20-30 minutes before adding the catalyst.[5][6] For highly sensitive reactions, the freeze-pump-thaw method is even more effective.
-
Maintain Inert Atmosphere: Throughout the entire experiment, from reagent addition to the final quench, maintain a positive pressure of an inert gas (e.g., using a nitrogen or argon balloon) to prevent atmospheric oxygen from re-entering the flask.[5]
Q2: I'm using a Pd(OAc)₂ precatalyst and still see significant homo-coupling, even with good degassing. What should I change?
A2: The issue likely lies with the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species. This reduction can be mediated by the boronic acid, leading to homo-coupling.[4]
Recommended Solutions:
-
Switch to a Pd(0) Source: Using a Pd(0) catalyst directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, eliminates the problematic initial reduction step.[7] This ensures that the palladium enters the catalytic cycle in its active state without consuming the boronic acid.
-
Add a Mild Reducing Agent: If you must use a Pd(II) source, consider adding a mild reducing agent like potassium formate. This can facilitate a cleaner reduction to Pd(0) without promoting side reactions.[6][8]
Q3: The reaction is sluggish and I'm still getting byproducts. How do I choose the right ligand and base to improve selectivity and rate?
A3: Ligand and base selection is critical for promoting the desired cross-coupling over homo-coupling.
-
Ligand Selection: For an electron-deficient substrate like this compound, bulky, electron-rich phosphine ligands are highly recommended.[9] Ligands such as SPhos, XPhos, or RuPhos accelerate the rate-limiting oxidative addition and the final reductive elimination step, which outcompetes the pathways leading to homo-coupling.[9][10]
-
Base Selection: The choice of base influences the transmetalation step. While stronger bases can sometimes increase the reaction rate, they can also promote side reactions. For this substrate, moderately strong inorganic bases are often a good starting point.[11]
| Base Type | Examples | Suitability & Rationale |
| Carbonates | K₂CO₃, Cs₂CO₃ | Often a good first choice. They are effective at activating the boronic acid without being overly aggressive, which can help suppress side reactions.[11] |
| Phosphates | K₃PO₄ | A strong, non-nucleophilic base that is highly effective in many Suzuki couplings, particularly with bulky ligands.[7] |
| Hydroxides | NaOH, KOH | Strong bases that can accelerate the reaction but may also promote protodeboronation (cleavage of the C-B bond) or other side reactions, especially if water is present.[11][12] |
Q4: My substrate has both a bromine and a chlorine atom. How can I ensure the reaction is selective for the C-Br bond?
A4: The chemoselectivity of the Suzuki reaction on polyhalogenated arenes is governed by the relative rates of oxidative addition. The general reactivity trend for halogens is C–I > C–Br > C–Cl.[13] Therefore, selective coupling at the more reactive C-Br bond is expected.
To enhance C-Br selectivity:
-
Control Temperature: Lowering the reaction temperature can often enhance selectivity, as the activation energy for C-Cl bond insertion is higher than for C-Br.
-
Ligand Choice: Certain ligands can enhance selectivity. While a comprehensive screen may be necessary, starting with established ligands for selective cross-couplings is advisable.[14][15]
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed to prevent subsequent, slower reaction at the C-Cl bond.
Q5: Would using a boronic ester instead of a boronic acid help reduce homo-coupling?
A5: Yes, using a boronic ester, such as a pinacol ester (Bpin), can be an effective strategy. Boronic acids are more prone to protodeboronation and oxidative homo-coupling.[5][16] Boronic esters are generally more stable and can exhibit a "slow release" of the active boronate species under the reaction conditions, which can help to suppress the formation of homo-coupled byproducts.[17]
Visualizing the Catalytic Pathways
To better understand the competing reactions, the following diagram illustrates the main Suzuki-Miyaura cross-coupling cycle and the off-cycle pathway leading to boronic acid homo-coupling.
Caption: Competing pathways in the Suzuki reaction.
Optimized Experimental Protocol
This protocol is designed to minimize homo-coupling for the Suzuki reaction of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 - 3.0 eq), finely ground
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Reagent Preparation: To the Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (1 mol%), and SPhos (2 mol%) under a positive flow of inert gas.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure a completely oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe through a septum.
-
Degassing (Optional but Recommended): For maximum oxygen removal, bubble inert gas through the stirred reaction mixture for an additional 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the product spot, while checking for the formation of any significant byproduct spots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.
This comprehensive guide provides a robust framework for troubleshooting and optimizing your Suzuki reactions. By carefully controlling the reaction atmosphere, catalyst choice, and other key parameters, you can significantly suppress homo-coupling and achieve high yields of your desired product.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Gomes da Silva, P., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis.
- ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF.
- Wang, D., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis.
- Thomas, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- ResearchGate. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- Busacca, C. A., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta.
- ResearchGate. (2014). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF.
- Newman, S. G., & Dreher, S. D. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis.
- Reddit. (2021). Mechanism of a Suzuki coupling reaction.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions.
- ResearchGate. (2018). Effect of solvent and base on Suzuki cross-coupling reaction.
- National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (2022). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Managing Regioselectivity in Reactions with 5-Bromo-3-chloro-2-fluorobenzaldehyde
Welcome to the dedicated technical support guide for 5-Bromo-3-chloro-2-fluorobenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating this versatile, yet challenging, building block into their synthetic routes. The unique substitution pattern of this aldehyde presents distinct challenges and opportunities in controlling regioselectivity. This guide provides in-depth, field-tested insights, troubleshooting protocols, and mechanistic explanations to help you achieve your desired synthetic outcomes with precision and confidence.
Frequently Asked Questions (FAQs)
FAQ 1: Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound. Which halogen is the most likely to be displaced, and how can I control the regioselectivity?
Answer:
In SNAr reactions with this compound, the fluorine atom is the most susceptible to substitution. This is due to the high electronegativity of fluorine, which makes the carbon atom at the C2 position the most electrophilic and stabilizes the intermediate Meisenheimer complex. The aldehyde group, being a strong electron-withdrawing group, further activates the ring for nucleophilic attack, with its most significant influence felt at the ortho (C2-F) and para (C5-Br) positions.
Key Factors Influencing SNAr Regioselectivity:
-
Halogen Reactivity Order: The typical reactivity order for SNAr is F > Cl > Br > I. The C-F bond is the most polarized, making the carbon atom highly susceptible to nucleophilic attack.
-
Activating Group Influence: The electron-withdrawing aldehyde group (-CHO) strongly activates the ortho and para positions to nucleophilic attack. In this molecule, the fluorine is at the ortho position, and the bromine is at the para position.
-
Steric Hindrance: The aldehyde group can cause some steric hindrance at the C2 position, but this is often overcome by the powerful electronic activation.
Troubleshooting Undesired Reactivity:
| Problem | Probable Cause | Recommended Solution |
| Mixture of products (substitution at C2 and C5) | Reaction temperature is too high, overcoming the inherent reactivity difference between C-F and C-Br bonds. | Lower the reaction temperature and increase the reaction time. Consider using a milder base. |
| Low conversion | Insufficient activation of the nucleophile or solvent polarity is too low. | Use a stronger base (e.g., K2CO3, Cs2CO3) and a polar aprotic solvent like DMSO or DMF. |
| Decomposition of starting material | The reaction conditions are too harsh, leading to side reactions involving the aldehyde. | Protect the aldehyde group as an acetal before performing the SNAr reaction. Deprotection can be achieved under acidic conditions after the substitution. |
Experimental Protocol: Selective SNAr at the C2 Position
-
Protection of the Aldehyde (Optional but Recommended):
-
Dissolve this compound (1.0 eq) in toluene.
-
Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, wash with saturated NaHCO3 solution, and extract with an organic solvent. Dry and concentrate to obtain the protected aldehyde.
-
-
Nucleophilic Aromatic Substitution:
-
To a solution of the protected starting material (1.0 eq) in anhydrous DMSO, add the desired nucleophile (1.2 eq) and powdered K2CO3 (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, pour into water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
-
Deprotection of the Aldehyde:
-
Dissolve the crude product from the previous step in a mixture of acetone and 1M HCl.
-
Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the acid with a mild base (e.g., NaHCO3) and extract the product.
-
Purify the final product by column chromatography.
-
Visualization of SNAr Reactivity:
Caption: Relative reactivity of halogens in SNAr.
FAQ 2: Palladium-Catalyzed Cross-Coupling Reactions
Question: I want to perform a Suzuki or Buchwald-Hartwig coupling. Which C-X bond will react preferentially?
Answer:
In palladium-catalyzed cross-coupling reactions, the regioselectivity is primarily governed by the bond dissociation energy of the carbon-halogen bond. The weaker the bond, the more readily it undergoes oxidative addition to the palladium catalyst. For this compound, the reactivity order is C-Br > C-Cl > C-F. Therefore, the C-Br bond at the C5 position is the most likely to react under standard cross-coupling conditions.
Achieving High Regioselectivity:
-
For C-Br Coupling: Use standard palladium catalysts like Pd(PPh3)4 or Pd(dppf)Cl2. The reaction should proceed selectively at the C-Br bond at moderate temperatures (typically 60-90 °C).
-
For C-Cl Coupling: To target the C-Cl bond, the more reactive C-Br bond must be addressed first. A sequential coupling strategy is recommended. Alternatively, specialized ligands that facilitate the activation of C-Cl bonds (e.g., bulky, electron-rich phosphine ligands like Buchwald's SPhos or XPhos) can be employed, but achieving perfect selectivity over the C-Br bond is challenging and often requires extensive optimization.
Troubleshooting Cross-Coupling Reactions:
| Problem | Probable Cause | Recommended Solution |
| Reaction at both C-Br and C-Cl | The catalyst system is too active, or the temperature is too high. | Use a less reactive palladium catalyst or ligand. Lower the reaction temperature. Carefully control the stoichiometry of the coupling partners. |
| Hydrodehalogenation (loss of halogen) | Presence of a hydrogen source and a highly active catalyst. | Ensure anhydrous conditions. Use a well-defined palladium precatalyst. Add a mild oxidant if necessary. |
| Homocoupling of the boronic acid/ester | The rate of transmetalation is slow compared to reductive elimination. | Use a suitable base (e.g., K3PO4, CsF) and ensure proper stoichiometry. |
Experimental Protocol: Selective Suzuki Coupling at the C5 Position
-
Reaction Setup:
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.1 eq), a suitable base (e.g., K2CO3, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
-
Reaction Execution:
-
Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Purify the product by column chromatography.
-
Visualization of Cross-Coupling Workflow:
Caption: Sequential cross-coupling strategy.
FAQ 3: Electrophilic Aromatic Substitution (EAS)
Question: Can I perform an electrophilic aromatic substitution, such as nitration or bromination, on this molecule? Where will the new substituent be directed?
Answer:
Performing electrophilic aromatic substitution (EAS) on this compound is challenging due to the presence of multiple deactivating groups (the halogens and, most significantly, the aldehyde group). The aldehyde is a powerful deactivating group and a meta-director. The halogens are also deactivating but are ortho, para-directors.
The directing effects of the substituents are as follows:
-
-CHO: Directs meta to itself (to C3 and C5).
-
-F (at C2): Directs ortho (to C3) and para (to C6).
-
-Cl (at C3): Directs ortho (to C2 and C4) and para (to C6).
-
-Br (at C5): Directs ortho (to C4 and C6).
The C3 and C5 positions are already substituted. The C2 position is also substituted. Therefore, the only available positions for substitution are C4 and C6. The aldehyde group deactivates the entire ring, making harsh reaction conditions necessary, which can lead to decomposition.
If a reaction were to occur, the most likely position for substitution would be C6. This is because it is ortho to the fluorine at C2 and para to the chlorine at C3, and avoids the steric hindrance of being between two halogens at C4. However, yields are expected to be low.
Recommendation:
It is generally advisable to install the desired functional groups on the aromatic ring before introducing the aldehyde functionality. If you must perform an EAS reaction, use forcing conditions with caution and be prepared for low yields and complex product mixtures.
References
- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Smith, M. B. Wiley. [Link]
- Strategic Applications of Named Reactions in Organic Synthesis, 2nd Edition. Kurti, L., & Czako, B. Elsevier. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. de Meijere, A., & Diederich, F. (Eds.). Wiley-VCH. [Link]
Troubleshooting low conversion rates in 5-Bromo-3-chloro-2-fluorobenzaldehyde reactions
Technical Support Center: 5-Bromo-3-chloro-2-fluorobenzaldehyde
Introduction: Navigating the Reactivity of a Complex Building Block
This compound is a highly functionalized aromatic aldehyde prized in medicinal chemistry and materials science for its utility as a synthetic intermediate. Its unique substitution pattern—featuring three distinct halogens and an aldehyde group—creates a challenging yet powerful reactivity profile. The strong, cumulative electron-withdrawing effects of the fluorine, chlorine, and formyl substituents render the carbonyl carbon exceptionally electrophilic, promoting rapid nucleophilic additions.[1][2] However, this same electronic profile, combined with significant steric hindrance from the ortho-fluorine atom, frequently leads to low conversion rates and unexpected side reactions.[3][4]
This guide provides a structured, question-and-answer-based approach to troubleshooting common reactions involving this substrate. It is designed to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower researchers to diagnose and solve experimental challenges effectively.
Part 1: Foundational Troubleshooting
This section addresses universal issues that can affect any reaction involving this compound. Always consider these factors before investigating reaction-specific problems.
Q1: My reaction shows little to no conversion of the starting material. What are the primary checks I should perform?
A1: Low or no conversion is a frustrating but common issue, often stemming from foundational experimental setup rather than the specific chemistry itself. Before undertaking extensive optimization, verify the following critical parameters:
-
Reagent and Solvent Integrity:
-
Moisture Contamination: Many organometallic reagents (e.g., Grignard, organolithiums) and catalysts are extremely sensitive to moisture.[5] Ensure all glassware was rigorously flame- or oven-dried. Use freshly distilled, anhydrous solvents or solvents from a solvent purification system. A seemingly minor exposure to atmospheric moisture can completely quench a reaction.[6][7]
-
Reagent Purity & Activity: Verify the purity of your this compound; impurities can inhibit catalysts. More importantly, check the activity of your other reagents. For example, Grignard reagents can degrade upon storage, and palladium catalysts can lose activity. If in doubt, titrate the organometallic reagent or use a fresh batch of catalyst.[5]
-
-
Thermal Management:
-
Incorrect Temperature: Many reactions require precise temperature control. For exothermic additions, ensure your cooling bath is maintained at the correct temperature. For reactions requiring heat, confirm your heating mantle and thermometer are calibrated and providing accurate, stable heat. Suboptimal temperatures can drastically reduce reaction rates or lead to decomposition.[5][8]
-
-
Reaction Monitoring:
-
False Negative: Do not rely solely on the final workup to judge a reaction. Monitor the reaction's progress from the beginning using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows you to confirm whether the reaction is sluggish, has stalled, or is producing an unexpected, non-polar byproduct that is difficult to visualize.[8]
-
dot
Caption: Foundational workflow for troubleshooting low conversion.
Part 2: Troubleshooting Specific Reaction Classes
Focus Area: The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis. Given the high electrophilicity of this compound, it should be a reactive substrate. Low yields often point to issues with ylide generation or stability.[9][10]
Q2: My Wittig reaction with this compound is giving a poor yield of the desired alkene. What are the most likely causes?
A2: When a highly activated aldehyde like this fails in a Wittig reaction, the problem almost certainly lies with the phosphonium ylide.
-
Inefficient Ylide Formation: The most critical step is the deprotonation of the phosphonium salt. The choice of base is paramount.
-
Insufficient Base Strength: If your phosphonium salt is not particularly acidic, a weaker base may not fully deprotonate it. For simple alkylphosphonium salts, strong bases like n-BuLi or NaHMDS are required.
-
Base Incompatibility: The aldehyde group is sensitive to certain nucleophilic bases. Using a strong, non-nucleophilic base is often preferred to prevent direct attack on the aldehyde.[11]
-
-
Ylide Decomposition: Phosphorus ylides can be unstable, especially non-stabilized ylides.
-
Temperature: Generate the ylide at low temperatures (e.g., 0 °C or -78 °C) and add the aldehyde solution promptly. Allowing the ylide to sit at room temperature for extended periods can lead to decomposition.[11]
-
Atmosphere: Ylides can be sensitive to oxygen and moisture. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[11]
-
-
Side Reactions of the Aldehyde:
-
Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form an alcohol and a carboxylic acid.[12] If you observe 5-bromo-3-chloro-2-fluorobenzyl alcohol and the corresponding benzoic acid as byproducts, your conditions are too harsh. Consider using a milder base or a two-phase system.[11]
-
| Parameter | Recommendation for this compound | Rationale |
| Base Selection | n-BuLi, NaHMDS, KHMDS, Potassium tert-butoxide | These strong, non-nucleophilic bases efficiently generate the ylide without directly attacking the highly electrophilic aldehyde.[9][11] |
| Solvent | Anhydrous THF, Diethyl Ether, Toluene | Aprotic, anhydrous solvents are essential to prevent quenching of the base and ylide.[9] |
| Temperature | Ylide generation at -78 to 0 °C; Aldehyde addition at low temp, then warm to RT. | Minimizes ylide decomposition and potential side reactions.[11] |
| Atmosphere | Strict inert atmosphere (Nitrogen or Argon) | Protects the strong base and the ylide from decomposition by air and moisture.[11] |
Focus Area: Suzuki-Miyaura Cross-Coupling
This reaction is a powerful method for forming C-C bonds. With this compound, the target is typically the more reactive C-Br bond. However, the substitution pattern presents significant challenges.
Q3: I am attempting a Suzuki coupling at the C-Br position but observing very low conversion. Why is this substrate so challenging?
A3: The low conversion rate in Suzuki couplings with this substrate is a classic case of steric hindrance overwhelming electronic activation.
-
Steric Hindrance: The primary culprit is the ortho-fluorine atom. This substituent, along with the adjacent chlorine atom, creates a sterically crowded environment around the C-Br bond. This bulkiness severely impedes the approach of the large palladium catalyst, making the crucial oxidative addition step of the catalytic cycle very slow.[3][4]
-
Suboptimal Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered and electron-deficient aryl halides.[3][13] The ligand is the most critical component for overcoming this challenge.
Q4: How should I structure my optimization efforts for the Suzuki coupling of this substrate?
A4: A systematic screening of the catalyst system and base is the most effective approach.
-
Screen Ligands First: The ligand is the most impactful variable. Start with a panel of modern, bulky phosphine ligands known to be effective for challenging couplings.
-
Screen Bases Next: The base is critical for the transmetalation step. Its strength and solubility can dramatically affect the outcome.[3]
-
Solvent and Temperature: Aprotic polar solvents or mixtures with water are typically used. Higher temperatures are often required to overcome the high activation energy of the oxidative addition step.
| Component | Recommended Options for Screening | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common, reliable Pd(0) and Pd(II) precatalysts.[4] |
| Ligand (Critical) | SPhos, XPhos, RuPhos | These are bulky, electron-rich Buchwald ligands designed to accelerate oxidative addition and reductive elimination for sterically hindered substrates.[3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A screen of bases with varying strengths is recommended. K₃PO₄ and Cs₂CO₃ are often more effective for difficult couplings.[3][4] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF | The choice of solvent affects reagent solubility and can influence the reaction rate. |
dot
Caption: Decision tree for Suzuki coupling optimization.
Part 3: General FAQs and Protocols
Q5: My reaction worked, but I am struggling to purify the product. What are common impurities and how can I remove them?
A5: Purification can be challenging due to the presence of structurally similar byproducts or persistent reagents.
-
Unreacted Starting Material: If the conversion is incomplete, separating the product from the starting aldehyde can be difficult due to similar polarities. Careful column chromatography with a shallow solvent gradient is often required.
-
Triphenylphosphine Oxide (TPPO): This is the major byproduct of any Wittig reaction. It is notoriously difficult to remove completely. While it can often be separated by silica gel chromatography, if it co-elutes, you can try precipitating it from a cold ether/hexane mixture or using specialized purification techniques.[11]
-
Homocoupled Boronic Acid: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct. This is often caused by the presence of oxygen.[4] Ensuring your reaction is thoroughly degassed can minimize this. Purification is typically achieved via column chromatography.
Protocol 1: General Procedure for Wittig Reaction with a Non-Stabilized Ylide
This protocol is a representative example and must be adapted based on the specific phosphonium salt and scale.
-
Setup: Add the alkyltriphenylphosphonium salt (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet.
-
Solvent Addition: Add anhydrous THF via cannula. Cool the resulting suspension to 0 °C in an ice bath.
-
Ylide Generation: Slowly add n-Butyllithium (1.05 eq) dropwise via syringe. The solution should develop a characteristic deep red/orange color, indicating ylide formation. Stir at 0 °C for 1 hour.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold ylide suspension.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative starting point for optimization.
-
Setup: To a Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4.4 mol%).
-
Degassing: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of dioxane and water) via cannula.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- BenchChem. (2025). Troubleshooting guide for the formylation of aromatic amines. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem Technical Support.
- Chemistry Stack Exchange. (2013).
- Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
- Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Reactions with Substituted Benzaldehydes. BenchChem Technical Support.
- Quora. (2015). What could be reason for getting a very low yield in organic chemistry?[Link]
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. BenchChem Technical Support.
- NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
- BenchChem. (2025). Technical Support Center: Wittig Reaction with 4-Fluorobenzaldehyde. BenchChem Technical Support.
- Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 5-Bromo-3-chloro-2-fluorobenzaldehyde
Introduction
Welcome to the technical support guide for the synthesis of 5-Bromo-3-chloro-2-fluorobenzaldehyde. This molecule is a highly functionalized aromatic aldehyde, making it a valuable building block for the development of novel pharmaceuticals and complex organic materials. However, its synthesis is not without challenges. The dense halogen substitution on the aromatic ring creates a complex electronic and steric environment, often leading to the formation of undesired byproducts that can complicate purification and reduce yields.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying chemical principles at play. We will explore a plausible and regioselective synthetic route—directed ortho-metalation (DoM)—and delve into the common byproducts encountered, their mechanisms of formation, and robust strategies for their identification and mitigation.
Section 1: The Assumed Synthetic Pathway: Directed ortho-Metalation (DoM)
To achieve the required regioselectivity for the synthesis of this compound, one of the most effective strategies is the Directed ortho-Metalation (DoM) of 1-bromo-3-chloro-2-fluorobenzene. This approach leverages the powerful ability of the fluorine atom to direct a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate the adjacent C6 position.[1] The resulting aryllithium intermediate is then trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.
The choice of this pathway is rooted in established principles of organolithium chemistry. The fluorine atom is a highly effective directing metalation group (DMG) due to the inductive and coordinating effects that stabilize the lithiated intermediate at the ortho position.[2][3]
Caption: Main synthetic route via Directed ortho-Metalation.
Section 2: Troubleshooting & FAQ - Identification of Key Byproducts
Even in a well-designed synthesis, side reactions can occur. This section addresses the most common issues encountered during the DoM synthesis of this compound, framed as a series of frequently asked questions.
Q1: My post-reaction analysis (GC-MS/LC-MS) shows a major peak with a mass corresponding to C₇H₄ClFO. My NMR confirms the absence of bromine. What is this byproduct?
A1: This is almost certainly 3-chloro-2-fluorobenzaldehyde, arising from a competitive side reaction known as halogen-metal exchange.
-
Causality: Instead of abstracting a proton from the C6 position, the n-butyllithium can swap its lithium atom with the bromine atom at the C1 position.[4] This reaction is often kinetically fast, especially if the reaction temperature rises prematurely. The resulting aryllithium species (lithiated at C1) is then formylated by DMF to yield 3-chloro-2-fluorobenzaldehyde.
-
Mechanism: The high electropositivity of lithium and the polarizability of the C-Br bond facilitate this exchange.
-
Identification: This byproduct will show a distinct mass spectrum without the characteristic isotopic pattern of bromine. Its ¹H NMR will lack a signal corresponding to the proton ortho to the bromine and will show different coupling patterns for the remaining aromatic protons.
Q2: I've detected an impurity with a molecular weight that is 56 amu higher than my starting material. What could this be?
A2: This suggests the formation of a butyl-substituted arene, likely 1-bromo-5-butyl-3-chloro-2-fluorobenzene.
-
Causality: This byproduct forms when the aryllithium intermediate (lithiated at C6) reacts with n-butyl bromide. The n-butyl bromide is generated in situ from the reaction between n-BuLi and the starting 1-bromo-3-chloro-2-fluorobenzene during the halogen-metal exchange side reaction. This is a form of Wurtz-Fittig type coupling.
-
Identification: The key indicator is a mass increase of 56.11 g/mol (the mass of a butyl group, C₄H₉). The ¹H NMR spectrum will clearly show aliphatic signals (triplets and multiplets) between 0.9 and 2.7 ppm, characteristic of a butyl chain.
Q3: My product yield is low, and I've isolated a significant amount of a high-molecular-weight substance that appears to be a dimer.
A3: You are likely observing the formation of a biphenyl derivative from a homo-coupling reaction.
-
Causality: The highly reactive C6-lithiated intermediate can act as a nucleophile and attack the electrophilic C1 position (bearing the bromine) of an unreacted molecule of the starting material, 1-bromo-3-chloro-2-fluorobenzene. This results in the formation of a C-C bond and the elimination of LiBr, producing a complex biaryl compound.
-
Identification: This byproduct will have a molecular weight roughly double that of the starting material minus HBr. Its complex structure will lead to a crowded aromatic region in the ¹H NMR spectrum, making definitive assignment challenging without advanced techniques like 2D NMR.
Q4: My final product is contaminated with 5-bromo-3-chloro-2-fluorobenzoic acid. How did this happen instead of the aldehyde?
A4: This is caused by the reaction of the aryllithium intermediate with carbon dioxide, followed by acidic workup.
-
Causality: Organolithium reagents are extremely sensitive to atmospheric CO₂. If the reaction is not maintained under a strictly inert atmosphere (e.g., argon or nitrogen), CO₂ can be readily trapped by the C6-lithiated intermediate. This carboxylation reaction is often faster than formylation with DMF. Subsequent protonation during the aqueous workup yields the corresponding benzoic acid.
-
Identification: The benzoic acid byproduct will have a distinct carboxylic acid proton signal in the ¹H NMR spectrum, typically a broad singlet above 10 ppm. Its presence can also be confirmed by IR spectroscopy, which will show a characteristic broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹.
Section 3: Byproduct Visualization and Mitigation
Understanding the interplay between the desired reaction and potential side reactions is crucial for optimizing the synthesis.
Caption: Competing reaction pathways in the synthesis.
Byproduct Mitigation Strategies
| Byproduct | Causal Factor | Mitigation Strategy |
| 3-Chloro-2-fluorobenzaldehyde | Halogen-metal exchange is too fast. | Strict Temperature Control: Maintain the reaction at -78°C (dry ice/acetone bath) during and after the addition of n-BuLi. Slow Addition: Add the n-BuLi dropwise to the substrate solution to avoid localized heating. |
| Butyl-substituted Arene | Coupling with n-butyl bromide byproduct. | Minimize the halogen-metal exchange reaction as described above. Ensure rapid and efficient quenching with DMF to consume the aryllithium intermediate before it can react with byproducts. |
| Biaryl Dimer | Coupling of aryllithium with starting material. | Use a slight excess (1.05-1.1 equivalents) of n-BuLi to ensure full conversion of the starting material. Add the aryllithium solution to the electrophile (inverse addition) if feasible. |
| Benzoic Acid | Reaction with atmospheric CO₂. | Inert Atmosphere: Perform the entire reaction, including transfers, under a positive pressure of an inert gas like argon. Use oven-dried glassware and anhydrous solvents. Quenching: Ensure the reaction is quenched with DMF before any exposure to air during the workup. |
Section 4: Analytical Protocols for Byproduct Identification
Accurate identification of byproducts is the first step toward mitigating them. The following are standard protocols for analyzing the crude reaction mixture.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Quench a small aliquot (~0.1 mL) of the crude reaction mixture in a vial containing 1 mL of saturated aqueous NH₄Cl and 1 mL of diethyl ether. Vortex thoroughly.
-
Extraction: Allow the layers to separate and carefully withdraw ~0.5 mL of the top organic layer.
-
Dilution: Dilute the organic extract 1:100 with fresh diethyl ether or ethyl acetate.
-
GC-MS Conditions:
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
MS Detection: Scan range 40-550 m/z.
-
-
Data Analysis: Identify the desired product by its retention time and mass spectrum (M⁺ = 236/238 amu). Look for the molecular ions of suspected byproducts and analyze their fragmentation patterns. The presence of bromine is indicated by a characteristic M/M+2 isotopic pattern with nearly 1:1 intensity.
Protocol 2: ¹H and ¹⁹F NMR Spectroscopy
-
Sample Preparation: After workup and solvent evaporation, dissolve ~10-15 mg of the crude oil in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum (e.g., 400 MHz).
-
Expected Signals for Product: Aldehyde proton (singlet, ~10.3 ppm), two aromatic protons (doublets or doublet of doublets, ~7.5-8.0 ppm).
-
Look for Byproduct Signals: Aliphatic signals (0.9-2.7 ppm) for butyl-substituted arenes; a broad singlet (>10 ppm) for the benzoic acid; altered aromatic splitting patterns for isomeric or debrominated byproducts.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Rationale: ¹⁹F NMR is highly sensitive to the electronic environment. Each fluorine-containing species in the mixture will give a distinct singlet (or multiplet if coupled to other nuclei). This provides a clean way to quantify the ratio of the desired product to any fluorine-containing byproducts.
-
Section 5: References
-
Snieckus, V. (1990). Directed ortho metalation. Toluene-α-lithiation and related chemistry. A tribute to Henry Gilman. Chemical Reviews, 90(6), 879-933. [Link]
-
Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]
-
Narasimhan, S., & Prasad, R. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 99(4), 203-211. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
University of Rochester. Directed (ortho) Metallation. [Link]
Sources
Stability issues of 5-Bromo-3-chloro-2-fluorobenzaldehyde under different reaction conditions
Welcome to the technical support center for 5-Bromo-3-chloro-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation.
Introduction
This compound is a key building block in organic synthesis, prized for its unique substitution pattern that allows for the construction of complex molecular architectures. However, the very features that make it a versatile reagent—the reactive aldehyde group and the electron-deficient aromatic ring—also render it susceptible to degradation under various conditions. This guide provides a comprehensive overview of the stability of this compound and practical advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most common degradation pathways for this compound are oxidation of the aldehyde group and polymerization. The aldehyde functional group is susceptible to air oxidation, which leads to the formation of the corresponding 5-bromo-3-chloro-2-fluorobenzoic acid. Additionally, like many benzaldehyde derivatives, it can be prone to polymerization, resulting in the formation of viscous or solid materials.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To maximize the shelf-life and maintain the purity of this compound, we recommend the following storage conditions.[1] Store the compound at 2-8°C in a tightly sealed, amber glass container to protect it from light and moisture. For enhanced stability, particularly for long-term storage, flushing the container with an inert gas such as argon or nitrogen is highly recommended to minimize exposure to oxygen.
Q3: I've noticed a white crystalline solid forming in my stock of this compound. What is this, and is the reagent still usable?
A3: The formation of a white crystalline solid is likely due to the oxidation of the aldehyde to 5-bromo-3-chloro-2-fluorobenzoic acid. You can confirm this by checking the pH of a small, dissolved sample; the presence of the carboxylic acid will result in an acidic pH. The reagent may still be usable depending on the requirements of your reaction. However, the presence of this impurity can interfere with reactions sensitive to acids or those requiring high purity starting material. Purification by recrystallization or column chromatography may be necessary.
Q4: Can I use strong bases with this compound?
A4: Caution should be exercised when using strong bases. While the aldehyde does not have α-hydrogens and therefore will not undergo self-condensation, strong bases can catalyze the Cannizzaro reaction, leading to a disproportionation reaction where two molecules of the aldehyde are converted to the corresponding alcohol and carboxylic acid. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing halogen substituents, makes it susceptible to nucleophilic attack by hydroxide or other strong bases.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Low or No Yield in a Nucleophilic Addition Reaction (e.g., Grignard or Wittig Reaction)
| Possible Cause | Troubleshooting Recommendation | Scientific Rationale |
| Degraded Starting Material | Test the purity of your this compound using techniques like NMR or GC-MS. If significant oxidation to the carboxylic acid has occurred, purify the aldehyde before use. | The presence of the corresponding benzoic acid will quench the nucleophile (e.g., Grignard reagent), reducing the amount available to react with the aldehyde and thus lowering the yield of the desired product. |
| Steric Hindrance | Consider using a less sterically hindered nucleophile or increasing the reaction temperature and time. | The ortho-fluorine and ortho-bromine atoms can sterically hinder the approach of bulky nucleophiles to the aldehyde carbonyl carbon. |
| Reaction with Solvent | Ensure that your solvent is anhydrous, especially for reactions involving organometallics like Grignard reagents. | Protic solvents will react with and consume the nucleophile, preventing it from reacting with the aldehyde. |
Issue 2: Unexpected Side Products in Reactions Under Acidic Conditions
| Possible Cause | Troubleshooting Recommendation | Scientific Rationale |
| Aldehyde Instability | Minimize the exposure of the aldehyde to strong acidic conditions. If an acid catalyst is required, use the mildest possible acid at the lowest effective concentration. Consider using a derivative, such as an acetal, to protect the aldehyde group during acidic steps. | While aromatic aldehydes are generally more stable in acid than their aliphatic counterparts, prolonged exposure to strong acids can lead to polymerization or other side reactions. A functional analog where the aldehyde is replaced by a more acid-stable group like a methyl ester shows improved stability under acidic conditions.[2] |
| Electrophilic Aromatic Substitution | If your reaction conditions are harsh enough to promote electrophilic substitution on the aromatic ring, consider milder alternatives. | The halogen substituents on the aromatic ring are deactivating, but under forcing acidic conditions, further substitution on the ring could occur, leading to undesired byproducts. |
Issue 3: Discoloration of the Compound Upon Storage or During Reaction
| Possible Cause | Troubleshooting Recommendation | Scientific Rationale |
| Photodegradation | Store the compound in an amber vial or a container protected from light. When setting up reactions, minimize exposure to direct light, especially UV light. | Halogenated aromatic compounds can be susceptible to photodegradation.[3] Light can provide the energy to initiate radical reactions or other decomposition pathways, leading to colored impurities. |
| Oxidation | Ensure the compound is stored under an inert atmosphere and that reaction solvents are properly degassed. | As previously mentioned, oxidation to the corresponding benzoic acid is a common degradation pathway. The initial stages of oxidation can sometimes lead to the formation of colored byproducts. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is designed to remove the 5-bromo-3-chloro-2-fluorobenzoic acid impurity.
Materials:
-
Crude this compound
-
Hexanes (or other suitable non-polar solvent)
-
Toluene (or other suitable polar solvent)
-
Erhlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude aldehyde in an Erlenmeyer flask.
-
Add a minimal amount of hot toluene to dissolve the solid with gentle heating and stirring.
-
Slowly add hot hexanes until the solution becomes slightly cloudy.
-
Add a small amount of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the crystals under vacuum.
Protocol 2: Acetal Protection of the Aldehyde Group
This protocol can be used to protect the aldehyde functional group before performing reactions under conditions that would otherwise degrade it.
Materials:
-
This compound
-
Ethylene glycol
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound, a 1.2 molar excess of ethylene glycol, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde.
Visualizing Stability and Reactivity
Diagram 1: Key Stability Concerns
Caption: Major pathways affecting the stability of this compound.
Diagram 2: Troubleshooting Workflow for a Failing Reaction
Caption: A stepwise guide to troubleshooting reactions involving this compound.
References
- ResearchGate.
- Note Synthesis of 5-bromo-2-substituted-4(3H)-quinazolinone. [Link]
- ResearchGate. Is it possible synthesise of 5-bromopentanal in stable condition ?. [Link]
Sources
Navigating the Chemistry of 5-Bromo-3-chloro-2-fluorobenzaldehyde: A Technical Support Guide
For Immediate Release
As a cornerstone in the synthesis of novel pharmaceuticals and complex organic molecules, 5-Bromo-3-chloro-2-fluorobenzaldehyde presents unique challenges and opportunities in the laboratory.[1][2] This guide, crafted for researchers, scientists, and drug development professionals, provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure successful and efficient reaction work-ups involving this versatile intermediate.
Section 1: Understanding the Reactivity of this compound
The reactivity of this compound is dictated by the interplay of its functional groups: the aldehyde and the three halogen substituents on the aromatic ring. The electron-withdrawing nature of the fluorine, chlorine, and bromine atoms significantly influences the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[3] This enhanced reactivity is a double-edged sword, enabling a wide range of chemical transformations while also increasing the potential for side reactions if not properly controlled.
Key Reactivity Considerations:
-
Aldehyde Group: The primary site for nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), and reductive amination.
-
Aromatic Ring: The halogen substituents deactivate the ring towards electrophilic aromatic substitution. However, they can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with the appropriate catalyst systems. The bromine atom is typically the most reactive site for such couplings.[4]
-
Steric Hindrance: The ortho-fluorine atom can introduce steric hindrance, potentially influencing the approach of bulky nucleophiles or reagents.[5]
Section 2: Troubleshooting Guide for Reaction Work-up Procedures
This section addresses common issues encountered during the work-up of reactions involving this compound and provides systematic solutions.
Issue 1: Emulsion Formation During Aqueous Extraction
Scenario: Upon adding an aqueous solution (e.g., water, brine, or a basic/acidic wash) to the organic reaction mixture, a stable emulsion forms, making phase separation difficult or impossible.
Potential Causes:
-
Presence of polar byproducts or unreacted starting materials: These can act as surfactants, stabilizing the emulsion.
-
Fine particulate matter: Insoluble inorganic salts or other solids can accumulate at the interface.
-
High concentration of the product or other aromatic compounds.
Solutions:
-
Break the Emulsion:
-
Add Saturated Brine: The increased ionic strength of the aqueous phase often helps to break emulsions.
-
Addition of a Different Organic Solvent: A small amount of a less polar solvent like hexane or a more polar solvent like ethyl acetate can alter the phase properties and disrupt the emulsion.
-
Filtration: Passing the entire mixture through a pad of Celite® or glass wool can help to remove particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If available, centrifuging the mixture can force the separation of the layers.
-
-
Preventative Measures:
-
Dilute the Reaction Mixture: Before the aqueous wash, dilute the organic phase with more of the extraction solvent.
-
Controlled pH Adjustment: When performing an acid or base wash, add the aqueous solution slowly with gentle mixing to avoid sudden changes that can promote emulsion formation.
-
Issue 2: Incomplete Removal of Reagents or Catalysts
Scenario: After standard aqueous work-up, analysis of the crude product (e.g., by NMR or LC-MS) shows the presence of residual reagents (e.g., phosphine oxides from Wittig reactions, boronic acid derivatives from Suzuki couplings) or metal catalysts (e.g., palladium, copper).
Potential Causes:
-
Inadequate washing: The reagent or its byproducts may have some solubility in the organic phase.
-
Complexation: Metal catalysts can sometimes form stable complexes with the product.
Solutions:
| Reagent/Catalyst Type | Recommended Work-up Procedure |
| Triphenylphosphine Oxide (TPPO) | 1. Concentrate the reaction mixture. 2. Suspend the residue in a minimal amount of a non-polar solvent like pentane or a mixture of hexane/ether. 3. Filter the resulting slurry through a plug of silica gel, eluting with the same solvent system. TPPO is often less soluble and will be retained on the silica.[6] |
| Boronic Acids/Esters | 1. After the initial aqueous work-up, wash the organic layer with a 1M aqueous solution of NaOH or another base to extract the acidic boron species. 2. For boronic esters, hydrolysis to the boronic acid with a dilute acid wash followed by a base wash can be effective. 3. Azeotropic removal of boric acid by repeated evaporation with methanol can also be employed.[6] |
| Palladium/Copper Catalysts | 1. Wash the organic layer with an aqueous solution of a chelating agent such as saturated ammonium chloride (for copper) or aqueous solutions containing thiourea or L-cysteine to scavenge residual palladium. 2. Filtration of the organic solution through a pad of Celite® or a specialized metal scavenger resin can be highly effective. |
Issue 3: Product Precipitation or "Oiling Out" During Work-up
Scenario: The desired product either precipitates as a solid or separates as an oil during the aqueous extraction or solvent removal steps.
Potential Causes:
-
Low solubility of the product: The product may be poorly soluble in the chosen extraction solvent or becomes insoluble as impurities are removed.
-
Changes in solvent polarity: Adding an anti-solvent or removing a co-solvent can cause the product to crash out.
Solutions:
-
If the Product Precipitates as a Solid:
-
Consider this a potential purification step. Isolate the solid by filtration, wash it with a suitable solvent (one in which the impurities are soluble but the product is not), and dry it.
-
If co-precipitation of impurities is a concern, redissolve the solid in a larger volume of a more appropriate solvent and repeat the work-up.
-
-
If the Product "Oils Out":
-
Add more of the primary organic solvent to redissolve the oil.
-
If the oil persists, it may be necessary to proceed to the next purification step (e.g., chromatography) with the crude mixture, ensuring the oil is fully dissolved in the loading solvent.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended safety precautions when working with this compound?
A1: this compound and related halogenated benzaldehydes are irritants. Always handle this compound in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9][10] In case of contact, rinse the affected area immediately with plenty of water.[7]
Q2: How can I monitor the progress of a reaction involving this compound?
A2: Thin-layer chromatography (TLC) is a common and effective method. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any major byproducts. Visualization can be achieved using a UV lamp (254 nm), as the aromatic rings will be UV-active. Staining with reagents like potassium permanganate can also be useful. For more quantitative analysis, HPLC or GC-MS can be employed.
Q3: What is a general procedure for the purification of a product derived from this compound?
A3: The purification strategy depends on the properties of the product.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.[11]
-
Silica Gel Chromatography: This is a versatile technique for purifying both solid and liquid products. The highly electron-withdrawing nature of the substituents on the starting material and likely the product means they may be quite polar. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[12]
-
Distillation: For thermally stable, liquid products, vacuum distillation can be a viable option, especially for removing non-volatile impurities.[13]
Q4: Can the aldehyde group be oxidized to a carboxylic acid during work-up?
A4: Yes, the aldehyde is susceptible to oxidation, especially if exposed to strong oxidizing agents or prolonged exposure to air, particularly under basic conditions. To minimize this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if the subsequent reaction steps are sensitive to oxidation. During work-up, avoid unnecessarily harsh basic conditions or prolonged exposure to air. If oxidation is a persistent issue, consider using a milder work-up procedure or adding an antioxidant.
Section 4: Visualizing the Work-up Workflow
The following diagram illustrates a general decision-making workflow for the work-up of a reaction involving this compound.
Caption: A general workflow for reaction work-up and purification.
References
- PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde.
- Huang, et al. (2016). United States Patent US 9,284,285 B2.
- Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry.
- European Patent Office. (2007). EP2105442 A1: Method for producing C-glycoside derivative and synthetic intermediate thereof.
- Google Patents. (n.d.). CN105884591A: Preparation method of 2-fluoro-5-bromobenzaldehyde.
Sources
- 1. This compound CAS#: 1280786-80-2 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Scaling Reactions with 5-Bromo-3-chloro-2-fluorobenzaldehyde
Welcome to the technical support guide for 5-Bromo-3-chloro-2-fluorobenzaldehyde (CAS 1280786-80-2).[1][2] This document is designed for researchers, chemists, and process development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for successfully scaling up reactions involving this versatile but challenging building block.
Understanding the Molecule: A Reactivity Overview
This compound is a highly functionalized aromatic aldehyde. Its reactivity is dominated by the interplay of its substituents:
-
The Aldehyde Group (-CHO): As the primary functional group, it is an electrophilic center, readily participating in nucleophilic additions and condensation reactions.
-
Halogen Substituents (-F, -Cl, -Br): All three halogens are electron-withdrawing groups (EWGs) by induction. This has two major consequences:
-
Increased Aldehyde Electrophilicity: The EWGs pull electron density from the aromatic ring, making the carbonyl carbon significantly more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted benzaldehyde.[3]
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it susceptible to attack by strong nucleophiles, allowing for the displacement of one of the halogen atoms.[4][5]
-
-
Sites for Cross-Coupling: The C-Br and C-Cl bonds serve as handles for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. In palladium-catalyzed reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization.[6]
Safety, Handling, and Storage
Before beginning any experiment, it is critical to review the Safety Data Sheet (SDS).
Hazard Profile:
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[7][8]
-
Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2).[7][8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[7][8][9]
Handling and Personal Protective Equipment (PPE):
-
Use only in a well-ventilated area or under a chemical fume hood.[7]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]
-
Avoid breathing dust, fumes, or vapors.[7]
-
Wash hands and any exposed skin thoroughly after handling.[7][8]
Storage:
-
Store in a cool, dry, and well-ventilated place.[10]
-
Some suppliers recommend storing under an inert atmosphere (e.g., nitrogen or argon) as the compound may be air-sensitive.[8][10]
General Scale-Up Troubleshooting Workflow
When scaling up reactions, issues that are minor on the bench can become significant problems. Use this workflow to diagnose common challenges.
Caption: General troubleshooting workflow for scaling up chemical reactions.
FAQs and Troubleshooting by Reaction Type
Category 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
The Suzuki reaction is a powerful method to form C-C bonds by coupling the C-Br site of the aldehyde with an organoboron reagent.[6][11]
Q1: My Suzuki coupling reaction stalled, resulting in low conversion to the desired biaryl product. What are the likely causes and solutions?
-
Potential Cause 1: Catalyst Deactivation. Palladium catalysts, particularly Pd(0) species, can be sensitive to oxygen and impurities. On a larger scale, ensuring a truly inert atmosphere is more challenging.
-
Potential Cause 2: Inefficient Transmetalation. The transfer of the organic group from the boron atom to the palladium center is a critical step and is base-dependent.[6][13] Poor mixing or incorrect base choice can hinder this step.
-
Solution:
-
Base Selection: Ensure the chosen base is appropriate. Aqueous K₂CO₃ or Cs₂CO₃ are common choices.[11][12] For base-sensitive substrates, milder bases like K₃PO₄ can be effective.[11]
-
Mixing: On scale-up, mass transfer becomes limiting. Increase the stirring rate or use an overhead stirrer with a properly designed impeller to ensure efficient mixing of the organic and aqueous phases.
-
-
-
Potential Cause 3: Boronic Acid Decomposition. Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with -H) or form unreactive boroxine anhydrides upon heating.
-
Solution: Add the boronic acid in slight excess (1.1-1.2 equivalents). Do not pre-mix the boronic acid with the base and heat for extended periods before the catalyst and aryl halide are present.
-
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Category 2: Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base.[14][15]
Q2: I'm scaling up a Knoevenagel condensation and observing a significant drop in yield and the formation of a thick, difficult-to-stir slurry. How can I resolve this?
-
Potential Cause 1: Product Precipitation. The product of a Knoevenagel condensation is often a highly crystalline, insoluble solid.[16] On a small scale, this may not be an issue, but on a larger scale, it can trap reactants and catalyst, effectively stopping the reaction and making stirring impossible.
-
Solution:
-
Solvent Choice: Switch to a solvent that can better solubilize the product at the reaction temperature. For example, if the reaction was run in ethanol, consider a higher-boiling solvent like toluene or DMF, if compatible with your reagents.
-
Temperature Control: Running the reaction at a slightly higher temperature may keep the product in solution until the reaction is complete.
-
Staged Addition: Add the active methylene compound portion-wise to control the rate of product formation and prevent rapid precipitation.
-
-
-
Potential Cause 2: Inefficient Catalysis. The catalytic base (e.g., piperidine, ammonium acetate) may be insufficient or poorly distributed in a large, viscous reaction mass.[14][17]
-
Solution: Ensure the catalyst is well-dispersed before the reaction begins in earnest. Consider using a more soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if compatible with your substrate. In some cases, increasing the catalyst loading from 1-5 mol% to 10 mol% can overcome mass transport limitations on a larger scale.
-
Category 3: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient ring of this compound is primed for SNAr, especially at the fluorine-bearing carbon, as fluoride is an excellent leaving group in these reactions.[4][18]
Q3: My SNAr reaction with an amine nucleophile is incomplete, and I'm seeing side products. What should I investigate?
-
Potential Cause 1: Insufficient Activation/Nucleophilicity. While the ring is activated, a strong nucleophile is still required.[19] The reaction rate is highly dependent on the strength of the nucleophile and the reaction temperature.
-
Solution:
-
Temperature: SNAr reactions often require elevated temperatures (80-150 °C). Ensure your scale-up reactor can safely and uniformly maintain the target temperature.
-
Solvent: Use a polar aprotic solvent like DMF, DMSO, or NMP, which can solvate the cation of the nucleophilic salt and leave the anion more reactive.
-
Base: If using a neutral nucleophile like an amine, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often required to deprotonate the intermediate and drive the reaction forward.
-
-
-
Potential Cause 2: Competing Reactions. The aldehyde group itself is an electrophilic site. Strong nucleophiles, especially if they are also strong bases, can react with the aldehyde, leading to undesired byproducts.
-
Solution: Protect the aldehyde group before performing the SNAr reaction. A common strategy is to form an acetal by reacting the aldehyde with an alcohol (e.g., ethylene glycol) under acidic conditions. The acetal is stable to the basic/nucleophilic conditions of the SNAr reaction and can be easily hydrolyzed back to the aldehyde in a subsequent step.
-
Experimental Protocols & Data
Table 1: Representative Conditions for Suzuki Coupling
| Parameter | Condition | Rationale / Key Consideration |
| Aryl Halide | This compound (1.0 eq) | The C-Br bond is the reactive site. |
| Boronic Acid | Arylboronic Acid (1.1 - 1.2 eq) | A slight excess prevents issues from decomposition. |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-3 mol%) | Choice depends on substrate; Pd(dppf)Cl₂ is often more robust.[12] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq) | Essential for the transmetalation step.[11][12] |
| Solvent System | Toluene/EtOH/H₂O or Dioxane/H₂O | A biphasic system is common for Suzuki reactions.[11] |
| Temperature | 80 - 100 °C | Sufficient thermal energy is needed to drive the catalytic cycle.[11] |
| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent oxidation and deactivation of the Pd(0) catalyst.[12] |
Protocol 1: Scale-Up of a Suzuki-Miyaura Coupling Reaction
This is a representative protocol and must be adapted and optimized for specific substrates and scales.
-
Vessel Preparation: To a dry, mechanically stirred reactor equipped with a condenser, thermocouple, and nitrogen inlet, add this compound (1.0 eq) and the desired arylboronic acid (1.1 eq).
-
Inerting: Seal the reactor and perform three vacuum/nitrogen backfill cycles to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed organic solvent (e.g., Toluene or Dioxane, ~5-10 volumes) via cannula transfer. Begin stirring.
-
Base Addition: Separately, dissolve the base (e.g., K₂CO₃, 2.5 eq) in degassed water (~2-4 volumes) and add it to the reaction mixture.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) to the stirring mixture.
-
Heating: Heat the reaction mixture to the target temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[20]
References
- PubChem. (2025). 5-Bromo-2-fluorobenzaldehyde.
- Huang, X. et al. (2016).
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
- Chemistry Steps. (n.d.).
- NROChemistry. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Science.gov. (n.d.). aromatic nucleophilic substitution: Topics. [Link]
- Singh, J. et al. (n.d.).
- Kumar, A. et al. (2022). Recent Developments in Knoevenagel Condensation Reaction: A Review. Journal of Advanced Scientific Research. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]
- Appchem. (n.d.). This compound. [Link]
- Osbourn, J. (2016). Nucleophilic Aromatic Substitution Lecture. YouTube. [Link]
- Stolar, T. et al. (2020). Mechanochemical Knoevenagel condensation of p-, m-, and o-fluorobenzaldehyde (1a–1c) and malononitrile (2).
- The Organic Chemistry Tutor. (2018).
Sources
- 1. scbt.com [scbt.com]
- 2. appchemical.com [appchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. bhu.ac.in [bhu.ac.in]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 19. youtube.com [youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring Reaction Progress of 5-Bromo-3-chloro-2-fluorobenzaldehyde using TLC
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 5-Bromo-3-chloro-2-fluorobenzaldehyde. As a polysubstituted aromatic aldehyde, this compound presents unique challenges and opportunities in synthetic chemistry, particularly in the development of novel pharmaceutical agents.[1][2] This document is structured to address specific issues you may encounter, moving from common troubleshooting scenarios to frequently asked questions, ensuring both scientific integrity and practical, field-tested advice.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the TLC analysis of reactions with this compound.
Question 1: My spots are streaking or appearing as elongated tails. What's causing this and how can I fix it?
Answer:
Streaking is a common issue in TLC and can arise from several factors, particularly when dealing with polar, functionalized molecules like halogenated benzaldehydes.[3][4]
Causality:
-
Sample Overloading: Applying too much sample to the TLC plate is the most common cause of streaking.[5][6] A concentrated spot can overwhelm the stationary phase's capacity, leading to a continuous "tail" as the solvent moves up the plate.
-
Compound Polarity and Acidity: The aldehyde group can interact strongly with the acidic silica gel stationary phase. If your reaction product or starting material has acidic or basic properties, this can also lead to streaking.[7]
-
Inappropriate Solvent System: If the solvent (mobile phase) is not optimized, it may not effectively move the compound, causing it to drag along the stationary phase.[4]
Step-by-Step Solutions:
-
Dilute Your Sample: Prepare a more dilute solution of your reaction mixture for spotting. A good starting point is dissolving approximately 1 mg of your crude reaction mixture in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.[6]
-
Optimize Spotting Technique: Apply the sample in small, repeated applications to the same spot, allowing the solvent to evaporate completely between each application.[4][5] This creates a concentrated, small-diameter spot.
-
Modify the Mobile Phase:
-
Consider a Different Stationary Phase: If streaking persists, your compound might be unstable on silica gel.[8] You could try using alumina TLC plates or reversed-phase plates for better results.[5]
Question 2: My starting material and product have very similar Rf values, making it difficult to determine if the reaction is complete. How can I improve their separation?
Answer:
Poor separation between the starting material and the product is a frequent challenge, especially when the chemical transformation results in a minor change in polarity.
Causality:
-
Subtle Polarity Difference: The reaction may not significantly alter the overall polarity of the molecule. For instance, the conversion of the aldehyde to an alcohol or an imine might only cause a small shift in the Rf value.
-
Suboptimal Solvent System: The chosen mobile phase may not have the right polarity to effectively differentiate between the two compounds.[9]
Step-by-Step Solutions:
-
Adjust the Solvent System Polarity:
-
If the spots are too high on the plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture).[9]
-
If the spots are too low on the plate (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent.[9][10]
-
-
Utilize a Co-spot: This is a critical technique for resolving spots with similar Rf values.[11]
-
On your TLC plate, spot the starting material in the left lane.
-
In the middle lane (the "co-spot" lane), first spot the starting material, and then spot your reaction mixture directly on top of it.
-
In the right lane, spot only the reaction mixture.
-
If the product and starting material are different, the co-spot lane will often show an elongated or two overlapping spots, confirming the presence of a new compound.[11][12]
-
-
Try a Different Solvent System: Sometimes, a simple adjustment of ratios isn't enough. Experiment with different solvent combinations. A table of common solvent systems is provided below for guidance.[13]
Question 3: I don't see any spots on my TLC plate after development and visualization. What went wrong?
Answer:
The absence of spots can be perplexing, but it's usually due to one of a few common reasons.
Causality:
-
Insufficient Concentration: The concentration of your compounds in the spotted sample may be too low to be detected.[4][6]
-
Inappropriate Visualization Method: this compound and many of its derivatives are not colored and require a specific method to be seen.[14] Aromatic compounds are typically UV-active, but this is not always sufficient.[15]
-
Volatile Compounds: The starting material or product might be volatile and could have evaporated from the plate during development or drying.[5]
-
Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent reservoir instead of moving up the plate.[4]
Step-by-Step Solutions:
-
Increase Sample Concentration: Spot the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the amount of compound on the plate.[4]
-
Use Appropriate Visualization Techniques:
-
UV Light (254 nm): This is the first and non-destructive method to try. Aromatic compounds like your starting material will typically appear as dark spots on a fluorescent background.[15][16]
-
Iodine Chamber: Place the dried TLC plate in a chamber with a few iodine crystals. Many organic compounds will form temporary yellow-brown spots.[15][16]
-
Chemical Stains: For aldehydes and ketones, a 2,4-dinitrophenylhydrazine (DNPH) stain is highly effective, producing yellow to orange spots.[17] A p-anisaldehyde stain is also a good general-purpose choice for carbonyl compounds.[18]
-
II. Frequently Asked Questions (FAQs)
What is a good starting solvent system for TLC of this compound?
A common starting point for polar aromatic compounds is a mixture of a non-polar solvent and a medium-polarity solvent.[19] A good initial system to try is 7:3 or 8:2 Hexane:Ethyl Acetate. You can then adjust the ratio based on the initial results.[9]
How do I properly prepare my TLC plate and chamber?
Proper setup is crucial for reproducible results.
-
Plate Preparation: Use a pencil (never a pen, as the ink will run) to gently draw a starting line about 1 cm from the bottom of the plate.[10][20]
-
Chamber Saturation: Pour your chosen solvent system into the developing chamber to a depth of about 0.5 cm (ensuring it is below your starting line). Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and let it sit for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors. This prevents the solvent from evaporating off the plate as it runs, which would alter the Rf values.[21]
How do I calculate the Retention Factor (Rf) and what does it signify?
The Rf value is a ratio that helps to identify and compare compounds.[6]
-
Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Significance: The Rf value is a measure of a compound's polarity in a given solvent system.[9]
-
Low Rf (closer to 0): Indicates a more polar compound that interacts strongly with the polar silica gel stationary phase.
-
High Rf (closer to 1): Indicates a less polar compound that travels further up the plate with the mobile phase.
-
For good separation, the target Rf values for your compounds of interest should ideally be between 0.2 and 0.8.[9]
-
What are the best visualization stains for aldehyde-containing compounds?
For aldehydes like this compound, specific stains can be very informative.
-
2,4-Dinitrophenylhydrazine (DNPH): This stain reacts specifically with aldehydes and ketones to form colored hydrazones, typically appearing as yellow or orange spots.[22][23]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including aldehydes, often producing a range of colors that can help differentiate between compounds.[18]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as aldehydes. It will appear as yellow spots on a purple background.[23]
III. Data and Protocols
Table 1: Recommended Solvent Systems for Halogenated Benzaldehydes
| Solvent System (v/v) | Polarity | Typical Application |
| 9:1 Hexane / Ethyl Acetate | Low | Good for separating non-polar products from the more polar starting material. |
| 7:3 Hexane / Ethyl Acetate | Medium-Low | A versatile starting point for many reactions. Provides good separation for compounds of moderate polarity. |
| 1:1 Hexane / Ethyl Acetate | Medium | Useful if the product is significantly more polar than the starting material. |
| 9:1 Dichloromethane / Methanol | Medium-High | Effective for more polar compounds that do not move much in hexane/ethyl acetate systems.[7] |
Experimental Protocol: Standard TLC Monitoring Workflow
-
Prepare the TLC Chamber: Add the chosen solvent system to a depth of ~0.5 cm and place a piece of filter paper inside. Seal the chamber and allow it to saturate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line ~1 cm from the bottom of the plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).[11]
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of your starting material.
-
In the "Co" lane, first spot the starting material, then carefully spot the reaction mixture on top.
-
In the "RM" lane, spot the reaction mixture.
-
Ensure each spot is small and concentrated.[10]
-
-
Develop the Plate: Carefully place the TLC plate in the saturated chamber, ensuring the solvent level is below the origin line. Allow the solvent to ascend the plate until it is ~1 cm from the top.[11]
-
Visualize and Analyze:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle any visible spots with a pencil.[15]
-
If necessary, use a chemical stain (e.g., DNPH or p-anisaldehyde) for further visualization.
-
Calculate the Rf values for the starting material and any new spots to determine the reaction's progress.[6]
-
IV. Visual Workflow
The following diagram illustrates the decision-making process for troubleshooting and optimizing TLC for your reaction.
Caption: TLC Troubleshooting and Optimization Workflow.
V. References
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link]
-
Labmonk. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available from: [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link]
-
University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available from: [Link]
-
EPFL. TLC Visualization Reagents. Available from: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available from: [Link]
-
News-Medical.Net. Applications of Thin Layer Chromatography. Available from: [Link]
-
ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Available from: [Link]
-
University of California, Los Angeles. TLC Stains. Available from: [Link]
-
Explanations. (2025). TLC Monitoring: Significance and symbolism. Available from: [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available from: [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Available from: [Link]
-
University of York, Chemistry Teaching Labs. Determining a solvent system. Available from: [Link]
-
ChemicalDesk.Com. (2011). TLC Stains Preparation. Available from: [Link]
-
Millersville University. 5. Thin Layer Chromatography. Available from: [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Available from: [Link]
-
University of Missouri–St. Louis. TLC Visualization Methods. Available from: [Link]
-
RSC Publishing. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Available from: [Link]
-
Coconote. (2025). TLC Monitoring of Reaction Progress. Available from: [Link]
-
Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Available from: [Link]
Sources
- 1. This compound CAS#: 1280786-80-2 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. silicycle.com [silicycle.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chromatography [chem.rochester.edu]
- 9. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. How To [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. epfl.ch [epfl.ch]
- 18. Magic Formulas [chem.rochester.edu]
- 19. community.wvu.edu [community.wvu.edu]
- 20. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 21. coconote.app [coconote.app]
- 22. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 23. faculty.fiu.edu [faculty.fiu.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-3-chloro-2-fluorobenzaldehyde and Other Halogenated Benzaldehydes
Introduction
Halogenated benzaldehydes are a cornerstone class of intermediates in modern organic synthesis, providing a versatile scaffold for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1] The specific nature, number, and position of halogen substituents on the aromatic ring profoundly influence the molecule's physicochemical properties and chemical reactivity. This guide provides an in-depth comparative analysis of 5-Bromo-3-chloro-2-fluorobenzaldehyde , a highly functionalized derivative, placing its reactivity in context with other mono-, di-, and tri-halogenated benzaldehydes. Our focus is to dissect the interplay of electronic and steric effects, supported by mechanistic principles and experimental data, to provide a predictive framework for researchers in the field.
The reactivity of the aldehyde functional group and the aromatic ring in these compounds is not merely an academic curiosity; it is a critical determinant of reaction efficiency, selectivity, and the feasibility of synthetic routes. Understanding these nuances allows for the rational design of experiments, minimizing byproducts and maximizing yields.
The Dual Nature of Halogen Substituents: Electronic and Steric Effects
The chemical behavior of any halogenated benzaldehyde is dictated by the cumulative influence of its substituents on the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon. Halogens exert two primary, often competing, electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the carbon atom to which they are attached. This effect propagates through the sigma bonds of the ring, decreasing the overall electron density and making the ring less nucleophilic (deactivated) towards electrophilic aromatic substitution. The strength of this effect correlates with electronegativity: F > Cl > Br > I .[2] This electron withdrawal significantly increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and reactivity towards nucleophiles.[3][4]
-
Resonance Effect (+M): The lone pairs on the halogen atom can be delocalized into the π-system of the aromatic ring. This effect donates electron density to the ring, particularly at the ortho and para positions. For halogens, this resonance donation is weaker than their inductive withdrawal, meaning they are net deactivating groups but still direct incoming electrophiles to the ortho and para positions.[5]
Steric Hindrance also plays a crucial role. Halogen atoms, particularly those at the ortho position to the aldehyde, can physically obstruct the trajectory of an incoming nucleophile, potentially slowing down reaction rates. The atomic radius increases down the group (F < Cl < Br < I), and thus so does the potential for steric hindrance.[6][7][8]
Caption: Interplay of Inductive and Resonance Effects of Halogen Substituents.
Comparative Reactivity Analysis
We will now compare the reactivity of this compound against other halogenated benzaldehydes across several key reaction classes.
A. Nucleophilic Addition Reactions
This class of reactions, including Grignard additions, aldol condensations, and the Wittig reaction, is fundamentally governed by the electrophilicity of the carbonyl carbon. A greater partial positive charge on this carbon leads to faster reaction rates.[4]
This compound: This molecule is a prime example of reactivity enhancement through cumulative inductive effects.
-
Ortho-Fluorine: The most electronegative halogen, positioned ortho to the aldehyde, exerts a powerful -I effect, dramatically increasing the carbonyl's electrophilicity.
-
Meta-Chlorine & Para-Bromo: These halogens further withdraw electron density through their inductive effects, compounding the activation.
Comparison:
-
vs. Dihalogenated Benzaldehydes (e.g., 2,4-dichlorobenzaldehyde): this compound is predicted to be significantly more reactive. The presence of three electron-withdrawing halogens, and crucially the replacement of an ortho-chloro with a more electronegative ortho-fluoro group, renders its carbonyl carbon far more electrophilic.[3]
-
vs. Monohalogenated Benzaldehydes (e.g., 4-bromobenzaldehyde): The difference in reactivity is substantial. The single halogen in 4-bromobenzaldehyde provides only moderate activation compared to the potent, synergistic activation in the tri-halogenated subject.
Data Summary: Predicted Relative Reactivity in Nucleophilic Addition
| Compound | Key Substituents | Predicted Relative Rate | Rationale |
| This compound | 2-F, 3-Cl, 5-Br | ++++ (Highest) | Strong, cumulative -I effect from three halogens, especially the ortho-F.[6] |
| 2,4,6-Trichlorobenzaldehyde | 2,4,6-Trichloro | +++ | Strong cumulative -I effect, but with significant steric hindrance from two ortho-Cl. |
| 2,4-Dichlorobenzaldehyde | 2-Cl, 4-Cl | ++ | Strong -I effect from two Cl atoms. |
| 4-Bromobenzaldehyde | 4-Br | + | Moderate -I effect from a single halogen. |
| Benzaldehyde | (Unsubstituted) | (Baseline) | Reference compound with no electronic activation. |
B. Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings typically resist nucleophilic attack. However, the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to a leaving group can facilitate the reaction via an addition-elimination mechanism.[9][10] This proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12]
This compound: This substrate is exceptionally primed for SNAr.
-
Leaving Group Ability: In SNAr, the reactivity order for halogen leaving groups is F > Cl > Br > I .[13] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the powerful inductive withdrawal of fluorine making the attached carbon highly electrophilic.
-
Activation: The fluorine atom at the C2 position is the most probable leaving group. It is activated by the strongly electron-withdrawing aldehyde group in the ortho position and the bromine atom in the para position. The chlorine at C3 provides additional, albeit weaker, activation.
Comparison: The high degree of activation from multiple EWGs makes this compound far more susceptible to SNAr than most di- or mono-halogenated benzaldehydes, which may lack the necessary ortho/para activation to proceed under mild conditions.
Caption: SNAr Addition-Elimination Mechanism highlighting EWG stabilization.
C. Oxidation to Carboxylic Acids
The oxidation of the aldehyde moiety to a carboxylic acid is a common transformation, often employing reagents like potassium permanganate (KMnO₄) or chromic acid.[14][15] While the reaction is generally robust, the electronic nature of the ring can influence rates.
This compound: The highly electron-deficient nature of the aromatic ring makes the aldehyde carbon even more electron-poor. While this enhances susceptibility to nucleophilic attack, it can slightly decrease its propensity for oxidation by some electrophilic oxidants. However, with strong oxidizing agents like KMnO₄, the reaction proceeds effectively to yield the corresponding benzoic acid.[14]
Comparison: The differences in oxidation rates between various halogenated benzaldehydes are generally less dramatic than in nucleophilic additions. The choice of oxidant and reaction conditions are typically more critical factors than the specific halogen substitution pattern.
D. Reduction to Alcohols and Dehalogenation Risk
Reduction of the aldehyde to a benzyl alcohol can be achieved with hydride reagents (e.g., NaBH₄) or via catalytic hydrogenation (e.g., H₂/Pd-C).
-
Hydride Reduction: This is a nucleophilic addition of a hydride ion. Therefore, reactivity follows the same trend as other nucleophilic additions. This compound is expected to be reduced very rapidly by NaBH₄ due to the high electrophilicity of its carbonyl carbon.
-
Catalytic Hydrogenation: This method presents a significant challenge: chemoselectivity . The palladium catalyst is highly effective at reducing the aldehyde but is also known to catalyze the hydrogenolysis (cleavage) of carbon-halogen bonds.[16][17] The susceptibility to dehalogenation follows the bond strength: C-Br > C-Cl > C-F .
Comparison: For this compound, catalytic hydrogenation is highly likely to cause cleavage of the C-Br bond, and potentially the C-Cl bond, alongside reduction of the aldehyde. Achieving selective aldehyde reduction requires specialized catalysts (e.g., bimetallic Pd-Cu systems) or carefully controlled, mild conditions to suppress the competing dehalogenation pathway.[16] In contrast, a compound like 2-fluorobenzaldehyde would be much more stable to these conditions.
Experimental Protocols & Comparative Data
To validate the predicted reactivity trends, we outline standardized protocols for two key transformations. The provided data are representative values based on established chemical principles.
Protocol 1: Comparative Wittig Reaction
The Wittig reaction is an excellent probe of carbonyl electrophilicity, converting an aldehyde to an alkene.[18][19] A more electrophilic aldehyde will react faster.
Caption: Standardized workflow for comparative Wittig olefination.
Detailed Steps:
-
Ylide Preparation: To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (5 mL/mmol) under a nitrogen atmosphere at 0°C, add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise. Stir the resulting orange-red solution for 30 minutes at 0°C.
-
Reaction: Cool the ylide solution to 0°C and add a solution of the respective halogenated benzaldehyde (1.0 eq) in anhydrous THF (2 mL/mmol) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography and determine the isolated yield.
Comparative Wittig Reaction Data
| Aldehyde Substrate | Reaction Time (h) | Isolated Yield (%) |
| This compound | 0.5 | 92% |
| 2,4-Dichlorobenzaldehyde | 2 | 85% |
| 4-Bromobenzaldehyde | 6 | 78% |
Protocol 2: Comparative Nucleophilic Aromatic Substitution (SNAr)
This experiment compares the rate of substitution of the most activated halogen with a common nucleophile, sodium methoxide.
Detailed Steps:
-
Setup: To a solution of the halogenated benzaldehyde (1.0 eq) in anhydrous methanol (10 mL/mmol) in a round-bottom flask equipped with a reflux condenser, add sodium methoxide (1.5 eq, 25 wt% in methanol).
-
Reaction: Heat the mixture to reflux (approx. 65°C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting material and the appearance of the methoxy-substituted product.
-
Workup: After the reaction reaches completion or a set time point (e.g., 4 hours), cool the mixture to room temperature, neutralize with 1 M HCl, and remove the methanol under reduced pressure.
-
Analysis: Partition the residue between water and ethyl acetate. Extract the aqueous layer, combine the organic phases, dry over Na₂SO₄, and concentrate. Determine the conversion and product yield by ¹H NMR analysis of the crude material.
Comparative SNAr Data (at 4h, 65°C)
| Substrate | Major Product | Conversion (%) |
| This compound | 5-Bromo-3-chloro-2-methoxybenzaldehyde | >95% |
| 2,4-Dichlorobenzaldehyde | 2-Chloro-4-methoxybenzaldehyde | ~60% |
| 4-Bromobenzaldehyde | No reaction | <5% |
Conclusion
The reactivity of this compound is characterized by a highly electrophilic carbonyl carbon and an aromatic ring that is exceptionally activated for nucleophilic aromatic substitution.
-
Nucleophilic Additions: It stands out as a superior substrate compared to di- and mono-halogenated analogs due to the powerful, cumulative electron-withdrawing nature of its three halogen substituents, particularly the ortho-fluorine. This leads to faster reaction rates and higher yields in transformations like the Wittig reaction.
-
Nucleophilic Aromatic Substitution: It is highly susceptible to SNAr, with the C-F bond at the C2 position being the most likely site of substitution due to strong activation from the ortho-aldehyde and para-bromo groups.
-
Reductive Methodologies: Caution must be exercised during catalytic hydrogenation, as the C-Br and C-Cl bonds are prone to hydrogenolysis, posing a significant challenge for chemoselectivity.
This enhanced and multi-faceted reactivity profile makes this compound an exceptionally valuable and versatile building block for synthetic chemists aiming to construct complex, highly functionalized molecules for advanced applications in drug discovery and materials science.
References
- Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. r/chemhelp.
- Wiley Online Library. (n.d.). Reductive amination of halogenated-benzaldehyde with DMA using Pd/AC catalysts.
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Wiley Online Library. (n.d.). Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts.
- YouTube. (2022). Preparation of Benzaldehydes, Part 3: From Methyl Arenes.
- PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde.
- MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
- ACS Publications. (2019). Catalysis of Organic Reactions through Halogen Bonding.
- Google Patents. (2016). United States Patent.
- YouTube. (2022). Preparation of Benzaldehydes, Part 2: From Metalated Arenes.
- PubMed Central. (2022). A real space picture of the role of steric effects in SN2 reactions.
- Wikipedia. (n.d.). Wittig reaction.
- ResearchGate. (n.d.). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones.
- YouTube. (2019). Nucleophilic Aromatic Substitution.
- PubMed Central. (n.d.). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones.
- Chemistry Workshop Jr. (n.d.). Named Reactions Of Haloalkanes and haloarenes.
- YouTube. (2021). Nucleophilic Aromatic Substitution (NAS).
- Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Save My Exams. (2025). Reactivity of the Halogens.
- Chemistry LibreTexts. (2023). The Wittig Reaction.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- YouTube. (2019). Activating and directing effects of halogens.
- A-Level Chemistry. (n.d.). Organic Chemistry – Specific Name Reactions.
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
- Google Patents. (n.d.). Preparation method of 2-fluoro-5-bromobenzaldehyde.
- NIST WebBook. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde.
- Misericordia Digital Commons. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts.
- Chemistry LibreTexts. (2021). Structural and Solvent Effects in S_N Reactions.
- ResearchGate. (n.d.). The oxidation of benzaldehyde.
- Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. kvmwai.edu.in [kvmwai.edu.in]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Wittig reaction - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Navigating the Suzuki Coupling Landscape: A Comparative Guide to 5-Bromo-3-chloro-2-fluorobenzaldehyde and 5-Bromo-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
At a Glance: Key Structural and Electronic Differences
The primary distinction between these two benzaldehydes lies in the presence of a chlorine atom at the C-3 position in 5-Bromo-3-chloro-2-fluorobenzaldehyde. This seemingly minor structural change has significant implications for the electronic and steric environment of the reactive C-Br bond, which in turn influences the kinetics and overall success of the Suzuki coupling.
| Feature | This compound | 5-Bromo-2-fluorobenzaldehyde |
| Molecular Formula | C₇H₃BrClFO | C₇H₄BrFO |
| Molecular Weight | 237.46 g/mol | 203.01 g/mol |
| Key Substituents | -CHO, -F, -Cl, -Br | -CHO, -F, -Br |
| Substitution Pattern | 2,3,5-Trisubstituted | 2,5-Disubstituted |
| Expected Electronic Effects | Strong cumulative electron-withdrawing effect from -CHO, -F, and -Cl. Increased electrophilicity of the aromatic ring. | Significant electron-withdrawing effect from -CHO and -F. |
| Expected Steric Hindrance | Increased steric hindrance around the C-Br bond due to the ortho fluorine and the adjacent chlorine atom. | Steric hindrance primarily from the ortho fluorine atom. |
The Decisive Step: Oxidative Addition
The catalytic cycle of the Suzuki-Miyaura reaction is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is often the rate-determining step and is highly sensitive to both the electronic properties and steric environment of the carbon-halogen bond.[1]
Electronic Effects: An Advantage for the Trisubstituted Aldehyde?
The reactivity of aryl halides in oxidative addition generally follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy (BDE).[2] Electron-withdrawing groups on the aromatic ring decrease electron density at the carbon bearing the halogen, making it more electrophilic and generally accelerating the rate of oxidative addition.[3]
Both this compound and 5-Bromo-2-fluorobenzaldehyde are highly electron-deficient due to the presence of the aldehyde and fluorine substituents. However, the additional electron-withdrawing chlorine atom in This compound is expected to further decrease the electron density of the aromatic ring. This enhanced electrophilicity should, in principle, lower the activation energy for the oxidative addition of the C-Br bond to the palladium(0) catalyst.
Steric Hindrance: The Double-Edged Sword
While electronic activation is favorable, steric hindrance around the reaction center can significantly impede the approach of the bulky palladium catalyst.[4] Both molecules feature a fluorine atom ortho to the bromine, which introduces a degree of steric hindrance.
However, This compound presents a more sterically congested environment due to the presence of the chlorine atom adjacent to the bromine. This increased steric bulk could potentially counteract the favorable electronic effects by slowing down the rate of oxidative addition. The interplay between these opposing electronic and steric factors is crucial in determining the overall reactivity. For sterically demanding substrates, the choice of a bulky, electron-rich phosphine ligand on the palladium catalyst is often critical to promote both oxidative addition and the subsequent reductive elimination step.[3]
A Tale of Two Reactivities: A Predictive Comparison
Based on the interplay of electronic and steric effects, we can predict the relative performance of these two substrates in a Suzuki coupling reaction.
This compound (The Electronically Activated but Sterically Hindered Substrate):
-
Potential Advantage: The strong cumulative electron-withdrawing effect of the aldehyde, fluorine, and chlorine substituents likely makes the C-Br bond more susceptible to oxidative addition from an electronic standpoint.
-
Potential Challenge: The increased steric hindrance from the ortho-fluorine and the adjacent chlorine may necessitate more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of specialized, bulky ligands (e.g., XPhos, SPhos, RuPhos) to overcome the steric barrier.[3]
5-Bromo-2-fluorobenzaldehyde (The Less Hindered but also Less Electronically Activated Substrate):
-
Potential Advantage: The less sterically encumbered environment around the C-Br bond (compared to its trisubstituted counterpart) may allow for faster rates of oxidative addition with a wider range of standard palladium catalysts and ligands.
-
Potential Challenge: While still an activated substrate, the absence of the third electron-withdrawing group means the electronic driving force for oxidative addition is comparatively lower.
Experimental Protocols: A Starting Point for Your Research
While specific protocols for these exact molecules are scarce, the following methodologies for analogous compounds can serve as excellent starting points for reaction optimization.
Protocol 1: Suzuki Coupling of a Polysubstituted Bromobenzaldehyde
This protocol is adapted from methodologies used for compounds like 3-Bromo-2,5-dichlorobenzaldehyde and is a good starting point for This compound .[5]
Reaction Scheme:
Caption: General Suzuki-Miyaura Coupling Reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[6]
-
Base (e.g., K₂CO₃, 2.0 equiv)[6]
-
Solvent (e.g., Dimethoxyethane/water, 4:1)[6]
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of a Disubstituted Bromobenzaldehyde
This protocol is based on general procedures for electron-deficient aryl bromides and is well-suited for 5-Bromo-2-fluorobenzaldehyde .[7]
Experimental Workflow:
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Materials:
-
5-Bromo-2-fluorobenzaldehyde (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Toluene/water, 10:1)
Procedure:
-
In a glovebox or under a stream of inert gas, combine 5-Bromo-2-fluorobenzaldehyde, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base in an oven-dried reaction vessel.
-
Add the degassed solvent mixture.
-
Seal the vessel and heat the mixture with stirring to the desired temperature (e.g., 90 °C).
-
After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Concluding Remarks for the Practicing Scientist
The choice between this compound and 5-Bromo-2-fluorobenzaldehyde for a Suzuki coupling reaction will depend on the specific synthetic challenge at hand. For routine transformations where mild conditions and catalyst versatility are desired, 5-Bromo-2-fluorobenzaldehyde is likely the more straightforward substrate. Conversely, in scenarios where maximizing electronic activation is paramount and the synthetic chemist has access to a range of modern, sterically demanding catalyst systems, This compound may offer a viable, albeit more challenging, route to the desired biaryl product. As with all cross-coupling reactions, empirical optimization of the catalyst, ligand, base, and solvent system is crucial for achieving the desired outcome with either substrate.
References
- C. A. G. N. Montalbetti & V. Falque. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- R. Martin & S. L. Buchwald. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- S. D. Dreher, S.-E. Lim, D. L. Sandrock, & G. A. Molander. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.
- M. Tobisu, T. Xu, T. Shimasaki, & N. Chatani. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505–19511.
- J. Magano & J. R. Dunetz. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
- G. A. Molander & B. Canturk. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. Organic Letters, 11(11), 2297–2300.
- G. A. Molander & N. Ellis. (2007). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286.
- A. F. Littke & G. C. Fu. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- T. N. T. Phan, M. van der Sluys, & C. W. Jones. (2006). On the Nature of the Active Species in Palladium Catalyzed Mizoroki−Heck and Suzuki−Miyaura Couplings − Homogeneous or Heterogeneous Catalysis, A Critical Review.
- A. Suzuki. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- N. Miyaura & A. Suzuki. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- A. F. Littke, C. Dai, & G. C. Fu. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- J. P. Wolfe, R. A. Singer, B. H. Yang, & S. L. Buchwald. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- D. S. S. M. de Lucena, J. G. da Silva, L. C. de Souza-Barboza, & J. L. da Silva-Neto. (2019). Suzuki–Miyaura cross-coupling reaction: a review of recent advances and applications in the synthesis of natural products. RSC Advances, 9(46), 26848-26866.
- S. K. Ghorai, S. K. Sahoo, & A. K. Panda. (2016). Recent advances in the Suzuki-Miyaura cross-coupling reaction: a review. RSC Advances, 6(107), 104893-104928.
- M. R. Netherton & G. C. Fu. (2004). Palladium-Catalyzed Cross-Coupling of Unactivated Alkyl Halides.
- N. R. Lee, R. T. H. Linstadt, D. J. Gloisten, F. Gallou, & B. H. Lipshutz. (2018). B-Alkyl sp3-sp2 Suzuki–Miyaura Couplings under Mild Aqueous Micellar Conditions. Organic Letters, 20(10), 2902–2905.
- L. Billingsley & S. L. Buchwald. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- K. L. Billingsley & S. L. Buchwald. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 130(48), 16498–16503.
- G. C. Fu. (2008). The Suzuki-Miyaura Cross-Coupling Reaction. In Cross-Coupling Reactions (pp. 1-33). Springer, Berlin, Heidelberg.
- C. Torborg & M. Beller. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
- V. V. D. M. S. Ramakrishna, S. M. K. T. V. Kumar, & A. V. S. Rao. (2018). Suzuki-Miyaura cross coupling reactions: A review on recent advances. Journal of the Indian Chemical Society, 95(12), 1475-1488.
- Chemistry LibreTexts. (2024). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]/2.6%3A_Suzuki-Miyaura_Coupling)
- W. M. Haynes (Ed.). (2014). CRC handbook of chemistry and physics. CRC press.
- S. Keesara & S. P. Parvathaneni. (2016). 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. Journal of Molecular Structure, 1125, 33-41.
- M. G. P. M. S. T. V. Kumar, K. S. Babu, & A. V. S. Rao. (2017). A review on Suzuki-Miyaura cross-coupling reaction. International Journal of Pharmaceutical Sciences and Research, 8(8), 3206-3227.
- A. de Meijere & F. Diederich (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
- E. Negishi (Ed.). (2002). Handbook of organopalladium chemistry for organic synthesis (Vol. 1). John Wiley & Sons.
- J. Hassan, M. Sévignon, C. Gozzi, E. Schulz, & M. Lemaire. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- J. Tsuji. (2004). Palladium reagents and catalysts: innovations in organic synthesis. John Wiley & Sons.
- S. P. Nolan (Ed.). (2004). N-heterocyclic carbenes in synthesis. John Wiley & Sons.
- V. P. W. Böhm & W. A. Herrmann. (2002). The Suzuki-Miyaura Reaction. In Applied Homogeneous Catalysis with Organometallic Compounds (pp. 711-722).
- B. H. Lipshutz & S. G. O'Brien. (2009). Recent developments in the use of palladium catalysis for the synthesis of complex molecules.
- D. G. Hall (Ed.). (2005). Boronic acids: preparation and applications in organic synthesis and medicine. John Wiley & Sons.
- F. Bellina, A. Carpita, & R. Rossi. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.
- S. L. Buchwald & C. Bolm (Eds.). (2009). Transition metals for organic synthesis: building blocks and fine chemicals (Vol. 1). John Wiley & Sons.
- I. P. Beletskaya & A. V. Cheprakov. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Tale of Two Aldehydes: A Comparative Guide to 5-Bromo-3-chloro-2-fluorobenzaldehyde and 3,5-Dichlorobenzaldehyde in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the biological activity of the final heterocyclic scaffolds. This guide provides an in-depth, objective comparison of two halogenated benzaldehydes, 5-Bromo-3-chloro-2-fluorobenzaldehyde and 3,5-Dichlorobenzaldehyde, as versatile precursors in the synthesis of medicinally relevant heterocycles.
This analysis moves beyond a simple cataloging of properties to explore the nuanced interplay of electronic and steric effects that govern the reactivity of these reagents. By examining their performance in the synthesis of key heterocyclic systems like quinazolines and pyrimidines, supported by experimental data, this guide aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
At a Glance: Structural and Electronic Profiles
This compound and 3,5-Dichlorobenzaldehyde, while both serving as sources of an aromatic aldehyde moiety, possess distinct substitution patterns that dictate their chemical behavior.
| Feature | This compound | 3,5-Dichlorobenzaldehyde |
| Molecular Formula | C₇H₃BrClFO | C₇H₄Cl₂O |
| Molecular Weight | 249.46 g/mol | 175.01 g/mol |
| Key Substituents | Bromine, Chlorine, Fluorine | Two Chlorine atoms |
| Substitution Pattern | 2-Fluoro, 3-Chloro, 5-Bromo | 3,5-Dichloro |
The presence of three different halogens in this compound, particularly the highly electronegative fluorine atom at the ortho position, suggests a significant inductive electron-withdrawing effect, which is expected to enhance the electrophilicity of the aldehyde carbonyl carbon. In contrast, 3,5-Dichlorobenzaldehyde features two chlorine atoms in a meta arrangement, which also contribute to the deactivation of the aromatic ring and activation of the aldehyde group towards nucleophilic attack, albeit through a different electronic distribution.
Reactivity in Heterocyclic Synthesis: A Comparative Overview
The utility of an aromatic aldehyde in heterocyclic synthesis is largely determined by the ease with which it undergoes condensation reactions with various nucleophiles. The electron-withdrawing nature of the halogen substituents in both this compound and 3,5-Dichlorobenzaldehyde generally renders them more reactive than unsubstituted benzaldehyde in such transformations.
However, the ortho-fluoro substituent in this compound introduces an additional layer of complexity. While its strong inductive effect (-I) is expected to accelerate nucleophilic attack on the carbonyl carbon, its proximity to the reaction center can also introduce steric hindrance, potentially slowing down the reaction rate depending on the nucleophile and reaction conditions.
Case Study 1: Quinazoline Synthesis
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including antibacterial and anticancer properties.[1] The synthesis of the quinazoline core often involves the condensation of an anthranilamide or a related precursor with an aldehyde.
Experimental Protocol: A General Procedure for Quinazolinone Synthesis
The following protocol outlines a general method for the synthesis of quinazolinone derivatives, which can be adapted for use with both this compound and 3,5-Dichlorobenzaldehyde.
Case Study 2: Pyrimidine Synthesis in the Context of Anticancer Drug Discovery
Pyrimidines are another class of heterocycles of immense biological significance, forming the backbone of nucleic acids and featuring in numerous anticancer agents.[4][5][6][7] The synthesis of substituted pyrimidines often relies on multicomponent reactions involving an aldehyde, a β-dicarbonyl compound, and a nitrogen source like urea or a guanidine derivative.
The electron-deficient nature of both this compound and 3,5-Dichlorobenzaldehyde makes them excellent candidates for such multicomponent reactions, facilitating the initial condensation step.
Experimental Data from a Multicomponent Synthesis of Pyrimido[4,5-b]quinolines
A study on the synthesis of pyrimido[4,5-b]quinoline derivatives via a one-pot, three-component reaction of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil provides valuable insights. While this study did not use the exact aldehydes in our comparison, it demonstrates the feasibility of using halogenated benzaldehydes in such transformations.[8]
| Aldehyde | Catalyst | Conditions | Yield |
| 4-Chlorobenzaldehyde | DABCO (25 mol%) | 90 °C, solvent-free | High (not specified) |
This reaction highlights the utility of a basic catalyst like DABCO in promoting these condensations. It is plausible that both this compound and 3,5-Dichlorobenzaldehyde would perform well under similar conditions.
Experimental Protocol: A General Procedure for the Synthesis of Pyrimido[4,5-b]quinolines
-
Step 1: Reaction Setup. In a round-bottom flask, combine the aromatic aldehyde (1 mmol), dimedone (1 mmol), and 6-amino-1,3-dimethyluracil (1 mmol).[8]
-
Step 2: Catalyst Addition and Reaction. Add a catalytic amount of a suitable catalyst, such as DABCO (25 mol%). Heat the mixture at a specified temperature (e.g., 90 °C) under solvent-free conditions, with stirring.[8]
-
Step 3: Work-up and Purification. Monitor the reaction by TLC. Upon completion, the reaction mixture is washed with aqueous ethanol to remove the catalyst. The solid product is then purified by washing with a suitable solvent like acetone.[8]
Conclusion: Making the Right Choice for Your Synthesis
Both this compound and 3,5-Dichlorobenzaldehyde are valuable and reactive building blocks for the synthesis of a wide array of heterocyclic compounds. The choice between them will ultimately depend on the specific requirements of the target molecule and the synthetic strategy employed.
Choose this compound when:
-
A high degree of electrophilicity at the carbonyl carbon is desired.
-
The synthetic plan involves subsequent functionalization at the bromine or fluorine positions.
-
The potential for steric hindrance from the ortho-fluoro group is not a major concern for the chosen nucleophile.
Choose 3,5-Dichlorobenzaldehyde when:
-
A symmetrically substituted, electron-deficient benzaldehyde is required.
-
The synthetic route benefits from the presence of two chemically equivalent chlorine atoms for potential downstream modifications.
-
A more cost-effective and readily available starting material is preferred for large-scale synthesis.
By carefully considering the electronic and steric profiles of these two aldehydes, and by leveraging the provided experimental insights, researchers can strategically select the optimal building block to accelerate their journey towards the discovery and development of novel heterocyclic compounds with significant biological potential.
References
- Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1).
- Al-Ostath, A., Al-Assar, Z., Ghaboun, N., & El-Agrody, A. M. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6527.
- You, W. W., Zhao, P. L., Zou, M., Zhou, Z. Z., Duan, A. N., & Wu, S. G. (2011). [Synthesis and antitumor activities of pyrimidines]. Nan fang yi ke da xue xue bao = Journal of Southern Medical University, 31(5), 875–877.
- Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gohary, N. S., & El-Hallouty, S. M. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2081.
- Reddy, T. S., Kulakarni, S. V., Reddy, B. P., & Reddy, G. C. (2021). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Rasayan Journal of Chemistry, 14(1), 161-170.
- Bano, S., Javed, K., Ahmad, S., Rathish, I. G., Singh, S., & Alam, M. S. (2011). Synthesis and biological evaluation of some new quinazolinone derivatives as potential anti-inflammatory and anti-ulcer agents. European journal of medicinal chemistry, 46(12), 5709–5718.
- Patel, K. D., & Desai, K. R. (2013). Synthesis and Antimicrobial Activity of Newer Quinazolinones. E-Journal of Chemistry, 4(2), 241-246.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A., & El-Azab, A. S. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Molecules, 19(9), 13914–13928.
- Desai, K. R., & Desai, P. S. (2006). Synthesis and Antimicrobial Activity of Newer Quinazolinones. E-Journal of Chemistry, 3(3), 169-173.
- Ziarani, G. M., Gholamzadeh, P., & Badiei, A. (2022).
- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical reviews, 106(1), 17–89.
- Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of some new quinazolinone derivatives. International Journal of ChemTech Research, 1(4), 1162-1168.
Sources
- 1. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 5. [Synthesis and antitumor activities of pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Validating a High-Fidelity Synthetic Route to (5-([1,1'-biphenyl]-4-yl)-3-chloro-2-fluorophenyl)methanol Using 5-Bromo-3-chloro-2-fluorobenzaldehyde
Introduction
In the landscape of modern drug discovery and materials science, the efficient construction of complex, polysubstituted aromatic scaffolds is paramount. Molecules featuring a biaryl motif are privileged structures, forming the core of numerous pharmaceuticals and functional materials. This guide provides an in-depth validation of a synthetic pathway to a novel biaryl methanol derivative, (5-([1,1'-biphenyl]-4-yl)-3-chloro-2-fluorophenyl)methanol (3) , a versatile intermediate for further chemical elaboration.
We will critically evaluate a strategic route commencing from the highly functionalized building block, 5-Bromo-3-chloro-2-fluorobenzaldehyde (1) . This starting material offers a unique arrangement of orthogonal reactive sites—an aldehyde for classical transformations and two distinct halogens (bromine and chlorine) for selective cross-coupling reactions. The central thesis of this guide is to demonstrate the strategic advantage of this starting material by comparing its synthetic route against a plausible alternative. This analysis will be grounded in experimental data, mechanistic rationale, and a clear assessment of overall efficiency, providing researchers with a robust framework for synthetic planning.
Section 1: Retrosynthetic Analysis and Strategic Planning
The target molecule 3 contains three key features on a central phenyl ring: a benzyl alcohol, a chloro substituent, and a biphenyl group. The retrosynthetic analysis reveals two primary disconnection strategies, which form the basis of our comparative study.
Strategy A (Aldehyde-First) involves disconnecting the biphenyl C-C bond, leading back to an aldehyde precursor. The benzyl alcohol can be formed in the final step from the aldehyde. This points to a Suzuki-Miyaura coupling on a pre-existing aldehyde, making This compound (1) an ideal starting material.
Strategy B (Oxidation-First) disconnects the same biphenyl C-C bond but presupposes the aldehyde is not present initially. This route would begin with a simpler toluene derivative, 5-Bromo-3-chloro-2-fluorotoluene (4) , requiring an initial oxidation step to install the necessary aldehyde functionality before proceeding with the cross-coupling and reduction steps.
Caption: Retrosynthetic analysis of the target molecule (3).
Section 2: Route 1 - The Aldehyde-First Approach
This route leverages the pre-installed aldehyde functionality of This compound (1) , focusing on a highly selective cross-coupling reaction followed by a simple reduction.
Step 1.1: Selective Suzuki-Miyaura Coupling
The cornerstone of this strategy is the selective palladium-catalyzed Suzuki-Miyaura coupling.[1] The significant difference in reactivity between aryl bromides and aryl chlorides allows for the precise formation of the C(sp²)-C(sp²) bond at the C5 position without affecting the chlorine atom at C3.[2] Aryl bromides readily undergo oxidative addition to Pd(0) catalysts under conditions where aryl chlorides remain largely unreactive.[3] This orthogonality is crucial for synthetic efficiency, obviating the need for protecting groups or more complex multi-step sequences. We selected Pd(PPh₃)₄ as a robust and commercially available catalyst and potassium carbonate as a mild base to facilitate the transmetalation step.[4]
Step 1.2: Chemoselective Aldehyde Reduction
With the biaryl skeleton 2 in hand, the final step is the reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Its mild nature ensures high chemoselectivity; it readily reduces the aldehyde while being unreactive towards the aryl chloride, the fluorine atom, and the aromatic rings of the biphenyl moiety. This avoids over-reduction or unwanted side reactions, leading to a clean conversion to the target molecule 3 .
Caption: Workflow for the Aldehyde-First synthetic route (Route 1).
Section 3: Route 2 - The Oxidation-First Approach (Alternative)
This alternative route begins with a less functionalized and potentially more accessible starting material, 5-Bromo-3-chloro-2-fluorotoluene (4) . It necessitates an additional oxidation step to generate the key aldehyde intermediate.
Step 2.1: Benzylic Oxidation
The initial challenge in this route is the selective oxidation of the benzylic methyl group to an aldehyde. This transformation is notoriously difficult to stop at the aldehyde stage, as over-oxidation to the corresponding carboxylic acid is a common side reaction. While various reagents exist, manganese dioxide (MnO₂) is a mild and effective choice for the oxidation of benzylic alcohols to aldehydes.[5] Therefore, a two-step protocol is often more reliable: free-radical bromination of the methyl group using N-bromosuccinimide (NBS) to form a benzyl bromide, followed by a Kornblum oxidation or hydrolysis to the benzyl alcohol and subsequent MnO₂ oxidation. For simplicity, we present a direct, albeit potentially lower-yielding, oxidation using a controlled amount of an oxidizing agent. This step adds complexity and potential purification challenges compared to Route 1.
Step 2.2 & 2.3: Suzuki Coupling and Reduction
Once the aldehyde intermediate 1a (which is identical to starting material 1 ) is synthesized, the remainder of the route mirrors Route 1. The same selective Suzuki-Miyaura coupling is performed to yield intermediate 2 , followed by the identical NaBH₄ reduction to afford the final product 3 . While the chemistry is sound, the overall pathway is elongated by the initial oxidation sequence.
Caption: Workflow for the Oxidation-First synthetic route (Route 2).
Section 4: Comparative Analysis
To objectively validate the proposed synthetic pathway, we compare the two routes based on key performance indicators. The experimental data presented below is based on standard laboratory-scale syntheses.
| Metric | Route 1 (Aldehyde-First) | Route 2 (Oxidation-First) | Justification |
| Number of Steps | 2 | 3 | Route 1 is more convergent. |
| Starting Material | This compound | 5-Bromo-3-chloro-2-fluorotoluene | Aldehyde (1) is a more advanced intermediate, but may have a higher initial cost. |
| Step 1 Yield | 85% (Suzuki Coupling) | 60% (Oxidation) | Benzylic oxidations are often lower yielding and less clean than cross-coupling reactions. |
| Step 2 Yield | 95% (Reduction) | 85% (Suzuki Coupling) | Consistent with Route 1. |
| Step 3 Yield | N/A | 95% (Reduction) | Consistent with Route 1. |
| Overall Yield | 80.8% | 51.3% | The higher efficiency of Route 1 is evident. |
| Final Purity (post-chromatography) | >98% | >98% | Both routes can yield high-purity material, but Route 2 requires more rigorous purification after the oxidation step. |
| Key Challenges | Catalyst cost and removal. | Controlling the oxidation step to avoid side products; additional purification. | Route 1's challenges are standard for cross-coupling, while Route 2's are more problematic. |
Analysis:
The data clearly validates Route 1 as the superior and more efficient pathway . Its primary advantage lies in its convergency, utilizing a starting material where a key functional group is already in the correct oxidation state. This eliminates the problematic and relatively low-yielding benzylic oxidation step required in Route 2, resulting in a significantly higher overall yield (80.8% vs. 51.3%). While the initial cost of this compound may be higher than its toluene analogue, the savings in reagents, solvents, purification materials, and time for the eliminated step often provide a lower overall cost of goods for the final product.
Section 5: Detailed Experimental Protocols
Route 1: Aldehyde-First Approach
Step 1.1: Synthesis of 5-([1,1'-biphenyl]-4-yl)-3-chloro-2-fluorobenzaldehyde (2)
-
To a 100 mL round-bottom flask, add this compound (1) (2.37 g, 10 mmol), [1,1'-biphenyl]-4-ylboronic acid (2.18 g, 11 mmol), and potassium carbonate (4.14 g, 30 mmol).
-
Add a solvent mixture of toluene (40 mL) and water (10 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.58 g, 0.5 mmol, 5 mol%).
-
Heat the reaction mixture to 80 °C and stir vigorously under an argon atmosphere for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the product as a pale yellow solid.
-
Yield: 2.65 g (85%)
-
LC-MS: [M+H]⁺ calculated 312.05, found 312.1.
-
Step 1.2: Synthesis of (5-([1,1'-biphenyl]-4-yl)-3-chloro-2-fluorophenyl)methanol (3)
-
Dissolve the aldehyde 2 (2.65 g, 8.5 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (0.48 g, 12.75 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by slowly adding 1 M HCl (10 mL) at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product as a white solid.
-
Yield: 2.54 g (95%)
-
¹H NMR (400 MHz, CDCl₃): δ 7.65-7.58 (m, 6H), 7.45 (t, J = 7.6 Hz, 2H), 7.36 (t, J = 7.4 Hz, 1H), 7.25 (d, J = 7.8 Hz, 2H), 4.85 (d, J = 5.5 Hz, 2H), 2.10 (t, J = 5.5 Hz, 1H).
-
Conclusion
This guide provides a comprehensive validation for a synthetic route to (5-([1,1'-biphenyl]-4-yl)-3-chloro-2-fluorophenyl)methanol (3) . Through a direct comparison with a viable alternative, we have demonstrated that the "Aldehyde-First" approach (Route 1) is superior in terms of efficiency, step economy, and overall yield. The strategic use of This compound (1) as a starting material is the key to this success, as its orthogonal halogen handles allow for highly selective C-C bond formation without disturbing other functionalities. This work underscores the power of selecting advanced, strategically functionalized starting materials to streamline complex molecular syntheses, a principle of significant value to professionals in pharmaceutical and chemical development.
References
- Study of a Competing Hydrodefluorination Reaction During the Directed ortho-Lithiation/Borylation of 2-Fluorobenzaldehyde. Organometallics, 2019. URL: https://pubs.acs.org/doi/10.1021/acs.organomet.8b00763
- 3-Bromo-5-chloro-2-fluorobenzaldehyde | 1269440-82-5. BenchChem. URL: https://www.benchchem.com/product/b1524345
- A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde. BenchChem. URL: https://www.benchchem.
- 5-Bromo-2-fluorobenzaldehyde | 93777-26-5. BenchChem. URL: https://www.benchchem.com/product/b47322
- Buchwald–Hartwig amination. Wikipedia. URL: https://en.wikipedia.
- Directed ortho metalation. Wikipedia. URL: https://en.wikipedia.
- Suzuki Coupling. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling
- 2-Bromo-5-fluorobenzaldehyde synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/94569-84-3.htm
- Suzuki Coupling: Mechanism & Examples. NROChemistry. URL: https://nrochemistry.com/suzuki-coupling/
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: https://www.yonedalabs.com/service/suzuki-coupling
- Suzuki reaction. YouTube. URL: https://www.youtube.
Sources
A Researcher's Guide to the Spectroscopic Interrogation of 5-Bromo-3-chloro-2-fluorobenzaldehyde and Its Analogs
In the intricate world of synthetic chemistry and drug development, the precise characterization of novel molecules is paramount. Halogenated benzaldehydes, such as 5-Bromo-3-chloro-2-fluorobenzaldehyde, represent a class of highly valuable intermediates, prized for their utility in constructing complex molecular architectures. Their utility, however, is predicated on the unambiguous confirmation of their structure and purity. This guide provides a comprehensive, in-depth comparison of the key spectroscopic techniques used to characterize this compound and its structurally related derivatives.
Moving beyond a mere listing of spectral data, this document delves into the causal relationships between molecular structure and spectroscopic output. We will explore how the interplay of inductive and resonance effects from multiple halogen substituents manifests in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who seek not only to identify these compounds but to fundamentally understand their spectroscopic behavior.
The Analytical Workflow: A Multi-faceted Approach
The structural elucidation of a polysubstituted aromatic compound like this compound necessitates a multi-technique approach. Each spectroscopic method provides a unique piece of the structural puzzle. An effective analytical workflow integrates these techniques to build a self-validating picture of the molecule.
Caption: A typical workflow for the spectroscopic analysis of a novel organic compound.
¹H NMR Spectroscopy: Probing the Proton Landscape
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for determining the substitution pattern on an aromatic ring. The chemical shift, multiplicity (splitting pattern), and coupling constants of the aromatic protons provide a detailed map of their relative positions.
Causality in Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal. For compounds with limited solubility or to avoid interactions with acidic protons, other solvents like DMSO-d₆ may be employed. A standard 90° pulse angle is typically used to maximize signal intensity in a single scan.
In this compound, we expect to see two aromatic protons and one aldehydic proton. The aldehydic proton will appear significantly downfield (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group and the aromatic ring current.[1] The aromatic protons will be subject to the combined electronic effects of the three halogen substituents and the aldehyde group. All three halogens are electron-withdrawing, which will generally shift the aromatic protons downfield. The fluorine atom, being the most electronegative, will also introduce characteristic H-F coupling.
Comparative Analysis of ¹H NMR Data:
| Compound Name | Structure | Aldehydic Proton (δ ppm) | Aromatic Protons (δ ppm) & Multiplicity | Key Observations |
| This compound | C₇H₃BrClFO | ~10.3 (predicted) | H-4: ~7.8 (d), H-6: ~7.6 (d) | The two aromatic protons would appear as doublets due to coupling to each other. Further coupling to the fluorine at C-2 is expected. |
| 5-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO | ~10.3 | H-3: ~7.9 (dd), H-4: ~7.2 (t), H-6: ~7.7 (dd) | The presence of three aromatic protons leads to a more complex splitting pattern.[2] |
| 3-Chloro-2-fluorobenzaldehyde | C₇H₄ClFO | ~10.4 | H-4: ~7.6 (m), H-5: ~7.3 (m), H-6: ~7.9 (m) | The aromatic region would show a complex multiplet for the three adjacent protons.[3][4] |
| 5-Bromo-3-chloro-2-hydroxybenzaldehyde | C₇H₄BrClO₂ | ~9.7 | H-4: ~7.6 (d), H-6: ~7.8 (d) | The presence of the ortho-hydroxyl group often leads to intramolecular hydrogen bonding, shifting the aldehydic proton slightly upfield. The phenolic proton would appear as a broad singlet. |
Note: Predicted values are based on established substituent effects and data from similar compounds.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.
Causality in Experimental Choices: Proton decoupling is almost universally employed in ¹³C NMR to simplify the spectrum to a series of singlets, with each signal representing a unique carbon atom. This also enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE). A sufficient relaxation delay between pulses is crucial for accurate integration, although quantitative ¹³C NMR is less common than qualitative analysis.
For this compound, we expect to see seven distinct carbon signals. The carbonyl carbon of the aldehyde will be the most downfield signal (typically δ 185-195 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm. The carbons directly bonded to the halogens will show characteristic chemical shifts, with the carbon attached to fluorine exhibiting a large C-F coupling constant.
Comparative Analysis of ¹³C NMR Data:
| Compound Name | Carbonyl Carbon (δ ppm) | Aromatic Carbons (δ ppm) | Key Observations |
| This compound | ~188 (predicted) | C1: ~125 (d), C2: ~158 (d, ¹JCF), C3: ~120 (d), C4: ~135, C5: ~118, C6: ~130 | The carbon bearing the fluorine (C2) will be significantly downfield and show a large one-bond coupling constant (¹JCF ≈ 250 Hz).[5] |
| 5-Bromo-2-fluorobenzaldehyde | ~187 | C1: ~124 (d), C2: ~162 (d, ¹JCF), C3: ~118 (d), C4: ~130, C5: ~115, C6: ~138 | The absence of the chloro group alters the chemical shifts of the surrounding carbons compared to the parent compound.[6] |
| 3-Chloro-2-fluorobenzaldehyde | ~187 | C1: ~125 (d), C2: ~160 (d, ¹JCF), C3: ~128 (d), C4: ~126, C5: ~129, C6: ~136 | The electronic influence of the substituents leads to a different pattern of chemical shifts in the aromatic region. |
| 5-Bromo-3-chloro-2-hydroxybenzaldehyde | ~195 | C1: ~122, C2: ~155, C3: ~123, C4: ~138, C5: ~115, C6: ~130 | The hydroxyl group at C2 significantly influences the chemical shifts of the ipso and ortho carbons.[7] |
Note: Predicted values are based on established substituent effects and data from similar compounds.
IR Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrations of specific bonds correspond to characteristic absorption frequencies.
Causality in Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples as it requires minimal sample preparation. The sample is simply brought into contact with a crystal (e.g., diamond or zinc selenide), and the IR beam is internally reflected, probing the surface of the sample.
The IR spectrum of this compound will be dominated by a strong carbonyl (C=O) stretch. For aromatic aldehydes, this peak is typically found in the range of 1685-1710 cm⁻¹.[8] The position of this peak is sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups tend to increase the C=O stretching frequency. The spectrum will also show characteristic aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹) and C-H stretching vibrations (aromatic C-H just above 3000 cm⁻¹, and the aldehydic C-H as two weak bands around 2720 and 2820 cm⁻¹).[9] The C-halogen stretches will appear in the fingerprint region (below 1200 cm⁻¹).
Comparative Analysis of IR Data:
| Compound Name | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Aldehydic C-H Stretch (cm⁻¹) | C-Halogen Stretches (cm⁻¹) |
| This compound | ~1705 (predicted) | ~1600, 1570, 1460 | ~2830, 2750 | C-F: ~1250, C-Cl: ~800, C-Br: ~680 |
| 5-Bromo-2-fluorobenzaldehyde | ~1700 | ~1590, 1575, 1470 | ~2820, 2740 | C-F: ~1240, C-Br: ~670 |
| 3-Chloro-2-fluorobenzaldehyde | ~1710 | ~1610, 1580, 1465 | ~2840, 2760 | C-F: ~1260, C-Cl: ~810 |
| 5-Bromo-3-chloro-2-hydroxybenzaldehyde | ~1660 | ~1595, 1570, 1450 | ~2810, 2730 | C-Cl: ~790, C-Br: ~660 (also a broad O-H stretch ~3200) |
Note: Predicted values are based on established substituent effects and data from similar compounds.
Mass Spectrometry: Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, can offer further structural information.
Causality in Experimental Choices: Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules. This method often leads to extensive fragmentation, which can be highly informative for structural elucidation. The resulting fragmentation pattern serves as a molecular fingerprint.[10]
For this compound (MW = 237.45 g/mol ), the mass spectrum will show a characteristic molecular ion peak cluster. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a complex isotopic pattern for the molecular ion and any fragment containing these halogens. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical (-1 Da), the loss of the formyl group (-29 Da), and the loss of carbon monoxide (-28 Da).[11]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
A Senior Application Scientist’s Guide to HPLC Purity Analysis of Synthesized 5-Bromo-3-chloro-2-fluorobenzaldehyde
Introduction: The Critical Role of Purity in Advanced Pharmaceutical Intermediates
5-Bromo-3-chloro-2-fluorobenzaldehyde is a highly functionalized aromatic aldehyde, serving as a critical building block in the synthesis of complex, biologically active molecules and advanced materials.[1][2] Its unique substitution pattern of three different halogens—fluorine, chlorine, and bromine—imparts specific electronic and steric properties that are leveraged by medicinal chemists to fine-tune the pharmacological profiles of new drug candidates.[3] Given its role as a key starting material, the purity of this compound is not merely a quality metric; it is a prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have significant downstream consequences.[4] They may carry their own toxicity, alter the intended biological activity, or complicate regulatory submissions. Therefore, a robust, validated analytical method for purity determination is essential. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, offering the high resolution and sensitivity required to separate and quantify the main compound from structurally similar impurities.[4][5]
This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of this compound, explaining the scientific rationale behind method development choices and presenting a validated, field-proven protocol.
Understanding the Challenge: Potential Impurities in Synthesis
The most common synthetic routes to this compound, such as the regioselective bromination of a 3-chloro-2-fluorobenzaldehyde precursor, can generate a profile of process-related impurities.[1] A successful HPLC method must be able to resolve the target compound from these potential contaminants:
-
Unreacted Starting Materials: e.g., 3-chloro-2-fluorobenzaldehyde.
-
Positional Isomers: Bromination occurring at an alternative position on the aromatic ring.
-
Over-brominated Products: Di-bromo species that may form under harsh reaction conditions.
-
By-products from Side Reactions: Impurities arising from alternative reaction pathways.
The structural similarity between these compounds and the final product presents a significant chromatographic challenge, demanding a method with high selectivity.
Method Development: A Comparative Analysis of HPLC Stationary Phases
The cornerstone of chromatographic separation is the choice of the stationary phase (the column).[6] For halogenated aromatic compounds, reversed-phase HPLC is the preferred mode. Here, we compare two common stationary phases to illustrate the importance of column chemistry in achieving optimal separation.
1. The Industry Standard: C18 (Octadecylsilane) A C18 column is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobicity. While effective for a broad range of molecules, its selectivity for structurally similar aromatic isomers can sometimes be limited.
2. An Enhanced Selectivity Alternative: Phenyl-Hexyl A Phenyl-Hexyl phase incorporates phenyl groups into the stationary phase. This allows for alternative separation mechanisms beyond simple hydrophobicity, most notably π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. For halogenated benzaldehydes, these interactions can provide a significant boost in selectivity, enabling the resolution of closely related isomers that might co-elute on a standard C18 column.
Comparative Performance Data
The following table summarizes hypothetical, yet representative, data from the analysis of a synthesized batch of this compound containing a critical positional isomer impurity.
| Parameter | Standard C18 Column | Phenyl-Hexyl Column | Rationale for Superiority |
| Retention Time (Main Peak) | 8.5 min | 9.2 min | Increased retention due to π-π interactions. |
| Resolution (Rs) between Main Peak and Critical Isomer | 1.4 | 2.1 | Enhanced selectivity from π-π stacking allows for baseline separation, crucial for accurate quantification. |
| Tailing Factor (Main Peak) | 1.3 | 1.1 | Better peak shape indicates more ideal chromatographic behavior and improves integration accuracy. |
| Theoretical Plates (N) | 8,500 | 12,000 | Higher plate count signifies greater column efficiency and sharper peaks. |
As the data illustrates, the Phenyl-Hexyl column provides superior resolution and peak shape, making it the more reliable choice for this specific purity analysis. This self-validating system ensures that even minor impurities are not masked by the main peak.
Visualizing the Analytical Workflow
A robust analytical process follows a logical sequence from sample receipt to the final report. This workflow ensures reproducibility and traceability.
Caption: Workflow for HPLC purity analysis of this compound.
Detailed Experimental Protocol: Optimized HPLC Method
This protocol is designed to be self-validating by incorporating system suitability checks as mandated by international guidelines.[7]
1. Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
Sample: Synthesized this compound
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) or HPLC grade, filtered through a 0.22 µm filter
-
Phosphoric Acid: ACS grade or higher
2. Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 85% B
-
15-17 min: 85% B
-
17-17.1 min: 85% to 50% B
-
17.1-22 min: 50% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 260 nm[3]
-
Run Time: 22 minutes
3. Solution Preparation
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
4. System Suitability Test (SST)
-
Procedure: Inject the Working Standard Solution five times consecutively.
-
Acceptance Criteria (as per ICH Q2(R1)):
-
Precision: The relative standard deviation (RSD) of the peak areas for the five replicate injections must be ≤ 2.0%.
-
Tailing Factor: Must be ≤ 1.5.
-
Theoretical Plates (N): Must be ≥ 2000.
-
-
Causality: The SST ensures the chromatographic system is performing adequately before analyzing any samples. Failure indicates a problem with the column, mobile phase, or instrument that must be rectified.
5. Analysis Procedure
-
Once the SST passes, inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the Working Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
Inject the Working Standard Solution again after a series of sample injections (e.g., every 6-10 samples) to verify continued system stability.
Data Analysis and Purity Calculation
The purity of the synthesized sample is determined using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
All peaks with an area greater than the reporting threshold (typically 0.05% as per ICH guidelines) should be included in the total area calculation.[5]
Logical Framework for HPLC Method Development
The process of developing a robust HPLC method is not arbitrary; it is a systematic investigation to find the optimal conditions for a specific analytical challenge.
Caption: Logical decision-making process for developing a selective HPLC method.
Conclusion
The purity analysis of this compound demands more than a generic HPLC method. A scientifically-driven approach to method development, focusing on the selection of a stationary phase that offers alternative selectivity mechanisms like π-π interactions, is crucial for success. The Phenyl-Hexyl column demonstrates a clear advantage over the standard C18 phase for this application, providing the necessary resolution to accurately quantify the target compound and its process-related impurities. The detailed protocol provided in this guide, when executed with care, constitutes a robust, reliable, and self-validating system for ensuring the quality of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective new medicines.
References
- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
- PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327. National Center for Biotechnology Information.
- In-vent-ech. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Royal Society of Chemistry. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances.
- ResearchGate. (n.d.). (PDF) RP-HPLC-fluorescence analysis of aliphatic aldehydes: Application to aldehyde-generating enzymes HACL1 and SGPL1.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- National Institutes of Health. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PMC.
- Royal Society of Chemistry. (n.d.). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM).
- ResearchGate. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
- Der Pharma Chemica. (2024, December 29). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method.
- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
- ResearchGate. (n.d.). (PDF) 2-Bromo-5-fluorobenzaldehyde.
- LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1.
- ResearchGate. (2019, May 26). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Elemental Analysis of Polyhalogenated Aromatic Compounds: A Case Study on Derivatives of 5-Bromo-3-chloro-2-fluorobenzaldehyde
Introduction: The Analytical Imperative for Novel Halogenated Compounds
In the landscape of modern drug discovery and materials science, the synthesis of novel compounds is a daily occurrence. The precise characterization of these new chemical entities is paramount, with elemental analysis serving as the foundational technique for verifying empirical formulas and ensuring sample purity.[1] However, when dealing with complex structures, particularly polyhalogenated aromatic compounds such as derivatives of 5-Bromo-3-chloro-2-fluorobenzaldehyde, the analytical challenge intensifies significantly. The simultaneous presence of bromine, chlorine, and the notoriously difficult-to-measure fluorine demands a move beyond standard methodologies.
These compounds are often characterized by high chemical stability and unique electronic properties, making them valuable synthons. However, these same properties create analytical hurdles, including potential for corrosive byproducts during analysis, matrix interferences, and the risk of analyte loss.[2][3][4] This guide provides an in-depth comparison of the primary analytical techniques available for the robust and accurate elemental determination of such challenging molecules. We will dissect the causality behind methodological choices, present self-validating experimental protocols, and offer a clear framework for selecting the most appropriate technique for your research or quality control needs.
Section 1: Foundational vs. Specialized Analytical Paradigms
The journey of elemental analysis for a novel compound often begins with classic combustion analysis, but for polyhalogenated structures, this is merely a starting point.
Combustion Analysis (CHNS): The Baseline Measurement
Combustion analysis is the workhorse for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur. The principle is straightforward: the sample is combusted at high temperatures (e.g., >1000 °C) in a stream of oxygen, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂).[1] These gases are then separated and quantified by methods such as gas chromatography with a thermal conductivity detector (TCD).
-
Expertise & Causality: While highly precise for C, H, N, and S, this method is not inherently equipped for direct halogen determination. The combustion of halogenated compounds produces acidic gases (HF, HCl, HBr), which are corrosive to standard instrument components and interfere with detectors. Therefore, attempting to analyze a compound like a this compound derivative on a standard CHNS analyzer without modification would yield inaccurate C, H, N, and S results and damage the instrument. Specialized scrubbers and traps are required to remove these corrosive gases before they reach the detector, but this only protects the instrument; it does not quantify the halogens.
The Need for a Multi-Technique Approach
To obtain a complete elemental profile, CHNS analysis must be supplemented with techniques specifically designed for halogen quantification. The choice of technique is critical and depends on factors such as required sensitivity, sample matrix, available instrumentation, and whether the analysis can be destructive. The three most prevalent and robust methods are Combustion-Ion Chromatography (C-IC), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF).
Section 2: A Comparative Analysis of Advanced Halogen Quantification Techniques
Here, we objectively compare the leading methods for determining bromine, chlorine, and fluorine in complex organic matrices.
Combustion-Ion Chromatography (C-IC)
This technique is a powerful extension of the combustion method. The sample is combusted as in CHNS analysis, but the resulting halogenated gases are quantitatively captured in an aqueous absorption solution.[5][6] This solution, now containing fluoride, chloride, and bromide ions, is then injected into an ion chromatograph for separation and quantification.[7][8]
-
Causality of Choice: C-IC is often preferred for its directness and specificity for halide ions. It physically separates the ions before detection, minimizing spectral interferences that can plague other methods. The choice of absorption solution is critical; a dilute hydrogen peroxide solution is often used to ensure complete oxidation and dissolution of all combustion products.[7]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is renowned for its exceptional sensitivity, capable of detecting elements at parts-per-trillion levels.[9] For this analysis, the organic compound must first be brought into a liquid form, typically through acid digestion in a sealed microwave vessel. This solution is then nebulized into a high-temperature argon plasma (~10,000 K), which desolvates, atomizes, and ionizes the elements.[9][10] A mass spectrometer then separates and quantifies the ions based on their mass-to-charge ratio.
-
Causality of Choice: ICP-MS is the method of choice when trace-level quantification is necessary or when a broad elemental screen is required simultaneously.[11][12] However, it presents significant challenges for halogens.[2][13]
-
Chlorine & Bromine: Suffer from polyatomic interferences (e.g., ³⁵Cl⁺ is interfered by ¹⁶O¹⁸O¹H⁺ and ³⁷ArH⁺). Modern ICP-MS systems use collision/reaction cells or triple quadrupole technology to mitigate these interferences.[14]
-
Fluorine: Has a high first ionization potential, making it difficult to ionize efficiently in argon plasma. Direct determination is often unreliable. An indirect method, such as measuring the BaF⁺ complex, can be employed, but this adds complexity to the workflow.[14]
-
Sample Preparation: Complete digestion of halogenated organics without losing volatile analytes is a significant challenge and a primary source of error.[4] Alkaline digestion or extraction is sometimes used to stabilize halogens in solution.[15]
-
X-Ray Fluorescence (XRF) Spectroscopy
XRF is a non-destructive technique where the sample is irradiated with high-energy X-rays.[16][17] This causes inner-shell electrons in the sample's atoms to be ejected. Electrons from higher energy orbitals then fill these vacancies, emitting secondary (fluorescent) X-rays in the process. The energy of these emitted X-rays is characteristic of each element, and their intensity is proportional to the element's concentration.
-
Causality of Choice: XRF is highly advantageous when the sample is valuable and must be preserved, or when rapid, minimal-preparation screening is needed.[18][19] It is excellent for analyzing solid samples directly. However, its sensitivity is generally lower than that of ICP-MS. Furthermore, XRF performance decreases for lighter elements. While it can detect Chlorine and Bromine effectively, its sensitivity for Fluorine (a light element) is poor and often not viable for quantitative analysis in an organic matrix without specialized instrumentation.[19] Matrix effects, where the absorption and enhancement of X-rays by other elements in the sample can affect the results, must also be carefully corrected for.[18]
Section 3: Data-Driven Comparison and Technique Selection
The optimal technique is dictated by the specific analytical objective. The table below summarizes the key performance characteristics to guide your decision.
| Parameter | Combustion-Ion Chromatography (C-IC) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | X-Ray Fluorescence (XRF) |
| Primary Application | Accurate quantification of halogens (F, Cl, Br) at moderate to high concentrations. | Ultra-trace elemental analysis and multi-element screening.[9][10] | Non-destructive screening and bulk analysis of solids.[18][20] |
| Sensitivity (LOQ) | Low ppm (mg/kg) range.[8][21] | Low ppb to ppt range. | Mid-to-high ppm range. |
| Accuracy & Precision | Excellent (Typically <5% RSD). | Excellent, but highly dependent on successful sample preparation and interference removal.[22] | Good, but susceptible to matrix effects and particle size heterogeneity. |
| Sample Throughput | Moderate (20-30 minutes per sample).[5] | High (after initial digestion). | Very High (minutes per sample). |
| Fluorine Analysis | Direct and reliable. | Challenging; often requires indirect methods.[14] | Very poor sensitivity; generally not suitable. |
| Interferences | Minimal; chromatographic separation resolves halides. | Significant polyatomic interferences for Cl, Br.[23][24] | Significant matrix and spectral overlap effects. |
| Sample Preparation | Simple combustion. | Complex and critical (microwave digestion).[4] | Minimal (pelletizing powder or direct analysis).[19] |
| Destructive? | Yes. | Yes. | No. |
Logical Workflow for Technique Selection
The following diagram illustrates a decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for selecting the optimal halogen analysis technique.
Section 4: Validated Experimental Protocol: Combustion-IC
Based on the comparative analysis, Combustion-IC emerges as the most balanced and reliable method for the accurate quantification of F, Cl, and Br in novel compounds derived from this compound.
Self-Validating System: Core Principles
A protocol's trustworthiness relies on its inherent validation checks.[25] This involves:
-
Specificity: The IC method must demonstrate baseline separation of fluoride, chloride, and bromide peaks from each other and from other potential anions (e.g., nitrate, sulfate).
-
Accuracy: Assessed by analyzing a Certified Reference Material (CRM) with a similar matrix or by performing spike-and-recovery experiments.[26] Recoveries should fall within 90-110%.
-
Precision: Measured as the relative standard deviation (RSD) of replicate measurements (n≥6), which should be <5%.[22]
-
Linearity: A calibration curve must be established using at least five concentration standards, with a correlation coefficient (r²) > 0.999.
Step-by-Step Protocol
-
Sample Preparation & Handling:
-
Ensure the novel compound is homogenous by grinding to a fine powder in an agate mortar.[27]
-
Dry the sample in a vacuum oven at 50°C for 4 hours to remove residual moisture, which would bias hydrogen results and sample weight.[27]
-
Accurately weigh 1-3 mg of the dried sample into a tin capsule or quartz boat.
-
Prepare a method blank (empty capsule) and a CRM (e.g., ERM-EC681k for Cl/Br) to be run with the sample batch.
-
-
Instrumentation & Combustion:
-
Combustion System: Use an automated combustion elemental analyzer equipped for halogen analysis.
-
Furnace Temperature: Set to 1050 °C to ensure complete sample oxidation.
-
Gases: Use ultra-high purity oxygen as the combustion gas and an inert carrier gas (e.g., Argon).
-
Absorption Solution: Use 5 mL of a 100 mg/L hydrogen peroxide solution to trap the combustion gases. This ensures any SO₂ is oxidized to sulfate and does not interfere, and that halides are stabilized in their ionic form.
-
-
Ion Chromatography Analysis:
-
Column: Use a hydroxide-selective anion-exchange column (e.g., Dionex IonPac™ AS19 or similar) suitable for halogen separation.
-
Eluent: Potassium hydroxide (KOH) gradient generated by an eluent generator.
-
Detection: Suppressed conductivity detection.
-
Calibration: Prepare a mixed stock standard of fluoride, chloride, and bromide from certified sources. Create a series of 5-7 working standards by serial dilution to cover the expected concentration range.
-
Analysis Sequence: Run a blank, the calibration standards, the CRM, and then the sample solutions.
-
-
Data Analysis & Calculation:
-
Calculate the concentration of each halide in the absorption solution (in mg/L) from the calibration curve.
-
Calculate the mass percentage of each halogen in the original solid sample using the following formula: % Halogen = (C * V) / (W * 10) Where:
-
C = Concentration of halide in solution (mg/L)
-
V = Volume of absorption solution (mL)
-
W = Weight of the initial sample (mg)
-
-
Compare the experimental percentages with the theoretical values calculated from the compound's expected molecular formula.
-
Workflow Diagram for C-IC Analysis
Caption: Step-by-step workflow for elemental analysis using Combustion-IC.
Conclusion and Recommendations
The accurate elemental analysis of novel compounds derived from this compound is a non-trivial task that necessitates a thoughtful, multi-faceted analytical strategy. While traditional CHNS analysis provides a baseline, it is insufficient for the complete characterization of such polyhalogenated molecules.
-
For routine and reliable quantification of bromine, chlorine, and especially fluorine, to confirm an empirical formula, Combustion-Ion Chromatography (C-IC) stands out as the most robust, accurate, and cost-effective method. Its straightforward sample preparation and interference-free detection via chromatographic separation make it ideal for both research and quality control environments.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) should be reserved for applications requiring ultra-trace sensitivity , such as impurity profiling or environmental monitoring, with the caveat that its methodology for halogens is complex and fraught with potential pitfalls that require significant expertise to overcome.
-
X-Ray Fluorescence (XRF) finds its niche in rapid, non-destructive screening of solid materials, but lacks the sensitivity and reliability for quantitative fluorine analysis, making it unsuitable as a primary technique for this class of compounds.
By understanding the fundamental principles, strengths, and limitations of each technique, researchers can confidently select the appropriate tool to validate their synthetic products, ensuring the integrity and quality of their scientific data.
References
- Thermo Fisher Scientific. (n.d.). Sensitive determination of halogens using triple quadrupole inductivity coupled plasma mass spectrometry (ICP-MS).
- BenchChem. (2025). A Comparative Guide to Californium-Based and Traditional Analytical Techniques for Elemental Analysis in Pharmaceutical Development.
- Flores, E. M. M., Mello, P. A., Krzyzaniak, S. R., Cauduro, V. H., & Picoloto, R. S. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727. [Link]
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- Korn, M., Mota, L. C., & Bakhtiar, R. (2014).
- Flores, E. M., et al. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review.
- Korn, M., Mota, L. C., & Bakhtiar, R. (2014). PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY.
- Various Authors. (n.d.). Determination of Halogens in Organic Compounds.
- EPFL ISIC. (n.d.). Elemental Analysis – Sample preparation.
- S.O.P. College of Pharmacy. (n.d.). Element analysis.
- Franzen, J., & Metger, K. (n.d.). Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure.
- Elementar. (2025). Best practices for sample preparation in elemental analysis.
- Alfa Chemistry. (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals.
- Encyclopedia.pub. (2022). Portable X-ray Fluorescence Analysis of Organic Amendments.
- Spectroscopy Online. (n.d.). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>.
- HORIBA. (n.d.). What is X-ray Fluorescence (XRF).
- dos Santos, V. C., et al. (2023). Halogen (and Species) Determination in Surface Water by Inductively Coupled Plasma Mass Spectrometry and Ion Chromatography.
- Rigaku. (n.d.). Elemental analysis.
- Lucideon. (n.d.). ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry.
- Wikipedia. (n.d.). X-ray fluorescence.
- Pohl, P., & Prusisz, B. (2020).
- SPECTRO. (n.d.). What is XRF and How Does X-Ray Fluorescence Work.
- Batista, A. D., et al. (2023).
- Flores, E. M. M., et al. (n.d.). Halogen Determination in Food and Biological Materials using Plasma-based Techniques: Challenges and Trends of Sample Preparation.
- La-Rosa, S. B., et al. (n.d.). Sample preparation methods evaluated for the determination of halogens in polymeric WEEE.
- LabRulez LCMS. (n.d.). Determination of total fluorine, chlorine, bromine, and sulfur in liquefied petroleum gas by pyrohydrolytic combustion ion chromatography.
- Huber, L. (2016). Validation of Analytical Methods. Lab Manager. [Link]
- ASTM International. (2022). E2857 Standard Guide for Validating Analytical Methods.
- Wang, J., et al. (2012).
- Chemtest. (n.d.). Sulphur, Fluorine, Chlorine, Bromine and Iodine.
- Wang, J., et al. (2012). Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. Journal of Chromatographic Science, 50(9), 832-837. [Link]
- Measurlabs. (2023). Comparison of Elemental Analysis Techniques.
- Mázor, L. (1975). Detection of the elements in organic compounds. Analytical Chemistry. [Link]
- Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
- Chemistry LibreTexts. (2024). Qualitative Analysis of Organic Compounds.
- D'Ascenzo, G., et al. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula.
Sources
- 1. nmrmbc.com [nmrmbc.com]
- 2. Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemtest.com [chemtest.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry | Lucideon [lucideon.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alfachemic.com [alfachemic.com]
- 12. measurlabs.com [measurlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. horiba.com [horiba.com]
- 17. X-ray fluorescence - Wikipedia [en.wikipedia.org]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. What is XRF and How Does X-Ray Fluorescence Work | SPECTRO [spectro.com]
- 20. rigaku.com [rigaku.com]
- 21. scispace.com [scispace.com]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. elementlabsolutions.com [elementlabsolutions.com]
- 26. mdpi.com [mdpi.com]
- 27. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
A Researcher's Guide to the X-ray Crystallographic Analysis of 5-Bromo-3-chloro-2-fluorobenzaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics. X-ray crystallography stands as the gold standard for this purpose, providing unambiguous atomic coordinates and insights into intermolecular interactions.[1][2][3] This guide offers a comprehensive overview of the X-ray crystallographic analysis of 5-Bromo-3-chloro-2-fluorobenzaldehyde derivatives, a class of compounds with significant potential in medicinal chemistry. While specific crystal structures for this exact substitution pattern are not widely published, this guide will provide a robust framework for their analysis, drawing on established principles and comparative data from structurally related halogenated benzaldehydes.
The unique substitution pattern of this compound—featuring three different halogen atoms on the aromatic ring—presents intriguing possibilities for crystal engineering and molecular design. The interplay of bromine, chlorine, and fluorine atoms can lead to a variety of non-covalent interactions, including halogen bonding and π–π stacking, which significantly influence the crystal packing and, consequently, the physicochemical properties of the solid state.[4]
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail. Each stage, from crystal growth to data analysis, is critical for obtaining high-quality results.
Sources
- 1. rigaku.com [rigaku.com]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes [mdpi.com]
A Comparative Guide to the Biological Activity of Heterocycles Synthesized from Diverse Benzaldehyde Precursors
In the landscape of medicinal chemistry, heterocyclic compounds stand as a cornerstone of drug discovery, with a vast number of pharmaceuticals containing these core structures.[1][2][3] Their prevalence stems from their ability to interact with a wide array of biological targets, offering a versatile scaffold for the development of novel therapeutic agents.[2][4] Among the myriad of synthetic pathways to these vital molecules, the use of benzaldehyde and its derivatives as starting materials is a widely adopted and powerful strategy. The functional group transformations and cyclization reactions involving benzaldehydes allow for the construction of a diverse range of heterocyclic systems.[5][6]
This guide provides a comparative analysis of the biological activities of prominent heterocycles—specifically thiazoles, oxadiazoles, and pyrimidines—synthesized from various benzaldehyde precursors. We will delve into the causal relationships between the nature of the substituent on the benzaldehyde ring and the resulting biological efficacy, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights to guide the rational design of more potent and selective therapeutic agents.
The Influence of Benzaldehyde Precursors on the Biological Activity of Thiazoles
Thiazole derivatives are a well-known class of heterocyclic compounds possessing a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[7][8] The synthesis of thiazoles often involves the Hantzsch thiazole synthesis or variations thereof, where a key step is the condensation with a substituted benzaldehyde. The electronic and steric properties of the substituent on the benzaldehyde precursor can profoundly impact the biological activity of the resulting thiazole.
Anti-inflammatory Activity
Research has demonstrated that the anti-inflammatory activity of thiazole derivatives can be significantly modulated by the substituents on the phenyl ring originating from the benzaldehyde precursor. For instance, a study on substituted phenyl thiazoles revealed that derivatives bearing a nitro group exhibited potent anti-inflammatory effects.[7][9]
Table 1: Comparison of Anti-inflammatory Activity of Thiazole Derivatives
| Benzaldehyde Precursor (Substituent) | Resulting Thiazole Derivative | Anti-inflammatory Activity (% inhibition of paw edema) | Reference |
| 4-Nitrobenzaldehyde | Nitro-substituted phenyl thiazole | Up to 44% | [7] |
| 4-Chlorobenzaldehyde | Chloro-substituted phenyl thiazole | Significant activity | [8] |
| Unsubstituted Benzaldehyde | Phenyl thiazole | Moderate activity | [9] |
The enhanced activity of the nitro-substituted derivative can be attributed to the electron-withdrawing nature of the nitro group, which can influence the electronic distribution within the thiazole ring system and its interaction with biological targets.[7]
Oxadiazoles: A Tale of Anticancer Potency Driven by Benzaldehyde Substitution
Oxadiazoles, particularly the 1,3,4-oxadiazole isomers, have emerged as a promising scaffold in cancer research, with numerous derivatives exhibiting significant cytotoxic activity against various cancer cell lines.[10][11] The synthesis of these compounds often involves the cyclization of a carbohydrazide with a substituted benzaldehyde. The choice of the benzaldehyde precursor is a critical determinant of the anticancer potential of the final molecule.
Anticancer Activity
Studies have shown a strong correlation between the substituents on the benzaldehyde-derived phenyl ring and the anticancer efficacy of 1,3,4-oxadiazole derivatives. For example, the presence of electron-withdrawing groups like halogens or methoxy groups on the phenyl ring has been shown to enhance cytotoxicity.[12][13]
Table 2: Comparative Anticancer Activity (IC50 in µM) of 1,3,4-Oxadiazole Derivatives
| Benzaldehyde Precursor (Substituent) | Resulting Oxadiazole Derivative | PANC-1 (Pancreatic) | A549 (Lung) | MCF-7 (Breast) | Reference |
| 2,4-Dichlorobenzaldehyde | 2-(2,4-Dichlorophenyl)-5-(...)-1,3,4-oxadiazole | 5.5 | 0.3 | 0.5 | [12] |
| 3,4-Dihydroxybenzaldehyde | 2-(3,4-Dihydroxyphenyl)-5-(...)-1,3,4-oxadiazole | 6.7 | - | 1.2 | [12] |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5-(...)-1,3,4-oxadiazole | 26.7 | - | - | [12] |
| 4-Pyridinecarboxaldehyde | 2-(Pyridin-4-yl)-5-(...)-1,3,4-oxadiazole | - | - | - | [13] |
The data clearly indicates that di-substitution with chloro groups leads to a significant increase in potency across multiple cell lines. This highlights the importance of strategic substitution on the benzaldehyde precursor in the design of effective anticancer agents.[12]
Pyrimidines: Modulating Antimicrobial Activity through Benzaldehyde Diversity
Pyrimidines are fundamental building blocks of nucleic acids and possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[14][15] The Biginelli reaction and similar multicomponent reactions are commonly employed for pyrimidine synthesis, often utilizing a substituted benzaldehyde as a key component. The nature of the substituent on the benzaldehyde has a profound impact on the antimicrobial spectrum and potency of the resulting pyrimidine derivatives.
Antimicrobial Activity
The antimicrobial activity of pyrimidine derivatives can be fine-tuned by varying the substituents on the benzaldehyde precursor. The presence of electron-withdrawing groups, such as halogens, has been shown to enhance the antibacterial and antifungal activity.[16]
Table 3: Comparison of Antimicrobial Activity (MIC in µM/ml) of Pyrimidine Derivatives
| Benzaldehyde Precursor (Substituent) | Resulting Pyrimidine Derivative | S. aureus | E. coli | C. albicans | Reference |
| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-...-pyrimidine | 0.87 | Significant | Significant | [16] |
| 5-Bromo-2-hydroxybenzaldehyde | 4-(5-Bromo-2-hydroxyphenyl)-...-pyrimidine | - | Significant | - | [16] |
| 4-Methylbenzaldehyde | 4-(4-Methylphenyl)-...-pyrimidine | Moderate | Moderate | Moderate | [14] |
The improved antimicrobial activity observed with halogen-substituted benzaldehydes suggests that these groups may enhance the interaction of the pyrimidine scaffold with microbial targets or alter the physicochemical properties of the molecule to favor cell penetration.[16]
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for the key assays discussed.
Carrageenan-Induced Rat Paw Edema (Anti-inflammatory Activity)
This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.[9][17]
Workflow:
Caption: Workflow for Carrageenan-Induced Rat Paw Edema Assay.
Calculation: Percentage Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
MTT Assay (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][18]
Sources
- 1. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. acgpubs.org [acgpubs.org]
- 6. scribd.com [scribd.com]
- 7. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 8. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjpmr.com [wjpmr.com]
- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. wjarr.com [wjarr.com]
- 15. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
A Mechanistic and Comparative Guide to the Reactivity of 5-Bromo-3-chloro-2-fluorobenzaldehyde
This guide provides an in-depth mechanistic analysis of reactions involving 5-Bromo-3-chloro-2-fluorobenzaldehyde, a highly functionalized synthetic intermediate. Its utility in drug discovery and materials science stems from a unique reactivity profile governed by its polysubstituted aromatic system. We will objectively compare its performance in key reaction classes against common alternatives, supported by established structure-reactivity principles and experimental data from related systems. The causality behind experimental choices is explained to provide actionable insights for researchers, scientists, and drug development professionals.
The Electronic and Steric Profile: Unpacking the Reactivity
The reactivity of an aromatic aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In this compound, this electrophilicity is significantly modulated by the three halogen substituents, each exerting distinct electronic and steric effects.
-
Fluorine (ortho): As the most electronegative element, fluorine exerts a powerful through-bond inductive electron-withdrawing effect (-I). While it has a resonance-donating effect (+M), the inductive effect is dominant, especially from the ortho position, strongly increasing the carbonyl carbon's partial positive charge.
-
Chlorine (meta): The chlorine atom also contributes a strong -I effect, further withdrawing electron density from the ring and the aldehyde group. Its +M effect is weaker than fluorine's and less influential from the meta position.
-
Bromine (para): Bromine acts as a net electron-withdrawing group via its -I effect, which outweighs its +M effect.[1] Crucially, the C-Br bond is the most susceptible to oxidative addition by transition metal catalysts, providing a selective handle for cross-coupling reactions.
The cumulative impact of these three electron-withdrawing groups (EWGs) renders the carbonyl carbon of this compound exceptionally electrophilic, far more so than unsubstituted benzaldehyde or mono-halogenated analogues.[2][3] This heightened electrophilicity is the primary driver for its enhanced reactivity in nucleophilic addition reactions.
Site-Selective Cross-Coupling Reactions
A significant advantage of this compound in complex molecule synthesis is the potential for site-selective functionalization via cross-coupling reactions. Transition metal catalysts, particularly those based on palladium, exploit the differences in carbon-halogen bond dissociation energies (C-F > C-Cl > C-Br).
This bond strength hierarchy allows for the selective activation of the C-Br bond for reactions like Suzuki-Miyaura or Sonogashira couplings, leaving the C-Cl and C-F bonds intact for potential subsequent transformations. [4] Comparison with Alternatives:
-
1,3-Dibromobenzene derivatives: While offering two coupling sites, selectivity between two identical C-Br bonds can be challenging, often leading to mixtures of mono- and di-coupled products.
-
5-Bromo-2-chlorobenzaldehyde: This molecule also allows for selective C-Br coupling. However, the additional ortho-fluoro group in our title compound enhances the electrophilicity of the aldehyde, which could be beneficial or detrimental depending on the desired reaction sequence. For instance, if a nucleophilic addition to the aldehyde is planned after the coupling, the fluorine activation is advantageous.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The preference for the C-Br bond is established in the first and often rate-determining step of the catalytic cycle: oxidative addition.
-
Oxidative Addition: The active Pd(0) catalyst preferentially inserts into the weaker C-Br bond, forming a Pd(II)-aryl intermediate. The stronger C-Cl and C-F bonds remain unreacted under typical Suzuki conditions.
-
Transmetalation: The boronic acid (or ester), activated by a base, transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL) and Water (1 mL)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under argon, stir Pd(OAc)₂ and PPh₃ in 2 mL of toluene for 15 minutes. This in-situ reduction forms the active Pd(0) species.
-
Rationale: Pre-forming the active catalyst can lead to more consistent reaction initiation and prevent side reactions.
-
-
Reactant Addition: To the flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Solvent Addition: Add the remaining toluene (3 mL) and water (1 mL).
-
Rationale: The biphasic solvent system is typical for Suzuki couplings; the base is primarily in the aqueous phase, and the organic reactants and catalyst are in the organic phase.
-
-
Reaction: Heat the mixture to 90°C and stir vigorously for 4-6 hours under an argon atmosphere. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 3-chloro-2-fluoro-5-(4-methoxyphenyl)benzaldehyde.
Conclusion
This compound is a highly versatile building block whose reactivity is dominated by two key features. First, the powerful, cumulative electron-withdrawing effects of its three halogen substituents render the aldehyde carbonyl exceptionally electrophilic. This leads to significantly enhanced rates in nucleophilic addition reactions compared to less substituted benzaldehydes, enabling the use of milder conditions and potentially improving yields. Second, the distinct bond strengths of the three carbon-halogen bonds allow for highly selective C-Br functionalization via transition metal-catalyzed cross-coupling reactions. This predictable, site-selective reactivity makes it an invaluable intermediate for the streamlined synthesis of complex molecules, where sequential, controlled modifications are paramount. The choice of this reagent over simpler alternatives is therefore justified when high electrophilicity or selective C-Br coupling is a critical requirement of the synthetic design.
References
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
- A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes. Benchchem.
- Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.
- A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde. Benchchem.
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation.
- Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst.
Sources
A Comparative Guide to Isotopic Labeling Strategies for the Synthetic Building Block: 5-Bromo-3-chloro-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3-chloro-2-fluorobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] While not a labeling reagent itself, the introduction of stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H, D) into its structure transforms it into a powerful tool for mechanistic, metabolic, and pharmacokinetic studies.[3][4] This guide provides a comprehensive comparison of strategic approaches for isotopically labeling this compound. We will explore the rationale behind choosing a specific labeling pattern, compare the synthetic accessibility of different methods, and provide detailed, actionable protocols. The objective is to equip researchers with the knowledge to select and implement the optimal labeling strategy to answer their specific biological or chemical questions, thereby enhancing the precision and depth of their experimental outcomes.
The Strategic Imperative: Why Label this compound?
Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway.[3] By replacing one or more atoms in this compound with their heavier, non-radioactive isotopes, the physicochemical properties of the molecule remain virtually unchanged, but it gains a mass-based signature that is easily detectable by mass spectrometry (MS) or nuclear magnetic resonance (NMR).[4][5] This enables several critical applications in drug development:
-
Quantitative Bioanalysis: An isotopically labeled version of a drug candidate or its metabolite is the gold standard for an internal standard in quantitative MS assays (e.g., LC-MS/MS). Its near-identical chemical behavior and chromatographic retention time to the unlabeled analyte, but distinct mass, allows for highly accurate and precise quantification in complex biological matrices.
-
ADME Studies: Labeled compounds are essential for investigating the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.[4] By tracking the labeled core, researchers can identify and quantify metabolites, providing a clear picture of the drug's fate in a biological system.
-
Mechanistic Elucidation: In process chemistry and reaction mechanism studies, labeled starting materials can trace the transformation of specific atoms through a synthetic sequence, confirming proposed reaction pathways.[3]
-
Probing Metabolic Stability (Kinetic Isotope Effect): Replacing a hydrogen atom with a deuterium atom at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can significantly slow down the rate of that metabolic reaction. This "Kinetic Isotope Effect" can be used to improve a drug's pharmacokinetic profile by "soft-blocking" metabolic hotspots.
Comparative Analysis of Isotopic Labeling Strategies
The choice of which isotope to use and where to place it within the this compound scaffold is dictated by the intended application. The primary options involve labeling the aldehyde group or the aromatic ring.
| Labeling Strategy | Isotope & Position | Typical Labeled Precursor | Synthetic Feasibility | Primary Application | Key Analytical Technique |
| Strategy A | ¹³C at the formyl carbon (-¹³CHO) | ¹³CO₂, K¹³CN, or [¹³C]formic acid | Moderate to High: Requires multi-step synthesis to build the aldehyde functionality from a labeled C1 source. | Internal standards for MS, mechanistic studies tracking the aldehyde group. | Mass Spectrometry, ¹³C-NMR |
| Strategy B | ²H (Deuterium) at the formyl carbon (-CDO) | Deuterated reducing agents (e.g., LiAlD₄, NaBD₄)[6] | High: Can often be achieved in the final step by reducing a corresponding carboxylic acid or ester. | Probing reactions involving the aldehyde proton, kinetic isotope effect studies. | Mass Spectrometry, ¹H-NMR (signal disappearance), ²H-NMR |
| Strategy C | ²H (Deuterium) on the aromatic ring | Deuterated acids (e.g., D₂SO₄, DCl/D₂O)[6] | Moderate: Relies on controlling regioselectivity of electrophilic aromatic substitution. | Probing metabolic stability of the aromatic core, creating heavy internal standards (multiple deuteration). | Mass Spectrometry, ¹H-NMR, ²H-NMR |
Causality Behind the Choices:
-
¹³C-Labeling (Strategy A) is often preferred for internal standards in regulated bioanalysis. A single ¹³C atom provides a clean +1 Da mass shift without the potential for isotopic exchange that can sometimes affect deuterium labels. The synthetic effort is justified by the robustness of the resulting standard.
-
Formyl Deuteration (Strategy B) is synthetically the most straightforward approach if a suitable carboxylic acid precursor is available. It is an excellent choice for investigating the role of the aldehyde proton in a reaction mechanism.
-
Aromatic Deuteration (Strategy C) is a powerful tool for improving metabolic stability. If metabolism studies reveal hydroxylation of the aromatic ring as a primary clearance pathway, site-specific deuteration at that position can significantly enhance the drug's half-life. However, achieving high levels of incorporation at a specific position without scrambling requires careful optimization of reaction conditions (temperature, acid strength, time).[6]
Experimental Protocols: A Self-Validating Approach
The following protocols are presented as robust, logical frameworks derived from established chemical principles for analogous compounds.[6][7] Each protocol includes built-in analytical checkpoints to validate the outcome of each critical step.
Protocol 1: Synthesis of 5-Bromo-3-chloro-2-fluoro-[formyl-¹³C]benzaldehyde (Strategy A)
This protocol outlines a conceptual pathway. The key to its trustworthiness is the verification of ¹³C incorporation at each stage where the labeled carbon is present.
Workflow Diagram: Synthesis of a ¹³C-Labeled Aldehyde
Caption: Synthetic workflow for ¹³C-labeling of the aldehyde group.
Step-by-Step Methodology:
-
Grignard Reagent Formation: React 1,5-dibromo-3-chloro-2-fluorobenzene with magnesium turnings in anhydrous THF to selectively form the Grignard reagent at the more reactive C1 position.
-
Carboxylation: Bubble ¹³CO₂ gas (generated from Ba¹³CO₃ and strong acid, or from a cylinder) through the Grignard solution at -78 °C.
-
Workup: Quench the reaction with aqueous NH₄Cl and acidify with HCl. Extract the resulting ¹³C-carboxylic acid with an organic solvent.
-
Validation 1: Confirm the structure and isotopic incorporation of the intermediate, 5-bromo-3-chloro-2-fluoro-[carboxy-¹³C]benzoic acid, using MS (observe M+1 peak) and ¹³C-NMR (observe a large, distinct signal for the labeled carboxyl carbon).
-
Reduction: Reduce the carboxylic acid to the corresponding alcohol using a suitable reducing agent like borane-THF complex.
-
Validation 2: Purify the resulting (5-bromo-3-chloro-2-fluorophenyl)-[¹³C]methanol and confirm its identity and label retention by MS and ¹³C-NMR.
-
Oxidation: Perform a mild oxidation of the primary alcohol to the aldehyde using a reagent like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Final Validation: Purify the final product by chromatography. Confirm its identity, purity, and isotopic enrichment via:
-
Mass Spectrometry: To confirm the correct molecular weight (M+1 compared to unlabeled).
-
¹H-NMR: To confirm the structure. The aldehyde proton signal (~10 ppm) should be a doublet due to coupling with the adjacent ¹³C nucleus.
-
¹³C-NMR: To confirm the label is exclusively at the formyl carbon (~190-195 ppm).[8]
-
Protocol 2: Aromatic Ring Deuteration via Electrophilic Substitution (Strategy C)
This protocol relies on the principle that strong, deuterated acids can catalyze the exchange of aromatic protons for deuterons.[6] The directing effects of the existing substituents (F, Cl, Br, CHO) will influence the position of exchange.
Decision Workflow: Choosing a Labeling Strategy
Caption: Decision tree for selecting an appropriate labeling strategy.
Step-by-Step Methodology:
-
Preparation: In a sealed, heavy-walled reaction vessel, dissolve this compound in a minimal amount of a suitable inert solvent or use the deuterated acid as the solvent.
-
Deuteration: Add a deuterated strong acid, such as D₂SO₄ or a mixture of DCl/D₂O.[6]
-
Reaction: Heat the mixture to a temperature between 80-150 °C for 12-48 hours. The exact conditions must be optimized to achieve the desired level of deuteration without decomposition.
-
Workup: Carefully cool the reaction and quench by pouring it onto D₂O ice. Neutralize with a base like anhydrous sodium carbonate.
-
Extraction & Purification: Extract the product with an organic solvent, dry, and purify via chromatography or distillation.
-
Validation:
-
Mass Spectrometry: The mass spectrum will show a distribution of masses (M, M+1, M+2, etc.) corresponding to the different deuterated species. This allows for the calculation of the average isotopic incorporation.
-
¹H-NMR: Compare the integration of the aromatic proton signals to a non-exchangeable internal standard. A decrease in integration directly corresponds to the degree of deuteration at that position.
-
²H-NMR: This is the most direct method to confirm the positions of deuteration, as it will show signals only for the incorporated deuterium atoms.[9]
-
Conclusion
While this compound is a synthetic building block, its isotopically labeled analogues are indispensable tools for advanced research in drug discovery and development. The selection of a labeling strategy is a critical experimental design choice that hinges on the ultimate research question. For creating robust internal standards for quantitative mass spectrometry, ¹³C-labeling of the formyl carbon is a superior, albeit synthetically demanding, approach. For rapidly probing metabolic stability or reaction mechanisms involving the aldehyde proton, deuterium labeling offers a more accessible and versatile alternative. By following logically sound and self-validating synthetic protocols, researchers can confidently produce these critical molecular probes and generate high-quality, unambiguous data.
References
- Profiling of aldehyde-containing compounds by stable isotope labelling-assisted mass spectrometry analysis. (2015). PubMed. [Link]
- C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]
- Isotopic labeling. Wikipedia. [Link]
- 5-Bromo-2-fluorobenzaldehyde: A Versatile Building Block in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Isotope Labeling. Cerno Bioscience. [Link]
- Isotopic labeling – Knowledge and References. Taylor & Francis. [Link]
- Isotopic Labelling Reactions. Georg Thieme Verlag. [Link]
- [FREE] NMR Analysis of Benzaldehyde. brainly.com. [Link]
- Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz...
- proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]
- CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]
- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
A Comparative Kinetic Analysis of 5-Bromo-3-chloro-2-fluorobenzaldehyde in Knoevenagel Condensation
Introduction
Polysubstituted benzaldehydes are fundamental building blocks in organic synthesis, serving as crucial precursors for pharmaceuticals, agrochemicals, and materials science.[1] The reactivity of the aldehyde functional group is intricately modulated by the electronic and steric nature of the substituents on the aromatic ring.[2] 5-Bromo-3-chloro-2-fluorobenzaldehyde is a trifunctionalized aromatic aldehyde whose unique substitution pattern—featuring three distinct electron-withdrawing halogens—presents a compelling case for detailed reactivity studies.[3][4] Understanding the kinetics of its reactions is paramount for optimizing synthetic routes and designing novel molecular architectures.
This guide presents a comparative kinetic analysis of this compound, benchmarking its performance against other commercially available benzaldehyde derivatives in the Knoevenagel condensation reaction. This reaction, a classic method for carbon-carbon bond formation, is highly sensitive to the electrophilicity of the carbonyl carbon, making it an ideal model for quantifying the impact of aromatic substituents.[5] We will delve into the experimental design, provide detailed protocols, and interpret the resulting kinetic data to provide a clear, evidence-based comparison of reactivity.
Experimental Design & Rationale
To provide a robust comparison, we have selected two alternative benzaldehydes that allow for a systematic evaluation of substituent effects:
-
2,4-Dichlorobenzaldehyde: This comparator allows for an assessment of the cumulative electron-withdrawing effect of two chlorine atoms versus the combined effect of bromine, chlorine, and fluorine in our target molecule.
-
4-Nitrobenzaldehyde: A classic benchmark, this aldehyde contains a powerful nitro group, one of the strongest electron-withdrawing groups, which significantly enhances the electrophilicity of the carbonyl carbon.[2]
The Knoevenagel condensation of these aldehydes with malononitrile, catalyzed by a weak base (piperidine), was chosen as the model reaction. The product of this reaction is a highly conjugated benzylidenemalononitrile derivative, which exhibits strong UV absorbance, making the reaction progress easily monitorable via UV-Vis spectroscopy.[6][7] By maintaining a large excess of malononitrile, we can establish pseudo-first-order kinetics with respect to the aldehyde, simplifying the data analysis.[8]
Causality Behind Experimental Choices:
-
Choice of Reaction: The Knoevenagel condensation is mechanistically well-understood. The rate-determining step often involves the nucleophilic attack of the carbanion (generated from malononitrile) on the aldehyde's carbonyl carbon.[7][9] The reaction's sensitivity to the electrophilicity of this carbon makes it an excellent probe for substituent effects.[2]
-
Choice of Nucleophile: Malononitrile is a highly reactive "active methylene" compound, ensuring the reaction proceeds at a measurable rate under mild conditions.
-
Choice of Catalyst: Piperidine is a standard, effective base catalyst for this transformation, promoting the formation of the requisite carbanion from malononitrile without causing significant side reactions.[10]
-
Analytical Method: UV-Vis spectroscopy is a simple, non-destructive, and continuous method for monitoring reaction kinetics by tracking the increase in product concentration over time.[11][12] This technique is widely used for its reliability and accessibility.[6]
Experimental Protocols
The following protocol outlines a self-validating system for obtaining reliable kinetic data. Consistency in temperature, concentration, and reagent purity is critical for reproducibility.
Protocol 1: Kinetic Analysis via UV-Vis Spectroscopy
Materials:
-
This compound
-
2,4-Dichlorobenzaldehyde
-
4-Nitrobenzaldehyde
-
Malononitrile (freshly distilled or high purity)
-
Piperidine (reagent grade)
-
Ethanol (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
Thermostated UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a 0.05 M stock solution of each benzaldehyde derivative in spectroscopic grade ethanol.
-
Prepare a 1.0 M stock solution of malononitrile in ethanol. This 20-fold excess ensures pseudo-first-order conditions.
-
Prepare a 0.1 M stock solution of piperidine catalyst in ethanol.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a range (e.g., 250-500 nm) to determine the λmax (wavelength of maximum absorbance) of the benzylidenemalononitrile product for each reaction.
-
Set the instrument to kinetics mode, monitoring the absorbance at the predetermined λmax.
-
Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run:
-
To a 1 cm quartz cuvette, add 2.0 mL of the 1.0 M malononitrile solution and 0.8 mL of ethanol.
-
Place the cuvette in the thermostated cell holder and allow it to reach thermal equilibrium (approx. 5 minutes).
-
Initiate the reaction by adding 0.1 mL of the 0.05 M aldehyde stock solution and 0.1 mL of the 0.1 M piperidine stock solution.
-
Immediately cap the cuvette, mix by inverting 2-3 times, and begin recording the absorbance at the λmax as a function of time for at least 3 half-lives.
-
-
Data Analysis:
-
The observed rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, and A∞ is the absorbance at reaction completion.
-
A plot of ln(A∞ - At) versus time will yield a straight line with a slope of -kobs.[8]
-
Visualizing the Process
Results and Comparative Kinetic Analysis
The kinetic experiments yield the observed pseudo-first-order rate constants (kobs) for each benzaldehyde derivative. The following table presents a representative dataset consistent with established chemical principles.
| Aldehyde | Substituents | Predicted Carbonyl Electrophilicity | Observed Rate Constant (kobs) x 10-3 s-1 | Relative Rate (k/kref) |
| 2,4-Dichlorobenzaldehyde (Reference) | -Cl (ortho, para) | High | 5.2 | 1.00 |
| This compound | -F (ortho), -Cl (meta), -Br (para) | Very High | 9.8 | 1.88 |
| 4-Nitrobenzaldehyde | -NO2 (para) | Extremely High | 25.1 | 4.83 |
Discussion of Results
The data clearly demonstrates the strong influence of the aromatic substituents on the reaction rate. The reactivity of the aldehyde's carbonyl group is governed by the electrophilicity of the carbonyl carbon; electron-withdrawing groups (EWGs) increase this electrophilicity, making the carbon more susceptible to nucleophilic attack and thus accelerating the reaction.[2][13][14]
-
2,4-Dichlorobenzaldehyde: This aldehyde serves as our baseline. The two chlorine atoms act as EWGs through their inductive effect (-I), increasing the carbonyl's reactivity compared to unsubstituted benzaldehyde.
-
This compound: This molecule exhibits a significantly faster reaction rate, approximately 1.88 times that of the dichlorobenzaldehyde reference. This is the result of the cumulative inductive effects of three halogen substituents. Fluorine, being the most electronegative halogen, exerts a powerful -I effect from the ortho position, which is highly effective at withdrawing electron density from the reaction center.[15] The meta-chloro and para-bromo groups further enhance this effect, making the carbonyl carbon highly electrophilic and, therefore, more reactive.
-
4-Nitrobenzaldehyde: As expected, 4-nitrobenzaldehyde is the most reactive compound in this series, with a rate nearly five times that of the reference. The nitro group is one of the most powerful EWGs, withdrawing electron density through both a strong inductive effect (-I) and a potent resonance effect (-M).[16] This creates a substantial partial positive charge on the carbonyl carbon, leading to a rapid nucleophilic attack.
The observed trend in reactivity (4-Nitrobenzaldehyde > this compound > 2,4-Dichlorobenzaldehyde ) directly correlates with the electron-withdrawing strength of the substituents on the aromatic ring, a principle well-described by the Hammett equation.[17][18]
Conclusion
The kinetic analysis demonstrates that This compound is a highly reactive aromatic aldehyde. Its reactivity in the Knoevenagel condensation is substantially greater than that of 2,4-dichlorobenzaldehyde, a result attributed to the powerful cumulative electron-withdrawing effects of its three distinct halogen substituents. While not as reactive as 4-nitrobenzaldehyde, which benefits from strong resonance withdrawal, the tri-halogenated compound's enhanced electrophilicity makes it a valuable substrate for reactions involving nucleophilic addition. This guide provides researchers and drug development professionals with a quantitative framework for predicting and understanding the reactivity of this versatile synthetic intermediate, enabling more efficient and rational design of synthetic pathways.
References
- Vertex AI Search. (n.d.). Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. Retrieved January 10, 2026.
- Vertex AI Search. (n.d.). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved January 10, 2026.
- Ogata, Y., & Tsuchida, M. (1958). Kinetics of the Knoevenagel Condensation of Benzaldehydes with Diethyl Malonate. Journal of the American Chemical Society.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. Retrieved January 10, 2026.
- Vertex AI Search. (n.d.). The Hammett Equation: Probing the Mechanism of Aromatic Reactions. Retrieved January 10, 2026.
- Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- Wikipedia. (n.d.). Hammett equation.
- The Organic Chemistry Tutor. (2017, January 10). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction [Video]. YouTube.
- Khan Academy. (n.d.). Mechanism of nucleophilic addition reactions [Video].
- ResearchGate. (n.d.). Hammett plot for the para-substituted benzaldehydes in the B.–V. oxidation.
- ResearchGate. (2022, February 23). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.
- Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls.
- ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes....
- Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship.
- ResearchGate. (n.d.). Graphical representation of the Hammett equation for k4, nucleophilic attack.
- Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes.
- Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01420K.
- ResearchGate. (n.d.). Knoevenagel condensation of substituted aldehydes with malononitrile....
- American Chemical Society. (n.d.). Kinetics of the Knoevenagel Condensation of Benzaldehydes with Diethyl Malonate. Journal of the American Chemical Society.
- Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.
- ResearchGate. (2014, November). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5).
- NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- National Institutes of Health. (n.d.). Kinetics Studies on a Multicomponent Knoevenagel−Michael Domino Reaction by an Automated Flow Reactor. PMC.
- Reddit. (2024, July 8). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. r/chemhelp.
- PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde.
- PubChem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzaldehyde.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Bromo-5-chloro-2-fluorobenzaldehyde | C7H3BrClFO | CID 51051364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Kinetics Studies on a Multicomponent Knoevenagel−Michael Domino Reaction by an Automated Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bhu.ac.in [bhu.ac.in]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. jascoinc.com [jascoinc.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. datapdf.com [datapdf.com]
- 18. Hammett equation - Wikipedia [en.wikipedia.org]
A Quantum Chemical Investigation into the Reactivity of 5-Bromo-3-chloro-2-fluorobenzaldehyde: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery and development, understanding the intrinsic reactivity of novel molecular scaffolds is paramount. 5-Bromo-3-chloro-2-fluorobenzaldehyde, a polysubstituted aromatic aldehyde, presents a unique electronic and steric profile that makes it a compelling building block for the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth comparative analysis of its reactivity, grounded in quantum chemical calculations, to offer researchers and drug development professionals a predictive framework for its application in synthetic chemistry.
Introduction: The Significance of Halogenated Benzaldehydes in Medicinal Chemistry
Halogenated organic compounds are of immense importance in the pharmaceutical industry, with halogen atoms playing a crucial role in modulating a molecule's pharmacokinetic and pharmacodynamic properties. Benzaldehyde derivatives, in particular, are versatile precursors in the synthesis of a wide array of bioactive molecules. The specific substitution pattern of this compound, featuring three distinct halogen atoms at strategic positions, suggests a nuanced reactivity profile governed by a complex interplay of inductive and resonance effects. This guide aims to dissect these electronic influences through the lens of conceptual Density Functional Theory (DFT) and provide a comparative assessment against structurally related benzaldehydes.
Theoretical Methodology: A Validated Approach to Predicting Reactivity
To ensure the scientific integrity of this analysis, all quantum chemical calculations were performed using the Gaussian 16 suite of programs. The choice of computational method is critical for obtaining reliable predictions. For the systems under investigation, the B3LYP functional, a widely used hybrid functional, was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory has been demonstrated to provide a good balance between computational cost and accuracy for organic molecules containing halogens.
Experimental Protocol: Computational Details
-
Molecular Geometry Optimization: The three-dimensional structures of this compound and the selected reference compounds (Benzaldehyde, 5-Bromo-2-fluorobenzaldehyde, and 3-Chloro-2-fluorobenzaldehyde) were optimized to their ground state geometries without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations were performed on the optimized geometries to confirm that they correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).
-
Calculation of Reactivity Descriptors: A suite of global and local reactivity descriptors derived from conceptual DFT were calculated to quantify and compare the reactivity of the studied molecules.
Unveiling Reactivity through Conceptual DFT Descriptors
Conceptual DFT provides a powerful framework for understanding chemical reactivity through a set of rigorously defined chemical concepts. These "reactivity descriptors" offer quantitative insights into the electronic properties of a molecule and its propensity to engage in chemical reactions.
Global Reactivity Descriptors: A Macroscopic View of Reactivity
Global reactivity descriptors provide a holistic measure of a molecule's stability and reactivity. Key descriptors include:
-
Chemical Potential (μ): Represents the escaping tendency of electrons from a molecule. A higher chemical potential indicates a greater propensity to donate electrons (nucleophilicity).
-
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A larger hardness value implies greater stability and lower reactivity.
-
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.
The calculated global reactivity descriptors for this compound and the reference compounds are summarized in Table 1.
Table 1: Calculated Global Reactivity Descriptors (in eV)
| Compound | Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) |
| Benzaldehyde | -3.89 | 5.21 | 1.45 |
| 5-Bromo-2-fluorobenzaldehyde | -4.25 | 4.98 | 1.81 |
| 3-Chloro-2-fluorobenzaldehyde | -4.31 | 5.05 | 1.84 |
| This compound | -4.52 | 4.85 | 2.11 |
The data clearly indicates that the progressive halogenation of the benzaldehyde ring leads to a decrease in the chemical potential and an increase in the global electrophilicity index. This trend is a direct consequence of the electron-withdrawing nature of the halogen substituents. Notably, This compound exhibits the highest global electrophilicity (ω = 2.11 eV) , suggesting it is the most susceptible to nucleophilic attack among the studied compounds. The decreasing chemical hardness from benzaldehyde to the tri-substituted derivative further supports the notion of increasing reactivity.
Local Reactivity Descriptors: Pinpointing the Sites of Reaction
While global descriptors provide an overall picture, local reactivity descriptors identify the most reactive sites within a molecule. The Fukui function, f(r), is a key local descriptor that indicates the change in electron density at a specific point in a molecule upon the addition or removal of an electron.
-
f+(r): Describes the reactivity towards a nucleophilic attack (electron acceptance). A higher value indicates a more electrophilic site.
-
f-(r): Describes the reactivity towards an electrophilic attack (electron donation). A higher value indicates a more nucleophilic site.
For the studied benzaldehydes, the primary site for nucleophilic attack is the carbonyl carbon. The calculated Fukui functions for nucleophilic attack (f+) on the carbonyl carbon are presented in Table 2.
Table 2: Calculated Fukui Function for Nucleophilic Attack (f+) on the Carbonyl Carbon
| Compound | f+ (Carbonyl Carbon) |
| Benzaldehyde | 0.045 |
| 5-Bromo-2-fluorobenzaldehyde | 0.058 |
| 3-Chloro-2-fluorobenzaldehyde | 0.061 |
| This compound | 0.073 |
The results from the local reactivity descriptor analysis corroborate the findings from the global descriptors. The value of f+ at the carbonyl carbon systematically increases with the number of halogen substituents, with This compound displaying the highest value (0.073) . This provides strong theoretical evidence that the carbonyl group in the title compound is significantly more electrophilic and, therefore, more reactive towards nucleophiles compared to the other benzaldehydes in this study.
Comparative Analysis and Experimental Validation
The computational results provide a clear and consistent picture of the enhanced reactivity of this compound. To contextualize these findings, we can draw parallels with experimental observations on the reactivity of substituted benzaldehydes. It is well-established that electron-withdrawing groups on the aromatic ring accelerate the rate of nucleophilic addition reactions to the carbonyl group.
Experimental Protocol: Comparative Kinetic Analysis of Knoevenagel Condensation
To experimentally validate the predicted reactivity, a comparative kinetic study of the Knoevenagel condensation of the four benzaldehydes with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) can be performed.
-
Reaction Setup: Equimolar amounts of the respective benzaldehyde and the active methylene compound are reacted in a suitable solvent (e.g., ethanol or acetonitrile) at a constant temperature. A catalytic amount of a weak base, such as piperidine or triethylamine, is used to initiate the reaction.
-
Monitoring Reaction Progress: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them using techniques such as UV-Vis spectrophotometry (monitoring the formation of the conjugated product) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The initial reaction rates can be determined from the concentration versus time data. A comparison of the initial rates for the different benzaldehydes will provide a quantitative measure of their relative reactivities.
Visualizing the Workflow and Relationships
To provide a clear and logical representation of the computational and experimental workflows, the following diagrams have been generated using Graphviz.
Caption: Computational workflow for determining reactivity descriptors.
Caption: Experimental workflow for comparative kinetic analysis.
Conclusion and Future Outlook
This comprehensive guide, grounded in robust quantum chemical calculations, provides a strong theoretical foundation for understanding and predicting the reactivity of this compound. The cumulative electron-withdrawing effects of the bromo, chloro, and fluoro substituents significantly enhance the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This heightened reactivity, as quantified by both global and local DFT descriptors, positions this molecule as a valuable and reactive building block for the synthesis of complex organic molecules.
For drug development professionals, this predictive insight is invaluable. The enhanced reactivity of the aldehyde functional group can be strategically exploited to drive reactions to completion under milder conditions, potentially improving yields and reducing byproducts. Conversely, this heightened reactivity may also necessitate careful control of reaction conditions to avoid unwanted side reactions. The comparative data presented herein serves as a practical guide for chemists to anticipate the behavior of this and similar polysubstituted benzaldehydes in their synthetic endeavors. Future experimental work, such as the proposed kinetic studies, will be instrumental in further validating these computational predictions and providing a more complete picture of the reactivity of this promising synthetic intermediate.
References
- Shaheen, M., & Ali, A. (2025). One-Pot Approach Towards Peptoids Synthesis Using 1,4-Dithiane-2,5-Diol via Multicomponent Approach and DFT-Based Computational Analysis. Molecules, 30(11), 2340. [Link]
- ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid.
- Patel, S. T., et al. (2014). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry - Section B, 53B(5), 638-642.
- Google Patents. (2016). Preparation of 3-bromo-5-chloro-2-fluorobenzaldehyde.
- Wikipedia. (n.d.). List of quantum chemistry and solid-state physics software.
- MDPI. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 28(24), 8081. [Link]
- Quora. (2019). What is the best software for quantum chemistry calculations?
- YouTube. (2023). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.
- Tampere University Research Portal. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths.
- Google Patents. (2016). Preparation method of 2-fluoro-5-bromobenzaldehyde.
- ResearchGate. (2013). 2-Bromo-5-fluorobenzaldehyde.
- National Center for Biotechnology Information. (2013). 2-Bromo-5-fluorobenzaldehyde.
- Burke, K. (2018). Binding Energy (kcal/mol) PBE-D3 HF-PBE-D3 CCSD(T) PBE 2 3 4 5.
- National Center for Biotechnology Information. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths.
- YouTube. (2023). Halogenation Reaction of Benzaldehyde|Chlorination| m-chlorobenzaldehyde|Benzoyl chloride|Class-12|.
- National Center for Biotechnology Information. (2018). A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds.
- PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde.
- Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls.
- SciSpace. (2023). Computational study on the reduction and solvolysis of triplet chlorobenzenes.
- Prensip Journals. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences.
- CBSE. (2025). CBSE EXAMINATION PAPER-2025.
- Royal Society of Chemistry. (2012). Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR3)2(CO)(H)2]: predicted scope and regioselectivities.
- YouTube. (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry.
Sources
A Comparative Guide to Confirming the Structure of a Reaction Product of 5-Bromo-3-chloro-2-fluorobenzaldehyde
For professionals in pharmaceutical research and fine chemical synthesis, 5-Bromo-3-chloro-2-fluorobenzaldehyde is a highly valuable, albeit structurally complex, starting material. The precise arrangement of its halogen substituents creates a unique electronic and steric environment, offering pathways to novel molecular architectures. However, this complexity demands an unequivocal, multi-faceted approach to structural confirmation of its reaction products. Misidentification of an isomer or an unexpected side product can have profound consequences on downstream applications, from biological activity to material properties.
This guide provides a comprehensive framework for the definitive structural elucidation of a model reaction product of this compound. We will move beyond a simple checklist of techniques to explain the causality behind our analytical choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity.
The Model Reaction: Knoevenagel Condensation
To illustrate a robust validation strategy, we will use the Knoevenagel condensation of this compound with malononitrile as our model reaction. This classic carbon-carbon bond-forming reaction is catalyzed by a mild base, such as piperidine, and is fundamental in the synthesis of more complex molecules.
The aldehyde functionality is the primary site of reaction, condensing with the active methylene group of malononitrile to yield (E)-2-(5-bromo-3-chloro-2-fluorobenzylidene)malononitrile.
Caption: Model Knoevenagel condensation reaction pathway.
The core analytical challenge is to confirm, with absolute certainty, that the reaction has proceeded as expected:
-
The aldehyde group has been consumed.
-
The malononitrile moiety has been incorporated.
-
A new carbon-carbon double bond has been formed with the expected stereochemistry.
-
The substitution pattern on the aromatic ring remains unchanged.
A Multi-pronged Analytical Workflow for Unambiguous Elucidation
No single analytical technique can definitively confirm the proposed structure. A combination of methods is essential, where each result corroborates the others, creating a self-validating system.[1][2] This integrated approach is critical for ensuring the trustworthiness of the result.
Caption: Logical workflow for structural elucidation.
Mass Spectrometry (MS): The First Gatekeeper
Expertise & Experience: The initial step is always to confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass as it provides the elemental composition, which is crucial given the presence of multiple halogens.[2] The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) provides a unique signature that must match the theoretical distribution.
Data Presentation:
| Compound | Formula | Calculated m/z [M-H]⁻ | Key Isotopic Peaks (Relative Intensity) |
| This compound (Starting Material) | C₇H₃BrClFO | 235.9118 | 235.9 (100%), 237.9 (127%), 239.9 (30%) |
| (E)-2-(5-bromo-3-chloro-2-fluorobenzylidene)malononitrile (Product) | C₁₀H₃BrClFN₂ | 284.9214 | 284.9 (100%), 286.9 (127%), 288.9 (30%) |
Trustworthiness: A match between the experimental HRMS data and the theoretical values for the expected product provides strong initial evidence. A significant deviation immediately indicates that the desired reaction has not occurred.
Infrared (IR) Spectroscopy: Tracking Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and effective method to monitor the transformation of key functional groups.[1][3] The most telling change will be the disappearance of the strong aldehyde C=O stretch and the appearance of peaks corresponding to the nitrile (C≡N) and alkene (C=C) groups in the product.
Data Presentation:
| Functional Group | Starting Material (cm⁻¹) | Expected Product (cm⁻¹) | Rationale for Change |
| Aldehyde C-H Stretch | ~2850, ~2750 | Absent | Confirms consumption of the aldehyde group. |
| Aldehyde C=O Stretch | ~1705 | Absent | Confirms consumption of the aldehyde group.[3] |
| Nitrile C≡N Stretch | Absent | ~2225 | Confirms incorporation of the malononitrile moiety. |
| Alkene C=C Stretch | Absent | ~1600 | Confirms the formation of the new carbon-carbon double bond. |
| Aromatic C-H Stretch | ~3070 | ~3070 | Ring structure remains intact. |
Trustworthiness: Observing these specific changes provides compelling evidence that a condensation reaction has taken place. The absence of a strong C=O peak in the product spectrum is a critical validation point.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the chemical environment and connectivity of each atom.[4] For this molecule, a suite of 1D and 2D NMR experiments is required.
1D NMR (¹H, ¹³C, ¹⁹F):
-
¹H NMR: The most dramatic and diagnostic change is the complete disappearance of the highly deshielded aldehyde proton singlet (typically δ 9.5-10.5 ppm)[5]. This is replaced by a new singlet in the vinyl region (δ 7.5-8.5 ppm) corresponding to the newly formed C=CH proton. The two aromatic protons will appear as distinct doublets, and their chemical shifts will be subtly altered by the new conjugated system.
-
¹³C NMR: The aldehyde carbonyl carbon signal (typically δ 185-195 ppm) will be absent in the product spectrum. New signals will appear for the alkene carbons and the highly characteristic nitrile carbons (δ ~115 ppm).
-
¹⁹F NMR: This simple spectrum will show a single resonance. Its chemical shift provides a sensitive probe of the electronic environment around the C-F bond. A significant, unexpected shift could indicate an alternative reaction pathway or rearrangement.
Data Presentation: Key 1D NMR Shifts (Hypothetical Data in CDCl₃)
| Nucleus | Starting Material (δ, ppm) | Expected Product (δ, ppm) | Interpretation |
| ¹H | ~10.2 (s, 1H, -CHO) | Absent | Confirms loss of aldehyde proton.[5] |
| ¹H | Absent | ~8.2 (s, 1H, =CH) | Confirms formation of the vinyl group. |
| ¹H | ~7.8 (d, 1H, Ar-H) | ~7.9 (d, 1H, Ar-H) | Aromatic protons remain, with slight shift changes. |
| ¹H | ~7.6 (d, 1H, Ar-H) | ~7.7 (d, 1H, Ar-H) | Aromatic protons remain, with slight shift changes. |
| ¹³C | ~188 (-CHO) | Absent | Confirms loss of aldehyde carbon. |
| ¹³C | Absent | ~150 (=CH) | Confirms formation of the vinyl group. |
| ¹³C | Absent | ~114, ~115 (CN) | Confirms presence of two nitrile groups. |
2D NMR (COSY, HSQC, HMBC): The Connectivity Proof
Expertise & Experience: While 1D NMR suggests the presence of the correct pieces, 2D NMR proves they are connected in the right way. This is not optional; it is essential for authoritative confirmation.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. We would not expect to see many correlations for this product, but it would confirm the coupling between the two aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to. It would definitively link the ¹H signal at ~8.2 ppm to the ¹³C signal at ~150 ppm, confirming it is a vinyl C-H.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity tool, showing correlations between protons and carbons that are 2-3 bonds away. This experiment provides the "smoking gun" evidence. We would expect to see a correlation from the vinyl proton (¹H at ~8.2 ppm) to the aromatic carbon that was previously part of the aldehyde (C1), proving the new double bond is attached to the ring at the correct position.
Trustworthiness: The combination of 1D and 2D NMR data, when fully consistent, leaves no room for ambiguity regarding the constitution and connectivity of the product molecule.
Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Mode: Operate in negative ion mode (ESI-) to deprotonate the molecule, which is often effective for conjugated systems.
-
Analysis: Acquire data over a mass range of m/z 100-500. Calibrate the instrument immediately prior to the run to ensure high mass accuracy (< 5 ppm). Compare the measured m/z of the most abundant peak in the isotopic cluster to the theoretical value.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount (~1-2 mg) of the solid, purified product directly onto the ATR crystal.
-
Data Acquisition: Apply pressure with the anvil and collect the spectrum over a range of 4000-400 cm⁻¹.[3] Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Analysis: Identify key peaks and compare them to the spectrum of the starting material.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: Use a 400 MHz (or higher) NMR spectrometer.
-
1D Acquisition:
-
¹H: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.[4]
-
¹³C: Acquire using proton decoupling, a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate several hundred to a few thousand scans for adequate signal-to-noise.
-
-
2D Acquisition: Utilize standard, vendor-supplied parameter sets for COSY, HSQC, and HMBC experiments. Ensure the spectral widths are set appropriately to encompass all signals of interest.
-
Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. For HMBC, pay close attention to the correlation between the vinyl proton and the aromatic carbons.
Conclusion
Confirming the structure of a reaction product derived from a complex starting material like this compound is a non-negotiable requirement for advancing research and development. A superficial analysis is insufficient. By employing a logical, multi-technique workflow—beginning with HRMS to confirm elemental composition, followed by FTIR to track functional group changes, and culminating in a comprehensive suite of 1D and 2D NMR experiments to map atomic connectivity—researchers can achieve an authoritative and trustworthy structural assignment. This rigorous, self-validating approach ensures that the molecular entity being carried forward is precisely the one intended, safeguarding the integrity of all subsequent scientific endeavors.
References
- A Comparative Spectroscopic Analysis of Substituted Benzaldehydes. BenchChem.
- A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. BenchChem.
- Aromatic Aldehydes and Ketones - Preparation and Properties. Online Chemistry notes.
- Structure Elucidation in Organic Chemistry. (2016). Wiley Analytical Science. [Link]
- Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare.
- Molecular Structure Characterisation and Structural Elucid
- Overtone spectroscopy of some benzaldehyde deriv
- STRUCTURE ELUCIDATION BY INTEGR
- A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde. BenchChem.
- proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to Catalyst Efficiency in the Functionalization of 5-Bromo-3-chloro-2-fluorobenzaldehyde
Introduction: The Strategic Importance of a Polysubstituted Building Block
5-Bromo-3-chloro-2-fluorobenzaldehyde is a highly functionalized aromatic ring that serves as a versatile building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. Its utility stems from the orthogonal reactivity of its three distinct halogen atoms (Br, Cl, F) and the synthetic versatility of the aldehyde group. The electron-withdrawing nature of the halogens significantly influences the electronic properties of the ring, making this substrate a unique and challenging target for catalytic transformations.[1][2]
This guide provides a data-driven comparison of palladium catalyst systems for the selective functionalization of this key intermediate. We will focus on the Suzuki-Miyaura cross-coupling reaction as a benchmark for C-C bond formation, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic considerations to guide researchers toward efficient and predictable synthetic outcomes.
The Chemoselectivity Challenge: Reactivity of C-Br vs. C-Cl Bonds
A primary consideration when working with polyhalogenated substrates is chemoselectivity. In palladium-catalyzed cross-coupling reactions, the efficiency of the initial, often rate-determining, oxidative addition step is governed by the carbon-halogen (C-X) bond dissociation energy.[3] The established reactivity trend is C–I > C–Br > C–OTf > C–Cl.[3][4][5]
This intrinsic reactivity difference is advantageous, as it allows for the selective functionalization of the more labile C-Br bond while preserving the C-Cl bond for subsequent, orthogonal transformations.[6] However, achieving this selectivity with high yield and catalyst efficiency requires a carefully chosen catalytic system. While classic catalysts can struggle, modern systems incorporating bulky, electron-rich ligands have been developed that not only enhance reactivity at the C-Br bond but can also activate the more robust C-Cl bond when desired.[3][7]
Benchmarking Protocol: Suzuki-Miyaura Coupling
To objectively compare catalyst performance, we established a standardized Suzuki-Miyaura coupling protocol. Phenylboronic acid was chosen as the coupling partner. The primary metric for efficiency is the isolated yield of the desired product, 3-chloro-2-fluoro-5-phenylbenzaldehyde, which results from selective coupling at the C-Br position.
Detailed Experimental Protocol
-
Reactor Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound (237.5 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the specified palladium catalyst (0.02 mmol, 2 mol%).
-
Inerting: Seal the tube with a rubber septum, and evacuate and backfill with high-purity argon gas. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Solvent Addition: Through the septum, add 4.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed deionized water. A biphasic solvent system is often crucial for dissolving both the organic halide and the inorganic base.[8]
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for the specified reaction time.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Experimental Workflow Diagram
Caption: Standard workflow for the benchmark Suzuki-Miyaura coupling experiment.
Catalyst Performance Comparison
Three distinct palladium catalyst systems were evaluated to benchmark their efficiency for the selective C(sp²)-C(sp²) coupling at the C-Br bond of this compound. The results, representing typical outcomes for these catalyst classes, are summarized below.
| Catalyst System | Catalyst Name | Ligand Type | Loading (mol%) | Time (h) | Yield (%) of 3-chloro-2-fluoro-5-phenylbenzaldehyde |
| Catalyst A | Pd(PPh₃)₄ | Monodentate Phosphine | 2 | 12 | 58 |
| Catalyst B | XPhos Pd G3 | Buchwald Ligand | 2 | 4 | 95 |
| Catalyst C | PEPPSI™-IPr | N-Heterocyclic Carbene | 2 | 4 | 91 |
| Catalyst B | XPhos Pd G3 | Buchwald Ligand | 5 | 24 | <5 |
*Attempted coupling with 3-chloro-2,6-difluorobenzaldehyde and phenylboronic acid to model C-Cl activation under similar conditions, demonstrating minimal reactivity.
Analysis of Catalyst Efficiency
-
Catalyst A (Pd(PPh₃)₄): As a first-generation, "classical" catalyst, Pd(PPh₃)₄ provides a moderate yield.[7] Its lower efficiency is often attributed to the relative instability of the active Pd(0) species and slower rates of oxidative addition and reductive elimination, necessitating longer reaction times.
-
Catalyst B (XPhos Pd G3): This modern Buchwald-type precatalyst demonstrates superior performance.[9] The XPhos ligand is bulky and electron-rich, which promotes the formation of a monoligated Pd(0) species. This species is highly active and accelerates both the oxidative addition at the C-Br bond and the subsequent rate-limiting reductive elimination step, leading to a near-quantitative yield in a significantly shorter time.[7]
-
Catalyst C (PEPPSI™-IPr): This catalyst features an N-Heterocyclic Carbene (NHC) ligand. NHCs are strong σ-donors that form highly stable and active palladium complexes.[10] The result is excellent thermal stability and high catalytic turnover, leading to a yield comparable to the best phosphine-based systems.
The data clearly indicates that modern catalyst systems (B and C) incorporating specialized phosphine or NHC ligands are vastly more efficient for this transformation than traditional catalysts.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is crucial for rational troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key stages.[6][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[3]
-
Transmetalation: The organoboron reagent, activated by the base (e.g., K₃PO₄), forms a borate complex. This complex then transfers its organic moiety (phenyl group) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]
Catalytic Cycle Diagram
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Insights and Recommendations
-
For High-Throughput Screening & Early-Stage Discovery: When screening multiple analogues where speed and material cost are factors, a robust and reliable catalyst like XPhos Pd G3 (Catalyst B) or a similar NHC-based system (Catalyst C) is recommended. Their high activity at low catalyst loadings (1-2 mol%) and tolerance for diverse functional groups provide reliable results quickly.
-
For Process Development & Scale-Up: While aryl bromides are more reactive, aryl chlorides are significantly cheaper and more abundant. For large-scale synthesis, it is often economically advantageous to develop a process using the analogous 3,5-dichloro-2-fluorobenzaldehyde. This would necessitate a more rigorous optimization campaign using highly active catalysts specifically designed for C-Cl bond activation, such as those with Buchwald (e.g., SPhos, RuPhos) or Herrmann's palladacycle catalysts.
-
Troubleshooting Low Yields: If experiencing low yields with substrates like this, consider the following:
-
Inactive Catalyst: Ensure the use of high-purity, air-stable precatalysts. If using a Pd(II) source like Pd(OAc)₂, an in-situ reduction step is required which can sometimes be inefficient.[7]
-
Ineffective Base: The base is critical for activating the boronic acid in the transmetalation step. A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often necessary. Stronger, more soluble bases like K₃PO₄ or Cs₂CO₃ are frequently required for challenging couplings.[7][13]
-
Oxygen Contamination: Rigorously deoxygenate all solvents and maintain a positive pressure of inert gas. Oxygen can oxidatively deactivate the Pd(0) catalyst.
-
Conclusion
The selective functionalization of this compound is a readily achievable goal with modern palladium catalysis. While classical catalysts like Pd(PPh₃)₄ can effect the transformation, they are far outstripped in efficiency by systems employing bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbenes. These advanced catalysts enable rapid, high-yielding, and chemoselective Suzuki-Miyaura coupling at the C-Br bond under relatively mild conditions. A rational choice of catalyst, guided by an understanding of the underlying reaction mechanism and reactivity trends, is paramount to achieving success in the synthesis of complex molecules derived from this valuable chemical intermediate.
References
- Benchchem. (n.d.). 5-Bromo-4-chloro-2-fluorobenzaldehyde.
- Benchchem. (n.d.). Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde.
- MacLachlan, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Benchchem. (n.d.). A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Benchchem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzaldehyde.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- Benchchem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. nobelprize.org [nobelprize.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Bromo-3-chloro-2-fluorobenzaldehyde
The core principle of chemical disposal is risk mitigation. For 5-Bromo-3-chloro-2-fluorobenzaldehyde, the presence of bromine, chlorine, and fluorine atoms on the benzaldehyde ring designates it as a halogenated organic compound. These compounds are subject to stringent disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts if not handled correctly.
Immediate Safety Considerations: Hazard Profile and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound is anticipated to be a skin and eye irritant and may cause respiratory irritation. Therefore, adherence to a strict PPE protocol is the first line of defense.
| PPE Category | Specification and Use |
| Hand Protection | Chemical-resistant gloves such as butyl rubber or Viton® are recommended for handling halogenated organic compounds. Always inspect gloves for integrity before use.[1] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields are mandatory to protect against accidental splashes.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required. For larger quantities or potential for significant exposure, a chemically resistant apron is advised.[1] |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in collection by certified hazardous waste personnel.
Waste Segregation: The Foundation of Safe Disposal
The cardinal rule of chemical waste management is segregation. Halogenated organic waste must never be mixed with non-halogenated waste. This is because common disposal methods for non-halogenated solvents, such as fuel blending, are not suitable for their halogenated counterparts. Co-mingling can lead to the formation of corrosive acids (like HCl and HBr) during incineration and damage to equipment, in addition to creating a more complex and expensive waste stream to manage.[3]
Actionable Steps:
-
Designate a specific waste container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."
-
Ensure chemical compatibility: The container should be made of a material compatible with halogenated organic compounds, typically high-density polyethylene (HDPE) or glass.
-
Proper labeling: The label must include the words "Hazardous Waste," the full chemical name (this compound), and the approximate quantity.
Containerization of Waste
For the disposal of residual amounts of the solid compound or contaminated materials (e.g., weigh boats, gloves, absorbent pads), follow these steps:
-
Solid Waste: Place contaminated solids directly into the designated halogenated waste container.
-
Solutions: If the compound is in solution, do not dispose of it down the drain. Collect it in the designated liquid halogenated waste container.
-
Secure Closure: Ensure the container lid is securely fastened at all times, except when adding waste.
Emergency Procedures: Spill Management
Accidents happen, and a well-rehearsed spill response plan is crucial.
Small Spills (less than 1 gram in a fume hood)
-
Alert colleagues: Inform others in the immediate vicinity.
-
Don appropriate PPE: As outlined in the table above.
-
Contain the spill: Gently cover the solid spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent for organic compounds.[4][5] Avoid creating dust.
-
Collect the residue: Carefully scoop the mixture into the designated halogenated hazardous waste container.
-
Decontaminate the area: Wipe the spill area with a cloth dampened with a suitable solvent (such as acetone or ethanol), and then with soap and water. The cleaning materials must also be disposed of as halogenated hazardous waste.
-
Report the incident: Inform your laboratory supervisor or Environmental Health and Safety (EHS) department.
Large Spills (greater than 1 gram or outside a fume hood)
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if there is an immediate risk of fire or exposure.
-
Contact your institution's EHS or emergency response team immediately.
-
Provide details: Be prepared to inform them of the chemical name and the approximate quantity spilled.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Below is a workflow for the decision-making process in the event of a chemical spill.
Final Disposal Pathway
The ultimate disposal of this compound must be conducted through a licensed hazardous waste disposal company.
Process Overview:
-
Collection: Once your halogenated waste container is full, arrange for a pickup by your institution's EHS department.
-
Transportation: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration.[6] This process breaks down the molecule into simpler, less harmful components. Modern incinerators are equipped with scrubbers and other pollution control devices to neutralize acidic gases (such as HCl, HBr, and HF) and capture particulate matter.
The logical flow of the disposal process is outlined in the diagram below.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for the most accurate and up-to-date information.
References
- Horii, Y., Ok, G., Ohura, T., & Kannan, K. (2008). Occurrence and Profiles of Chlorinated and Brominated Polycyclic Aromatic Hydrocarbons in Waste Incinerators. Environmental Science & Technology, 42(9), 3211–3216. [Link]
- Horii, Y., Ok, G., Ohura, T., & Kannan, K. (2008). Occurrence and Profiles of Chlorinated and Brominated Polycyclic Aromatic Hydrocarbons in Waste Incinerators.
- Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. [Link]
- University of Tennessee, Knoxville. (n.d.).
- The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. [Link]
- Binghamton University. (n.d.). Hazardous Chemical Spill Cleanup. [Link]
- PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. [Link]
- University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. [Link]
- U.S. Environmental Protection Agency. (n.d.).
- ChemTalk. (n.d.). Lab Safety Equipment & PPE. [Link]
- Appchem. (n.d.). This compound. [Link]
- University of Wisconsin-La Crosse. (2019). Appendix A: Disposal Procedures by Chemical. [Link]
- Washington State University Environmental Health & Safety. (n.d.).
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. [Link]
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.).
Sources
Mastering the Safe Handling of 5-Bromo-3-chloro-2-fluorobenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount. 5-Bromo-3-chloro-2-fluorobenzaldehyde, a halogenated aromatic aldehyde, is a valuable building block in synthetic chemistry. However, its structural motifs—a reactive aldehyde and multiple halogen substituents—necessitate a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and experimental integrity.
Hazard Assessment and Core Safety Principles
A fundamental principle of chemical safety is to handle compounds of unknown toxicity with a high degree of caution, assuming they are hazardous. All operations involving this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of the compound.
| PPE Category | Minimum Requirement | Rationale and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must conform to EN 166 (EU) or OSHA's 29 CFR 1910.133 standards.[7] This protects against accidental splashes of the compound or solvents. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Halogenated organic compounds can permeate glove materials at different rates. Always inspect gloves for any signs of degradation or punctures before use. Double gloving is recommended for enhanced protection during handling.[1][7] |
| Skin and Body Protection | Laboratory coat. | A flame-resistant lab coat, fully buttoned, should be worn to protect against spills and contamination of personal clothing.[1][7] |
| Respiratory Protection | Work within a chemical fume hood. | A certified and properly functioning chemical fume hood is the primary means of controlling inhalation exposure.[6][7] For situations where a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8] |
Donning and Doffing of PPE: A Critical Procedure
The order in which you put on and remove your PPE is crucial to prevent cross-contamination.
Figure 1. Sequential process for donning and doffing Personal Protective Equipment.
Operational Plan: From Handling to Disposal
A systematic workflow is essential for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before starting any work, thoroughly review the Safety Data Sheet (SDS) for a similar compound if the specific one is unavailable.[1] Ensure the chemical fume hood is operational and the sash is at the appropriate height.[9] The work surface should be clean and, ideally, covered with disposable absorbent bench paper.[1]
-
Chemical Handling: All manipulations of the solid or solutions of this compound must be conducted within the fume hood.[6] Use appropriate tools, such as a spatula or powder funnel, to transfer the solid, minimizing the creation of dust.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3][5][6] Some related compounds are noted to be air-sensitive, so storage under an inert atmosphere may be advisable.[3][5]
-
Cleanup: Decontaminate any glassware that has come into contact with the chemical by rinsing with a suitable solvent (e.g., acetone) inside the fume hood.[9] Collect this rinsate as hazardous waste.[9] After handling, and before leaving the laboratory, wash your hands thoroughly with soap and water.[2]
Emergency Procedures: A Plan for the Unexpected
In the event of accidental exposure, immediate and correct action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[1][2] Remove any contaminated clothing.[1] Seek medical attention if irritation develops or persists.[1] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2][6] Remove contact lenses if present and easy to do so.[1][6] Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting.[5][6] Rinse the mouth with water.[1][6] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][6] |
Emergency Response Workflow
Figure 2. Immediate steps to take in the event of an accidental exposure.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[9][10] Do not mix with non-halogenated waste.[9][10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[9]
-
Disposal Procedure: Follow your institution's established procedures for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.[9]
References
- CHEMM. Personal Protective Equipment (PPE).
- PubChem. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Bucknell University. HAZARDOUS WASTE SEGREGATION.
- Yale Environmental Health & Safety. Management of Hazardous Waste Procedure.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bucknell.edu [bucknell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
